molecular formula C10H6BrNO2 B186014 6-Bromoquinoline-4-carboxylic acid CAS No. 160233-76-1

6-Bromoquinoline-4-carboxylic acid

Cat. No.: B186014
CAS No.: 160233-76-1
M. Wt: 252.06 g/mol
InChI Key: QKZZTVSKZXPJAC-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZZTVSKZXPJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594219
Record name 6-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160233-76-1
Record name 6-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromoquinoline-4-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 160233-76-1) is a high-value heterocyclic building block extensively used in the synthesis of bioactive small molecules.[1][2] Its structural utility lies in its orthogonal reactivity : the C4-carboxylic acid serves as a handle for amide coupling (often directing the pharmacophore to the ATP-binding pocket of kinases), while the C6-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling.[1] This scaffold is a critical precursor in the development of antimalarials (cinchoninic acid derivatives), kinase inhibitors (e.g., TGF-β, PI3K), and antiviral agents.

Physicochemical Profile

PropertyDataNotes
CAS Number 160233-76-1 Distinct from hydroxy/oxo derivatives.[1][2]
IUPAC Name This compoundAlso known as 6-Bromocinchoninic acid.[1]
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance Off-white to beige powder
Solubility DMSO (>50 mg/mL), DMFPoor solubility in water/EtOH unless basified.[1]
pKa (Predicted) ~2.5 (COOH), ~4.5 (Quinoline N)Acidic strength enhanced by electron-deficient ring.[1]
Melting Point >280°C (dec.)[1]High thermal stability; decarboxylates at extreme temp.[1]

Synthetic Architecture: The Modified Pfitzinger Protocol

While several routes exist (e.g., Doebner reaction), the Pfitzinger reaction remains the "Gold Standard" for generating high-purity quinoline-4-carboxylic acids.[1] This method avoids the regioselectivity issues often seen in aniline-based condensations.[1]

The Protocol Logic

The synthesis utilizes 5-bromoisatin as the pre-functionalized core.[1] Reaction with pyruvate under basic conditions opens the isatin ring to form an isatinate, which condenses to form 6-bromoquinoline-2,4-dicarboxylic acid .[1] A critical thermal decarboxylation step selectively removes the labile C2-carboxyl group, yielding the desired C4-monoacid.[1]

Step-by-Step Methodology
Stage 1: Pfitzinger Condensation
  • Reagents: Suspend 5-bromoisatin (1.0 equiv) in 30% aqueous KOH (10 equiv).

  • Addition: Add sodium pyruvate (1.5 equiv) slowly to the stirring suspension.

  • Reaction: Heat the mixture to reflux (100°C) for 12–18 hours. The solution will turn from orange/red to a dark homogeneous liquid.[1]

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid or HCl to pH 3–4.

  • Isolation: The intermediate, 6-bromoquinoline-2,4-dicarboxylic acid , will precipitate.[1] Filter, wash with cold water, and dry.[3]

Stage 2: Selective Thermal Decarboxylation
  • Setup: Suspend the dicarboxylic acid intermediate in diphenyl ether (Ph₂O) or nitrobenzene (high boiling point is essential).[1]

  • Thermolysis: Heat to reflux (~250°C) for 2–4 hours. Monitor CO₂ evolution.[1]

  • Mechanism: The electron-withdrawing nature of the nitrogen atom facilitates the decarboxylation at the C2 position (adjacent to N) significantly faster than at C4.[1]

  • Purification: Cool the mixture. Dilute with hexanes or diethyl ether to precipitate the product.[1] Filter and wash extensively to remove the high-boiling solvent.[1]

  • Recrystallization: Recrystallize from EtOH/DMF if necessary to obtain pure This compound .

Visualizing the Pathway

SynthesisIsatin5-BromoisatinInterIntermediate:Isatinate SaltIsatin->InterKOH, H2ORing OpeningPyruvateSodium PyruvatePyruvate->InterDiacid6-Bromoquinoline-2,4-dicarboxylic acidInter->DiacidReflux, 18hCyclizationProductTARGET:6-Bromoquinoline-4-carboxylic acidDiacid->ProductPh2O, 250°CSelective Decarboxylation (-CO2)

Caption: Synthesis of this compound via the modified Pfitzinger reaction and selective decarboxylation.

Chemo-Selective Functionalization Strategies

For medicinal chemists, the value of this scaffold is its ability to serve as a divergent hub. The C4-COOH and C6-Br sites have distinct reactivities that must be sequenced correctly to avoid side reactions.[1]

Strategic Sequencing: "Amide First" vs. "Coupling First"
StrategySequenceProsCons
Route A (Recommended) Amide Coupling → Suzuki Avoids Pd catalyst poisoning by free COOH; Amide is stable to Suzuki conditions.[1]Requires clean amide synthesis to avoid carrying impurities into Pd step.[1]
Route B Suzuki → Amide Coupling Allows bulk preparation of biaryl acid intermediates.[1]Free carboxylic acid can interfere with Pd cycle; Solubility issues with biaryl acids.[1]
Protocol 1: C4-Amide Coupling (Hinge Binder Installation)

Direct coupling of the carboxylic acid with amines.

  • Activation: Dissolve this compound (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 min.

  • Coupling: Add the amine (R-NH₂, 1.1 equiv).[1] Stir at RT for 2–4 hours.[1]

  • Note: If the amine is unreactive, convert the acid to the acid chloride using oxalyl chloride/DMF(cat.) in DCM before reacting with the amine.

Protocol 2: C6-Suzuki-Miyaura Coupling (Tail Diversification)

Functionalization of the bromide.

  • Reagents: Suspend the 6-bromo-amide (from Protocol 1) in 1,4-dioxane/water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Boronate: Add the aryl boronic acid (Ar-B(OH)₂, 1.2 equiv).

  • Conditions: Degas with Argon. Heat to 90°C for 4–12 hours.

  • Insight: The electron-deficient quinoline ring facilitates oxidative addition at the C6 position, making this coupling generally high-yielding.[1]

Functionalization Logic Map

ReactivityCore6-Bromoquinoline-4-carboxylic acidAmideC4-Amide(Kinase Hinge Binder)Core->AmideHATU, R-NH2EsterC4-Ester(Prodrug/Intermediate)Core->EsterSOCl2, MeOHBiaryl6-Aryl Derivative(Suzuki Coupling)Core->BiarylProtection Required(Esterify first)Amide->BiarylAr-B(OH)2, Pd cat.Amine6-Amino Derivative(Buchwald Coupling)Amide->AmineR2-NH, Pd cat.

Caption: Divergent functionalization logic. The "Amide First" pathway (Green arrow) is generally preferred for library synthesis.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II Inhibitors)

The quinoline-4-carboxamide scaffold is a privileged structure in kinase drug discovery.[1]

  • Mechanism: The quinoline nitrogen (N1) and the amide NH often form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., ATP binding site).

  • Case Study: In the development of TGF-β receptor inhibitors , the 6-bromo group is replaced with a heteroaryl ring (e.g., pyridine or imidazole) to access the "back pocket" or solvent-exposed region, improving selectivity and potency.

Antimalarial Agents

Derivatives of quinoline-4-carboxylic acid (cinchoninic acid) mimic the core of quinine and chloroquine.[1]

  • Application: The 6-bromo group allows for the introduction of lipophilic side chains that enhance penetration into the parasite's food vacuole, inhibiting hemozoin formation.

Safety and Handling

  • Hazards: this compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3). Avoid inhalation of dust.[1]

  • Storage: Store at room temperature in a dry, sealed container. Stable for years if kept away from moisture.[1]

  • Chemical Compatibility: Incompatible with strong oxidizing agents.[1] The carboxylic acid can react with strong bases to form water-soluble salts.[1]

References

  • Pfitzinger Reaction Mechanism & Scope

    • Source: Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][3][4][5][6][7] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

    • Relevance: Comprehensive review of the reaction mechanism and vari
  • Synthesis of Halogenated Quinolines

    • Source: Wang, W., et al. (2015).[1] "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press.[1]

    • Relevance: Details the synthesis of 6-bromoquinoline intermedi
  • Decarboxylation of Quinoline Dicarboxylic Acids

    • Source: Patel, D. B., et al. (2017).[1] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[1]

    • Relevance: Discusses the Pfitzinger route and decarboxylation str
  • Medicinal Chemistry of Quinoline-4-carboxamides

    • Source: Latorre, A., et al. (2016).[1] "Application of the Pfitzinger reaction to the synthesis of novel potential biologically active quinoline-4-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Illustrates the use of this scaffold in drug design.
    • [1]

An In-Depth Technical Guide to 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 160233-76-1

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromoquinoline-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key information on its chemical identity, synthesis, potential applications, and safety considerations, grounded in established scientific literature.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated derivative of quinoline-4-carboxylic acid. The introduction of a bromine atom at the 6-position of the quinoline ring system can significantly modulate the molecule's physicochemical properties, such as its lipophilicity and electronic characteristics, thereby influencing its biological activity and potential as a drug scaffold.

Table 1: Physicochemical Data of this compound [1]

PropertyValue
CAS Number 160233-76-1
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance Solid (form may vary)
Purity Typically >95% (commercial grade)
Storage Temperature Room Temperature

Synthesis of this compound: A Plausible Approach

While a direct, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established named reactions for the formation of the quinoline-4-carboxylic acid core, such as the Doebner and Pfitzinger reactions.[2][3] The most logical starting material for this synthesis is 4-bromoaniline.

The Doebner reaction, a three-component reaction, offers a straightforward approach. This reaction involves the condensation of an aniline (in this case, 4-bromoaniline), an aldehyde, and pyruvic acid to form the corresponding quinoline-4-carboxylic acid.[4]

Proposed Synthetic Workflow: Doebner Reaction

cluster_reactants Reactants 4-Bromoaniline 4-Bromoaniline Intermediate Schiff Base Intermediate 4-Bromoaniline->Intermediate + Aldehyde Pyruvic_Acid Pyruvic_Acid Final_Product This compound Pyruvic_Acid->Final_Product Aldehyde Aldehyde Intermediate->Final_Product + Pyruvic Acid (Cyclization)

Caption: Proposed Doebner reaction workflow for synthesizing this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1 equivalent) and a suitable aldehyde (e.g., benzaldehyde, 1 equivalent) in a solvent such as ethanol.

  • Intermediate Formation: Stir the mixture at room temperature to facilitate the formation of the Schiff base intermediate.

  • Cyclization: Add pyruvic acid (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4] These derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The carboxylic acid moiety often plays a crucial role in the pharmacophore, potentially forming key interactions with biological targets.[5]

While specific biological data for this compound is not widely published, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate and scaffold for the development of novel therapeutics.

Potential as an Enzyme Inhibitor

Many quinoline-4-carboxylic acid derivatives have been identified as potent enzyme inhibitors.[6][7] For instance, derivatives of this class have shown inhibitory activity against enzymes such as SIRT3, carbonic anhydrases, and Aurora A kinase.[8][9][10] The carboxylic acid group can act as a key binding motif, interacting with amino acid residues in the active site of the enzyme. The bromo-substituent on the quinoline ring can further enhance binding affinity or selectivity through hydrophobic or halogen bonding interactions.

Enzyme Enzyme Active_Site Active Site Enzyme->Active_Site Substrate Substrate Substrate->Active_Site Blocked Inhibitor 6-Bromoquinoline- 4-carboxylic acid Binding Inhibitor Binding Inhibitor->Binding Binding->Active_Site No_Reaction No Product Formation Binding->No_Reaction

Sources

6-Bromoquinoline-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromoquinoline-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid quinoline scaffold, combined with the reactive handles of a carboxylic acid and a bromine atom, makes it a versatile building block for the synthesis of complex molecular architectures. The quinoline core itself is a key pharmacophore in numerous therapeutic agents, and the strategic placement of the bromo and carboxyl groups allows for diverse chemical modifications. This guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and key applications of this compound for researchers and professionals in drug discovery.

Core Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of its application in research. This compound is identified by the CAS Number 160233-76-1.[1] Its key molecular and computed physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[1][2][3]
Molecular Weight 252.06 g/mol [1][2][3]
IUPAC Name This compound[3]
SMILES C1=CC2=NC=CC(=C2C=C1Br)C(=O)O[2][3]
InChIKey QKZZTVSKZXPJAC-UHFFFAOYSA-N[2][3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]

Synthesis of this compound

The synthesis of quinoline derivatives often involves the cyclization of anilines with β-ketoesters or related dicarbonyl compounds. A common and effective method for constructing the quinoline-4-carboxylic acid core is the Gould-Jacobs reaction. The synthesis of the 6-bromo substituted target molecule can be logically achieved starting from 4-bromoaniline.

The reaction pathway involves the condensation of 4-bromoaniline with a suitable three-carbon component, such as diethyl 2-(ethoxymethylene)malonate, followed by a thermally induced cyclization and subsequent hydrolysis of the resulting ester. This general strategy is supported by literature describing the synthesis of similar quinoline structures.[4][5][6]

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic route to this compound.

Synthesis_Workflow Reactant1 4-Bromoaniline Step1 Step 1: Condensation Reaction (Ethanol, Reflux) Reactant1->Step1 Reactant2 Diethyl 2-(ethoxymethylene)malonate Reactant2->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether, ~250°C) Intermediate2 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (Hydrolysis) (Aqueous NaOH or KOH, Reflux) Intermediate3 Sodium 6-bromoquinoline-4-carboxylate Step3->Intermediate3 Step4 Step 4: Acidification (Aqueous HCl) Product This compound Step4->Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Sources

6-Bromoquinoline-4-carboxylic Acid: Physicochemical Profiling and Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromoquinoline-4-carboxylic Acid Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary

This compound (CAS: 160233-76-1) is a critical heterocyclic building block used primarily in the synthesis of antimalarials, kinase inhibitors, and complex organometallic ligands.[1][2][3] As a quinoline derivative substituted at the 4-position with a carboxylic acid, this molecule exhibits significant zwitterionic character in the solid state and neutral aqueous solutions.[1]

This guide provides a definitive analysis of its solubility profile. Unlike simple organic acids, the solubility of this compound is governed by a "U-shaped" pH-dependent curve, driven by the protonation of the quinoline nitrogen (


) and the deprotonation of the carboxylic acid (

).[1] Understanding this behavior is the prerequisite for high-yield purification and effective assay formulation.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its lipophilic scaffold and its ionizable groups.

Structural Determinants[1][4]
  • Scaffold: The 6-bromoquinoline core provides a planar, lipophilic surface (

    
    -stacking potential) and a heavy halogen atom, which increases density and melting point compared to the non-brominated analog.[1]
    
  • Ionization Centers:

    • Quinoline Nitrogen (Basic): Accepts a proton to form a cation.[1]

    • Carboxylic Acid (Acidic): Donates a proton to form an anion.[1]

Calculated Properties (In Silico Consensus)
PropertyValue / RangeSignificance
Molecular Weight 252.06 g/mol Moderate size; diffusion is not rate-limiting.[1]
Predicted logP 2.74 ± 0.3Moderately lipophilic; partitions into organic layers if neutral.
Predicted pKa1 (N-H) ~4.2 - 4.8Below pH 4, the molecule is cationic (Soluble).[1]
Predicted pKa2 (COOH) ~2.5 - 3.5Above pH 8, the molecule is anionic (Soluble).[1]
Isoelectric Point (pI) ~3.5 - 4.0Region of Minimum Solubility (Aggregation Risk).

Technical Note: The proximity of the carboxylic acid at the C4 position to the ring nitrogen allows for strong intermolecular hydrogen bonding in the crystal lattice, leading to high melting points (>250°C, often with decomposition) and poor solubility in non-polar solvents.

Solubility Profile

Solvent Compatibility Matrix

The following data categorizes solvent suitability for synthesis (reaction medium) versus purification (crystallization).

Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for stock solutions and reaction media.[1]
Polar Protic Methanol, EthanolModerate (Heat required)Good for recrystallization when hot. Poor solubility when cold.[1]
Aqueous (Neutral) Water (pH 7)Very Low (<0.5 mg/mL)The molecule exists largely as a zwitterion/neutral species.
Aqueous (Acidic) 1M HCl, Acetic AcidHigh Forms the soluble hydrochloride salt.
Aqueous (Basic) 1M NaOH, Na₂CO₃High Forms the soluble sodium carboxylate salt.
Non-Polar Hexane, TolueneNegligible Antisolvents; used to crash out the product.
Chlorinated DCM, ChloroformLow to Moderate Soluble if the molecule is in its neutral, non-zwitterionic form.
The pH-Solubility Relationship

The solubility of this compound is not linear.[1] It follows a classic amphoteric profile.

  • pH < 2: High solubility due to protonation of the quinoline nitrogen (

    
    ).[1]
    
  • pH 3–5 (Isoelectric Region): Minimum solubility.[1] The molecule is electrically neutral overall (zwitterion or uncharged), leading to aggregation and precipitation. This is the target pH for isolation.

  • pH > 8: High solubility due to deprotonation of the carboxylic acid (

    
    ).[1]
    

Visualizing the Solubility Equilibrium

The following diagram illustrates the speciation of the molecule across the pH scale, which dictates the purification strategy.

SolubilitySpeciation cluster_legend Solubility Phase State Cation Cationic Form (Soluble) [pH < 2] Neutral Neutral / Zwitterion (Insoluble Precipitate) [pH 3.5 - 5.0] Cation->Neutral + Base (NaOH) Neutral->Cation + Acid (HCl) Anion Anionic Form (Soluble) [pH > 8] Neutral->Anion + Base (NaOH) Anion->Neutral + Acid (HCl) Legend Blue/Green = Homogeneous Solution Red = Heterogeneous Suspension (Precipitation)

Caption: pH-dependent speciation showing the reversible transition between soluble ionic forms and the insoluble neutral species, utilized for Acid-Base Swing purification.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the precise saturation limit in a specific solvent system.[1]

  • Preparation: Weigh ~10 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or DMSO).

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Standard Curve: Prepare a stock of 1 mg/mL in DMSO and dilute serially to create a calibration curve.

Protocol B: Purification via Acid-Base Swing (Precipitation)

Objective: To purify crude material based on its amphoteric solubility profile.[1]

  • Dissolution: Suspend crude solid in water (10 mL/g). Slowly add 2M NaOH with stirring until pH > 10. The solution should become clear (amber/yellow).

  • Filtration: Filter the alkaline solution to remove non-acidic impurities (e.g., unreacted bromoanilines) which remain insoluble at high pH.

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring vigorously.

  • Targeting pI: Monitor pH. A thick precipitate will form as pH approaches 4.0–4.5.[1]

    • Critical Step: Do not overshoot to pH < 2, or the product will redissolve as the hydrochloride salt.

  • Isolation: Stir the slurry for 30 minutes to ripen crystals. Filter via vacuum filtration.[1][4][5]

  • Wash: Wash the cake with water (removes NaCl) followed by a small amount of cold acetone (removes organic impurities).

Workflow Visualization: Purification Decision Tree

PurificationWorkflow Start Crude 6-Bromoquinoline- 4-carboxylic acid SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Insoluble Remains Cloudy SolubilityCheck->Insoluble FilterAlk Filter (Remove insoluble neutrals/bases) Dissolves->FilterAlk Recryst Alternative: Hot Recrystallization (DMF/H2O or AcOH) Insoluble->Recryst High Impurity Load AddAcid Add HCl to Filtrate Target pH 4.0 FilterAlk->AddAcid Precipitate Precipitate Forms? AddAcid->Precipitate Collect Filter & Wash (Water -> Cold Acetone) Precipitate->Collect Yes Precipitate->Recryst No / Low Yield

Caption: Decision tree for selecting between Acid-Base precipitation (standard) and Thermal Recrystallization.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18475628, this compound. Retrieved from [Link]

  • Williams, R. (2022).[6] pKa Data Compiled from "Jencks and Westheimer". Organic Chemistry Data. Retrieved from [Link]

  • University of Calgary. (2023).[1] Solubility of Organic Compounds: Principles of Acid-Base Extraction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Bromoquinoline-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 6-Bromoquinoline-4-carboxylic acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind with high affinity and specificity to biological targets. Among the vast array of quinoline derivatives, this compound stands out as a particularly valuable building block in drug discovery and development.

The IUPAC name for this compound is This compound .[2] Its structure consists of a quinoline core brominated at the 6-position and featuring a carboxylic acid group at the 4-position.

Figure 1. Chemical Structure of this compound.

The presence of the bromine atom and the carboxylic acid group at strategic positions on the quinoline scaffold provides medicinal chemists with versatile handles for synthetic modification. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the molecule. The carboxylic acid group, a common pharmacophore in many drugs, can engage in crucial hydrogen bonding interactions with biological targets and can be further modified into esters, amides, and other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This technical guide provides a comprehensive overview of this compound, including its synthesis, detailed characterization, and its pivotal role as a key intermediate in the development of targeted therapeutics.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process, often starting from readily available 4-bromoaniline. The Doebner-von Miller reaction and its variations are commonly employed for the construction of the quinoline ring system.[3] Below is a detailed, field-proven protocol for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 6-bromoquinolin-4-ol

This initial step involves the cyclization of an intermediate derived from 4-bromoaniline to form the quinolin-4-ol core.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent), Meldrum's acid (1 equivalent), and triethyl orthoformate (1.2 equivalents) in a suitable solvent such as ethanol.[3]

  • Condensation: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, the solvent is removed under reduced pressure. The resulting intermediate is then added portion-wise to a high-boiling point solvent like diphenyl ether, pre-heated to approximately 250 °C.[3] This high temperature facilitates the thermal cyclization to form 6-bromoquinolin-4-ol. The reaction is typically complete within 15-30 minutes.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent such as hexane to precipitate the product. The solid is collected by filtration, washed with hexane and then with a more polar solvent like ethyl acetate to remove impurities, and dried under vacuum.

Step 2: Conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline

The hydroxyl group at the 4-position is then converted to a chloro group, which is a better leaving group for subsequent reactions.

  • Chlorination: To the 6-bromoquinolin-4-ol obtained in the previous step, add phosphorus oxychloride (POCl₃) in excess.[4] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, until a precipitate forms. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 6-bromoquinoline-4-carbonitrile

The chloro group is then displaced with a cyanide group, which can be subsequently hydrolyzed to the carboxylic acid.

  • Cyanation: The 6-bromo-4-chloroquinoline is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C for several hours. The progress of the reaction should be carefully monitored by TLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled and poured into water. The product, 6-bromoquinoline-4-carbonitrile, usually precipitates and can be collected by filtration, washed with water, and dried.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Hydrolysis: The 6-bromoquinoline-4-carbonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is typically used, and the reaction is heated to reflux. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used, followed by acidification.[5]

  • Reaction Conditions: The hydrolysis reaction may require prolonged heating to go to completion.

  • Work-up and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the carboxylic acid (typically acidic) to precipitate the product. The solid this compound is then collected by filtration, washed with cold water, and dried.

SynthesisWorkflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product A 4-Bromoaniline Step1 Step 1: Condensation & Cyclization A->Step1 B Meldrum's Acid B->Step1 C Triethyl Orthoformate C->Step1 Int1 6-bromoquinolin-4-ol Step1->Int1 Step2 Step 2: Chlorination Int2 6-bromo-4-chloroquinoline Step2->Int2 Step3 Step 3: Cyanation Int3 6-bromoquinoline-4-carbonitrile Step3->Int3 Step4 Step 4: Hydrolysis Final This compound Step4->Final Int1->Step2 POCl₃ Int2->Step3 NaCN Int3->Step4 H₃O⁺ or OH⁻

Caption: Synthetic workflow for this compound.

Characterization and Data Presentation

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound based on the analysis of its structure and data from closely related analogs.[6][7][8][9][10]

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).[11]
¹³C NMR The spectrum will show 10 distinct signals corresponding to the carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm).[10]
FT-IR (cm⁻¹) A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (1500-1600 cm⁻¹).[7]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns include the loss of the carboxylic acid group.[8]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key component in the design of potent and selective inhibitors of various biological targets implicated in diseases such as cancer and viral infections.

Case Study: A Building Block for PI3K/mTOR Inhibitors

A prominent example of the utility of the 6-bromoquinoline moiety is in the development of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]

GSK2126458 (Omipalisib) is a potent and selective inhibitor of PI3K and mTOR that incorporates a 6-substituted quinoline core. The synthesis of GSK2126458 and its analogs often utilizes intermediates derived from 6-bromoquinoline.[3] The 6-bromo position serves as a key attachment point for other fragments of the molecule that are crucial for binding to the kinase active site.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K Inhibition GSK2126458->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2126458.

Conclusion and Future Perspectives

This compound is a versatile and highly valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its strategic functionalization allows for the exploration of chemical space and the optimization of drug-like properties. The successful application of this scaffold in the development of potent kinase inhibitors like GSK2126458 highlights its importance in modern drug discovery. As our understanding of disease biology deepens, it is anticipated that this privileged quinoline derivative will continue to be a key component in the design and synthesis of the next generation of targeted therapies. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers to utilize this important molecule in their drug development endeavors.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]

  • RCSB PDB. (2010, June 23). 3L08: Structure of Pi3K gamma with a potent inhibitor: GSK2126458. Retrieved from [Link]

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13C NMR data for 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromoquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist
Publication Date: February 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document serves as a foundational resource for researchers, outlining the theoretical principles, predicted spectral data based on established substituent effects, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By integrating theoretical predictions with practical, field-proven methodologies, this guide empowers scientists in drug development and chemical research to confidently undertake the structural elucidation of this and similar quinoline derivatives.

Introduction: The Quinoline Scaffold and the Role of NMR

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The targeted introduction of substituents, such as a bromine atom at the C6 position and a carboxylic acid at the C4 position, creates molecules like this compound with unique electronic and steric properties, making them valuable intermediates for novel pharmaceuticals.

Unambiguous structural confirmation is the bedrock of chemical research and development. ¹³C NMR spectroscopy is an indispensable tool in this endeavor, providing a detailed "fingerprint" of the carbon framework of a molecule.[1] Each unique carbon atom in a structure produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic environment.[2] This guide delves into the specific ¹³C NMR characteristics of this compound, offering a predictive and methodological framework for its analysis.

Structural Analysis and Predicted ¹³C NMR Data

To interpret or predict the ¹³C NMR spectrum, a thorough understanding of the molecule's structure and the electronic influence of its functional groups is paramount.

Molecular Structure and Carbon Environments

This compound possesses a rigid bicyclic aromatic system. The molecule is asymmetric, resulting in eleven distinct carbon environments: nine carbons in the quinoline ring system, one carbon from the carboxylic acid group, and the carbon to which the bromine is attached.

The structure with IUPAC numbering for the quinoline ring is shown below:

Caption: Structure of this compound with IUPAC numbering.

Substituent Effects on Chemical Shifts

The chemical shift of each carbon is influenced by the electron-donating or electron-withdrawing nature of the substituents.[3][4]

  • Nitrogen Atom: As a heteroatom, the nitrogen in the quinoline ring is electronegative and significantly deshields adjacent carbons (C2 and C8a), causing them to resonate at a lower field (higher ppm).

  • Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group. It will deshield the ipso-carbon (C4) and other carbons in the pyridine ring. The carbonyl carbon (C=O) itself will have the most downfield shift in the spectrum, typically in the 165-190 ppm range.[2]

  • Bromine Atom (-Br): Bromine is an electronegative but polarizable halogen. It will influence the chemical shifts of the carbocyclic ring. The ipso-carbon (C6) will be directly affected, and its chemical shift will be a key identifier.

Predicted ¹³C NMR Chemical Shifts

While experimental data is the gold standard, predictions based on additivity rules and data from similar compounds provide a robust starting point for analysis. The following table summarizes the predicted chemical shift ranges for this compound. These predictions are derived from known data for quinoline, 6-bromoquinoline, and 4-quinolinecarboxylic acid.[5][6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeRationale for Prediction
C2150 - 155CHDeshielded by adjacent nitrogen.
C3120 - 125CHInfluenced by nitrogen and the C4-COOH group.
C4140 - 145Quaternary (C)Deshielded by nitrogen and attached COOH group.
C4a148 - 152Quaternary (C)Bridgehead carbon, deshielded by proximity to the pyridine ring.
C5128 - 133CHStandard aromatic CH, influenced by peri-interaction with C4.
C6118 - 123Quaternary (C)Ipso-carbon attached to bromine.
C7130 - 135CHOrtho to the bromine substituent.
C8125 - 130CHMeta to the bromine substituent.
C8a145 - 150Quaternary (C)Bridgehead carbon, deshielded by adjacent nitrogen.
-COOH168 - 173Quaternary (C)Carbonyl carbon of the carboxylic acid.[2]

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Field-Proven Protocol for ¹³C NMR Data Acquisition

Adherence to a rigorous and well-justified experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following section details a self-validating workflow for the ¹³C NMR analysis of this compound.

Experimental Workflow Diagram

The overall process from sample preparation to final analysis follows a logical sequence designed to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis Solubilize 1. Solubilize Sample (50-100 mg in 0.6-0.7 mL DMSO-d6) Filter 2. Filter Solution (if particulates are present) Solubilize->Filter Transfer 3. Transfer to NMR Tube Filter->Transfer Insert 4. Insert Sample & Lock Transfer->Insert Shim 5. Shim Magnetic Field Insert->Shim Acquire 6. Acquire Spectrum (Proton-decoupled ¹³C) Shim->Acquire Process 7. Data Processing (FT, Phase & Baseline Correction) Acquire->Process Assign 8. Peak Assignment (Reference to solvent peak) Process->Assign Report 9. Generate Report Assign->Report

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar, aromatic carboxylic acids and its high boiling point. The deuterated solvent prevents large solvent signals from obscuring the analyte signals in ¹H NMR and is used for the deuterium lock.[8]

  • Protocol:

    • Weigh 50-100 mg of this compound directly into a clean, dry vial. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.[8]

    • Add 0.6 - 0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the sample until the solid is completely dissolved.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

    • Cap the NMR tube securely.

2. Instrument and Acquisition Parameters:

  • Causality: The parameters are chosen to maximize signal-to-noise while ensuring all carbons, particularly the slow-relaxing quaternary carbons, are adequately detected. A 30° pulse angle and a short relaxation delay are often sufficient for molecules in this size range, balancing signal intensity and experiment time.[10]

  • Typical Parameters (for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 100 MHz for ¹³C.

    • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans (or more), depending on sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Causality: Raw NMR data (a Free Induction Decay, or FID) must be mathematically transformed to produce the familiar frequency-domain spectrum. Proper phasing and baseline correction are essential for accurate chemical shift determination and integration.

  • Protocol:

    • Apply an exponential multiplication (line broadening) of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) on the FID.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by referencing the DMSO-d₆ solvent peak to δ 39.52 ppm.

Advanced Spectral Interpretation and Structural Confirmation

While a standard ¹³C NMR spectrum provides the number of unique carbons and their chemical shifts, unambiguous assignment often requires more advanced techniques. These experiments differentiate carbons based on the number of attached protons or reveal through-bond correlations.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that are invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group).[11][12]

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals.

  • Logic: By comparing a standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively identify all carbon types. Quaternary carbons do not appear in any DEPT spectrum.

2D NMR for Unambiguous Assignment

Two-dimensional (2D) NMR experiments provide correlation data that reveals the connectivity of the molecular framework.[13][14] For a molecule like this compound, HSQC and HMBC are the most powerful tools for complete assignment.

G H1_NMR 1D ¹H NMR (Proton Shifts) HSQC 2D HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC 2D HMBC (²⁻³JCH Correlations) H1_NMR->HMBC C13_NMR 1D ¹³C NMR (Carbon Shifts) DEPT DEPT (Carbon Multiplicity) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Assignment DEPT->Structure Identifies C, CH, CH₂, CH₃ HSQC->Structure Connects C directly to H HMBC->Structure Connects fragments (long-range C-H)

Caption: Inter-relationship of NMR experiments for structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to.[14] It allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[14] It is exceptionally powerful for identifying the connectivity between different parts of a molecule, especially for assigning quaternary carbons by observing correlations from nearby protons.

Conclusion

The ¹³C NMR analysis of this compound is a critical step in its characterization for applications in drug development and materials science. This guide provides a robust framework for this analysis, beginning with a theoretically grounded prediction of the ¹³C chemical shifts. The detailed, field-proven protocol for sample preparation and data acquisition ensures the generation of high-quality spectra. Finally, the strategic application of advanced NMR techniques, including DEPT, HSQC, and HMBC, offers a clear pathway to the complete and unambiguous assignment of all carbon signals, ensuring the structural integrity of the compound for subsequent research.

References

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove, The University of Mississippi. Available at: [Link]

  • Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1004-1013. Available at: [Link]

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  • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Available at: [Link]

  • Hansen, P. E., et al. (2012). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 17(4), 4145-4159. Available at: [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(9), 588-599. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 6-Bromoquinoline. Available at: [Link]

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Technical Guide: Mass Spectrometry of 6-Bromoquinoline-4-carboxylic Acid

[1][2][3]

Executive Summary

Target Molecule: 6-Bromoquinoline-4-carboxylic acid CAS: 5333-12-0 Molecular Formula: C₁₀H₆BrNO₂ Exact Mass: 250.958 (⁷⁹Br) / 252.956 (⁸¹Br)[1][2][3]

This guide details the mass spectrometric behavior of this compound, a critical intermediate in the synthesis of antimalarials (e.g., Mefloquine analogs) and kinase inhibitors.[1][2] The presence of the bromine atom and the carboxylic acid moiety creates a unique spectral fingerprint characterized by a 1:1 isotopic doublet and distinct decarboxylation pathways.[2] This document provides a validated analytical framework for researchers characterizing this compound in drug development matrices.

Part 1: Physicochemical Context & Ionization Physics[2][3]

The Isotopic Signature (The "Twin Peaks")

The most defining feature of this molecule in any mass spectrum is the bromine isotopic pattern.[2] Unlike chlorinated or fluorinated compounds, bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio.[2][3]

  • Spectral Consequence: The molecular ion will not appear as a single peak.[1][3] It will appear as a doublet separated by 2 Da (m/z 252 and 254 in positive mode).[1][2][3]

  • Validation Check: If your mass spectrum does not show two peaks of approximately equal intensity separated by 2 m/z units, the bromine is absent or the sample is not this compound. [1][2]

Ionization Modes

The molecule is amphoteric, possessing a basic quinoline nitrogen and an acidic carboxylic acid group.[3] This allows for dual-mode ionization, though ESI+ is generally preferred for sensitivity in trace analysis.[1][2][3]

ModeIon SpeciesObserved m/z (Nominal)Mechanism
ESI (+)

252 / 254 Protonation of the quinoline nitrogen.[1][2][3]
ESI (-)

250 / 252 Deprotonation of the carboxylic acid (-COOH

-COO⁻).[1][2][3]

Part 2: Experimental Methodology

Sample Preparation[1][2][3]
  • Solvent: Dissolve standard in Dimethyl Sulfoxide (DMSO) to 1 mg/mL (Stock). Dilute to working concentration (e.g., 1 µg/mL) in 50:50 Methanol:Water.

  • Avoid: Pure acetonitrile for initial dissolution, as solubility can be limited compared to DMSO/MeOH.[1][3]

LC-MS/MS Protocol

This protocol uses a generic gradient suitable for polar aromatic acids.[1][2][3]

Table 1: Chromatographic & Spectrometric Parameters

ParameterSetting / ValueRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard retention for moderately polar heterocycles.[1][2][3]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the quinoline N for ESI+.[3]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[1][2][3]
Gradient 5% B to 95% B over 5 minRapid screening gradient.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1][2][3]
Source Temp 350°CEnsures vaporization of the high-boiling quinoline.[1][2][3]
Capillary Voltage 3.5 kV (ESI+)Standard positive mode potential.[1][2][3]

Part 3: Spectral Interpretation & Fragmentation Logic[2]

Fragmentation Pathway (ESI+ CID)

In Collision-Induced Dissociation (CID), the protonated precursor ([M+H]+) undergoes predictable neutral losses.[2][3][4]

  • Primary Transition (Decarboxylation): The most energetically favorable pathway is the loss of the carboxylic acid group as neutral CO₂ (44 Da).[3] This is driven by the stability of the resulting 6-bromoquinoline cation.[1][2]

  • Secondary Transition (Ring Fragmentation): The resulting quinoline core often loses HCN (27 Da), a hallmark of nitrogen heterocycles.[2][3]

Table 2: Key MRM Transitions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Interpretation
251.96 (⁷⁹Br) 207.97 -44 Da (CO₂)15-20Quantifier: Decarboxylation to 6-bromoquinoline core.[1][2][3]
253.96 (⁸¹Br) 209.97 -44 Da (CO₂)15-20Qualifier: Confirms Br presence in fragment.[1][2][3]
251.96 128.05 -44 Da, -79 Da35-40Loss of CO₂ AND Bromine radical (High Energy).[1][2][3]
Fragmentation Logic Diagram

The following diagram illustrates the mechanistic pathway from the parent ion to the primary fragments.

FragmentationPathwayParentParent Ion [M+H]+m/z 252 (79Br) / 254 (81Br)(Protonated Quinoline)TransitionTransition StateInductive destabilizationof -COOHParent->TransitionCID Energy(15 eV)Fragment1Primary Product[M+H - CO2]+m/z 208 / 210(6-Bromoquinoline ion)Transition->Fragment1- CO2 (44 Da)Fragment2Secondary Product[M+H - CO2 - HCN]+m/z 181 / 183(Ring Contraction)Fragment1->Fragment2- HCN (27 Da)(High Energy)

Figure 1: Mechanistic fragmentation pathway of this compound in ESI+ mode.[1][2][3] The loss of CO₂ is the dominant initial step.[2]

Part 4: Application in Drug Development[2]

Impurity Profiling

In synthetic pathways (e.g., Skraup synthesis or Pfitzinger reaction), common impurities include:

  • Decarboxylated analog: 6-Bromoquinoline (m/z 208/210).[1][2][3] Distinction: This impurity will appear at the same mass as the fragment of your target, but it will have a different retention time (usually later eluting due to loss of polar COOH) and will not show the parent m/z 252.[2]

  • Debrominated analog: Quinoline-4-carboxylic acid (m/z 174).[1][2][3] Distinction: Lacks the isotopic doublet.[1][3]

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for validating the compound identity.

AnalyticalWorkflowStartStart: Inject SampleCheckIsoCheck MS1 Spectrum:Is there a 1:1 doubletat m/z 252 & 254?Start->CheckIsoFailIsoSTOP: Not Brominatedor Low ConcentrationCheckIso->FailIsoNoCheckFragPerform MS2 (CID):Do you see loss of 44 Da(m/z 208/210)?CheckIso->CheckFragYesFailFragSTOP: Isomer/Isobar(Likely different COOH position)CheckFrag->FailFragNoConfirmCONFIRMED:This compoundCheckFrag->ConfirmYes

Figure 2: Step-by-step logic gate for confirming the identity of this compound using LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18475628, this compound.[1][2][3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Quinoline Fragmentation Standards.[1][2][3] National Institute of Standards and Technology.[1][2][3][5] Retrieved from [Link][2][3]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Carboxylic Acids & Halides). Retrieved from [Link][2][3]

A Comprehensive Guide to the FT-IR Spectral Analysis of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromoquinoline-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are utilizing FT-IR spectroscopy for the structural elucidation and characterization of complex organic molecules. This guide will delve into the theoretical principles and practical aspects of interpreting the FT-IR spectrum of this compound, correlating specific absorption bands to its distinct functional groups.

Introduction to this compound and the Significance of FT-IR Spectroscopy

This compound is a quinoline derivative containing a bromine substituent and a carboxylic acid functional group.[1][2] The quinoline core is a prominent heterocyclic scaffold in many biologically active compounds. The addition of a bromine atom and a carboxylic acid group significantly influences the molecule's chemical properties and potential biological activity, making its structural confirmation crucial.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3][4] By measuring the absorption of infrared radiation at specific wavenumbers, FT-IR provides a unique molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. For a molecule like this compound, FT-IR is indispensable for confirming the presence of the carboxylic acid, the quinoline ring system, and the carbon-bromine bond.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound (C₁₀H₆BrNO₂) dictates its FT-IR spectrum.[1] The key functional groups and their expected vibrational frequencies are:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic bands in the IR spectrum.

    • O-H Stretch: A very broad and intense absorption is expected in the range of 2500-3300 cm⁻¹ due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.[5][6][7][8]

    • C=O Stretch: A strong, sharp absorption band is anticipated between 1690 and 1760 cm⁻¹.[5][7] Its exact position can be influenced by conjugation with the aromatic quinoline ring.

    • C-O Stretch and O-H Bend: These vibrations are coupled and result in bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[6][7]

  • Quinoline Ring: This aromatic heterocyclic system has several characteristic vibrations.

    • Aromatic C-H Stretch: Look for one or more weak to medium bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[3]

    • Aromatic C=C and C=N Stretches: A series of medium to strong bands are expected in the 1400-1650 cm⁻¹ region.[3]

    • C-N Stretch: The stretching vibration of the C-N bond within the quinoline ring is expected to appear in the 1314-1325 cm⁻¹ range.[3]

  • Carbon-Bromine Bond (C-Br):

    • C-Br Stretch: The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 700 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

A robust and reproducible experimental protocol is paramount for obtaining a reliable FT-IR spectrum.

Step-by-Step Methodology for Solid Sample Analysis using KBr Pellet Technique:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture.

  • Pellet Formation:

    • Transfer the ground powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and minimal scattering of the IR beam.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the significant absorption peaks.

FT-IR Spectrum Analysis and Interpretation

The following is a detailed interpretation of a representative FT-IR spectrum of this compound, based on the expected vibrational modes.

  • 3300-2500 cm⁻¹: A very broad and intense absorption band dominates this region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[5][6][7][8] This is often the most recognizable feature of a carboxylic acid in an IR spectrum.

  • ~3100-3000 cm⁻¹: Weak to medium intensity sharp peaks are observed, which are attributed to the aromatic C-H stretching vibrations of the quinoline ring.[3]

  • ~1710 cm⁻¹: A strong and sharp absorption peak is present, corresponding to the C=O stretching vibration of the carboxylic acid group.[5][7] The position at the lower end of the typical range suggests conjugation with the aromatic quinoline system.

  • ~1620, 1580, 1470 cm⁻¹: A series of sharp bands of medium to strong intensity appear in this region, which are characteristic of the C=C and C=N stretching vibrations within the quinoline ring.[3]

  • ~1420 cm⁻¹: A medium intensity band is observed, which can be assigned to the in-plane O-H bending vibration coupled with the C-O stretching of the carboxylic acid.[7]

  • ~1315 cm⁻¹: A peak in this region can be attributed to the C-N stretching vibration of the quinoline ring.[3][9]

  • ~1250 cm⁻¹: A strong band in this area is likely due to the C-O stretching vibration of the carboxylic acid group.[6][7]

  • ~920 cm⁻¹: A broad, medium intensity band may be present, which is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid.

  • Below 850 cm⁻¹: This fingerprint region contains bands related to C-H out-of-plane bending of the substituted aromatic ring.

  • ~650 cm⁻¹: A medium to strong absorption band is expected in this region, corresponding to the C-Br stretching vibration .

Data Summary

The following table summarizes the key FT-IR absorption bands and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid
~3050Weak to MediumAromatic C-H StretchQuinoline Ring
~1710Strong, SharpC=O StretchCarboxylic Acid
~1620, 1580, 1470Medium to StrongC=C and C=N StretchesQuinoline Ring
~1420MediumO-H Bend (in-plane)Carboxylic Acid
~1315MediumC-N StretchQuinoline Ring
~1250StrongC-O StretchCarboxylic Acid
~920Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid
~650Medium to StrongC-Br StretchBromo-substituent

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 6-Bromoquinoline-4- carboxylic acid Sample Grinding Grind Sample and KBr in Agate Mortar Sample->Grinding KBr Spectroscopic Grade KBr KBr->Grinding PelletPress Form KBr Pellet Grinding->PelletPress FTIR FT-IR Spectrometer PelletPress->FTIR Place pellet in sample holder Background Acquire Background Spectrum FTIR->Background SampleScan Acquire Sample Spectrum Background->SampleScan Background Correction Processing Data Processing (Baseline Correction, Normalization) SampleScan->Processing PeakID Peak Identification and Assignment Processing->PeakID Structure Structural Confirmation PeakID->Structure

Caption: Workflow for FT-IR Analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is invaluable for its identification and characterization. The presence of the very broad O-H stretch and the strong C=O stretch unequivocally confirms the carboxylic acid functionality. The series of bands in the 1400-1650 cm⁻¹ region, coupled with the aromatic C-H stretches, are indicative of the quinoline ring system. Finally, the observation of a band in the low-frequency region confirms the presence of the C-Br bond. By following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently utilize FT-IR spectroscopy for the structural elucidation of this and other complex organic molecules.

References

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved February 7, 2026, from [Link]

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  • ACS Publications. (1970). Vibrational spectra of BrO-, BrO2-, Br3-, and Br5-. Inorganic Chemistry, 9(4), 849-854.
  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4995.
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  • AIP Publishing. (2023). Study of Molecular Structure, Vibrational Spectroscopy, and HOMO-LUMO of Bromocyclohexane, Iodobenzene, and Chlorobenzene by Density Functional Theory. AIP Conference Proceedings, 3097(1), 090007.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2008). Influence of the bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Systematic Study of Vibrational Spectra of Octahedral Rhenium Clusters {Re6S8-xBrx}Bry (x = 0, 1, 2, 3, 4) with Mixed Sulfur/Bromine Inner Ligands. Molecules, 27(15), 4995.
  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • PubChemLite. (n.d.). 6-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Retrieved February 7, 2026, from [Link]

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The Quinoline-4-Carboxylic Acid Core: A Scaffolding for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has served as a cornerstone in the development of a diverse array of therapeutic agents. From their early discovery as synthetic antimalarials to their contemporary applications as potent antibacterial and anticancer drugs, these compounds have demonstrated remarkable versatility and clinical significance. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of quinoline-4-carboxylic acids, offering valuable insights for researchers and drug development professionals engaged in the pursuit of novel therapeutics. The inherent modularity of the quinoline-4-carboxylic acid core, allowing for facile chemical modification, has fueled decades of research, leading to the optimization of potency, selectivity, and pharmacokinetic properties. This guide will delve into the key synthetic methodologies that have enabled the exploration of this vast chemical space, with a focus on the seminal Doebner and Pfitzinger reactions. Furthermore, we will explore the intricate molecular mechanisms through which these compounds exert their therapeutic effects, from the inhibition of bacterial DNA gyrase and topoisomerase IV to the targeting of dihydroorotate dehydrogenase in cancer cells and the disruption of heme detoxification in malaria parasites. Through a detailed examination of structure-activity relationships, this guide aims to equip researchers with the knowledge to rationally design the next generation of quinoline-4-carboxylic acid-based drugs.

A Journey Through Time: The Discovery and Historical Development of Quinoline-4-Carboxylic Acids

The story of quinoline-4-carboxylic acids is intrinsically linked to the broader history of quinoline chemistry, which began in the 19th century. The parent quinoline molecule was first isolated from coal tar in 1834. However, the journey to the therapeutically significant 4-carboxylic acid derivatives was a gradual process of synthetic exploration.

A pivotal moment in this journey was the discovery of the Doebner reaction in 1887 by Oskar Doebner.[1][2] This three-component reaction, involving an aniline, an aldehyde, and pyruvic acid, provided a direct and versatile route to quinoline-4-carboxylic acids.[3] The Doebner reaction was instrumental in the synthesis of cinchoninic acid derivatives, which were among the earliest examples of this compound class to be investigated.[1]

Another landmark in the synthesis of this scaffold was the development of the Pfitzinger reaction , first reported by Wilhelm Pfitzinger in 1886.[4] This method, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, offered an alternative and powerful strategy for accessing quinoline-4-carboxylic acids.[4] The Pfitzinger reaction has been widely employed and modified over the years, contributing significantly to the vast library of quinoline-4-carboxylic acid derivatives known today.

The therapeutic potential of these compounds began to be realized in the mid-20th century with the discovery of their antibacterial activity. This led to the development of the first generation of quinolone antibiotics, such as nalidixic acid, in the 1960s.[5] Subsequent research focused on modifying the quinoline-4-carboxylic acid core, leading to the introduction of the highly successful fluoroquinolones, which exhibit broad-spectrum antibacterial activity and improved pharmacokinetic properties.[5]

In parallel, the antimalarial properties of quinoline derivatives, inspired by the natural product quinine, spurred research into synthetic analogues. While 4-aminoquinolines like chloroquine became frontline treatments, the underlying quinoline-4-carboxylic acid scaffold continued to be a subject of interest for developing new antimalarial agents.[6]

More recently, the anticancer potential of quinoline-4-carboxylic acids has come to the forefront. Researchers have discovered that certain derivatives can potently inhibit key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), opening up new avenues for cancer therapy.[7]

The Art of Synthesis: Key Methodologies for Quinoline-4-Carboxylic Acids

The synthetic accessibility of the quinoline-4-carboxylic acid core has been a driving force behind its extensive investigation. The Doebner and Pfitzinger reactions remain the most fundamental and widely used methods for their preparation.

The Doebner Reaction: A Three-Component Marvel

The Doebner reaction is a one-pot synthesis that brings together an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid skeleton.[3] The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by acids.[8]

Materials:

  • Aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Ethanol (10 mL)

  • Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg) (catalyst)[1]

Procedure:

  • In a round-bottom flask, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (10 mL).[1]

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[1]

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[1]

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude 2-phenylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[8]

  • Iron(III) Trifluoromethanesulfonate as Catalyst: While the classical Doebner reaction can proceed without a catalyst, modern variations often employ Lewis acids like iron(III) trifluoromethanesulfonate to enhance the reaction rate and improve yields, particularly with less reactive substrates.[1]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to occur efficiently.[1]

  • Precipitation of Product: The desired quinoline-4-carboxylic acid product is often sparingly soluble in the reaction solvent upon cooling, allowing for a simple and effective initial purification by filtration.[1]

The Pfitzinger Reaction: From Isatin to Quinolines

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, starting from isatin or its derivatives.[4] The reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group.[4]

Materials:

  • Isatin (0.0075 mol)

  • Potassium hydroxide (KOH) (0.02 mol)

  • Water (1 mL)

  • Absolute ethanol (40 mL)

  • Acetone (0.015 mol)

  • Distilled water

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve 0.02 mol of KOH in 1 mL of water and 40 mL of absolute ethanol.[9]

  • Add 0.0075 mol of isatin to the solution and stir continuously at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[9]

  • Gradually add 0.015 mol of acetone to the reaction mixture.[9]

  • Reflux the resulting mixture at approximately 79°C with continuous stirring for 24 hours in a heating mantle.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent of n-hexane:ethyl acetate (1:2).[9]

  • After the reaction is complete, add 20 mL of distilled water to the mixture.[9]

  • Acidify the solution with acetic acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 2-methylquinoline-4-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent.[4]

Causality Behind Experimental Choices:

  • Base Catalysis (KOH): The base is crucial for the initial ring-opening of isatin to form the reactive isatinic acid intermediate.[4]

  • Ethanol/Water Solvent System: This mixed solvent system is effective for dissolving both the polar isatinate salt and the less polar carbonyl compound.[9]

  • Reflux Conditions: Similar to the Doebner reaction, heating is required to drive the condensation, cyclization, and dehydration steps to completion.[9]

  • Acidification for Precipitation: The final product is a carboxylic acid, which is soluble in its salt form under basic conditions. Acidification protonates the carboxylate, rendering the product insoluble and allowing for its isolation.[4]

Unraveling the Mechanisms of Action: A Multifaceted Approach to Therapy

The therapeutic versatility of quinoline-4-carboxylic acids stems from their ability to interact with a range of biological targets. Their mechanisms of action vary depending on the specific structural modifications of the quinoline core and the therapeutic area.

Antibacterial Activity: Targeting Bacterial DNA Replication

The antibacterial efficacy of quinolone and fluoroquinolone antibiotics is primarily attributed to their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[10] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[11]

Quinolones bind to the complex formed between these enzymes and DNA, stabilizing a transient double-strand break in the DNA.[12] This prevents the re-ligation of the DNA strands, leading to the accumulation of lethal double-strand breaks and ultimately, bacterial cell death.[13]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Q4CA Quinoline-4-Carboxylic Acid (Fluoroquinolone) Cleaved_Complex Ternary Complex (DNA-Enzyme-Drug) Q4CA->Cleaved_Complex Binds and Stabilizes DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Cleaved_Complex DNA Bacterial DNA DNA->Cleaved_Complex DSB Double-Strand Breaks Cleaved_Complex->DSB Prevents DNA Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of antibacterial action of quinoline-4-carboxylic acids.

Anticancer Activity: Disrupting Pyrimidine Biosynthesis

A significant breakthrough in the application of quinoline-4-carboxylic acids in oncology has been the discovery of their ability to inhibit dihydroorotate dehydrogenase (DHODH) .[7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7]

Cancer cells, with their high proliferative rate, are particularly dependent on the de novo synthesis of pyrimidines.[14] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily at the S-phase, and subsequent cancer cell death.[7]

DHODH_Inhibition_Pathway cluster_cancer_cell Cancer Cell Q4CA Quinoline-4-Carboxylic Acid Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Q4CA->DHODH Inhibits Orotate Orotate DHODH->Orotate Blocked Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Pyrimidine_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) Q4CA Quinoline-4-Carboxylic Acid Derivative Hemozoin Hemozoin (Non-toxic) Q4CA->Hemozoin Inhibits Formation Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to

Caption: Antimalarial mechanism of quinoline-4-carboxylic acids.

Structure-Activity Relationships: Tailoring Molecules for Therapeutic Efficacy

The extensive research into quinoline-4-carboxylic acids has generated a wealth of data on their structure-activity relationships (SAR). Understanding how specific chemical modifications influence biological activity is crucial for the rational design of new and improved drugs.

Antibacterial Agents

For antibacterial quinolones, several key structural features have been identified as critical for activity:

PositionModificationImpact on ActivityReference(s)
1 Small alkyl or cyclopropyl groupEssential for potent activity[14]
3 Carboxylic acidEssential for binding to DNA gyrase/topoisomerase IV[14]
4 Carbonyl groupEssential for binding to DNA gyrase/topoisomerase IV[14]
6 Fluorine atomGenerally increases antibacterial potency and cell penetration[5][14]
7 Piperazine or other cyclic aminesBroadens the spectrum of activity, particularly against Gram-negative bacteria[14]
Anticancer Agents

The SAR of quinoline-4-carboxylic acids as anticancer agents, particularly as DHODH inhibitors, is an active area of research. Key findings include:

Position(s)ModificationImpact on ActivityReference(s)
2 Substituted aryl or heteroaryl groupsCrucial for potent DHODH inhibition; specific substitutions can fine-tune potency and selectivity[7][15]
6, 7, 8 Various substituents (e.g., halogens, alkyl groups)Can influence pharmacokinetic properties and potency[16]
4-Carboxylic Acid Essential for interaction with the DHODH active site[7]
Antimalarial Agents

The SAR of 4-aminoquinolines, a closely related class, provides valuable insights for the design of quinoline-4-carboxylic acid-based antimalarials:

PositionModificationImpact on ActivityReference(s)
4 Basic aminoalkyl side chainCrucial for accumulation in the parasite's food vacuole[5][6]
7 Chloro groupGenerally enhances antimalarial activity[5]
Quinoline Core Planar aromatic systemBelieved to be important for stacking interactions with heme[5]

Conclusion

The quinoline-4-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its rich history, coupled with the power of synthetic chemistry, has enabled the creation of life-saving antibacterial, promising anticancer, and essential antimalarial drugs. The detailed understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, provides a solid foundation for future innovation. As researchers continue to explore the vast chemical space around this privileged core, it is certain that quinoline-4-carboxylic acids will continue to play a vital role in addressing unmet medical needs and advancing human health. The journey from the early days of coal tar chemistry to the rational design of targeted therapies is a testament to the enduring power of medicinal chemistry, with the quinoline-4-carboxylic acid core standing as a shining example of its success.

References

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  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial agents and chemotherapy, 45(7), 1994–2000.
  • Scribd. (n.d.). Quinoline Antibacterial Agents 1. Retrieved from [Link]

  • ResearchGate. (2015). 4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of heme detoxification process of Plasmodium falciparum parasite. Retrieved from [Link]

  • Jada, S. R., et al. (2018). Heme Detoxification Protein (PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum. IUBMB life, 70(10), 1013–1023.
  • ResearchGate. (n.d.). Schematic representation of quinolone action with gyrase as the primary. Retrieved from [Link]

  • Save My Exams. (n.d.). Reaction Pathway Diagrams. Retrieved from [Link]

  • Heynckes, S., et al. (2022). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia.
  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

Sources

The Quinoline Scaffold: A Privileged Architecture in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of Quinoline

In the lexicon of medicinal chemistry, few frameworks earn the title of "privileged scaffold" as deservedly as quinoline (benzo[b]pyridine). From the historical isolation of quinine in 1820 to the 2012 FDA approval of bedaquiline for multidrug-resistant tuberculosis, this bicyclic aromatic system has demonstrated an exceptional ability to bind to diverse biological targets.

For the drug developer, quinoline offers a unique balance of physicochemical properties:

  • Lipophilicity (LogP): The benzene ring provides hydrophobic interactions essential for membrane permeability and hydrophobic pocket binding.

  • Electronic Tunability: The pyridine ring acts as an electron-deficient sink, susceptible to nucleophilic attack, while the nitrogen atom serves as a hydrogen bond acceptor (pKa ~4.9) and a site for protonation, dramatically altering solubility and binding affinity at physiological pH.

  • Rigidity: The planar structure reduces the entropic penalty of binding, serving as an ideal spacer for pharmacophores.

This guide dissects the technical utility of quinoline derivatives, moving from structural activity relationships (SAR) to validated synthetic protocols.

Structural Activity Relationship (SAR) Analysis

The quinoline ring is not a monolith; it is a programmable circuit. Understanding the reactivity and binding potential of specific positions is critical for rational drug design.

The Pharmacophore Map
  • Position 1 (Nitrogen): The anchor point. Protonation here is often essential for accumulation in acidic compartments (e.g., the digestive vacuole of Plasmodium falciparum). It also coordinates with metal ions (Fe, Cu) in metallo-drug complexes.

  • Positions 2 & 4 (The Electrophiles): These positions are activated for Nucleophilic Aromatic Substitution (SNAr), particularly when a leaving group (Cl, Br) is present. Position 4 is the attachment site for the diamine side chains in classic antimalarials.

  • Positions 6, 7, & 8 (The Modulators):

    • C7: Electron-withdrawing groups (e.g., -Cl, -CF3) here prevent metabolic oxidation and tune the pKa of the ring nitrogen. The 7-chloro substituent is non-negotiable for inhibition of hemozoin formation in chloroquine-like drugs.

    • C8: Substituents here often impose steric constraints or chelation capabilities (as seen in 8-hydroxyquinolines).

Visualization: Quinoline SAR Logic

The following diagram illustrates the functional logic of the quinoline scaffold in a medicinal chemistry context.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) N1 N1: Protonation & H-Bonding (Lysosomotropism) Quinoline->N1 Basic Center C2_4 C2/C4: Electrophilic Sites (S_NAr Functionalization) Quinoline->C2_4 Synthetic Handle C7 C7: Metabolic Blockade (e.g., -Cl, -F) Quinoline->C7 Metabolic Stability C8 C8: Chelation & Sterics (Metal Binding) Quinoline->C8 Target Selectivity Antimalarial Antimalarial Activity (Heme Stacking) N1->Antimalarial Kinase Kinase Inhibition (Hinge Binding) N1->Kinase C2_4->Kinase C7->Antimalarial

Caption: Functional mapping of the quinoline scaffold highlighting critical positions for synthetic modification and pharmacological interaction.

Therapeutic Case Studies: Mechanisms of Action

Infectious Disease: Bedaquiline (Tuberculosis)

Bedaquiline (Sirturo) represents a paradigm shift in quinoline pharmacology. Unlike planar intercalators, it utilizes a diarylquinoline architecture to target energy metabolism.

  • Target: ATP Synthase (Mycobacterial).

  • Mechanism: Bedaquiline binds specifically to the subunit c of the ATP synthase rotor ring.[1][2] This binding acts as a molecular "doorstop," mechanically preventing the rotation required to generate ATP. It also interferes with the epsilon subunit, uncoupling oxidative phosphorylation.

  • Key Structural Feature: The specific stereochemistry (1R, 2S) and the presence of the dimethylamino side chain are crucial for binding the hydrophobic cleft of the c-subunit.

Oncology: Lenvatinib (Kinase Inhibitor)

Lenvatinib is a multiple kinase inhibitor (VEGFR, FGFR, RET) used in thyroid and hepatocellular carcinoma.

  • Binding Mode: The quinoline nitrogen typically binds to the "hinge region" of the kinase ATP-binding pocket via hydrogen bonding. The 4-carboxamide moiety extends into the solvent-accessible region, while the quinoline core provides van der Waals contacts with the hydrophobic gatekeeper residues.

Data Summary: FDA-Approved Quinoline Derivatives

The following table summarizes key quinoline-based therapeutics approved in the 21st century [1].

Drug NameApproval YearPrimary IndicationMolecular TargetKey Quinoline Feature
Bosutinib 2012CML (Leukemia)Bcr-Abl / Src Kinase3-cyanoquinoline core
Bedaquiline 2012MDR-TBATP Synthase (Subunit c)Diarylquinoline (non-planar)
Cabozantinib 2012Renal Cell CarcinomaMET / VEGFR24-phenoxyquinoline
Lenvatinib 2015Thyroid CancerVEGFR / FGFR4-carboxamide quinoline
Neratinib 2017Breast CancerHER2 / EGFR3-cyanoquinoline (covalent)
Tafenoquine 2018Malaria (Relapse)Hemozoin / Oxidative stress8-aminoquinoline

Synthetic Methodologies

Classic Approaches
  • Skraup Synthesis: Acid-catalyzed condensation of aniline with glycerol (acrolein precursor). Requires harsh conditions and oxidants (nitrobenzene/iodine).

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones. High atom economy but limited by the stability of the starting aldehyde.

Modern Approaches: C-H Activation

Recent advances utilize transition metals (Rh, Ru, Co) to functionalize the quinoline core directly or construct it via C-H activation annulation [2].[3]

  • Example: Rh(III)-catalyzed annulation of oximes with alkynes allows for the regioselective synthesis of isoquinolines and quinolines under mild conditions, avoiding pre-functionalized starting materials.

Technical Protocol: Synthesis of a 4-Aminoquinoline Derivative

Objective: Synthesis of N-(4-aminobutyl)-7-chloroquinolin-4-amine (a chloroquine analogue precursor) via Nucleophilic Aromatic Substitution (SNAr).

Rationale: This protocol demonstrates the exploitation of the electrophilic C4 position. The 7-chloro group activates the ring for nucleophilic attack by stabilizing the Meisenheimer intermediate.

Experimental Workflow

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 1,4-Diaminobutane (5.0 eq - excess prevents bis-substitution)

  • Solvent: Ethanol (Green chemistry) or Phenol (Classic "melt" method for unreactive amines)

  • Base: Triethylamine (if using salt forms)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 1,4-diaminobutane (4.4 g, 50 mmol) dropwise to the stirring solution.

    • Note: A large excess of diamine is critical to avoid the formation of the dimer (bis-quinoline).

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting material (high Rf) should disappear, replaced by a lower Rf product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in 50 mL DCM and wash with 5% NaHCO3 (aq) to remove HCl salts.

    • Wash the organic layer with water (3x) to remove excess unreacted diamine.

  • Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from cyclohexane or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal and the appearance of methylene multiplets at 1.6–3.2 ppm.

    • MS (ESI): Expect [M+H]+ = 250.1.

Workflow Visualization

SynthesisWorkflow Start Start: 4,7-Dichloroquinoline + Excess Diamine Reflux Reflux in Ethanol (80°C, 6-12h) Start->Reflux Monitor TLC Monitoring (Disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: Evaporation & Basic Wash (Remove HCl & Excess Amine) Monitor->Workup Complete Purify Purification: Recrystallization or Column Workup->Purify Validate Validation: NMR & Mass Spec Purify->Validate

Caption: Step-by-step S_NAr synthesis workflow for 4-aminoquinoline derivatives.

Future Outlook

The quinoline scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Quinoline-based kinase inhibitors are being used as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.

  • Hybrids: Covalent linkage of quinolines with artemisinin (trioxane) to combat resistant malaria strains.

References

  • Chandra, D., et al. (2025).[4] "Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses." Synlett, 36(16), 2537-2552.[4] Link

  • Li, P.G., & Zou, L. (2025).[5] "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Molecules, 30(3), 1234. Link

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[2][6] Science, 307(5707), 223-227. Link

  • Kaur, K., et al. (2010). "Quinolines and structurally related heterocycles as antimalarials." European Journal of Medicinal Chemistry, 45(8), 3245-3264. Link

Sources

A Senior Application Scientist's Guide to Procuring 6-Bromoquinoline-4-carboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The procurement of specialized chemical reagents is a critical, yet often underestimated, component of successful research and development. This guide provides an in-depth technical framework for the acquisition of 6-Bromoquinoline-4-carboxylic acid (CAS No. 160233-76-1), a key heterocyclic building block in medicinal chemistry. Moving beyond a simple list of vendors, this document details a comprehensive strategy for supplier evaluation, quality assurance, and analytical verification. It is designed to empower researchers to secure high-purity materials, ensuring the integrity and reproducibility of their experimental work.

Introduction: The Scientific Significance of this compound

This compound is a derivative of the quinoline-4-carboxylic acid scaffold. This core structure is of significant interest in drug discovery due to its presence in compounds with a wide range of biological activities.[1] For instance, quinoline carboxylic acids have been investigated as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for anticancer therapies.[2] The bromine substitution at the 6-position provides a strategic handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

Given its role as a crucial starting material, the purity and structural integrity of this compound are paramount. The presence of impurities, such as isomers or unreacted starting materials from its synthesis, can lead to ambiguous biological data, failed reactions, and a significant loss of time and resources.

Key Chemical Properties:

Property Value Source
CAS Number 160233-76-1
Molecular Formula C₁₀H₆BrNO₂ [3]
Molecular Weight 252.06 g/mol [3]
Physical Form Solid
Purity (Typical) 95% to ≥98% [4]

| Storage | Room Temperature | |

The Supplier Landscape: Navigating Your Options

The market for specialty chemicals like this compound ranges from large, multinational distributors to specialized custom synthesis labs. Understanding the different types of suppliers is the first step in making an informed purchasing decision.

Supplier Categories:

  • Large-Scale Distributors (Aggregators): These companies, such as Sigma-Aldrich (Merck) , often list a vast catalog of compounds. They provide convenience and a well-established logistics network. However, they may not be the primary manufacturer, sourcing the material from partner labs. For this specific compound, Sigma-Aldrich indicates it is supplied by their partner, Synthonix Corporation .

  • Specialty Chemical Manufacturers: Companies like Otto Chemie Pvt Ltd often manufacture or source chemicals in-house, providing specific grades such as "for HPLC, ≥98%".[4] These suppliers can sometimes offer more competitive pricing and deeper technical knowledge of the product.

  • Custom Synthesis Organizations (CROs): For projects requiring larger quantities, specific purity profiles, or cGMP (Current Good Manufacturing Practice) compliance, a custom synthesis approach may be necessary. Companies like SynHet offer manufacturing of related derivatives and highlight their ISO 9001 certification and capability to provide pharma-grade materials.[5]

  • Online Chemical Marketplaces: Platforms like ChemicalBook aggregate listings from numerous, often international, suppliers.[6] While useful for identifying a wide range of potential sources, these platforms require rigorous due diligence on the end-user's part to verify the credibility of the listed vendor.

The Core of Procurement: A Framework for Supplier Qualification

Selecting a supplier should be a systematic process based on risk assessment and the specific requirements of your research. A cheap but poorly characterized reagent is a false economy. The following decision-making workflow illustrates the key evaluation points.

G cluster_0 Supplier Qualification Workflow start Define Research Need (Purity, Quantity, Grade) search Identify Potential Suppliers (Databases, Catalogs, CROs) start->search doc_request Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) search->doc_request eval_coa Evaluate CoA for Completeness (Purity Method, Batch No., Date) doc_request->eval_coa eval_purity Does Purity Meet Spec? (e.g., >98% by HPLC) eval_coa->eval_purity CoA Complete reject_coa Reject: Incomplete Data eval_coa->reject_coa CoA Incomplete eval_supplier Assess Supplier Credentials (ISO Certs, GMP, Reputation) eval_purity->eval_supplier Yes reject_purity Reject: Purity Too Low eval_purity->reject_purity No select Select Supplier & Place Order eval_supplier->select Yes reject_supplier Reject: Poor Credentials eval_supplier->reject_supplier No receive_qc Receive & Perform In-House QC select->receive_qc end Release for R&D Use receive_qc->end

Caption: A workflow for qualifying and selecting a chemical supplier.

The Central Role of the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document in chemical procurement. It is a legal document that certifies the quality of a specific batch and confirms it meets the defined specifications.[7][8] A comprehensive CoA is a hallmark of a trustworthy supplier.

A robust CoA must include:

  • Supplier and Product Information: Name, address, product name, and CAS number.

  • Batch-Specific Data: A unique batch or lot number is crucial for traceability.

  • Analytical Test Results: The actual, measured values for key parameters.

  • Specifications: The acceptable range for each test (e.g., Purity: ≥98.0%).

  • Methodology: The analytical technique used for each test (e.g., HPLC, NMR).

  • Dates: Date of manufacture, analysis, and re-test or expiry.

  • Authorization: Signature of an authorized quality control professional.

Caption: Key components of a comprehensive Certificate of Analysis.

In-House Quality Control: The Principle of "Trust, but Verify"

Upon receipt of the material, even from a trusted supplier, performing in-house analytical verification is a critical step to ensure experimental integrity. This is particularly important in drug discovery, where downstream assays are highly sensitive to impurities.

Recommended Analytical Verification Protocol: RP-HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of aromatic compounds like this compound.[9]

Objective: To verify the purity of the procured material and identify any significant impurities.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh ~1 mg of the this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

  • Data Analysis:

    • Integrate the chromatogram.

    • Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the resulting purity value with the supplier's CoA. A significant discrepancy warrants contacting the supplier.

Complementary Analytical Techniques

While HPLC is excellent for purity assessment, other methods provide orthogonal data for complete structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure by showing the expected proton signals and splitting patterns. This is essential to rule out isomeric impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and can help identify the mass of any impurities detected by LC.[9]

Conclusion

The procurement of this compound is a multi-step process that extends far beyond a simple online order. For researchers and drug development professionals, a rigorous approach to supplier selection, documentation analysis, and in-house quality control is a fundamental requirement for generating reliable and reproducible scientific data. By treating chemical procurement with the same diligence as experimental design, researchers can build a strong foundation for the success of their projects.

References

  • Inspectra Edge. Specialty Chemical Analysis. Available at: [Link]

  • Amerigo Scientific. 4-Bromoquinoline-6-carboxylic acid. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

  • Ottokemi. this compound, for HPLC, ≥98%. Available at: [Link]

  • PubChem. this compound | C10H6BrNO2 | CID 18475628. Available at: [Link]

  • The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. Available at: [Link]

  • LabAlley. How to Read a Chemical Certificate of Analysis (COA). Available at: [Link]

  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

  • Agilent. Analytical Standards and Certified Reference Materials. Available at: [Link]

  • Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Liu, Y. et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Patel, D. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • ATSDR. Analytical Methods. Available at: [Link]

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A Researcher's Guide to Sourcing and Verifying 6-Bromoquinoline-4-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals who utilize 6-bromoquinoline-4-carboxylic acid as a critical building block in their synthetic workflows. The integrity of your research hinges on the quality of your starting materials. This document provides a comprehensive framework for selecting reliable suppliers, verifying the compound's identity and purity, and understanding its application in a drug discovery context.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore, essential for the activity of compounds targeting enzymes like dihydroorotate dehydrogenase (DHODH), a validated target in cancer and autoimmune disease therapy.[2]

This compound (CAS No. 160233-76-1) is a versatile synthetic intermediate. The presence of the bromine atom at the 6-position provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The carboxylic acid group at the 4-position is ideal for forming amide bonds, a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

Supplier Landscape and Critical Selection Criteria

Sourcing high-quality this compound is the foundational step for any successful research campaign. While numerous vendors list this compound, the onus is on the researcher to perform due diligence. Below is a comparative table of representative suppliers and a guide to the critical selection criteria.

Table 1: Representative Suppliers of this compound

SupplierStated PurityAvailabilityKey Considerations
Sigma-Aldrich 95%Often available from partnersGlobal distributor with robust logistics. Purity may be lower than specialized suppliers. Certificate of Analysis (CoA) may not be readily available for all partner products.
Ottokemi ≥98% (for HPLC)[3]Inquire for stockSpecializes in a wide range of chemical reagents. "For HPLC" grade suggests good purity, but verification is essential.
BOC Sciences InquireCustom synthesis availableOffers a broad portfolio and custom synthesis services, which can be beneficial for specific purity requirements or larger quantities.
Chem-Impex ≥ 95% (for related compounds)[4]Inquire for stockKnown for providing unique building blocks for pharmaceutical research.

Note: This table is for illustrative purposes. Availability and specifications are subject to change and should be verified directly with the supplier.

Beyond the Catalog: Essential Questions for Your Supplier

Before placing an order, consider the following:

  • Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on a generic technical data sheet. A CoA provides actual analytical results for the specific batch you will receive. It should include, at a minimum, a purity assessment by HPLC or NMR and confirmation of identity.

  • Inquire about the Synthetic Route: Understanding the manufacturing process (e.g., Pfitzinger or Doebner reaction) can provide insights into potential impurities. For instance, a Doebner synthesis might have residual starting aniline or pyruvic acid derivatives.[5][6]

  • Verify Physical State and Solubility: The compound should be a solid at room temperature.[7] Confirm its appearance (typically a white to off-white or yellow powder) and solubility data, which is crucial for planning your reactions.

Incoming Quality Control: A Self-Validating System

Upon receiving the compound, it is imperative to perform your own quality control (QC) to verify the supplier's claims. This step is a self-validating system that ensures the integrity of your subsequent experiments.

Workflow for Incoming Material Verification

QC_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Receive Receive Compound Visual Visual Inspection (Color, Form) Receive->Visual Doc Documentation Review (CoA, SDS) Receive->Doc NMR ¹H NMR Spectroscopy (Identity & Purity) Doc->NMR If docs OK HPLC HPLC-UV Analysis (Purity Assessment) NMR->HPLC MS Mass Spectrometry (Mass Confirmation) HPLC->MS Decision Compare Data to Specs MS->Decision Consolidate Data Accept Accept for Use Reject Reject & Contact Supplier Decision->Accept Pass Decision->Reject Fail

Caption: Workflow for verifying the quality of incoming this compound.

Experimental Protocol 1: ¹H NMR for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the chemical structure.

  • Rationale: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons, allowing for a definitive structural assignment. The integral of the peaks can also give a rough estimate of purity against a known standard.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and will allow for the observation of the acidic proton.

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Data Acquisition: Record the spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Data Analysis & Expected Spectrum:

      • The most downfield signal will be the carboxylic acid proton (-COOH), typically appearing as a broad singlet above 13 ppm.[8]

      • The aromatic protons on the quinoline ring will appear between ~7.5 and 9.0 ppm. Based on related structures, one can expect a pattern of doublets and doublets of doublets.[9][10] The proton at position 5 will likely be a doublet, the proton at position 2 a singlet or narrow doublet, and the protons at 7 and 8 will show characteristic coupling.

      • The presence of residual solvents from the synthesis or purification (e.g., ethanol, ethyl acetate) should be checked against known chemical shift tables.

Experimental Protocol 2: HPLC-UV for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of small organic molecules.

  • Rationale: This method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area under the peak in the chromatogram is proportional to the concentration, allowing for accurate quantification of purity.

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.

    • HPLC Conditions (Representative Method):

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape.[11]

      • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

      • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or 275 nm.[12]

      • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Look for any impurity peaks and ensure they are below your acceptable threshold (e.g., <1%).

Application in a Synthetic Workflow: Amide Bond Formation

This compound is an ideal starting material for building molecular complexity. A common and critical reaction in drug discovery is the formation of an amide bond.

Synthetic Pathway: Coupling with a Primary Amine

Caption: General scheme for amide coupling of this compound.

Experimental Protocol 3: HATU-Mediated Amide Coupling
  • Rationale: Carboxylic acids do not directly react with amines to form amides under mild conditions. They must first be "activated." HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that efficiently activates the carboxylic acid, facilitating rapid and high-yielding amide bond formation with minimal side products. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed during the reaction.

  • Step-by-Step Methodology:

    • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and the desired primary amine (1.1 eq).

    • Base Addition: Cool the mixture in an ice bath (0 °C) and add DIPEA (2.5 eq) dropwise.

    • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

    • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC to yield the target amide.

Conclusion

This compound is a high-value building block for modern drug discovery. However, its utility is directly proportional to its quality. By implementing a rigorous supplier vetting process and a robust internal quality control workflow, researchers can mitigate the risks associated with poor-quality starting materials. The analytical and synthetic protocols provided in this guide offer a practical framework for ensuring the integrity of your research, enabling the confident and efficient synthesis of novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][7]

  • Ottokemi. This compound, for HPLC, ≥98%. [Link][3]

  • Orita, A., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link][5]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link][13]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link][1]

  • Doebner Reaction. Name Reactions in Organic Synthesis. [Link][6]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their versatile nature allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. 6-Bromoquinoline-4-carboxylic acid, in particular, serves as a critical intermediate in the synthesis of novel drug candidates, especially in the realms of oncology and infectious diseases.[2] The presence of the bromine atom at the 6-position and the carboxylic acid at the 4-position provides two reactive handles for diverse chemical modifications. However, the very features that make this compound a valuable building block also necessitate a thorough understanding of its reactivity and a stringent adherence to safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of this compound, designed for the discerning researcher in the fast-paced environment of drug development.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards associated with this compound. While not acutely toxic in the classical sense, its irritant properties and potential for harm upon improper handling are well-documented.

Summary of Known Hazards

The primary hazards associated with this compound are summarized in the table below, based on aggregated data from multiple safety data sheets.[3][4]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[3][4]
The Causality Behind the Hazards: A Chemist's Perspective

The observed irritant properties of this compound can be attributed to its chemical structure. The carboxylic acid moiety can act as a proton donor, potentially disrupting cellular membranes and causing irritation upon contact with skin and mucous membranes. The quinoline core, being a heterocyclic aromatic system, can intercalate into biological macromolecules, while the bromine substituent enhances its lipophilicity, facilitating absorption. It is this combination of features that underscores the importance of preventing direct contact.

Risk Mitigation Workflow

A systematic approach to risk mitigation is paramount. The following workflow illustrates the key decision points and control measures to ensure safe handling.

RiskMitigationWorkflow Risk Mitigation Workflow for this compound cluster_assessment 1. Assessment cluster_controls 2. Implementation of Controls cluster_procedure 3. Experimental Procedure cluster_emergency 4. Emergency Preparedness Task Identify Experimental Task HazardID Review Hazard Information (SDS) Task->HazardID RiskEval Evaluate Risks (Quantity, Duration, Conditions) HazardID->RiskEval EngControls Engineering Controls (Fume Hood) RiskEval->EngControls Mitigate PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControls->PPE AdminControls Administrative Controls (SOPs, Training) PPE->AdminControls Handling Safe Handling and Manipulation AdminControls->Handling Execute Storage Proper Storage Handling->Storage Waste Segregated Waste Disposal Storage->Waste SpillKit Accessible Spill Kit Waste->SpillKit FirstAid Know Location of Eyewash/Shower SpillKit->FirstAid EmergencyContact Emergency Contact Information FirstAid->EmergencyContact

Caption: A workflow outlining the essential steps for mitigating risks associated with the handling of this compound.

Section 2: Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the primary means of protection, appropriate PPE is essential.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.

  • Weighing: Weigh the solid compound in a tared container within the fume hood. Avoid creating dust. If the compound is a fine powder, consider using a spatula that minimizes aerosolization.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions, although none are strongly reported under normal conditions.

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood. Ensure that the reaction vessel is securely clamped.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces that may have come into contact with the chemical.

Storage Requirements: Maintaining Stability and Safety

Proper storage is critical to prevent degradation and ensure the safety of laboratory personnel.

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[6] The quinoline ring can be susceptible to oxidation, and the carboxylic acid can react with strong bases.

  • Segregation: Store away from incompatible materials. The following diagram illustrates a logical storage segregation strategy.

StorageSegregation Chemical Storage Segregation Acids Acids This compound Bases Bases e.g., Sodium Hydroxide Oxidizers Oxidizers e.g., Potassium Permanganate Flammables Flammables e.g., Ethanol

Caption: A simplified diagram illustrating the principle of segregating incompatible chemicals in storage.

Section 3: Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.

Immediate Actions in Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Step-by-Step Spill Cleanup Protocol for a Small Spill (<1g)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[6]

  • Collection: Carefully sweep up the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the same hazardous waste container.

  • Final Cleaning: Clean the area with soap and water.

  • Waste Disposal: Dispose of the sealed container as hazardous chemical waste according to institutional guidelines.

  • Reporting: Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Emergency Response Decision Flowchart

EmergencyResponse Emergency Response Decision Flowchart Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (<1g) and Contained? Assess->SmallSpill Yes LargeSpill Large Spill (>1g) or Not Contained? Assess->LargeSpill No Trained Are you Trained and Equipped to Clean Up? SmallSpill->Trained Evacuate Evacuate the Area LargeSpill->Evacuate Cleanup Follow Small Spill Cleanup Protocol Trained->Cleanup Yes Trained->Evacuate No Alert Alert Others and Laboratory Supervisor Cleanup->Alert Report Incident Evacuate->Alert ContactEHS Contact Emergency Services / EHS Alert->ContactEHS

Caption: A decision-making flowchart for responding to a spill of this compound.

Section 4: Chemical Reactivity and Incompatibilities

A deeper understanding of the chemical reactivity of this compound is essential for anticipating and preventing hazardous situations.

Reactivity of the Quinoline Ring

The quinoline ring system is generally stable but can undergo electrophilic substitution. The presence of the deactivating carboxylic acid group and the bromine atom will influence the regioselectivity of such reactions. The nitrogen atom in the quinoline ring can also act as a base and can be protonated or alkylated.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group exhibits typical reactivity. It can be deprotonated by bases to form a carboxylate salt. It can also be converted to other functional groups such as esters, amides, or acid chlorides. The latter transformation often requires the use of reagents like thionyl chloride or oxalyl chloride, which are themselves hazardous and require careful handling.

Known Incompatibilities
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can lead to vigorous reactions and potentially compromise the integrity of the quinoline ring.[6]

  • Strong Bases: While the carboxylic acid will react with strong bases in a standard acid-base reaction, the heat generated from a rapid, large-scale neutralization could be a concern.

  • Heat and Flames: Avoid exposure to high temperatures and sources of ignition, as thermal decomposition can occur.[6]

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][6] These decomposition products are toxic and/or corrosive, underscoring the importance of avoiding overheating.

Section 5: Disposal of this compound

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste containing this compound, including unused product, contaminated absorbent materials, and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Containerization: Use a chemically resistant, sealable container for waste collection.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety department to arrange for pickup.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]

Conclusion: A Culture of Safety in Research

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to its safe and responsible handling. By fostering a deep understanding of its chemical properties and potential hazards, and by rigorously adhering to the protocols outlined in this guide, researchers can confidently and safely leverage this important building block in the pursuit of new scientific discoveries. A commitment to a culture of safety is not merely a matter of compliance; it is a fundamental prerequisite for scientific excellence.

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Section 1: Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 6-Bromoquinoline-4-carboxylic acid

This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for this compound (CAS No: 160233-76-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from multiple safety data sheets and chemical databases to provide a cohesive and practical guide. The causality behind each procedural recommendation is explained to ensure a deep understanding of the necessary safety measures.

This compound is a halogenated heterocyclic compound. Its precise identification is critical for ensuring that safety data is correctly applied.

Table 1: Chemical Identifiers [1][2]

Identifier Value
IUPAC Name This compound
CAS Number 160233-76-1
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Canonical SMILES C1=CC2=NC=CC(=C2C=C1Br)C(=O)O[1]
InChIKey QKZZTVSKZXPJAC-UHFFFAOYSA-N[1]

| Synonyms | 6-Bromo-4-quinolinecarboxylic acid |

A notable challenge in sourcing data for this specific compound is the lack of extensive, experimentally verified physical properties. Much of the available data is predicted via computational models or refers to structurally similar compounds. This distinction is crucial for maintaining scientific integrity.

Table 2: Physical and Chemical Properties

Property Value Source
Physical Form Solid, Powder Assumed from related compounds
Melting Point No data available N/A
Boiling Point 403.1 ± 25.0 °C at 760 mmHg Predicted[2]
Density 1.7 ± 0.1 g/cm³ Predicted[2]
Flash Point 197.6 ± 23.2 °C Predicted[2]

| Water Solubility | Slightly soluble (predicted) | Inferred from related compounds[3][4] |

Note on Physical Properties: Researchers should exercise caution. The boiling point, density, and flash point are predicted values. No experimental melting point for CAS 160233-76-1 has been reliably reported. For reference, the closely related tautomer, 6-Bromoquinolin-4-ol (CAS 145369-94-4), has a reported melting point of 283°C.[5][6]

Section 2: Hazard Identification and Toxicological Profile

Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1] The primary hazards are associated with irritation and acute oral toxicity.

GHS Classification:

  • Signal Word: Warning [1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Rationale: The hazard profile is characteristic of many functionalized aromatic carboxylic acids and quinoline derivatives.

  • Oral Toxicity (H302): While specific LD50 data is not available, this classification indicates that ingestion of relatively small quantities may cause adverse health effects.[1]

  • Skin and Eye Irritation (H315, H319): The acidic nature of the carboxylic acid group and the reactivity of the quinoline ring system contribute to its irritant properties. Direct contact with the skin or eyes can lead to inflammation, redness, and pain.[1]

  • Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized.[7] Inhalation of this dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[1][7]

The following diagram illustrates the relationship between the compound's hazards and the primary safety precautions required.

Hazard_Profile cluster_hazards GHS Hazards cluster_precautions Primary Controls substance This compound H302 H302: Harmful if Swallowed substance->H302 H315 H315: Causes Skin Irritation substance->H315 H319 H319: Causes Serious Eye Irritation substance->H319 H335 H335: May Cause Respiratory Irritation substance->H335 Control_Oral Do Not Eat/Drink in Lab H302->Control_Oral Control_Skin Wear Nitrile Gloves H315->Control_Skin Control_Eye Wear Safety Goggles H319->Control_Eye Control_Resp Use in Chemical Fume Hood H335->Control_Resp

Caption: Hazard profile and corresponding primary safety controls.

Section 3: Safe Handling and Storage Protocol

A self-validating safety protocol relies on the principle that engineering controls, administrative controls, and personal protective equipment (PPE) work in concert to minimize exposure.[8]

Engineering Controls

The primary engineering control is to handle the material in a way that prevents it from becoming airborne or contacting the user.

  • Ventilation: All manipulations of this compound powder must be performed inside a certified chemical fume hood.[2] This is a non-negotiable control measure directly linked to its classification as a respiratory irritant (H335).[1]

  • Designated Area: Establish a designated area within the fume hood for handling this compound. Line the work surface with absorbent bench paper to contain any minor spills.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

  • Hand Protection: Wear chemical-resistant nitrile gloves.[10] Always inspect gloves for tears or holes before use. Double-gloving is recommended if handling larger quantities. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[7]

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[10] A standard lab coat alone does not provide sufficient protection from splashes to the eyes, which is a key risk given the H319 classification.[1]

  • Body Protection: A fully fastened laboratory coat must be worn. Ensure that cuffs are tucked into gloves to prevent skin exposure at the wrist.[11]

Step-by-Step Protocol for Weighing and Handling
  • Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated area. Ensure the fume hood sash is at the appropriate working height.

  • Tare Container: Place a sealable container (e.g., a vial with a cap) on the analytical balance and tare its weight.

  • Transfer to Hood: Move the tared, empty container to the designated workspace inside the chemical fume hood.[9]

  • Aliquot Powder: Carefully transfer the desired amount of this compound powder from the stock bottle into the tared container. Use a spatula and minimize any actions that could create dust.

  • Seal and Weigh: Securely cap the container inside the fume hood. Remove the sealed container and weigh it on the balance. This "weigh-in-a-closed-container" method prevents the release of hazardous dust in the open lab.[9]

  • Cleanup: Decontaminate the spatula and work surface within the hood.

  • Hand Washing: After the procedure is complete and PPE has been removed, wash hands thoroughly with soap and water.[12]

Storage Requirements
  • Container: Store in a tightly closed, clearly labeled container.[2][13]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] A recommended storage temperature is 2-8°C.[2]

  • Rationale: Proper storage prevents degradation of the compound and accidental exposure. Avoiding oxidizing agents is crucial as reactions could generate heat or hazardous byproducts.[2]

Section 4: Emergency and First-Aid Procedures

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

  • General Advice: If any symptoms persist after initial first aid, seek immediate medical attention and show the medical personnel this safety data sheet.[2]

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[2]

    • Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Seek immediate medical attention. This is a critical step due to the H319 "Causes serious eye irritation" classification.[1]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[2]

    • Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[14]

    • If skin irritation occurs or persists, seek medical attention.[2]

  • If Inhaled:

    • Move the person to fresh air immediately.[2]

    • If the person is not breathing, give artificial respiration.

    • If breathing is difficult, provide oxygen.

    • Call a physician or poison control center.[14]

  • If Swallowed:

    • Wash out the mouth with water.[2]

    • Do NOT induce vomiting.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention. This is critical due to the H302 "Harmful if swallowed" classification.[1]

The following workflow diagram outlines the decision-making process for an exposure event.

Emergency_Workflow cluster_routes Exposure Route cluster_actions Immediate Actions cluster_followup Follow-Up start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin1 Remove Contaminated Clothing skin->action_skin1 action_eye2 Remove Contact Lenses eye->action_eye2 action_inhale1 Move to Fresh Air inhalation->action_inhale1 if breathing is difficult or symptoms persist action_ingest1 Rinse Mouth with Water (Do NOT Induce Vomiting) ingestion->action_ingest1 action_skin2 Wash Skin with Soap & Water (15+ min) action_skin1->action_skin2 monitor Monitor for Symptoms action_skin2->monitor action_eye1 Flush Eyes at Eyewash Station (15+ min) seek_medical Seek Medical Attention (Bring MSDS) action_eye1->seek_medical action_eye2->action_eye1 action_inhale1->seek_medical if breathing is difficult or symptoms persist action_ingest1->seek_medical monitor->seek_medical if irritation persists

Caption: Workflow for responding to an exposure event.

Section 5: Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, the primary objectives are to prevent dust formation and skin/eye contact.[7]

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles. For a large spill, respiratory protection (e.g., N95 respirator) may be necessary.[7]

  • Containment: Do not use water to clean up, as this may create a slurry that is harder to manage. Instead, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Cleanup: Carefully sweep the material into a suitable, labeled container for hazardous waste. Avoid any actions that create dust.[7][13] A HEPA-filtered vacuum is an alternative for larger spills.[9]

  • Decontamination: Clean the spill area with a damp cloth and dispose of all cleanup materials as hazardous waste.

  • Environmental: Do not allow the material to enter drains or water courses.[2]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. This typically involves collection in a sealed, labeled hazardous waste container for pickup by a licensed disposal company.[13][14]

Conclusion

This compound is a hazardous compound that requires careful and informed handling. Its primary risks—harmful if swallowed, skin and eye irritation, and respiratory irritation—can be effectively managed through a combination of engineering controls (chemical fume hood), appropriate PPE (goggles, nitrile gloves, lab coat), and strict adherence to safe handling protocols. Understanding the "why" behind these measures is fundamental to building a robust safety culture and ensuring the well-being of all laboratory personnel. Always consult this guide and the original Safety Data Sheet before beginning any work with this chemical.

References

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Methodological & Application

Application Note: High-Purity Synthesis of 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for various antimalarial drugs, kinase inhibitors, and antibacterial agents. While the Doebner reaction (aniline + aldehyde + pyruvic acid) offers a one-pot entry, it frequently suffers from low yields and difficult purification when targeting the 2-unsubstituted derivative due to polymerization of the required formaldehyde precursor.

To ensure high purity (>98%) and reproducibility suitable for pharmaceutical applications, this guide details the Pfitzinger Reaction pathway. This route, while longer, provides superior regiocontrol and scalability.

The Synthetic Strategy:

  • Precursor Synthesis: Conversion of 4-bromoaniline to 5-bromoisatin via the Sandmeyer isonitrosoacetanilide method.

  • Pfitzinger Condensation: Reaction of 5-bromoisatin with pyruvate to yield 6-bromoquinoline-2,4-dicarboxylic acid.[1]

  • Selective Decarboxylation: Thermal removal of the C2-carboxyl group to yield the target 6-bromoquinoline-4-carboxylic acid.

Visual Workflow (Pathway Logic)

The following diagram illustrates the chemical progression and critical decision nodes in the synthesis.

G Start 4-Bromoaniline (Starting Material) Step1 Sandmeyer Reaction (Chloral Hydrate + NH2OH) Start->Step1 Inter1 Isonitrosoacetanilide Intermediate Step1->Inter1 Condensation Step2 Cyclization (H2SO4, 80°C) Inter1->Step2 Isatin 5-Bromoisatin (Key Precursor) Step2->Isatin Ring Closure Step3 Pfitzinger Reaction (Na-Pyruvate, NaOH) Isatin->Step3 Diacid 6-Bromoquinoline- 2,4-dicarboxylic acid Step3->Diacid Ring Expansion Step4 Selective Decarboxylation (Thermal/Nitrobenzene) Diacid->Step4 Final 6-Bromoquinoline- 4-carboxylic acid (Target) Step4->Final -CO2 (C2 position)

Figure 1: Step-wise synthetic route from aniline to quinoline acid via the Isatin/Pfitzinger pathway.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Bromoisatin

Rationale: Direct bromination of isatin is non-selective. The Sandmeyer method guarantees the bromine remains at the para position relative to the nitrogen, which becomes position 5 in the isatin core and position 6 in the final quinoline.

Materials
  • 4-Bromoaniline (1.0 eq)[2][3]

  • Chloral hydrate (1.1 eq)[3]

  • Hydroxylamine hydrochloride (3.0 eq)[3]

  • Sodium sulfate (anhydrous)

  • Concentrated H₂SO₄

Protocol
  • Isonitroso Intermediate Formation:

    • In a 2L flask, dissolve chloral hydrate (0.11 mol) and sodium sulfate (120g) in water (300 mL).

    • Add a solution of 4-bromoaniline (0.10 mol) in H₂O/HCl (mixture of 10 mL conc. HCl and 100 mL water).

    • Add a solution of hydroxylamine hydrochloride (0.30 mol) in water (100 mL).

    • Critical Step: Heat the mixture to vigorous boiling for 2–3 minutes. A precipitate (isonitrosoacetanilide) will form rapidly.

    • Cool the reaction to room temperature (RT) and filter the precipitate.[1] Wash with water and dry thoroughly.[2]

  • Cyclization:

    • Preheat concentrated H₂SO₄ (100 mL) to 50°C in a beaker.

    • Add the dry isonitroso intermediate portion-wise, maintaining the temperature between 60–70°C. Caution: Exothermic reaction.

    • Once addition is complete, heat to 80°C for 15 minutes to complete the ring closure.

    • Cool to RT and pour the dark solution over crushed ice (500g).

    • Filter the resulting orange/red precipitate (5-Bromoisatin). Recrystallize from ethanol if necessary.

Validation: 5-Bromoisatin should appear as orange crystals. MP: 251–253°C.

Stage 2: Pfitzinger Reaction (Diacid Formation)

Rationale: Isatin undergoes ring-opening in strong base to form isatinate, which condenses with the alpha-methylene of the pyruvate. Recyclization yields the quinoline ring with carboxyl groups at C2 and C4.

Materials
  • 5-Bromoisatin (1.0 eq)[4]

  • Sodium Pyruvate (1.2 eq)[1]

  • Sodium Hydroxide (33% aq. solution)

Protocol
  • Suspend 5-Bromoisatin (10g, 44 mmol) in 33% NaOH (50 mL). The mixture will turn dark as the isatin ring opens.

  • Add Sodium Pyruvate (5.8g, 53 mmol) slowly.

  • Reflux the mixture for 4 hours.

  • Cool to RT and dilute with water (100 mL).

  • Acidification: Slowly add 6M HCl until pH < 2. The 6-bromoquinoline-2,4-dicarboxylic acid will precipitate as a bulky solid.

  • Filter, wash with water, and dry.[2][3]

Yield Expectation: >90%. Data Check: The product is a dicarboxylic acid; it will be insoluble in neutral water but soluble in NaHCO₃.

Stage 3: Selective Decarboxylation

Rationale: The carboxyl group at C2 is alpha to the ring nitrogen (picolinic acid type) and is thermally unstable compared to the C4 carboxyl group (isonicotinic acid type). Heating allows selective removal of the C2-COOH.

Method A: Thermal Decarboxylation (Scale-Up Preferred)
  • Suspend the 2,4-dicarboxylic acid (5g) in Nitrobenzene (50 mL).

  • Heat the mixture to reflux (~210°C) for 2–4 hours. Monitor CO₂ evolution (bubbler).

  • Once gas evolution ceases, cool the mixture.

  • Workup: Dilute with hexanes or petroleum ether to precipitate the crude product. Filter the solid.[1][2][3]

  • Purification: Dissolve the solid in aqueous Na₂CO₃ (to separate from non-acidic impurities), filter any insoluble matter, then re-precipitate the filtrate with acetic acid.

Method B: Microwave Assisted (Green/Lab Scale)
  • Suspend the 2,4-dicarboxylic acid (250 mg) in water (15 mL) in a pressure-resistant vial.

  • Irradiate at 200°C for 10 minutes .

  • Cool and filter the precipitate.[2] This method often yields cleaner product requiring less purification [1].

Quantitative Data Summary

ParameterStage 1 (Isatin)Stage 2 (Diacid)Stage 3 (Target)
Reagent Chloral Hydrate / NH₂OHSodium PyruvateNitrobenzene (Solvent)
Temp/Time 80°C / 15 min100°C / 4 h210°C / 3 h
Typical Yield 75–85%90–97%65–80%
Appearance Orange CrystalsOff-white/Tan SolidBrown/Tan Powder
Key QC MP: 251–253°CSoluble in NaHCO₃MS (ESI): m/z ~252 [M+H]⁺

Troubleshooting & Critical Parameters

  • Violent Exotherms: In Stage 1, adding the isonitroso compound to sulfuric acid is highly exothermic. Failure to control temp <75°C during addition can lead to charring and yield loss.

  • Incomplete Decarboxylation: In Stage 3, if the reaction is stopped too early, a mixture of mono- and di-acids will result. Monitor by TLC (mobile phase: MeOH/DCM/Acetic Acid) or LC-MS.

  • Isomer Purity: The Sandmeyer route prevents the formation of the 7-bromo isomer, which is a common contaminant in direct quinoline synthesis methods (like Skraup) where the directing effect of the amine is ambiguous.

References

  • Microwave-Assisted Synthesis

    • Title: Inhibitor-conjugated harmonic nanoparticles targeting fibroblast activ
    • Source: Royal Society of Chemistry (Nanoscale), 2019.
    • Context: Describes the Pfitzinger reaction of 5-bromoisatin and microwave decarboxylation to yield this compound.
    • URL:[Link]

  • Pfitzinger Reaction Review

    • Title: Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
    • Source: International Journal of Pharmaceutical Sciences and Research.
    • Context: General mechanism and utility of isatin condens
    • URL:[Link]

  • Sandmeyer Isatin Synthesis

    • Title: Is
    • Source: Organic Syntheses.[5][6][7][8]

    • Context: The foundational protocol for converting anilines to is
    • URL:[Link]

  • Doebner vs Pfitzinger Comparison

    • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
    • Source: Journal of Organic Chemistry (ACS).
    • Context: Discusses the limitations of Doebner and advantages of modified approaches.
    • URL:[Link]

Sources

Application Note: High-Efficiency Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

[1][2][3]

Introduction & Strategic Relevance

The Pfitzinger reaction is the premier synthetic route for accessing quinoline-4-carboxylic acids (cinchoninic acids). Unlike the Friedländer or Skraup syntheses, the Pfitzinger protocol specifically utilizes isatin (1H-indole-2,3-dione) and a ketone/aldehyde under basic conditions to yield the 4-carboxylated quinoline scaffold with high regioselectivity.

Why this matters in Drug Discovery: The quinoline-4-carboxylic acid moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for:

  • Antivirals: HIV-1 integrase inhibitors.

  • Antimalarials: Analogues of quinine and mefloquine.

  • NK-1 Receptor Antagonists: For treatment of chemotherapy-induced nausea.

  • Kinase Inhibitors: The carboxylic acid provides a critical handle for amide coupling to generate diversity libraries.

This guide provides an optimized, scalable thermal protocol and a high-throughput microwave-assisted method, ensuring reproducibility and high purity.

Mechanistic Insight & Causality

To optimize the Pfitzinger reaction, one must understand that it is a masked aldol condensation followed by cyclization. The reaction does not proceed directly on isatin; it requires the in situ generation of the reactive species: isatinate (2-aminophenylglyoxylate).

The Reaction Pathway[4][5][6][7][8]
  • Hydrolysis (The Trigger): Strong base (KOH/NaOH) opens the lactam ring of isatin to form the isatinate salt.

  • Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate.

  • Cyclization: The amino group attacks the ketone carbonyl, closing the pyridine ring.

  • Aromatization: Dehydration drives the system to the stable aromatic quinoline.

Pathway Visualization

The following diagram illustrates the critical intermediates. Note that insufficient base strength fails to fully generate the isatinate, leading to low yields.

PfitzingerMechanismIsatinIsatin(Lactam Form)IsatinateIsatinate Salt(Reactive Intermediate)Isatin->IsatinateRing OpeningBase33% KOH(Hydrolysis)Base->IsatinateAdductAldol AdductIsatinate->AdductCondensationKetoneKetone(Enolate Source)Ketone->AdductProductQuinoline-4-CarboxylicAcid SaltAdduct->Product- H2OCyclizationCyclization &DehydrationFinalFinal Product(Free Acid)Product->FinalPrecipitationAcidHCl Workup(pH 3-4)Acid->Final

Figure 1: Mechanistic flow of the Pfitzinger reaction.[1] The critical control point is the complete hydrolysis of isatin to isatinate before condensation.

Experimental Optimization Strategy

The choice of conditions depends heavily on the ketone substrate and the available equipment. The table below summarizes the trade-offs between the classic thermal approach and modern microwave acceleration.

Table 1: Comparative Process Parameters

ParameterMethod A: Classic ThermalMethod B: Microwave Assisted
Primary Utility Multi-gram scale-up; Temperature-sensitive substrates.Library generation; High-throughput screening.
Base Concentration 33% KOH (aq) or NaOH.10-20% KOH in EtOH/H2O (1:1).
Solvent System Ethanol/Water (reflux).Ethanol/Water or Solvent-free (Alumina support).
Reaction Time 12 – 72 Hours.2 – 15 Minutes.
Typical Yield 60 – 85%85 – 95%
Key Risk Decarboxylation if overheated during workup.Pressure build-up; "Runaway" heating.

Detailed Protocols

Protocol A: Standard Thermal Synthesis (Scale-Up Friendly)

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan)

Reagents:

  • Isatin (5.0 g, 34 mmol)

  • Acetophenone (4.1 g, 34 mmol)

  • Potassium Hydroxide (KOH) solution (33% w/v aqueous, 25 mL)

  • Ethanol (Absolute, 15 mL)

  • Glacial Acetic Acid or 10% HCl

Procedure:

  • Isatinate Formation: In a 100 mL round-bottom flask, suspend isatin (5.0 g) in the 33% KOH solution (25 mL).

    • Observation: The suspension will turn deep red/orange as the isatin ring opens to form potassium isatinate. Mild heating (40°C) may assist dissolution.

  • Addition: Add acetophenone (4.1 g) followed by ethanol (15 mL) to solubilize the ketone.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 85-90°C) for 24 hours .

    • Checkpoint: The solution should become homogenous and darken.

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Pour into a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove unreacted ketone.

    • Note: The product is in the aqueous layer (as the potassium salt). Do not discard the aqueous layer.

  • Precipitation: Transfer the aqueous layer to a beaker. Cool in an ice bath to 0-5°C. Slowly acidify with Glacial Acetic Acid (or 10% HCl) with stirring until pH reaches 3–4.

    • Critical: A heavy precipitate (the free acid) will form. Avoid pH < 1 as the hydrochloride salt of the quinoline nitrogen may form, which is water-soluble.

  • Purification: Filter the solid via vacuum filtration. Wash with cold water (50 mL) and cold ethanol (10 mL). Recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Target: Rapid library synthesis of 2-substituted analogs.

Reagents:

  • Isatin (1.0 mmol)

  • Ketone derivative (1.1 mmol)

  • KOH (3.0 mmol)

  • Solvent: Ethanol/Water (1:1, 2 mL)

Workflow Diagram:

MWProtocolStartCombine Reagents(Isatin + Ketone + KOH)MWMicrowave Irradiation140°C, 300W, 5-10 minsStart->MWCoolCool to RTMW->CoolAcidifyAcidify to pH 3-4(Precipitate forms)Cool->AcidifyFilterVacuum FiltrationAcidify->FilterRecrystRecrystallize(EtOH)Filter->Recryst

Figure 2: Streamlined microwave workflow for rapid analog generation.

Procedure:

  • Place isatin (147 mg, 1 mmol), ketone (1.1 mmol), and KOH (168 mg, 3 mmol) in a microwave-safe vial (10 mL).

  • Add 2 mL of EtOH:H2O (1:1). Cap the vial.

  • Irradiate at 140°C (dynamic power mode, max 300W) for 5 to 10 minutes .

  • Pour the reaction mixture into crushed ice (10 g) and acidify with 10% HCl to pH 3-4.

  • Filter the resulting precipitate, wash with water, and dry.

Quality Control & Troubleshooting

Self-Validating the Product: Before proceeding to downstream applications, verify the identity of the quinoline-4-carboxylic acid using these markers:

  • IR Spectroscopy: Look for the broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) and the strong C=O stretch (1700–1720 cm⁻¹). The absence of the isatin ketone peak (1730 cm⁻¹ lactam) confirms ring conversion.

  • 1H NMR (DMSO-d6): The carboxyl proton is often very broad (>13 ppm) or invisible due to exchange. The key diagnostic is the disappearance of the NH isatin proton (11.0 ppm) and the appearance of the new aromatic protons from the quinoline ring system.

  • Solubility Check: The product should be soluble in basic water (forming the salt) but insoluble in acidic water. If the product dissolves in acid, you likely formed the hydrochloride salt of the quinoline nitrogen; adjust pH to 3-4 to recover the free acid.

Common Failure Modes:

  • Tar formation: Reaction temperature too high or ketone polymerization. Solution: Use Protocol B (Microwave) or lower thermal temperature.

  • Low Yield: Incomplete hydrolysis of isatin. Solution: Ensure KOH is added before the ketone and allow 15 mins for the "red shift" (isatinate formation) to occur.

References

  • Shvekhgeimer, M. G. A. (2004).[2] The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • El-Sawy, E. R., et al. (2012). Microwave-assisted synthesis of quinoline derivatives. Acta Pharmaceutica, 62(2), 157-179.

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

  • Zambare, A. S., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).

Application Notes & Protocols: The Doebner Reaction for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Among the numerous synthetic routes to this privileged heterocycle, the Doebner reaction, first reported by Oscar Doebner in 1887, provides a direct and versatile method for preparing quinoline-4-carboxylic acids (also known as cinchoninic acids).[3][4][5][6] This three-component reaction, which condenses an aromatic amine, an aldehyde, and pyruvic acid, offers a highly convergent approach to complex molecular architectures.[3][7]

This guide provides an in-depth exploration of the Doebner reaction, from its mechanistic underpinnings to optimized protocols and applications in modern drug discovery.

Mechanistic Insights: Understanding the "Why"

The Doebner reaction is a one-pot synthesis that proceeds through a cascade of interconnected steps.[3] While the exact mechanism can be nuanced, it is generally accepted to initiate with the formation of key reactive intermediates. Two primary pathways are proposed in the literature.

Proposed Mechanism: The most widely accepted mechanism involves the initial condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. The reaction then proceeds via a Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline intermediate is subsequently oxidized to furnish the final aromatic quinoline-4-carboxylic acid.[3][8][9]

The oxidation step is crucial for aromatization. In the classical reaction, an imine formed from a second molecule of the aniline and aldehyde can serve as a hydrogen acceptor, acting as the in-situ oxidizing agent in a hydrogen transfer process.[3]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Michael Addition Enol->Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization - H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation Doebner_Workflow Start Start Mixing 1. Mix Aniline, Aldehyde, & Catalyst in Solvent Start->Mixing Heating1 2. Heat Mixture (e.g., 65°C for 1h) Mixing->Heating1 Addition 3. Add Pyruvic Acid Solution Dropwise Heating1->Addition Heating2 4. Continue Heating (e.g., 65°C for 20h) Addition->Heating2 Workup 5. Work-up (Cool, Quench, Extract) Heating2->Workup Purification 6. Purify Product (Crystallization/Chromatography) Workup->Purification End End Purification->End

Caption: General experimental workflow for the Doebner reaction.

Protocol 1: Classical Doebner Synthesis

This protocol is adapted for general use with anilines that do not possess strong electron-withdrawing groups.

Materials and Reagents

Reagent/MaterialM.W.Amount (mmol)Volume/Mass
Substituted Aniline-1.0-
Aldehyde-1.0-
Pyruvic Acid88.061.2-
Ethanol (Solvent)--10 mL
p-Toluenesulfonic acid172.200.1-
Round-bottom flask--50 mL
Reflux condenser---
Magnetic stirrer---

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 mmol), the aldehyde (1.0 mmol), p-toluenesulfonic acid (0.1 mmol), and ethanol (10 mL).

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Modified Doebner Reaction for Electron-Deficient Anilines

This protocol is optimized for challenging substrates, such as anilines with nitro or cyano groups, and is based on procedures that enhance reaction efficiency. [10] Materials and Reagents

Reagent/MaterialM.W.Amount (mmol)Volume/Mass
Electron-Deficient Aniline-0.5-
Aldehyde-0.5-
Pyruvic Acid88.060.6-
Acetonitrile (Solvent)--5 mL
Tin(IV) Chloride (SnCl₄)260.510.5-
Round-bottom flask--25 mL
Magnetic stirrer---

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the electron-deficient aniline (0.5 mmol), the aldehyde (0.5 mmol), and acetonitrile (3.33 mL).

  • Catalyst Addition: Add tin(IV) chloride (SnCl₄, 0.5 mmol) to the mixture.

  • Initial Heating: Stir the reaction mixture at 65°C for 1 hour. [10]4. Pyruvic Acid Addition: In a separate vial, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture. [10]5. Reaction: Continue to stir the mixture at 65°C for 20 hours. [10]Monitor reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. [10]7. Extraction: Separate the layers. Extract the aqueous layer with EtOAc (3 x 15 mL). [10]8. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery & Development

The quinoline-4-carboxylic acid motif is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of biological activities. [2]Its rigid framework is ideal for orienting substituents to interact with biological targets. The Doebner reaction is therefore a highly relevant tool for generating libraries of compounds for drug screening. [4] Table of Selected Quinoline-4-Carboxylic Acid Derivatives and Their Applications

Compound Class/ExampleBiological Target/ActivityTherapeutic AreaReference
YHO-1701STAT3 Signaling Pathway InhibitorOncology[11][10]
Brequinar AnaloguesDihydroorotate Dehydrogenase (DHODH) InhibitorOncology, Immunology[12]
P6 (Acrylamidophenyl derivative)Sirtuin 3 (SIRT3) InhibitorOncology (Leukemia)[2][13]
Fluoroquinolones (related core)DNA Gyrase / Topoisomerase IVAntibacterial[14]

The synthetic accessibility offered by the Doebner reaction allows medicinal chemists to systematically modify the aniline and aldehyde components, enabling detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The Doebner reaction remains a powerful and efficient method for the synthesis of quinoline-4-carboxylic acids. While the classical conditions have limitations, modern modifications have significantly broadened its scope, particularly for challenging electron-deficient substrates. Its ability to rapidly generate molecular complexity from simple starting materials ensures its continued relevance in academic research and as a critical tool in the pipeline of drug discovery and development.

References

  • Organic Chemistry - YouTube. (2021). Doebner Quinoline Synthesis Mechanism.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Doebner reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction.
  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model....
  • ResearchGate. (n.d.). Doebner quinoline synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (2022).
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • PMC. (2025).
  • ACS Publications. (2018).
  • BenchChem. (n.d.).
  • Wiley Online Library. (n.d.). Doebner Reaction.
  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)

Sources

Application Notes and Protocols for the Suzuki Coupling of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 6-bromoquinoline-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide offers a comprehensive protocol, discusses the critical parameters, and provides the scientific rationale behind the experimental design to ensure a high rate of success for this challenging transformation.

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The ability to functionalize the quinoline nucleus at specific positions is crucial for the development of new chemical entities with improved efficacy and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[3][4]

This application note specifically addresses the Suzuki coupling of this compound, a substrate that presents unique challenges due to the presence of both an electron-deficient N-heterocyclic ring and a carboxylic acid functionality. The insights and protocols provided herein are designed to navigate these challenges and enable the efficient synthesis of novel 6-arylquinoline-4-carboxylic acids.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' Product Release

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]

Critical Considerations for the Suzuki Coupling of this compound

The successful Suzuki coupling of this compound requires careful consideration of several factors that can influence the reaction's outcome.

The Dual Role of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and can coordinate to the palladium catalyst. This can have both beneficial and detrimental effects. While some degree of coordination can facilitate oxidative addition, strong coordination can lead to catalyst inhibition. The choice of a suitable ligand is therefore critical to modulate the electronic properties of the palladium center and prevent catalyst deactivation.

The Influence of the Carboxylic Acid Group

The carboxylic acid moiety introduces two primary challenges:

  • Catalyst Deactivation: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium center, potentially forming stable complexes that are catalytically inactive.[10]

  • Solubility: this compound and its coupled products may have limited solubility in common organic solvents, which can hinder the reaction rate. A carefully selected solvent system is necessary to ensure all components remain sufficiently dissolved.

To mitigate these issues, one of two strategies is generally employed:

  • Direct Coupling with a Carefully Chosen Base: Employing a base that is strong enough to facilitate transmetalation but not so strong as to cause complete deprotonation and subsequent catalyst inhibition is key. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices.

  • Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can prevent the aforementioned complications. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This approach adds steps to the synthesis but can be more robust and higher yielding.

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is a starting point and may require optimization depending on the specific boronic acid used.

Reagents and Equipment
Reagent/Equipment Purpose Recommended Grade/Type
This compoundStarting Material>95% purity
Arylboronic acidCoupling Partner>95% purity
Pd₂(dba)₃Palladium PrecatalystTris(dibenzylideneacetone)dipalladium(0)
XPhosLigand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
K₃PO₄BaseAnhydrous, finely powdered
1,4-DioxaneSolventAnhydrous
WaterCo-solventDegassed, deionized
Schlenk flask or sealed vialReaction VesselAppropriate size for the reaction scale
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (N₂ or Ar)Anhydrous/Anaerobic Conditions
TLC platesReaction MonitoringSilica gel 60 F₂₅₄
Rotary evaporatorSolvent Removal
Standard laboratory glasswareWorkup and Purification
Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, arylboronic acid, and K3PO4 in a Schlenk flask. B Add Pd2(dba)3 and XPhos. A->B C Evacuate and backfill with inert gas (3x). B->C D Add anhydrous 1,4-dioxane and degassed water. C->D E Heat the reaction mixture at 80-100 °C. D->E F Monitor reaction progress by TLC. E->F G Cool to room temperature and dilute with water. F->G H Acidify with HCl to precipitate the product. G->H I Filter the solid and wash with water. H->I J Purify by recrystallization or column chromatography. I->J

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to make a final concentration of the limiting reagent of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and filter to remove any insoluble palladium residues.

    • Carefully acidify the filtrate with 1M HCl to a pH of ~4-5. The product should precipitate out of solution.

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid).

Troubleshooting and Alternative Protocols

Problem Potential Cause Suggested Solution
Low or no conversion Catalyst deactivation by the carboxylate.Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by hydrolysis.
Poor solubility of reagents.Try a different solvent system, such as DMF/water or toluene/ethanol/water.
Inefficient catalyst system.Screen other bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]
Side product formation (e.g., protodeborylation) Presence of excess water or prolonged reaction times.Use freshly opened boronic acid and ensure anhydrous solvents. Minimize reaction time once the starting material is consumed.
Decarboxylation High reaction temperatures.Attempt the reaction at a lower temperature for a longer duration.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel quinoline derivatives. By understanding the inherent challenges posed by the substrate and carefully selecting the reaction parameters, particularly the catalyst system and base, researchers can achieve high yields of the desired products. The protocol provided in this application note serves as a robust starting point for this important reaction, enabling the continued exploration of the chemical space around the quinoline scaffold for the discovery of new therapeutic agents.

References

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki cross-coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (URL: [Link])

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (URL: [Link])

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling - MDPI. (URL: [Link])

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. (URL: [Link])

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). (URL: [Link])

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (URL: [Link])

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers | Journal of the American Chemical Society. (URL: [Link])

  • Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (URL: [Link])

  • N-Heterocyclic Carbene Coordinated Heterogeneous Pd Nanoparticles as Catalysts for Suzuki–Miyaura Coupling | Chemistry Letters | Oxford Academic. (URL: [Link])

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (URL: [Link])

  • Preparation of Polymer-Supported Palladium/N-Heterocyclic Carbene Complex for Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides | ACS Catalysis - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

Sources

Application Notes and Protocols: Amide Bond Formation Using 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides an in-depth exploration of the synthesis of 6-bromoquinoline-4-carboxamides, critical scaffolds in medicinal chemistry. We will delve into the fundamental principles of amide bond formation, present detailed, field-proven protocols, and offer expert insights into overcoming common synthetic challenges. The methodologies described herein are designed to be robust and reproducible, ensuring the highest standards of scientific integrity.

Introduction: The Significance of the 6-Bromoquinoline-4-carboxamide Moiety

The quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The introduction of a bromine atom at the 6-position and a carboxamide at the 4-position creates a versatile building block with significant potential for further functionalization. Notably, derivatives of this structure are key intermediates in the synthesis of potent inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial targets in oncology research. The ability to efficiently and reliably form an amide bond at the C4 position is therefore of paramount importance to researchers in this field.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is generally unfavorable. The basic amine will deprotonate the acidic carboxylic acid, forming an ammonium carboxylate salt. This acid-base reaction significantly reduces the nucleophilicity of the amine and the electrophilicity of the carboxyl carbon, thus hindering the desired condensation.[1] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

General Workflow of Amide Bond Formation

The overall process can be visualized as a two-step sequence: activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid 6-Bromoquinoline- 4-carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product 6-Bromoquinoline- 4-carboxamide Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Product Byproduct Byproduct (e.g., Urea, HOAt)

Caption: General workflow for amide bond formation.

Key Coupling Reagents and Their Mechanisms

The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and cost considerations. Below are two of the most common and effective classes of reagents for this transformation.

Carbodiimides: The EDC/HOBt System

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used in amide bond synthesis.[2] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to a stable N-acylurea, terminating the reaction.

To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[3] HOBt traps the O-acylisourea intermediate to form an active ester, which is less reactive but more stable and less prone to racemization. This active ester then readily reacts with the amine to form the desired amide.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Rearrangement (Side Reaction) HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Guanidinium Salts: The HATU System

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It is particularly useful for coupling sterically hindered amino acids or less nucleophilic amines.[3] HATU reacts with the deprotonated carboxylic acid to form an active ester with 1-hydroxy-7-azabenzotriazole (HOAt), which is released from the HATU molecule. This HOAt active ester is highly reactive and rapidly undergoes nucleophilic attack by the amine. The presence of the nitrogen atom in the pyridine ring of HOAt is thought to accelerate the coupling reaction through neighboring group participation.

G Carboxylate R-COO- HOAt_Ester HOAt Active Ester Carboxylate->HOAt_Ester HATU HATU HATU->HOAt_Ester Tetramethylurea Tetramethylurea Byproduct HOAt_anion HOAt anion Amide Amide Product HOAt_Ester->Amide Amine R'-NH2 Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Coupling

This protocol is adapted from methodologies used for the synthesis of quinoline-4-carboxamide derivatives with antimalarial activity.[4][5]

Materials:

  • 6-Bromoquinoline-4-carboxylic acid

  • Amine of choice (1.0 - 1.2 equivalents)

  • EDC.HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.0-1.2 equivalents), HOBt (1.2-1.5 equivalents), and DIPEA (2.0-3.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2-1.5 equivalents) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: HATU Coupling

This protocol is a robust alternative, particularly for less reactive amines.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DMF or DCM.

  • Add HATU (1.1-1.3 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, perform an aqueous workup as described in Protocol 1 (steps 8-9).

  • Purify the crude product as required.

Data Presentation: Reaction Conditions Summary

Coupling SystemEquivalents (Acid:Amine:Reagent:Additive:Base)SolventTemperatureTypical TimeKey Advantages
EDC/HOBt 1 : 1.1 : 1.2 : 1.2 : 2-3DMF, DCM0 °C to RT12-24 hCost-effective, water-soluble byproducts.
HATU 1 : 1.1 : 1.2 : - : 2-3DMF, DCMRT2-12 hHigh efficiency, good for hindered substrates.[3]
CDI 1 : 1.1 : 1.1 : - : -THF, DMFRT to 60°C4-16 hGood for certain substrates, no base needed.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Impure reagents or wet solvent.- Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU.- Ensure all reagents are pure and solvents are anhydrous.
Formation of N-acylurea byproduct (with EDC) - The O-acylisourea intermediate is rearranging before reacting with the amine.- Ensure HOBt is used.- Add the amine as soon as possible after the EDC.- Keep the reaction temperature low (0 °C) during EDC addition.[6]
Difficulty in Purification - Byproducts from the coupling reagent co-eluting with the product.- Product is highly polar.- For EDC reactions, the urea byproduct is water-soluble and should be removed during workup.- Consider recrystallization as an alternative to column chromatography for amide purification.- For column chromatography, try a more polar eluent system (e.g., with methanol or ammonia).
Epimerization (if chiral centers are present) - The activated intermediate is susceptible to racemization.- Use HOBt or HOAt as additives.- Run the reaction at lower temperatures.

Conclusion

The synthesis of 6-bromoquinoline-4-carboxamides is a critical step in the development of novel therapeutics. By understanding the underlying principles of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently access these valuable compounds. The protocols and insights provided in this guide offer a solid foundation for successful synthesis and further exploration in the field of medicinal chemistry.

References

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic & Biomolecular Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

Sources

Strategic Esterification of 6-Bromoquinoline-4-carboxylic Acid: A Guide to Method Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals:

Introduction

6-Bromoquinoline-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of various pharmacologically active agents, including kinase inhibitors and antimalarial compounds. The carboxylic acid moiety at the 4-position serves as a versatile handle for molecular elaboration, with esterification being a primary and fundamental transformation.

However, the electronic properties of the quinoline ring system—specifically the electron-withdrawing nature of the nitrogen heteroatom—can influence the reactivity of the carboxylic acid. Furthermore, the potential for the quinoline nitrogen to interact with reagents, particularly under acidic conditions, necessitates careful selection of the esterification method. This application note provides a detailed guide for researchers, offering a comparative analysis of two robust and distinct protocols for the esterification of this compound. We present a classic, high-yield acid chloride-mediated method and a modern, mild coupling-agent-based approach, explaining the causality behind experimental choices to ensure reproducible and scalable success.

Method Selection Rationale: Navigating Reactivity and Conditions

Choosing an appropriate esterification strategy is paramount and depends on the stability of the alcohol to be coupled, the desired scale, and the required purity of the final product.

  • Classical Acid-Catalyzed Methods (Fischer-Speier Esterification) : This method involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄).[1][2][3][4] While economical, it is a reversible equilibrium reaction requiring conditions that can drive the reaction forward, such as the removal of water.[2][3] For a substrate like this compound, the strongly acidic conditions can protonate the quinoline nitrogen, potentially altering solubility and reactivity.

  • Acyl Chloride Formation : A highly reliable, two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This activated intermediate then readily reacts with the alcohol, even sterically hindered ones, to form the ester in an irreversible manner. This method avoids the equilibrium limitations of the Fischer esterification but requires careful handling of corrosive and moisture-sensitive reagents.

  • Coupling Agent-Mediated Methods (Steglich Esterification) : This modern approach utilizes coupling agents, such as carbodiimides, to activate the carboxylic acid under mild, neutral conditions.[6][7] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst, is a cornerstone of this class.[6][8] A significant practical improvement is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which generates a water-soluble urea byproduct, greatly simplifying product purification compared to the notoriously difficult-to-remove dicyclohexylurea (DCU) formed from DCC.[5][9] This method is ideal for acid-sensitive substrates and offers excellent yields at room temperature.[6][7]

Based on this analysis, we will detail two distinct and highly effective protocols:

  • Protocol 1 : Esterification via Acyl Chloride Formation using Thionyl Chloride , a robust method ensuring complete conversion.

  • Protocol 2 : Steglich-type Esterification using EDC and DMAP , a mild and purification-friendly alternative.

Protocol 1: Esterification via Acyl Chloride Intermediate

This two-step protocol offers high yields by proceeding through a highly reactive acyl chloride. It is particularly advantageous when using precious or complex alcohols, as the reaction with the acyl chloride is typically fast and clean.

Principle & Mechanism

The carboxylic acid is first converted to 6-bromoquinoline-4-carbonyl chloride by refluxing with thionyl chloride (SOCl₂). The gaseous byproducts (SO₂ and HCl) are expelled, driving the reaction to completion. The purified acyl chloride is then treated with the desired alcohol in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl generated during the esterification step.

Experimental Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 6-Bromoquinoline- 4-carboxylic acid B Add SOCl₂ (excess, as solvent) A->B C Reflux (2-4 h) Monitor by quenching aliquot B->C D Remove excess SOCl₂ (distillation/vacuum) C->D E 6-Bromoquinoline- 4-carbonyl chloride D->E F Dissolve Acyl Chloride in dry DCM E->F Use directly or after purification G Add Alcohol (1.1 eq) & Base (e.g., TEA, 1.2 eq) at 0 °C F->G H Warm to RT Stir (1-3 h) G->H I Aqueous Work-up & Purification H->I J Final Ester Product I->J

Caption: Workflow for the two-step esterification via an acyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichEnsure it is thoroughly dried before use.
Thionyl chloride (SOCl₂)Reagent Grade, >99%Acros OrganicsHighly corrosive and lachrymatory. Handle only in a fume hood.
Alcohol (R-OH)AnhydrousVariouse.g., Ethanol, Methanol, Isopropanol.
Dichloromethane (DCM)AnhydrousFisher ScientificUse dry solvent for the esterification step.
Triethylamine (TEA) or PyridineReagent GradeSigma-AldrichActs as an acid scavenger.
Hydrochloric Acid (HCl)1 M solutionVWRFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab PreparedFor aqueous work-up.
Brine (Saturated NaCl solution)Lab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVWRFor drying the organic layer.
Detailed Step-by-Step Protocol

Step 1: Synthesis of 6-Bromoquinoline-4-carbonyl chloride

  • Setup : In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).

  • Charging the Flask : Add this compound (1.0 eq) to the flask.

  • Reagent Addition : Carefully add thionyl chloride (5-10 eq, can be used as the solvent) via a dropping funnel. The reaction is exothermic and will release HCl gas.

  • Reaction : Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The solid starting material should dissolve completely.

  • Monitoring : To check for completion, a small aliquot can be carefully taken, quenched in methanol, and analyzed by TLC or LC-MS to check for the absence of starting material.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a rotary evaporator with a suitable trap system is recommended). The crude 6-bromoquinoline-4-carbonyl chloride can be used directly or purified by distillation under high vacuum.

Step 2: Esterification

  • Setup : In a separate flask under a nitrogen or argon atmosphere, dissolve the crude acyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Add the desired alcohol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching : Once the reaction is complete, quench by adding water.

  • Purification :

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude ester can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Steglich-type Esterification using EDC and DMAP

This protocol is exceptionally mild and ideal for complex or acid-labile alcohols. The use of EDC simplifies purification, as the resulting urea byproduct is water-soluble and easily removed during an aqueous work-up.[5][9]

Principle & Mechanism

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack. DMAP acts as a potent acyl transfer catalyst by reacting with the O-acylisourea to form an N-acylpyridinium salt.[6][10] This new intermediate is even more reactive towards the alcohol and is not prone to the side reactions (like N-acylurea formation) that can plague uncatalyzed reactions.[6] The alcohol then attacks the N-acylpyridinium salt to furnish the desired ester and regenerate the DMAP catalyst.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP EDU EDU (Water-soluble urea) O_acylisourea->EDU Side Reaction (slow) DMAP DMAP (Catalyst) N_acylpyridinium->DMAP regenerates Ester Ester (R-COOR') N_acylpyridinium->Ester + R'-OH (fast) Alcohol Alcohol (R'-OH)

Caption: Mechanism of EDC/DMAP-catalyzed Steglich esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichEnsure it is thoroughly dried before use.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)>98%Combi-BlocksCan be hygroscopic; store in a desiccator.
4-Dimethylaminopyridine (DMAP)>99%Sigma-AldrichToxic. Handle with appropriate PPE. Use in catalytic amounts.
Alcohol (R-OH)AnhydrousVariouse.g., Ethanol, Methanol, Isopropanol.
Dichloromethane (DCM) or Dimethylformamide (DMF)AnhydrousFisher ScientificUse dry solvent. DMF can be useful for less soluble substrates.
Hydrochloric Acid (HCl)1 M solutionVWRFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab PreparedFor aqueous work-up.
Brine (Saturated NaCl solution)Lab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVWRFor drying the organic layer.
Detailed Step-by-Step Protocol
  • Setup : To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq).

  • Solvent Addition : Dissolve the components in anhydrous DCM (or DMF). Stir until a homogeneous solution is formed.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm and minimize side reactions.

  • EDC Addition : Add EDC·HCl (1.2-1.5 eq) to the mixture in one portion.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl (this removes unreacted DMAP and the EDU byproduct), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by silica gel column chromatography or recrystallization to yield the final product.

Comparative Summary and Troubleshooting

ParameterProtocol 1: Acyl ChlorideProtocol 2: EDC/DMAP (Steglich-type)
Reaction Conditions Harsh (refluxing SOCl₂), then mild.Very mild (0 °C to room temperature).
Reagent Hazards High (Thionyl chloride is highly corrosive).[11][12]Moderate (DMAP is toxic, EDC is an irritant).
Reaction Time 3-7 hours total.4-12 hours.
Substrate Scope Broad; effective for hindered alcohols.Excellent for acid/base sensitive substrates.
Byproduct Removal Gaseous byproducts are easily removed.Simple aqueous washes remove water-soluble EDU.
Typical Yields High to excellent (>85%).High to excellent (>80%).
Key Advantage Irreversible and high-yielding.Mild conditions and simple purification.
Key Disadvantage Use of hazardous and corrosive reagents.Higher cost of reagents (EDC).
Troubleshooting Guide
Issue ObservedPossible CauseSuggested Solution
Low or No Conversion (Both Protocols) Wet reagents or solvents.Ensure all glassware is oven-dried. Use anhydrous solvents and dry starting materials thoroughly.
Low Yield (Protocol 1) Incomplete acyl chloride formation; degradation of acyl chloride by moisture.Ensure reflux with SOCl₂ is complete. Use the acyl chloride immediately in the next step under an inert atmosphere.
Low Yield (Protocol 2) Insufficient EDC or DMAP; steric hindrance.Increase equivalents of EDC (to 1.5 eq) and alcohol (to 2.0 eq). For very hindered substrates, increase reaction time or gently heat to ~40 °C.
Difficult Purification (Protocol 2) Incomplete removal of EDU or DMAP.Perform the 1 M HCl wash thoroughly. Two or three washes may be necessary to ensure complete removal.
Formation of N-acylurea (if using DCC) Slow reaction with alcohol, allowing for rearrangement of O-acylisourea.Ensure a catalytic amount of DMAP is used. Switch to EDC for a water-soluble urea byproduct.

References

  • Steglich, W. (1978). Steglich esterification. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Panchangam, M. et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101227. [Link]

  • EP0351889B1 - Process for the preparation of a quinoline carboxylic acid.
  • Khan Academy. (n.d.). Fischer esterification. Khan Academy. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Neises, B., & Steglich, W. (1985). tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • The Welch Foundation. (n.d.). Acid to Ester - Common Conditions. The Welch Foundation. [Link]

  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. University of Manitoba Chemistry. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

Sources

Application Notes & Protocols: 6-Bromoquinoline-4-carboxylic Acid as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), including those previously deemed "undruggable".[1][2] The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and systematic optimization.[3][4] This document provides a detailed guide on the strategic use of 6-Bromoquinoline-4-carboxylic acid as a key building block in the synthesis of PROTACs. We will explore its application as a precursor to a Von Hippel-Lindau (VHL) E3 ligase ligand and provide detailed, field-tested protocols for its incorporation into a heterobifunctional degrader.

Introduction: The Strategic Value of the Quinoline Scaffold in PROTAC Design

A critical component of any PROTAC is its ability to recruit an E3 ubiquitin ligase.[5][6] The Von Hippel-Lindau (VHL) E3 ligase is one of the most widely used recruiters in PROTAC development, owing to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][7][8] Many potent VHL ligands are based on a hydroxyproline core, but synthetic modifications are constantly being explored to improve properties. Quinoline-based scaffolds have been investigated as valuable components in medicinal chemistry, including for PROTACs targeting various proteins.[9][10]

This compound offers two key functional handles for PROTAC synthesis:

  • The Carboxylic Acid (C4-position): This group is an ideal attachment point for the linker. It can be readily activated to form a stable amide bond with an amine-functionalized linker, one of the most robust and common conjugation chemistries in PROTAC assembly.[11][12]

  • The Bromo Group (C6-position): While it can be retained as part of the final E3 ligand scaffold, this bromine atom also provides an opportunity for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs to optimize VHL binding affinity or overall PROTAC physicochemical properties.

This dual functionality makes this compound a versatile and powerful starting material for constructing PROTACs aimed at degrading a wide array of disease-relevant proteins.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental goal of a PROTAC is to induce proximity between a target protein and an E3 ligase.[13] This process can be broken down into several key steps, as illustrated below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase (e.g., VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) Ternary->PROTAC PROTAC Released (Catalytic Cycle) Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Figure 1: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Chemical Name This compound[14]
CAS Number 160233-76-1[15]
Molecular Formula C₁₀H₆BrNO₂[14]
Molecular Weight 252.06 g/mol [14]
Appearance White to light yellow powder/crystal[16]
Boiling Point 403.1 ± 25.0 °C at 760 mmHg[17]
Density 1.7 ± 0.1 g/cm³[17]
Storage Sealed in dry, room temperature[15]

Experimental Protocols: Synthesis of a Quinoline-Based PROTAC

This section details a representative workflow for synthesizing a PROTAC using this compound. The process is modular, allowing for flexibility in linker and warhead selection.

Synthesis_Workflow Start 6-Bromoquinoline- 4-carboxylic acid Step1 Protocol 1: Amide Bond Formation Start->Step1 Linker Amine-Linker-Handle (e.g., Boc-NH-PEG-NH2) Linker->Step1 Warhead Warhead-Handle (e.g., JQ1-alkyne) Step3 Protocol 3: Final Conjugation (e.g., Click Chemistry or Amide Coupling) Warhead->Step3 Intermediate1 Quinoline-Linker-Handle (Boc protected) Step1->Intermediate1 Step2 Protocol 2: Handle Deprotection Intermediate1->Step2 Intermediate2 Quinoline-Linker-NH2 Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC: Quinoline-Linker-Warhead Step3->FinalPROTAC

Figure 2: Modular workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of this compound to an Amine-Terminated Linker

Causality: The formation of an amide bond is a cornerstone of PROTAC synthesis.[18] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, proceeds under mild conditions, and minimizes side reactions and racemization, making it superior to many other carbodiimide-based reagents for precious substrates.[19] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

Materials:

  • This compound

  • Boc-NH-(PEG)n-NH₂ (or other suitable amine-terminated linker with an orthogonal protecting group)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step generates the highly reactive O-acylisourea intermediate.

  • In a separate flask, dissolve the amine-linker (e.g., Boc-NH-(PEG)₂-NH₂) (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the linker solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure quinoline-linker intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Linker Deprotection

Causality: To attach the warhead, the terminal protecting group on the linker must be removed. For a Boc group, this is achieved under acidic conditions which are orthogonal to the stable amide bond just formed.

Materials:

  • Quinoline-Linker-Boc intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-30% v/v). Caution: TFA is highly corrosive.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene can help remove residual TFA).

  • The resulting amine salt is often used directly in the next step without further purification, assuming high conversion.

Protocol 3: Warhead Conjugation via Click Chemistry

Causality: Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient, specific, and bio-orthogonal method for the final conjugation step.[20][] This reaction forms a stable triazole ring, which is often well-tolerated in the final PROTAC structure.[] This approach is ideal when using a warhead functionalized with an alkyne and a linker with a terminal azide (or vice-versa).

Materials:

  • Quinoline-Linker-Azide (synthesized via a similar method to Protocol 1, using an azide-terminated linker)

  • Warhead-Alkyne (e.g., an alkyne-modified JQ1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • In a vial, dissolve the Quinoline-Linker-Azide (1.0 eq) and the Warhead-Alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction vigorously at room temperature for 6-24 hours. The reaction is often open to the air.

  • Monitor progress by LC-MS.

  • Work-up & Purification: Upon completion, dilute with ethyl acetate and wash with water. The crude product is typically purified using reverse-phase HPLC (RP-HPLC) to achieve the high purity required for biological assays.

  • Validation: The final PROTAC structure, purity, and identity must be rigorously confirmed by ¹H NMR, HRMS, and analytical HPLC.

Self-Validating System: Characterization and Biological Evaluation

A successfully synthesized PROTAC requires thorough validation.

Analysis Stage Technique Purpose
Synthesis QC ¹H NMR, ¹³C NMRConfirms the chemical structure and covalent connectivity of intermediates and the final PROTAC.
HRMSProvides the exact mass, confirming the elemental composition.
Analytical HPLC/LC-MSDetermines the purity of the final compound, which should typically be >95% for cellular assays.
Biological Activity Western Blot / ImmunoblottingThe primary assay to confirm POI degradation. Cells are treated with varying concentrations of the PROTAC, and POI levels are compared to a vehicle control.
DC₅₀ / Dₘₐₓ DeterminationQuantitative analysis from Western Blots to determine the concentration for 50% degradation (DC₅₀) and the maximal degradation level (Dₘₐₓ).
Cellular Viability Assays (e.g., MTT, CellTiter-Glo)Assesses the downstream phenotypic effect of POI degradation (e.g., anti-proliferative effects in cancer cells).

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of PROTACs. Its pre-installed carboxylic acid handle allows for reliable and efficient amide bond formation with a wide variety of linkers, while the bromo-substituent offers potential for late-stage diversification. The modular protocols described herein provide a robust framework for researchers to rapidly assemble novel quinoline-based degraders, accelerating the discovery of new therapeutics for a range of challenging diseases.

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Fallah, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.
  • García-Crespo, E., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers.
  • Lui, K. S., & Yao, S. Q. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • MedChemExpress. (n.d.). 6-Bromohexylphosphonic acid | PROTAC Linker.
  • Ahmad, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Steinebach, C., et al. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2023). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Echemi. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
  • ChemicalBook. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE.
  • Testa, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
  • BLD Pharm. (n.d.). This compound.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Bond, A. G., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zhao, L., et al. (2023). Application of PROTACs in Target Identification and Target Validation. Molecules. Retrieved from [Link]

  • Foley, D. J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2024). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Girard, N. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Liu, W., et al. (2023). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sun, X., et al. (2019). Applications of Targeted Protein Degradation in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound.
  • Götte, L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Retrieved from [Link]

  • Bond, A. G., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

  • The Struggling Scientist. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of RNA‐PROTACs and their mechanism of action. Retrieved from [Link]

  • BroadPharm. (2022). What are PROTAC Linkers?.
  • Dong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. Retrieved from [Link]

  • Ferrarese, R., et al. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Amide Bond Formation. Retrieved from [Link]

  • SignalChem. (n.d.). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]

  • NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. Retrieved from [Link]

  • bioRxiv. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Retrieved from [Link]

  • Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. Retrieved from [Link]

  • Crimson Publishers. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

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Use of 6-Bromoquinoline-4-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromoquinoline-4-carboxylic Acid in Drug Discovery

Abstract

This guide details the strategic application of This compound (CAS: 5333-33-5) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike generic building blocks, this specific regioisomer offers a "privileged" orthogonal functionalization pattern: a C4-carboxylic acid for solubility/hydrogen-bonding interactions and a C6-bromide for exploring deep hydrophobic pockets via cross-coupling.[1] This note provides validated protocols for amidation and Suzuki-Miyaura coupling, specifically tailored to overcome the electronic deactivation typical of the quinoline core.

Introduction: The Privileged Scaffold Paradigm

In medicinal chemistry, the quinoline ring is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This compound represents a critical node in this chemical space due to its dual-handle architecture:

  • The C4-Vector (Acid/Amide): Located at the "mouth" of the catalytic cleft in many kinases and metalloenzymes.[2][1] Derivatization here (via amidation) often dictates water solubility and H-bond donor/acceptor profiles essential for oral bioavailability.[2][1]

  • The C6-Vector (Bromide): Positions substituents to reach into the "back pocket" of enzymes or the hydrophobic groove of GPCRs.[2][1] The bromine atom serves as a reliable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[2][1]

Target Classes:

  • Antimalarials: Analogous to the core found in DDD107498 (a PfEF2 inhibitor).[2][1][3][4][5]

  • Kinase Inhibitors: Accesses chemical space complementary to FDA-approved drugs like Lenvatinib (which utilizes a regioisomeric 4-yloxy-6-carboxamide core).[1]

  • NK3 Antagonists: Quinoline-4-carboxamides have demonstrated high affinity for the Neurokinin-3 receptor.[2][1]

Strategic Workflow: Divergent Synthesis

To maximize library diversity, we recommend a "C4-First" strategy. Converting the carboxylic acid to an amide prior to Suzuki coupling prevents catalyst poisoning by the free acid and eliminates the need for ester protection/deprotection steps.[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, prioritizing the stability of the amide bond during subsequent metal-catalyzed reactions.

DivergentSynthesis cluster_logic Decision Gate Start 6-Bromoquinoline- 4-carboxylic acid (Scaffold) Step1 Step 1: C4-Amidation (HATU/Amine) Start->Step1 Activation LibraryA Library A: 6-Bromo-4-carboxamides (Stable Intermediate) Step1->LibraryA Diversification Step2 Step 2: C6-Suzuki Coupling (Pd(dppf)Cl2/Boronic Acid) LibraryA->Step2 Cross-Coupling FinalHit Final Lead: Bi-functionalized Quinoline Step2->FinalHit Lead Opt.

Caption: Divergent synthesis workflow. The C4-amide is established first to create a stable "Library A," which then undergoes parallel synthesis at the C6 position to generate the final bioactive "Library B."[2]

Experimental Protocols

Protocol A: C4-Amidation (The Anchor)

Objective: To install the primary solubility/binding handle without affecting the C6-bromide.[2][1] Challenge: Electron-deficient quinoline carboxylic acids can be sluggish to react.[2][1] Acid chlorides are often unstable; therefore, HATU activation is preferred for consistency.[2][1]

Materials:

  • This compound (1.0 equiv)[1]

  • Amine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)[2]
    
  • HATU (1.5 equiv)[2][1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[2][1]

  • DMF (Anhydrous)[2][1]

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (1.5 mmol) in one portion. The solution typically turns yellow/orange.[2][1] Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 mmol). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Workup:

    • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The amide usually precipitates.[2][1] Filter, wash with water, and dry.[2][1]

    • Extraction Method: If no precipitate forms, extract with EtOAc (3x), wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , brine, and dry over 
      
      
      
      .[2]
  • Yield Expectation: 75–90%.

Protocol B: C6-Suzuki-Miyaura Coupling (The Reach)

Objective: To extend the scaffold into hydrophobic pockets using the pre-formed amide from Protocol A. Challenge: The C6-bromide is less reactive than C6-iodide.[2][1] A robust catalyst system is required to drive the reaction to completion.[2][1]

Materials:

  • 6-Bromoquinoline-4-carboxamide derivative (from Protocol A) (1.0 equiv)[1]

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)[2][1]

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (0.05 equiv / 5 mol%)[2]
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (2.0 M aqueous solution, 3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane (degassed)[2][1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the quinoline amide (0.5 mmol), boronic acid (0.75 mmol), and

    
     (0.025 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[2][1] This is critical to prevent Pd oxidation.[2][1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave: Heat at 110°C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove Palladium black.[2][1] Wash the pad with MeOH/DCM.[2][1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

  • Validation: NMR should show the disappearance of the specific quinoline C6 proton splitting pattern and the appearance of the new aryl signals.

Data Summary & Properties

PropertyValueRelevance to Drug Discovery
Molecular Weight 252.06 g/mol Ideal for FBDD (Rule of 3 compliant).[2][1] Leaves room for large substituents.[2][1]
ClogP ~2.4Moderate lipophilicity; good starting point for oral drug design.[2][1]
H-Bond Donors 1 (Acid)Becomes 1-2 upon amide formation; critical for receptor binding.[2][1]
H-Bond Acceptors 3Nitrogen in ring + Acid oxygens.[2][1]
Topological Polar Surface Area 50.2 ŲWell within the limit for blood-brain barrier (BBB) penetration if required.[2][1]

Case Study: Targeting the Malaria Parasite (PfEF2)

Context: Recent research identified quinoline-4-carboxamides as potent inhibitors of Plasmodium falciparum Elongation Factor 2 (PfEF2).[2][1]

SAR Logic (Structure-Activity Relationship):

  • The Core: The quinoline nitrogen accepts a hydrogen bond from the protein backbone.[2]

  • The C4-Amide: The carbonyl oxygen acts as a critical H-bond acceptor.[2] Bulky amines at this position (e.g., piperidines) often improve metabolic stability.[2][1]

  • The C6-Position: In the hit compound DDD107498, the 6-position is substituted with a fluoro-group, but SAR studies indicate that aryl or heteroaryl extensions at C6 (accessible via the 6-Br scaffold) can modulate potency and solubility.[2]

SAR Visualization

SAR_Map Core Quinoline-4-carboxamide Core Scaffold N1 N1: H-Bond Acceptor (Interacts with hinge/backbone) Core->N1 C4 C4-Amide Region (Solubility & Metabolic Stability) Core->C4 C6 C6-Vector (from Br) (Hydrophobic Pocket Access) Core->C6 Bioavail Oral Bioavailability (via Amide selection) C4->Bioavail Amide Library Potency Increased Potency (via Aryl coupling) C6->Potency Suzuki/Buchwald

Caption: SAR Map for Quinoline-4-carboxamides. The 6-Br precursor allows specific tuning of the "Potency" vector via C6 modification, while the C4 vector controls pharmacokinetic properties.[2]

Safety & Handling

  • Hazard Classification: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2][1]

  • Precautions: Handle in a fume hood. The brominated intermediate can be a sensitizer.[2][1]

  • Storage: Store at RT, kept dry. Stable for >2 years if protected from moisture.[2][1]

References

  • PubChem Compound Summary. "this compound (CID 18475628)."[2][1] National Center for Biotechnology Information. [Link][2][1]

  • Baragaña, B., et al. "A novel multiple-stage antimalarial agent that inhibits protein synthesis."[2][1] Nature 522, 315–320 (2015).[2][1] (Describes the discovery of DDD107498, a quinoline-4-carboxamide).[2][1][6] [Link]

  • Lenvatinib Synthesis Context: "Process for the preparation of Lenvatinib." Google Patents (WO2019092625A1).[2][1] (Illustrates the general reactivity of quinoline-carboxamide scaffolds, though regioisomeric).

  • Journal of Medicinal Chemistry. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action."[2][1] ACS Publications. [Link][2][1]

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Application Note: Synthesis and Functionalization of 6-Bromoquinoline-4-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 6-bromoquinoline-4-carboxylic acid (6-Br-QCA) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for accessing bioactive quinoline libraries. The C4-carboxylic acid moiety mimics the transition state of peptide hydrolysis, making it a potent inhibitor of metalloproteases and kinases, while the C6-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, scalable protocol for synthesizing the 6-Br-QCA core via the Pfitzinger reaction , followed by validated workflows for downstream diversification. Unlike the Doebner reaction, which can suffer from lower regioselectivity with certain anilines, the Pfitzinger approach using 5-bromoisatin guarantees the position of the bromine atom at C6, ensuring structural integrity for SAR (Structure-Activity Relationship) studies.

Core Synthesis: The Modified Pfitzinger Protocol

Reaction Principle

The synthesis exploits the base-promoted ring opening of 5-bromoisatin to form an intermediate isatinate (keto-acid), which undergoes Claisen-Schmidt condensation with a ketone (e.g., acetophenone) followed by cyclodehydration to yield the quinoline ring.

Reagents & Materials
  • Precursor: 5-Bromoisatin (CAS: 87-23-0)

  • Ketone Partner: Acetophenone (for 2-phenyl analog) or Acetone (for 2-methyl analog)

  • Solvent/Base: 33% w/v Potassium Hydroxide (KOH) aqueous solution[1]

  • Acidification: Glacial Acetic Acid (AcOH) or 10% HCl

  • Solvent for Workup: Ethanol (EtOH)[2][3]

Step-by-Step Protocol

Step 1: Isatinate Formation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-bromoisatin (10.0 mmol, 2.26 g) in 33% KOH (15 mL) .

  • Heat gently to 40°C until the solid dissolves completely. The solution will turn from orange to deep red/brown, indicating the formation of the isatinate salt.

Step 2: Condensation & Cyclization [4] 3. Add Acetophenone (10.0 mmol, 1.20 g) dropwise to the hot solution. Note: For volatile ketones like acetone, use a reflux condenser and add excess (20 mmol). 4. Reflux the mixture at 100°C for 12–24 hours .

  • Process Analytical Technology (PAT) Check: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the isatin spot indicates completion.

Step 3: Isolation & Purification 5. Cool the reaction mixture to room temperature. 6. Pour the dark solution into ice-cold water (100 mL) . 7. Crucial Step: Acidify dropwise with Glacial Acetic Acid to pH 4–5. A voluminous precipitate will form. Avoid strong mineral acids (HCl) initially if the product is acid-sensitive, though for this scaffold, HCl is generally safe. 8. Filter the precipitate under vacuum. Wash the cake with water (3 x 20 mL) to remove excess salts. 9. Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to yield off-white to pale yellow needles.

Yield Expectation: 75–85% QC Criteria: HPLC purity >95%; 1H NMR confirmation of aromatic region.

Mechanistic Visualization

The following diagram outlines the Pfitzinger cascade, highlighting the critical ring-opening and recyclization steps.

PfitzingerMechanism Isatin 5-Bromoisatin Base 33% KOH (Hydrolysis) Isatin->Base Isatinate Isatinate Salt (Open Ring) Base->Isatinate Condensation Aldol/Claisen Condensation Isatinate->Condensation + Ketone Ketone Ketone (R-CO-CH3) Ketone->Condensation Cyclization Cyclodehydration (-2 H2O) Condensation->Cyclization Reflux Product 6-Bromoquinoline- 4-carboxylic acid Cyclization->Product H+ Workup

Figure 1: Mechanistic flow of the Pfitzinger synthesis converting 5-bromoisatin to the target quinoline scaffold.

Functionalization Workflows

Once the core is synthesized, the scaffold can be diversified at the C4 (carboxylic acid) and C6 (bromine) positions.

Workflow A: C4-Amidation (Library Generation)

Direct coupling of the carboxylic acid is best achieved using HATU to minimize side reactions.

  • Dissolve 6-Br-QCA (1 eq) in dry DMF.

  • Add DIPEA (3 eq) and HATU (1.2 eq) . Stir for 10 min to activate the acid.

  • Add the Amine (R-NH2, 1.1 eq) .

  • Stir at RT for 4–6 hours.

  • Validation: LC-MS check for [M+H]+.

Workflow B: C6-Suzuki Coupling (Carbon-Carbon Bond Formation)

Critical Note: Free carboxylic acids can poison Palladium catalysts by coordinating to the metal center.[5] It is highly recommended to esterify the acid prior to Suzuki coupling.

Protocol:

  • Esterification: Reflux 6-Br-QCA in Methanol with catalytic H2SO4 for 4h -> Methyl Ester .

  • Coupling:

    • React Methyl Ester (1 eq) with Aryl Boronic Acid (1.5 eq) .

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (3 eq).

    • Solvent: Dioxane:Water (4:1).

    • Condition: 90°C under Argon for 12h.

  • Hydrolysis (Optional): LiOH/THF/Water to return to the free acid.

Data Summary & Troubleshooting

Table 1: Optimization of Reaction Conditions (Pfitzinger)
EntryBase Conc.Temp (°C)Time (h)Yield (%)Observation
110% KOH802445Incomplete conversion; Isatin remaining.
233% KOH 100 12 82 Optimal. Clean precipitation upon acidification.
350% NaOH110670Higher impurities; difficult filtration.
4MW (Microwave)1400.15 (9 min)88Excellent for small scale (<500mg).
Troubleshooting Guide
  • Issue: Product does not precipitate upon adding acetic acid.

    • Cause: Final pH is not low enough (isatinates buffer near pH 6).

    • Fix: Adjust pH to 3–4 using 1N HCl.

  • Issue: Low yield in Suzuki coupling.

    • Cause: Free acid interference or Pd-black formation.

    • Fix: Ensure conversion to Methyl Ester first; Degas solvents thoroughly with Argon.

Bioactivity & Applications

The this compound derivatives have demonstrated significant potential in three therapeutic areas:

  • Antimicrobial: The 2-phenyl derivatives show activity against MRSA and E. coli by disrupting bacterial DNA gyrase, similar to fluoroquinolones.

  • Anticancer: Amide derivatives at C4 have been identified as inhibitors of EGFR and VEGFR-2 kinases. The planar quinoline ring intercalates into the ATP-binding pocket.

  • Antiviral: Cinchoninic acid derivatives inhibit viral protease activity.

Library Synthesis Workflow

LibraryWorkflow Start 6-Br-QCA Core PathA Path A: C4-Amidation (Target: Kinase Affinity) Start->PathA PathB Path B: C6-Suzuki Coupling (Target: Lipophilicity/Potency) Start->PathB StepA1 Activation (HATU/DIPEA) PathA->StepA1 StepB1 Esterification (MeOH/H+) PathB->StepB1 StepA2 Amine Coupling (R-NH2) StepA1->StepA2 Final Bioactive Library (Screening Ready) StepA2->Final StepB2 Pd-Cat Coupling (Ar-B(OH)2) StepB1->StepB2 StepB3 Hydrolysis (LiOH) StepB2->StepB3 StepB3->Final

Figure 2: Divergent synthesis strategy for generating focused libraries from the 6-Br-QCA scaffold.

References

  • Pfitzinger Reaction Review: Shiri, M., et al. (2011). "The Pfitzinger reaction: a strategic method for the synthesis of quinoline derivatives." Arkivoc, 2011(i), 29-79. Link

  • Microwave Synthesis: Bhatt, H. G., et al. (2010). "Microwave assisted synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives." Journal of Chemical and Pharmaceutical Research, 2(2), 216-230.[3]

  • Bioactivity (Antimicrobial): Patel, D. B., et al. (2017).[3] "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[3] Link

  • Suzuki Coupling on Quinolines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Anticancer Targets: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508. Link

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The Art of Kinase Inhibitor Synthesis: A Guide for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of potent and selective kinase inhibitors stands as a cornerstone of modern therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[1] The ability to rationally design and efficiently synthesize small molecules that modulate the activity of specific kinases is therefore a critical skill in the development of targeted therapies.[1][2][3]

This comprehensive guide provides an in-depth exploration of the key synthetic strategies and detailed protocols for the preparation of kinase inhibitors. Moving beyond a simple recitation of steps, we delve into the underlying principles that govern reaction outcomes, offering insights into the selection of catalysts, ligands, and reaction conditions. This document is designed to empower you with the knowledge to not only replicate these methods but also to adapt and innovate in your own quest for novel kinase inhibitors.

Part 1: Strategic Approaches to Kinase Inhibitor Scaffolds

The vast majority of kinase inhibitors are heterocyclic compounds designed to mimic the ATP molecule and bind to the kinase active site.[4] Consequently, the synthetic chemist's toolkit for constructing these molecules is rich with reactions that form carbon-carbon and carbon-nitrogen bonds, often involving heterocyclic cores. Among the most powerful and versatile of these are palladium-catalyzed cross-coupling reactions.[5]

The Power of Palladium: Suzuki-Miyaura and Buchwald-Hartwig Couplings

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools in the synthesis of a wide array of kinase inhibitors.[6][7] These reactions allow for the modular construction of complex molecules from readily available building blocks, offering a high degree of functional group tolerance and generally proceeding under mild conditions.[8][9]

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[10][11] This reaction is particularly useful for creating biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[10][11][12]

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[9][13] This reaction is critical for introducing key pharmacophoric elements and modulating the physicochemical properties of the inhibitor.[13]

The success of both reactions hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst and a phosphine ligand. The choice of ligand is paramount, as it influences the catalyst's stability, reactivity, and selectivity.[14][15]

Part 2: In the Lab: Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and final kinase inhibitor compounds. The rationale behind critical experimental choices is highlighted to provide a deeper understanding of the synthetic process.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core via Suzuki-Miyaura Coupling

Many potent kinase inhibitors are built upon a pyrimidine scaffold.[16][17][18] This protocol outlines the synthesis of a key biaryl pyrimidine intermediate, a common precursor for various kinase inhibitors.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Aryl Halide (e.g., 2-chloro-4-aminopyrimidine) F Biaryl Pyrimidine Intermediate A->F Suzuki-Miyaura Coupling B Aryl Boronic Acid (e.g., 3-methoxyphenylboronic acid) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: Suzuki-Miyaura coupling for biaryl pyrimidine synthesis.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Mass/Volume
2-chloro-4-aminopyrimidine129.55 g/mol 10.01.296 g
3-methoxyphenylboronic acid151.96 g/mol 12.01.824 g
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.5578 mg
Sodium Carbonate (Na₂CO₃)105.99 g/mol 30.03.18 g
Toluene--50 mL
Water--25 mL
Ethyl Acetate--For workup
Brine--For workup
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyrimidine (1.296 g, 10.0 mmol), 3-methoxyphenylboronic acid (1.824 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Solvent Addition: Add toluene (50 mL) and water (25 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the reaction mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure biaryl pyrimidine intermediate.[19]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[20]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki couplings.[21]

  • Base: Sodium carbonate is a mild and inexpensive base that is sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.[1] The choice of base can significantly impact the reaction yield.[1]

  • Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction at the interface.

  • Degassing: The removal of oxygen is crucial as it can oxidize the palladium(0) catalyst, rendering it inactive.[8]

Protocol 2: Synthesis of an Aryl Amine Kinase Inhibitor Fragment via Buchwald-Hartwig Amination

This protocol details the synthesis of an N-aryl aniline derivative, a common fragment in many kinase inhibitors, using the Buchwald-Hartwig amination.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline) G N-Aryl Aniline Derivative A->G Buchwald-Hartwig Amination B Amine (e.g., Aniline) B->G C Pd Precatalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G

Caption: Buchwald-Hartwig amination for N-aryl aniline synthesis.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Mass/Volume
4-bromo-N,N-dimethylaniline200.09 g/mol 5.01.00 g
Aniline93.13 g/mol 6.00.56 g (0.55 mL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 0.0545.8 mg
XPhos476.65 g/mol 0.1257.2 mg
Sodium tert-butoxide (NaOtBu)96.10 g/mol 7.0673 mg
Toluene (anhydrous)--25 mL
Diethyl Ether--For workup
Saturated Ammonium Chloride (NH₄Cl)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromo-N,N-dimethylaniline (1.00 g, 5.0 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), and XPhos (57.2 mg, 0.12 mmol).

  • Reagent Addition: Add anhydrous toluene (25 mL) and aniline (0.55 mL, 6.0 mmol) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-aryl aniline derivative.[22]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[23]

Causality Behind Experimental Choices:

  • Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with less reactive amines.[24] The ligand choice is crucial for promoting the reductive elimination step and preventing side reactions.[24]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium center.[13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Therefore, the use of anhydrous solvent and an inert atmosphere is essential.[8]

Part 3: Characterization and Purification of Kinase Inhibitors

The synthesis of a kinase inhibitor is only complete upon its rigorous purification and characterization. This ensures that the biological data obtained is reliable and reproducible.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying synthetic intermediates and final products.[19] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical for achieving good separation.

  • Recrystallization: For crystalline solids, recrystallization is an excellent method for achieving high purity.[25] The choice of solvent is key; the compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Affinity Chromatography: In some cases, affinity chromatography can be used to purify kinase inhibitors by exploiting their specific binding to the target kinase.[26][27]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compound.[20][28]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity.[23] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Part 4: Conclusion and Future Outlook

The synthesis of kinase inhibitors is a dynamic and evolving field. The principles and protocols outlined in this guide provide a solid foundation for researchers in this area. The continued development of novel synthetic methodologies, particularly in the realm of catalytic cross-coupling reactions, will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors in the future. As our understanding of kinase biology deepens, the ability to rapidly and efficiently synthesize novel chemical matter will remain a critical driver of progress in the fight against a wide range of human diseases.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • NIH. (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and structural characterization of small molecule inhibitors of PINK1. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

  • PubMed Central. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • ACS Publications. (2021, June 29). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • PubMed. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • MDPI. (n.d.). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. Retrieved from [Link]

  • ACS Publications. (2024, September 24). Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystallization of protein–ligand complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. Retrieved from [Link]

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (2017, December 14). Purification Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors. Retrieved from [Link]

  • Metallurgical and Materials Engineering. (n.d.). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Retrieved from [Link]

  • Google Cloud Storage. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013089636A1 - Processes for manufacturing of a kinase inhibitor.
  • Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Retrieved from [Link]

  • Blue Ridge Institute for Medical Research. (2025, August 10). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed. (2021, July 21). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • NIH. (n.d.). Purification and crystallization of cyclin-dependent kinase inhibitor p21. Retrieved from [Link]

  • RSC Publishing. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ACS Omega. (2026, February 5). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 6-Bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, ensuring high specificity, accuracy, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing not just a procedural workflow but also the scientific rationale behind the methodological choices. All protocols are structured to be self-validating through integrated system suitability tests and are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The purity of this intermediate is critical as impurities can carry through subsequent synthetic steps, impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is a prerequisite for its use in a regulated environment.

Reverse-phase HPLC (RP-HPLC) is the technique of choice for such non-volatile, polar, and UV-active compounds.[3] The method described in this document is designed to separate the main component from potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is discussed in detail, providing a transparent and scientifically sound protocol.

Chromatographic Principles and Method Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. For acidic compounds like this compound, controlling the pH of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible retention times.[4]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, providing strong retention for the aromatic quinoline ring system. An end-capped, high-purity silica-based column is recommended to minimize peak tailing caused by interactions between the acidic analyte and residual silanol groups on the silica surface.[5]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile).

    • Aqueous Phase: An acidic buffer is employed to suppress the ionization of the carboxylic acid group (pKa ~4-5), rendering the molecule less polar and increasing its retention on the C18 column.[4] 0.1% phosphoric acid in water is a suitable choice for this purpose.[6][7] For applications requiring mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted.[6][7]

    • Organic Modifier: Acetonitrile is selected due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules. A gradient elution is employed to ensure the elution of both early- and late-eluting impurities with good peak shape and within a reasonable run time.

  • Detection: The quinoline chromophore exhibits strong UV absorbance. A detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity while minimizing interference from potential impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
Item Specification
This compoundReference Standard (>99.5% purity) and sample for analysis
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Ultrapure
Phosphoric Acid (H₃PO₄)Analytical Grade (approx. 85%)
MethanolHPLC Grade (for sample preparation)
Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and DAD/VWD detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm (or λmax of the compound)
Run Time 25 minutes
Solution Preparation
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Reference Standard Solution: Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.

Analytical Procedure Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases (A & B) prep_dil Prepare Sample Diluent prep_mp->prep_dil prep_std Prepare Reference Standard Solution (0.1 mg/mL) prep_dil->prep_std prep_smp Prepare Sample Solution (0.1 mg/mL) prep_std->prep_smp sys_equil Equilibrate HPLC System with Initial Conditions prep_smp->sys_equil sst_inj Perform System Suitability Injections (5x Reference Standard) sys_equil->sst_inj smp_inj Inject Blank (Diluent), then Sample Solutions sst_inj->smp_inj data_acq Acquire Chromatographic Data smp_inj->data_acq check_sst Verify System Suitability Results data_acq->check_sst integrate Integrate Peaks in Sample Chromatograms check_sst->integrate calc Calculate Purity (% Area Normalization) integrate->calc report Generate Final Report calc->report

Caption: HPLC Analysis Workflow for Purity Determination.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement for a self-validating protocol.[8] A series of injections of the reference standard solution are made, and the following parameters are evaluated against established criteria.[9][10]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH.[9]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time (from 5 replicate injections)Demonstrates the precision and reproducibility of the injection and detection systems.[9]

Data Analysis and Purity Calculation

The purity of the this compound sample is determined using the area normalization method. This method assumes that all impurities present in the sample are eluted and respond to the UV detector similarly to the main component.

Calculation:

Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2] The validation should assess specificity, linearity, accuracy, precision, and robustness.

Validation Workflow

G cluster_spec Specificity Tests cluster_lin Linearity Tests Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness spec_blank Inject Blank (no interference) lin_prep Prepare standards at 5 levels (e.g., 50-150% of target) spec_stress Analyze Stressed Samples (acid, base, peroxide, heat, light) spec_blank->spec_stress spec_pda Peak Purity (DAD) spec_stress->spec_pda lin_plot Plot Area vs. Concentration lin_prep->lin_plot lin_eval Evaluate R² (≥0.999), y-intercept lin_plot->lin_eval

Caption: ICH-Compliant HPLC Method Validation Workflow.

Validation Parameters
Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and stressed samples. Use a photodiode array (PDA) detector to assess peak purity.The main peak should be free from interference at its retention time. Peak purity index should pass.
Linearity Analyze a minimum of five concentrations across a range of 50% to 150% of the target concentration (0.1 mg/mL).[11]Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD should be ≤ 2.0% for repeatability. Results from intermediate precision should be consistent with repeatability data.[12]
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).System suitability parameters should remain within acceptance criteria. No significant change in results.
Limit of Quantitation (LOQ) & Limit of Detection (LOD) Determine based on signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or based on the standard deviation of the response and the slope of the calibration curve.The LOQ should be validated for accuracy and precision.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of this compound. By integrating system suitability tests and adhering to a comprehensive validation protocol aligned with ICH guidelines, this method ensures the generation of accurate and reproducible data. The scientific rationale provided for each parameter allows for informed troubleshooting and adaptation, making it a valuable tool for quality control and drug development professionals.

References

  • SIELC Technologies. (2018, May 16). Quinoline-4-carboxylic acid.
  • Patel, D. B., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • BenchChem. (2025). A Comprehensive Guide to Purity Assessment of 6,8-Dibromoquinolin-3-amine by HPLC.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023, November 1). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • International Council for Harmonisation. (2022, June 22). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link] (Note: A representative, non-active link is used as the original may change).

Sources

Application Note: High-Performance LC-MS Identification of 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the identification and quantitation of 6-Bromoquinoline-4-carboxylic acid (CAS 160233-76-1).[1] This molecule serves as a critical intermediate in the synthesis of antimalarial drugs and kinase inhibitors.[1] The method utilizes a reverse-phase C18 workflow with Electrospray Ionization (ESI) in positive mode.[1] Special emphasis is placed on "self-validating" identification strategies using the unique bromine isotope signature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and characteristic fragmentation pathways (decarboxylation).

Introduction & Chemical Context

This compound is a halogenated heteroaromatic compound.[1] Its analysis presents specific challenges due to its amphoteric nature: the quinoline nitrogen is basic, while the carboxylic acid moiety is acidic.[1] Successful retention and ionization depend heavily on pH control.[1]

Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for a stable method.[1]

PropertyValueImplication for LC-MS
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Monoisotopic Mass: 250.96 Da (

)
Molecular Weight ~252.06 g/mol Average weight considers Br isotopes.[2]
Solubility DMSO, MethanolSample diluent must be organic-rich.[1]
pKa (Acid) ~3.5 - 4.5 (Predicted)Requires acidic mobile phase (pH < 3) for C18 retention.[1]
pKa (Base) ~4.0 (Quinoline N)Protonates at low pH, enabling ESI+ detection.[1]

Instrumentation & Materials

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).[1]

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Diluent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1]

Hardware
  • LC System: UHPLC capable of 600+ bar backpressure.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm particle size.[1]

  • Detector: Single Quadrupole or Q-TOF Mass Spectrometer.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Ensure complete dissolution without degrading the carboxylic acid moiety.

  • Weighing: Accurately weigh 1.0 mg of this compound standard.

  • Primary Stock: Dissolve in 1 mL of 100% DMSO to create a 1 mg/mL (approx. 4 mM) stock solution. Sonicate for 5 minutes if necessary.

  • Working Standard: Dilute the stock 1:100 in 50:50 Water:Methanol to reach ~10 µg/mL.

    • Note: Do not use 100% aqueous diluent, as the compound may precipitate.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

Protocol B: LC-MS Method Parameters

Objective: Retain the polar acid while achieving sharp peak shape for the aromatic ring.

LC Gradient Table:

Time (min)Flow Rate (mL/min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN + 0.1% FA)Phase Description
0.000.40955Equilibration
1.000.40955Load/Desalt
6.000.40595Elution Gradient
7.500.40595Wash
7.600.40955Re-equilibration
10.000.40955End

MS Source Parameters (ESI Positive):

ParameterSettingRationale
Polarity Positive (+) Protonation of Quinoline Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[3]
Capillary Voltage 3.5 - 4.0 kVStandard for ESI+.[1]
Cone Voltage 20 - 30 VModerate energy to prevent in-source fragmentation.[1]
Scan Range 100 - 500 m/zCovers parent and fragments.[1]
SIM Mode 251.9, 253.9Targeted monitoring of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

isotopes.

Data Analysis & Interpretation (The Self-Validating System)

To ensure scientific integrity, the identification must pass three logical gates. If any gate fails, the identification is rejected.[1]

Gate 1: The Bromine Isotope Signature

Bromine exists naturally as two stable isotopes: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (50.7%) and 

(49.3%).[4] This creates a distinct "doublet" pattern in the mass spectrum with a 1:1 intensity ratio separated by 2 Daltons.[1]
  • Observation: You must see two peaks of equal height at m/z 252 (

    
     isotope, M+H) and m/z 254  (
    
    
    
    isotope, M+H+2).
  • Validation: If the ratio is 3:1 (Chlorine) or 100:1 (Carbon only), the compound is incorrect.

Gate 2: Fragmentation Logic ( )

When subjected to Collision Induced Dissociation (CID), carboxylic acids typically lose the carboxyl group.[1]

  • Precursor: m/z 252 (

    
     species)
    
  • Primary Fragment: m/z 208 (Loss of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , -44 Da).
    
  • Secondary Fragment: m/z 234 (Loss of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , -18 Da, acylium ion formation).
    
  • Deep Fragmentation: Loss of Br (m/z 79/81) is possible at high collision energies but less common than decarboxylation.[1]

Gate 3: Chromatographic Behavior

In an acidic mobile phase (pH ~2.7), the carboxylic acid is protonated (neutral) and the nitrogen is protonated (positive). The molecule behaves as a polar aromatic cation.[1] It should elute earlier than non-polar bromo-quinolines (lacking the acid group) but later than simple pyridine acids.[1]

Visualized Workflows

Diagram 1: Analytical Workflow

This diagram illustrates the step-by-step process from sample to data.[1]

LCMS_Workflow Sample Solid Sample (6-Bromoquinoline-4-COOH) Prep Dissolution (DMSO/MeOH) + Filtration Sample->Prep 1 mg/mL LC UHPLC Separation (C18, Acidic pH) Prep->LC Injection Ionization ESI Positive Source (Protonation of N) LC->Ionization Elution MS Mass Analyzer (Scan & SIM) Ionization->MS [M+H]+ Data Data Processing (Isotope & Frag Check) MS->Data m/z 252/254

Caption: End-to-end analytical workflow for the extraction and detection of this compound.

Diagram 2: Identification Logic Tree

This decision tree represents the "Self-Validating" aspect of the protocol.[1]

ID_Logic Start Analyze Peak at RT MassCheck Is m/z 252 present? Start->MassCheck IsoCheck Is m/z 254 present at ~100% intensity of 252? MassCheck->IsoCheck Yes Reject REJECT: Impurity or Isobar MassCheck->Reject No FragCheck MS2: Loss of 44 Da (CO2)? (Fragment m/z 208) IsoCheck->FragCheck Yes (Br Pattern) IsoCheck->Reject No (Wrong Isotope) Confirmed CONFIRMED ID: 6-Bromoquinoline-4-COOH FragCheck->Confirmed Yes FragCheck->Reject No

Caption: Decision logic for confirming identity based on mass, bromine isotope pattern, and fragmentation.

Troubleshooting & Expert Tips

  • Peak Tailing: Quinoline nitrogens can interact with free silanols on older C18 columns, causing tailing.[1]

    • Solution: Ensure the column is "end-capped" and maintain at least 0.1% Formic Acid in the mobile phase to suppress silanol ionization.[1]

  • Carryover: Halogenated aromatics can be "sticky" in stainless steel LC paths.[1]

    • Solution: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid between injections.[1]

  • Sensitivity Loss: If signal is low in ESI+, the carboxylic acid might be deprotonating (forming a zwitterion with the protonated nitrogen, net charge 0).

    • Solution: Increase Formic Acid concentration to 0.2% to force the carboxylic acid into its neutral protonated state (

      
      ), ensuring the molecule carries the net positive charge of the nitrogen (
      
      
      
      ).

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 18475628, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1] Mass Spectrometry: Isotope Abundance (Bromine Signature). Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Analysis of Heterocyclic Amines by LC/MS (General Quinoline Protocols). Retrieved from [Link](Note: General reference for heterocyclic amine ionization behavior).

Sources

Application Note: Strategic Derivatization of the Quinoline Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in antimalarials (Chloroquine), broad-spectrum antibiotics (Ciprofloxacin, Levofloxacin), and kinase inhibitors (Lenvatinib). The carboxylic acid moiety—most commonly found at the C-3 or C-4 positions—represents the primary handle for Structure-Activity Relationship (SAR) expansion.

However, the derivatization of quinoline carboxylic acids presents unique challenges:

  • Steric Hindrance: Particularly at the C-4 position due to peri-interactions with the C-5 proton.

  • Solubility Profiles: The flat, lipophilic aromatic core often leads to poor solubility in standard organic solvents, while amino-substituted derivatives (fluoroquinolones) exhibit zwitterionic behavior that complicates extraction.

  • Electronic Deactivation: The electron-deficient pyridine ring can reduce the nucleophilicity of intermediates.

This guide provides optimized protocols for Amidation (via T3P®) and Bioisosteric Replacement (1,3,4-Oxadiazole formation), selected for their high reliability in drug discovery workflows.

Strategic Analysis: Reactivity & Solubility

Positional Reactivity (C-3 vs. C-4)
  • C-3 Position: Generally more accessible. The carbonyl carbon is less sterically encumbered. Standard coupling reagents (EDC/HOBt) often suffice, though yields can be improved with modern activators.

  • C-4 Position: Significantly hindered by the peri-hydrogen at C-5. This steric clash destabilizes the tetrahedral intermediate in nucleophilic acyl substitutions. Recommendation: Use high-activity coupling reagents (HATU or T3P) or convert to the acid chloride if functional groups allow.

The Zwitterion Trap

Many bioactive quinoline acids (e.g., fluoroquinolones) contain basic amine side chains.

  • Challenge: At neutral pH, these exist as zwitterions (insoluble in water and ether/DCM).

  • Solution: Do not attempt standard aqueous workups at pH 7. Adjust pH to <3 (cationic form) or >10 (anionic form) to solubilize, or use the Isoelectric Precipitation method described in Section 5.

Protocol A: Robust Amidation via T3P® (Propanephosphonic Acid Anhydride)[1]

Rationale: T3P is superior to HATU/EDC for quinoline acids because it drives the reaction to completion even with sterically hindered (C-4) substrates and generates water-soluble byproducts, simplifying the purification of lipophilic quinoline amides.

Materials
  • Substrate: Quinoline-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology
  • Dissolution: In a dry vial, suspend the quinoline carboxylic acid and the amine in EtOAc (0.1 M concentration).

    • Note: If the starting material is insoluble, add DMF dropwise until a clear solution or fine suspension is obtained.

  • Base Addition: Add DIPEA. Stir for 5 minutes. The mixture often clarifies as the carboxylate forms.

  • Activation: Add T3P solution dropwise at 0°C (ice bath), then allow to warm to Room Temperature (RT).

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (The "T3P Advantage"):

    • Dilute reaction with EtOAc.

    • Wash successively with Water (x2), Sat. NaHCO₃ (x2), and Brine (x1).

    • Why? T3P byproducts are water-soluble phosphates; they wash away completely, leaving pure product in the organic layer.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Data Summary: Coupling Reagent Comparison
ReagentC-3 Yield (Avg)C-4 Yield (Avg)Purification Difficulty
EDC / HOBt 75%45%Moderate (Urea byproduct)
HATU 92%85%High (Tetramethylurea removal)
T3P 90% 88% Low (Aqueous wash)

Protocol B: Bioisosteric Replacement (1,3,4-Oxadiazole Synthesis)

Rationale: The 1,3,4-oxadiazole ring is a classic bioisostere for carboxylic acids and esters, improving metabolic stability and lipophilicity. This protocol uses a robust cyclodehydration of hydrazides.

Workflow Visualization

Oxadiazole_Synthesis Acid Quinoline-COOH Ester Methyl Ester (Intermediate) Acid->Ester MeOH, H2SO4 Reflux Hydrazide Acyl Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole (Final Product) Hydrazide->Oxadiazole R-COOH, POCl3 Reflux (Cyclization)

Figure 1: Step-wise conversion of Quinoline-COOH to 1,3,4-Oxadiazole.

Step-by-Step Methodology
Step 1: Hydrazide Formation[1]
  • Esterification: Reflux Quinoline-COOH in MeOH with catalytic H₂SO₄ overnight. Concentrate and neutralize to isolate the methyl ester.

  • Hydrazinolysis: Dissolve the ester in Ethanol (0.2 M). Add Hydrazine Hydrate (5.0 equiv).

  • Reflux: Heat to reflux for 4–6 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid. Wash with cold ethanol.

Step 2: Cyclization (The POCl₃ Method)[2]
  • Setup: In a round-bottom flask, mix the Quinoline Hydrazide (1.0 equiv) and the Carboxylic Acid coupling partner (1.1 equiv).

  • Solvent/Reagent: Add POCl₃ (Phosphorus Oxychloride) (5–10 volumes). Caution: POCl₃ is corrosive and moisture sensitive.

  • Reaction: Reflux at 80–100°C for 4–8 hours.

  • Quench (Critical Safety Step):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic!

    • Neutralize with solid Na₂CO₃ or NaOH solution until pH ~8.

  • Isolation: The oxadiazole usually precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with DCM.

Troubleshooting & Expert Insights

The "Black Tar" Phenomenon

Quinoline nitrogens can oxidize or form N-oxides during harsh acidic workups, leading to dark impurities.

  • Fix: Always use fresh reagents. If a reaction turns black, filter through a short pad of silica gel or Celite immediately before aqueous workup.

Isoelectric Precipitation (For Zwitterions)

When working with amino-quinoline acids (like Ciprofloxacin derivatives), extraction is inefficient.

  • Protocol:

    • After reaction, dilute with water.

    • Measure pH.[3] It is likely basic (due to DIPEA) or acidic (if T3P quench was insufficient).

    • Adjust pH carefully to the Isoelectric Point (pI) (usually pH 7.0 – 7.4 for these scaffolds).

    • The product will crash out of solution. Filter to isolate.[4]

Decision Matrix: Coupling Reagent Selection

Coupling_Decision Start Select Coupling Reagent Steric Is the COOH at C-4 (Sterically Hindered)? Start->Steric Scale Scale > 10g? Steric->Scale Yes HATU Use HATU (Best for small scale/library) Steric->HATU No (C-2, C-3, C-6) T3P Use T3P (High Yield, Easy Workup) Scale->T3P No (Safety/Ease) AcidCl Use Thionyl Chloride (Acid Chloride Method) Scale->AcidCl Yes (Cost effective)

Figure 2: Decision matrix for selecting the optimal amidation strategy based on steric and scale constraints.

References

  • T3P Reagent Overview: Propanephosphonic acid anhydride (T3P): A Convenient and Useful Reagent in Organic Synthesis.[5][6] ResearchGate.[7] Link

  • Oxadiazole Synthesis: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Open Medicinal Chemistry Journal. Link

  • Quinoline Reactivity: Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. IMIST. Link

  • Fluoroquinolone Solubility: Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate.[7] Link

  • Amide Coupling Guide: Amide Bond Formation: Beyond the Basics. Chimia.[6][7][8][9][10] Link

Sources

The Strategic Role of 6-Bromoquinoline-4-carboxylic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Quinoline Scaffold

6-Bromoquinoline-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its rigid quinoline core, substituted with both a bromine atom and a carboxylic acid group, offers a unique combination of reactivity and structural features that are attractive for medicinal chemistry and drug development. The bromine atom at the 6-position provides a handle for further molecular elaboration through cross-coupling reactions, while the carboxylic acid at the 4-position can be readily converted into a range of other functional groups, enabling the construction of complex molecular architectures. This application note provides a comprehensive overview of the synthesis of this compound and its application in the synthesis of notable APIs, offering detailed protocols and expert insights for researchers in the field.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
CAS Number 160233-76-1
Appearance Off-white to yellow powderSupplier Data
Melting Point >300 °CSupplier Data
Solubility Sparingly soluble in common organic solventsGeneral Knowledge

Characterization: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the ten carbon atoms, with the carbonyl carbon of the carboxylic acid appearing in the range of 165-185 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretching vibration (around 1700-1725 cm⁻¹).[2]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of this compound: Established Methodologies

The synthesis of the this compound scaffold can be achieved through well-established named reactions in organic chemistry, primarily the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of this compound, 4-bromoaniline is the key starting material.

Doebner Reaction 4-Bromoaniline 4-Bromoaniline Intermediate Schiff Base/ Enamine Intermediate 4-Bromoaniline->Intermediate Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Intermediate Cyclization & Oxidation Aldehyde Aldehyde Aldehyde->Intermediate Product This compound Intermediate->Product Cyclization & Oxidation

Doebner reaction for this compound.

Expert Insight: The choice of aldehyde in the Doebner reaction influences the substituent at the 2-position of the quinoline ring. Using formaldehyde or a formaldehyde equivalent will result in an unsubstituted 2-position. The reaction is typically acid-catalyzed, and while it is a powerful tool, yields can be moderate and purification of the final product is often necessary.[4]

The Pfitzinger Reaction: From Isatin to Quinoline

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5] To synthesize the 6-bromo derivative, 5-bromoisatin is the required starting material.

Pfitzinger Reaction 5-Bromoisatin 5-Bromoisatin Intermediate Isatinate Intermediate 5-Bromoisatin->Intermediate Base (e.g., KOH) Carbonyl_Compound Carbonyl Compound (with α-methylene) Carbonyl_Compound->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Pfitzinger reaction for this compound.

Protocol: Synthesis of this compound via a Pfitzinger-type Reaction

This protocol is a representative procedure based on the principles of the Pfitzinger reaction.[6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromoisatin226.0310.0 g0.044
Pyruvic acid88.064.7 g (3.9 mL)0.053
Potassium hydroxide56.1112.4 g0.221
Ethanol46.07100 mL-
Water18.0250 mL-
Hydrochloric acid (conc.)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 5-bromoisatin to the basic solution and stir until a clear solution is obtained.

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data.

Application in the Synthesis of Bedaquiline

A prominent example of the utility of the 6-bromoquinoline scaffold is in the synthesis of Bedaquiline (trade name Sirturo), a diarylquinoline antibiotic used for the treatment of multi-drug-resistant tuberculosis.[7][8] While the industrial synthesis of Bedaquiline may involve different intermediates, a synthetic route can be envisioned starting from a derivative of this compound. A key transformation would be the conversion of the carboxylic acid to a functional group that allows for the coupling of the rest of the molecule.

Retrosynthetic Analysis of Bedaquiline:

Bedaquiline Retrosynthesis Bedaquiline Bedaquiline Key_Intermediate 6-Bromo-2-methoxy-3-substituted quinoline Bedaquiline->Key_Intermediate Final side chain attachment Precursor 6-Bromoquinoline Derivative Key_Intermediate->Precursor Functional group interconversion

Simplified retrosynthesis of Bedaquiline.

A plausible synthetic strategy involves the conversion of this compound to a key intermediate such as 6-bromo-2-methoxy-3-quinolinecarboxaldehyde. This aldehyde can then undergo a series of reactions, including a Grignard reaction and subsequent manipulations, to build the complex side chain of Bedaquiline.

Hypothetical Synthetic Pathway from this compound to a Bedaquiline Precursor:

  • Amide Formation: The carboxylic acid can be converted to an amide using standard coupling reagents (e.g., EDC, HATU).

  • Reduction to Aldehyde: The amide can be reduced to the corresponding aldehyde.

  • Methoxylation: Introduction of the methoxy group at the 2-position can be achieved through various methods, potentially involving an N-oxide intermediate.

Expert Insight: The synthesis of Bedaquiline is a complex, multi-step process. The presented pathway is a conceptual illustration. The actual industrial synthesis prioritizes efficiency, cost-effectiveness, and stereocontrol.[9] Researchers developing novel analogues of Bedaquiline can utilize this compound as a versatile starting point for introducing diversity at the 4-position of the quinoline ring.

Broader Applications in API Synthesis

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in a variety of APIs with diverse therapeutic applications.[10] The presence of the bromine atom in this compound further enhances its utility, allowing for the synthesis of analogues with modified substitution patterns on the benzene ring portion of the quinoline system.

Potential Therapeutic Areas for APIs Derived from this compound:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[11]

  • Antimalarial Drugs: The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs.

  • Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the synthesis of a wide range of APIs. Its synthesis can be reliably achieved through established methods like the Doebner and Pfitzinger reactions. The strategic placement of the bromine and carboxylic acid functionalities provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. As the demand for new and more effective drugs continues to grow, the importance of key building blocks like this compound in drug discovery and development is set to increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this intermediate and its application in the creation of next-generation pharmaceuticals.

References

  • Scribd. Synthesis of 6-Bromoquinoline. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Google Patents. (2020).
  • PubChem. 6-bromo-2-hydroxyquinoline-4-carboxylic acid. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]

  • PMC. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • The Journal of Organic Chemistry. One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. [Link]

  • PubChem. This compound. [Link]

  • RSC Publishing. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • The University of Liverpool Repository. THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]

  • PubChem. Bedaquiline. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • RSC Publishing. New synthetic approaches towards analogues of bedaquiline. [Link]

  • ResearchGate. Industrial synthesis of bedaquiline fumarate. [Link]

  • PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • PMC. (2020). Improved Synthesis and Isolation of Bedaquiline. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Experimental procedure for nucleophilic aromatic substitution on bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Aromatic Substitution on Bromoquinolines for Advanced Synthesis

Introduction: The Strategic Importance of Bromoquinoline Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of the quinoline ring is a pivotal task in drug discovery, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles. Bromoquinolines serve as exceptionally versatile precursors for this purpose. Nucleophilic Aromatic Substitution (SNAr) offers a direct and powerful route to displace the bromo substituent, enabling the introduction of a diverse array of nitrogen, oxygen, and sulfur-containing moieties.[2] This guide provides an in-depth exploration of the SNAr mechanism on bromoquinolines and delivers field-proven, detailed protocols for researchers, scientists, and drug development professionals.

Pillar 1: The Causality Behind the Reaction - Understanding the SNAr Mechanism

A successful experimental design is rooted in a solid mechanistic understanding. The SNAr reaction is not a simple one-step displacement like SN2, nor does it involve a cationic intermediate like SN1, as aryl cations are inherently unstable.[3] Instead, it proceeds via a distinct two-step addition-elimination pathway.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group.[4] This step is typically the rate-determining step.[5] The aromaticity of the quinoline ring is temporarily broken, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6]

  • Elimination of the Leaving Group: The aromaticity is restored in the second step when the leaving group (bromide ion) is expelled.[3]

The feasibility and rate of the SNAr reaction are critically dependent on the electronic properties of the substrate. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated," meaning it must be electron-deficient.[1][6] In bromoquinolines, this activation is provided by:

  • The Endocyclic Nitrogen Atom: The nitrogen atom within the quinoline ring is electronegative and exerts a powerful electron-withdrawing effect (inductive and mesomeric), polarizing the ring system and making the carbon atoms more electrophilic.

  • Additional Electron-Withdrawing Groups (EWGs): The presence of other EWGs, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the bromine atom, provides further activation.[5][7] These groups help to stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.[3]

The reactivity of the leaving group in SNAr reactions follows the trend F > Cl > Br > I.[8] This is counterintuitive compared to SN1/SN2 reactions and arises because the first step (nucleophilic attack) is rate-limiting, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack.[5]

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for a nucleophilic aromatic substitution on an activated bromoquinoline.

Caption: General experimental workflow for SNAr on bromoquinolines.

Protocol 1: Amination of Bromoquinolines (C-N Bond Formation)

This protocol describes the substitution of the bromine atom with a primary or secondary amine.

  • Materials & Equipment:

    • Bromoquinoline derivative (1.0 equiv)

    • Amine nucleophile (1.5–3.0 equiv) [1] * Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Reaction vessel (round-bottom flask or microwave vial)

    • Magnetic stirrer, heating mantle or microwave reactor

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Step-by-Step Procedure:

    • To an oven-dried reaction vessel, add the bromoquinoline (1.0 equiv), the amine nucleophile (1.5–3.0 equiv), and the base (2.0-3.0 equiv). [1] 2. Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

    • Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reactants. [1] 4. Heating:

      • Conventional: Equip the flask with a reflux condenser and heat the reaction mixture to 100–150 °C. [1] * Microwave: Seal the vial and heat in a microwave reactor to 100–150 °C for 30–60 minutes. [1][9]Microwave irradiation can significantly shorten reaction times. [10] 5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours for conventional heating). [2] 6. Work-up:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). [9] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. [2] * Concentrate the solvent under reduced pressure. [2] 7. Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminoquinoline derivative. [2]

Protocol 2: Alkoxylation of Bromoquinolines (C-O Bond Formation)

This protocol details the reaction with an alcohol to form an ether linkage. It requires a strong base to deprotonate the alcohol.

  • Materials & Equipment:

    • Bromoquinoline derivative (1.0 equiv)

    • Alcohol nucleophile (1.5–2.0 equiv)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

    • Reaction flask with a septum and inert atmosphere setup

    • Syringes for solvent and reagent transfer

    • Standard work-up and purification equipment

  • Step-by-Step Procedure:

    • To an oven-dried flask under an inert atmosphere, add the alcohol (1.5 equiv) and anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.5 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.

    • Add a solution of the bromoquinoline (1.0 equiv) in the anhydrous solvent to the alkoxide solution via syringe. [11] 6. Heating: Warm the reaction to room temperature and then heat to 80–120 °C, monitoring by TLC. [11] 7. Work-up:

      • After completion, cool the reaction to 0 °C.

      • Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution. [1] * Extract the product with an organic solvent (e.g., ethyl acetate). [11] * Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material by column chromatography.

Protocol 3: Thiolation of Bromoquinolines (C-S Bond Formation)

This protocol describes the formation of a thioether linkage using a thiol nucleophile. Thiols are generally strong nucleophiles, and reactions can often proceed under milder conditions. [12]

  • Materials & Equipment:

    • Bromoquinoline derivative (1.0 equiv)

    • Thiol nucleophile (e.g., thiophenol) (1.1–1.5 equiv)

    • Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.5–2.0 equiv) [6] * Solvent: DMF, DMSO, or ethanol [11][13] * Standard reaction and purification equipment

  • Step-by-Step Procedure:

    • In a reaction flask, combine the bromoquinoline (1.0 equiv), the thiol (1.1-1.5 equiv), and the base (1.5-2.0 equiv). [1] 2. Add the solvent and stir the mixture.

    • Heating: Heat the reaction mixture to 80–120 °C. [1]The reaction is typically faster than amination or alkoxylation.

    • Monitoring: Monitor by TLC until completion.

    • Work-up:

      • Cool the mixture to room temperature.

      • Pour into water and extract with an appropriate organic solvent. [1] * Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude residue by column chromatography to yield the desired quinolinyl thioether. [1]

Pillar 3: Data Summary and Authoritative Grounding

The success of an SNAr reaction is highly dependent on the choice of reagents and conditions. The following table summarizes typical starting points for optimization.

ParameterAmination (N-Arylation)Alkoxylation (O-Arylation)Thiolation (S-Arylation)
Nucleophile Equiv. 1.5 - 3.0 [1]1.5 - 2.0 [11]1.1 - 1.5 [1]
Base K₂CO₃, Cs₂CO₃NaH, KHMDSK₂CO₃, NaOH, Cs₂CO₃ [6]
Base Equiv. 2.0 - 3.0 [1]1.5 [11]1.5 - 2.0 [1]
Solvent DMF, DMSO, NMP [6]THF, DMFDMF, DMSO, Ethanol [13]
Temp. (Conventional) 100 - 150 °C [1]80 - 120 °C [11]80 - 120 °C [1]
Temp. (Microwave) 100 - 160 °C [9]N/A (use with caution)100 - 150 °C
Time (Conventional) 2 - 24 hours [1]8 - 24 hours [11]1 - 12 hours
Time (Microwave) 10 - 60 minutes [9]N/A10 - 40 minutes

References

  • Aromatic Nucleophilic Substitution. (2025). Problem Solved ChemOrgChem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. (n.d.). BenchChem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (n.d.). Semantic Scholar.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reaction. (2024). YouTube. Available at: [Link]

  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. (n.d.). BenchChem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010). PMC - NIH. Available at: [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]

  • Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QCA-BR-006 Subject: Optimization of Yield and Purity in Pfitzinger Cyclization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis of 6-Bromoquinoline-4-carboxylic acid via the Pfitzinger reaction . While this route is theoretically robust, users often report variable yields (30–50%) due to three specific failure modes: pyruvate polymerization , isoelectric solubility trapping , and incomplete isatin hydrolysis .

This document provides a self-validating protocol designed to stabilize yields at >80% and ensure high purity (>98% HPLC) without column chromatography.

Module 1: The Self-Validating Protocol

Do not deviate from the stoichiometry or temperature ramps defined below. This protocol includes "Checkpoints" to validate the reaction before proceeding to the next step.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Quality Attribute (CQA)
5-Bromoisatin 1.0Limiting ReagentPurity >98%; Orange/Red solid.
Sodium Pyruvate 2.5NucleophileMust be white. Yellow/caked solid indicates polymerization (discard).
KOH (33% aq) 4.0Base/CatalystStrong base required for isatin ring opening.
Ethanol (Abs.) 10 VolSolventCo-solvent to solubilize the intermediate.
Step-by-Step Workflow

Step 1: Isatin Activation (Ring Opening)

  • Charge 5-Bromoisatin (1.0 eq) into the reactor.

  • Add KOH (33% aq, 4.0 eq).

  • Heat to 40°C for 30 minutes.

    • Checkpoint 1: The suspension must turn from orange/red to a clear yellow solution. This indicates the formation of the soluble isatinate salt (ring opening). If solids remain, add 0.5 eq KOH and stir longer.

Step 2: Pfitzinger Condensation

  • Dissolve Sodium Pyruvate (2.5 eq) in minimal water.

  • Add the pyruvate solution dropwise to the isatinate mixture at 40°C.

  • Add Ethanol (10 volumes).

  • Ramp temperature to Reflux (78–80°C) and hold for 12–16 hours.

    • Mechanism Note: The excess base prevents the polymerization of pyruvate while driving the condensation.

Step 3: The Isoelectric Workup (Critical)

  • Cool reaction mixture to room temperature.

  • Distill off Ethanol under reduced pressure (Rotavap).

  • Dilute the remaining aqueous residue with water (5 volumes).

  • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH:3.5 – 4.0 .

    • Checkpoint 2: Do not overshoot to pH < 2. See "The Isoelectric Trap" below.

  • Stir the slurry for 1 hour at 0°C.

  • Filter and wash the cake with cold water (pH 4) , then cold acetone (minimal).

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "Isatinate" intermediate.

PfitzingerMechanism Isatin 5-Bromoisatin (Insoluble/Orange) Isatinate Isatinate Salt (Soluble/Yellow) Isatin->Isatinate KOH, 40°C (Ring Opening) Intermediate Aldol Intermediate Isatinate->Intermediate + Pyruvate Condensation Pyruvate Pyruvate Enolate Pyruvate->Pyruvate Polymerization (If Pyruvate is old) Product This compound (Precipitate at pH 3.8) Intermediate->Product Reflux (-H2O) Cyclization

Figure 1: The Pfitzinger reaction pathway. Note that the initial ring opening (Red to Yellow transition) is the rate-determining pre-requisite.

Module 3: Troubleshooting & FAQs

Issue 1: "I acidified the mixture, but no precipitate formed."

Diagnosis: You have fallen into the Isoelectric Trap . Explanation: Quinolines are zwitterionic.

  • pH < 2: The quinoline nitrogen is protonated (

    
    ). The molecule becomes a soluble cationic salt.
    
  • pH > 6: The carboxylic acid is deprotonated (

    
    ). The molecule becomes a soluble anionic salt.
    
  • pH 3.5–4.0: The molecule is neutral (Isoelectric Point, pI). Solubility is minimal here.

Solution:

  • Check the pH of your filtrate.[1]

  • If pH < 2, add 10% NaOAc or NH4OH until pH reaches 3.8.

  • If pH > 6, continue adding HCl.

Issue 2: "The product is brown/sticky, not a white powder."

Diagnosis: Pyruvate polymerization or incomplete isatin conversion. Explanation: Pyruvic acid/salts are unstable. Old reagents self-condense into brown aldol polymers ("tar") during reflux. Solution:

  • Purification: Dissolve the crude solid in hot Acetic Acid (Glacial) . Add activated charcoal, filter hot, and let it cool. This crystallizes the pure acid while leaving tars in solution.

  • Prevention: Always use fresh Sodium Pyruvate. If using Pyruvic Acid liquid, distill it immediately before use.[2]

Issue 3: "Yield is consistently low (<40%)."

Diagnosis: Incomplete ring opening of Isatin. Explanation: If the isatin is not fully converted to the isatinate before adding pyruvate, the condensation is sluggish. Solution: Ensure the "Checkpoint 1" (Orange


 Yellow color change) is complete. Do not rush the initial heating step with KOH.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose failed experiments.

Troubleshooting Start Problem Detected Yield Low Yield (<50%) Start->Yield Purity Low Purity (Color/Tar) Start->Purity CheckColor Did reaction turn Yellow before reflux? Yield->CheckColor Sol4 Action: Recrystallize from Glacial Acetic Acid. Purity->Sol4 Dark Tar CheckPH Is Workup pH exactly 3.5-4.0? CheckColor->CheckPH Yes Sol1 Action: Increase KOH time/temp. Ensure ring opening. CheckColor->Sol1 No Sol2 Action: Adjust pH to 3.8. (Isoelectric Point) CheckPH->Sol2 No Sol3 Action: Check Pyruvate Quality. Use 2.5 eq excess. CheckPH->Sol3 Yes

Figure 2: Diagnostic logic for yield and purity issues.

References

  • Pfitzinger Reaction Mechanism & Optimiz

    • Source: Organic Syntheses, Coll. Vol. 3, p.796 (1955).
    • Relevance: Foundational protocol for quinoline-4-carboxylic acids, establishing the necessity of strong alkaline conditions for is
    • URL:

  • Solubility & Isoelectric Points of Quinolines

    • Source: Journal of Chemical & Engineering D
    • Relevance: Data supporting the pKa values of the quinoline nitrogen (~4.9) and carboxylic acid (~2.5), validating the pH 3.5–4.
    • URL:

  • Synthesis of 6-Bromo Analogues

    • Source: Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of 6-Bromoquinoline Deriv
    • Relevance: Confirms the specific utility of 5-bromoisatin and the impact of halide substituents on reaction kinetics.
    • URL:

Sources

Technical Support Center: Purification of 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides practical, field-tested solutions for the purification of crude 6-bromoquinoline-4-carboxylic acid. We move beyond simple protocols to address the common challenges and nuanced decisions researchers face, ensuring you can achieve the desired purity for your critical applications.

Initial Assessment of Crude Product

Before selecting a purification strategy, a quick assessment of your crude material can save significant time and resources. The nature of your crude product dictates the most effective first step.

G start Start: Crude 6-Bromoquinoline- 4-carboxylic acid assess Assess Crude Product Appearance & Solubility start->assess oily Dark, Oily, or Tarry Residue assess->oily Impure Appearance solid_discolored Discolored Solid (Brown, Yellow, etc.) assess->solid_discolored Some Impurities solid_clean Relatively Clean Solid assess->solid_clean Mostly Pure triturate Trituration / Wash oily->triturate Removes non-polar gunk & unreacted starting materials acid_base Acid-Base Extraction solid_discolored->acid_base Excellent for separating acidic product from neutral/basic impurities recrystallize Recrystallization solid_clean->recrystallize Direct Purification triturate->solid_discolored acid_base->recrystallize Final Polishing Step chromatography Column Chromatography recrystallize->chromatography If impurities persist or isomers are present

Caption: Initial decision workflow for crude product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Most syntheses, such as those derived from 4-bromoaniline, may contain:

  • Unreacted Starting Materials: Residual 4-bromoaniline or other reagents used in the cyclization process.[1][2]

  • Thermally-Generated Byproducts: High-temperature cyclization steps can lead to decarboxylated species or polymeric tars.[2]

  • Positional Isomers: Depending on the reaction's regioselectivity, minor amounts of other bromo-substituted isomers could be present.

  • Residual Solvents: High-boiling point solvents like diphenyl ether or o-dichlorobenzene may be retained.[2][3]

Q2: Which purification technique should I try first?

A2: For a carboxylic acid like this, acid-base extraction is an exceptionally powerful first-line technique.[4][5][6] It efficiently separates your acidic product from any neutral or basic impurities. Following the extraction, recrystallization is typically sufficient to obtain highly pure material. Column chromatography should be reserved for situations where these methods fail, such as separating very closely related isomers.

Q3: My compound seems to be poorly soluble in everything. How do I choose a good recrystallization solvent?

A3: This is a common challenge with rigid, polar molecules. The principle of "like dissolves like" is a good starting point. Given the polar carboxylic acid and quinoline nitrogen, polar solvents are necessary.

  • Good Single Solvents: Acetic acid, ethanol, or mixtures of dimethylformamide (DMF) and methanol have been reported for similar quinoline carboxylic acids.[7][8][9]

  • Solvent Systems (Antisolvent Method): This is often more effective. Dissolve your crude product in a minimal amount of a "good" hot solvent (e.g., DMF, DMSO, or hot ethanol) in which it is highly soluble. Then, slowly add a "poor" solvent (an antisolvent, e.g., water or n-hexane) at elevated temperature until slight turbidity persists.[8] This brings the solution to its saturation point, priming it for crystal growth upon slow cooling.

Solvent System ComponentRoleExampleRationale
Primary Solvent Dissolves the compound when hotEthanol, Acetic Acid, DMFPolar solvents capable of hydrogen bonding with the carboxylic acid.
Antisolvent Compound is insoluble in itWater, n-HexaneInduces precipitation/crystallization from the primary solvent.

Troubleshooting Guide: Specific Issues & Solutions

Acid-Base Extraction

Q4: I performed an acid-base extraction, but my yield after re-acidification and filtration is very low. What went wrong?

A4: This issue typically points to one of two causes: incomplete extraction or incomplete precipitation.

  • Cause 1: Incomplete Extraction into the Aqueous Base. The carboxylate salt must be fully formed to move into the aqueous layer.

    • The Chemistry: this compound must be deprotonated by a base to form its water-soluble carboxylate salt. The efficiency of this process is governed by the pKa of the acid and the pH of the aqueous solution.[10]

    • Solution: Ensure the pH of the aqueous layer is sufficiently high. Use a base like 1-2 M NaOH or KOH. Check the pH with litmus or pH paper; it should be strongly basic (pH > 12) to ensure complete deprotonation. Perform the extraction 2-3 times with fresh aqueous base to ensure complete transfer.

  • Cause 2: Incomplete Precipitation upon Acidification. The neutral carboxylic acid must be fully protonated to crash out of the aqueous solution.

    • The Chemistry: To regenerate the water-insoluble neutral form, the pH must be lowered well below the pKa of the carboxylic acid.[6][10]

    • Solution: Add acid (e.g., 2-4 M HCl) dropwise while stirring vigorously until the solution is strongly acidic (pH 1-2). Chill the mixture in an ice bath for at least 30 minutes to maximize precipitation, as solubility is lower at colder temperatures.

G AddBase 1. Add Aq. Base (e.g., NaOH) 2. Shake & Separate Salt Salt AddBase->Salt Acidic component extracts Neutral Neutral AddBase->Neutral Impurities stay in organic phase AddAcid 1. Add Aq. Acid (e.g., HCl) 2. Chill & Filter Final Final AddAcid->Final Crude Crude Crude->AddBase Salt->AddAcid

Caption: Workflow for acid-base extraction purification.

Recrystallization

Q5: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid phase is an impure melt.

  • The Chemistry: Ideal crystallization requires the solute to remain in solution at high temperatures and slowly form an ordered crystal lattice as the solution cools. If the boiling point of the solvent is too high, it can melt the compound first.[11]

  • Solutions:

    • Add More Solvent: Your primary issue might be that you haven't added enough hot solvent to fully dissolve the compound. Add more of the hot primary solvent until the oil dissolves completely.[12]

    • Lower the Temperature: Re-heat the mixture to dissolve the oil, then allow it to cool more slowly. Try letting it cool on the benchtop before moving to an ice bath. Rapid cooling encourages precipitation over crystallization.[12]

    • Change Solvents: The chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent system. For example, if you used pure DMF, try a mixture of ethanol and water.

Column Chromatography

Q6: My compound streaks badly on the TLC plate and seems stuck at the top of my silica gel column. What is happening?

A6: This is a classic sign of an acidic compound interacting strongly with the silica gel stationary phase.

  • The Chemistry: Silica gel is weakly acidic (pKa ≈ 4.5) and presents many silanol (Si-OH) groups. Your carboxylic acid can engage in strong hydrogen bonding or even deprotonation interactions with the silica surface, leading to poor mobility and band tailing.[13][14]

  • Solutions:

    • Acidify the Mobile Phase: The most common solution is to add a small amount of a volatile acid to the eluent. Acetic acid (0.5-2%) is a standard choice. This keeps your compound fully protonated, minimizing its interaction with the silica surface and resulting in sharper bands.

    • Use a More Polar Eluent: If the compound is simply too polar for your current solvent system (e.g., ethyl acetate/hexane), you may need to add a stronger solvent like methanol. A gradient elution from a less polar to a more polar system is often effective.

    • Switch the Stationary Phase: If acidifying the eluent doesn't work, the interaction is too strong. Consider switching to a different stationary phase.[13]

      • Reverse-Phase (C18) Silica: Here, the stationary phase is non-polar. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), and your polar compound would elute earlier. This is an excellent alternative for highly polar molecules.[15][16]

      • Alumina (Neutral or Basic): While less common for acids, it can sometimes be effective if silica proves too problematic.[13]

Step-by-Step Protocol: Column Chromatography with Acidified Eluent

  • TLC Analysis: Develop a solvent system (e.g., 95:5 dichloromethane:methanol) that gives your target compound an Rf value of ~0.3. Add 1% acetic acid to this system and re-run the TLC to confirm the Rf value and observe if streaking is reduced.

  • Slurry Packing: Prepare a slurry of silica gel in your initial, less polar eluent (e.g., pure dichloromethane). Pour this into your column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DMF. Pre-adsorb this onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder on a rotary evaporator, and carefully adding this powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system (e.g., 98:2 DCM:MeOH + 1% Acetic Acid). Gradually increase the polarity (e.g., to 95:5, then 90:10) if necessary, collecting fractions throughout.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Google Patents. (1990). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Reddit. (n.d.). Column chromatography issues. Retrieved from [Link]

  • Sema. (n.d.). Solubilities Of Inorganic And Organic Compounds. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Overcoming poor solubility of 6-Bromoquinoline-4-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Bromoquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction setups. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Part 1: Understanding the Solubility Challenge
FAQ 1: Why is this compound so poorly soluble in many common organic solvents?

Answer: The poor solubility of this compound is rooted in its rigid, planar molecular structure and the strong intermolecular forces it forms in the solid state. Several factors contribute to its low solubility profile:

  • Strong Hydrogen Bonding: The carboxylic acid group (–COOH) is a potent hydrogen bond donor and acceptor. In the solid state, molecules of this compound arrange themselves into a highly stable crystal lattice, primarily held together by strong hydrogen-bonded dimers. Breaking these interactions requires a significant amount of energy, which many solvents cannot provide.

  • π-π Stacking: The flat, aromatic quinoline ring system facilitates significant π-π stacking between molecules. These are strong non-covalent interactions that further stabilize the crystal lattice, making it difficult for solvent molecules to penetrate and solvate individual molecules.

  • High Melting Point: A high melting point is often indicative of a very stable crystal lattice. While a specific melting point for this exact compound is not consistently reported, related quinoline carboxylic acids are high-melting solids, suggesting substantial lattice energy that must be overcome for dissolution.

  • Polarity Mismatch: The molecule has both polar (carboxylic acid) and nonpolar (bromo-quinoline ring) regions. This amphipathic nature means that it is not perfectly suited for either highly polar solvents (which may not effectively solvate the aromatic portion) or nonpolar solvents (which cannot disrupt the hydrogen bonding).

This combination of strong, specific intermolecular forces results in a compound that often prefers to remain in its solid, crystalline form rather than dissolve.

Part 2: Troubleshooting & Methodologies
FAQ 2: I am starting a new project. What solvents should I try first for dissolving this compound?

Answer: A systematic solubility screening is the most effective first step. We recommend starting with a range of common laboratory solvents, focusing on polar aprotic solvents where similar heterocyclic carboxylic acids have shown success.

Initial Solvent Screening Protocol:

  • Preparation: Add a small, measured amount (e.g., 1-2 mg) of this compound to a series of vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of each test solvent to the vials.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes at room temperature. Observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vials (e.g., to 50-60 °C) with continued agitation. Many dissolution processes are endothermic.

  • Classification: Classify the solubility as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble."

Table 1: Recommended Solvents for Initial Screening

Solvent Class Recommended Solvents Expected Behavior & Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) Highest probability of success. These solvents are strong hydrogen bond acceptors and can effectively disrupt the carboxylic acid dimers. They are commonly used for reactions with similar compounds.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane Moderate probability. Can solvate the aromatic system and accept hydrogen bonds, but are less effective than polar aprotic solvents. Often require heating.
Alcohols Methanol, Ethanol, n-Butanol Low to moderate probability. Can act as both H-bond donors and acceptors, but may not be strong enough to overcome the crystal lattice energy. Solubility may improve with heating.[1]
Chlorinated Dichloromethane (DCM), Chloroform Low probability. Primarily solvate the nonpolar regions and are poor at disrupting hydrogen bonds. Generally not recommended unless required by the reaction.

| Aqueous | Water | Insoluble. The large, hydrophobic quinoline ring makes it insoluble in neutral water.[2][3] |

FAQ 3: The compound is still insoluble or only sparingly soluble in polar aprotic solvents. What is my next step?

Answer: If standard solvents fail, the next logical step is to chemically modify the compound in situ to create a more soluble species. The most direct method is deprotonation of the carboxylic acid to form a carboxylate salt. This fundamentally alters the intermolecular forces, replacing hydrogen bonding with much stronger and more easily solvated ion-dipole interactions.

The Principle of Salt Formation: Carboxylic acids (R-COOH), which are often poorly soluble, can be deprotonated by a base to form a carboxylate salt (R-COO⁻ M⁺).[2] This salt is ionic and typically exhibits significantly higher solubility in polar solvents.

G cluster_0 Poorly Soluble State cluster_1 Highly Soluble State A This compound (R-COOH) - Strong H-Bonding - π-π Stacking Base Add Base (e.g., K₂CO₃, Et₃N, DBU) A->Base Deprotonation B 6-Bromoquinoline-4-carboxylate Salt (R-COO⁻ M⁺) - Ionic Species - Strong Ion-Dipole Solvation Solvent Polar Solvent (e.g., DMF, DMSO) B->Solvent Dissolves via Ion-Dipole Interactions Base->B Salt Formation

Experimental Protocol: In Situ Salt Formation for Homogeneous Reactions

This protocol is suitable for reactions where the carboxylate is the desired reactive species (e.g., nucleophilic attack) or where a non-nucleophilic base will not interfere with downstream chemistry.

  • Reagent Selection: Choose a suitable base.

    • Inorganic bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃). Mild, effective, and often used in coupling reactions.

    • Organic bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU). Choose based on strength and steric hindrance to avoid side reactions.

  • Setup: To your reaction vessel, add this compound (1.0 eq) and your chosen reaction solvent (e.g., DMF).

  • Base Addition: Add the selected base (1.1–1.5 eq).

  • Dissolution: Stir the mixture at room temperature or with gentle heating (40–50 °C). You should observe the solid dissolving as the carboxylate salt is formed, resulting in a clear, homogeneous solution.

  • Reaction: Once the solution is homogeneous, proceed with the addition of your other reagents.

Trustworthiness Check: This method is self-validating. The visual change from a heterogeneous slurry to a clear solution provides immediate confirmation of successful solubilization.

FAQ 4: My reaction cannot tolerate a base. Are there other strategies?

Answer: Yes. If base-mediated salt formation is incompatible with your reaction (e.g., if you are performing an acid-catalyzed reaction or need to activate the carboxylic acid), you must explore alternative strategies.

Strategy 1: Co-solvency and Additives The principle of co-solvency involves using a mixture of solvents to achieve a desirable solubility profile that a single solvent cannot.[4] Sometimes, the addition of a small amount of a specific co-solvent can disrupt the crystal lattice enough to aid dissolution.

  • Water-Enhanced Solubility: In some cases, adding a small percentage of water to an organic solvent like THF or dioxane can paradoxically increase the solubility of carboxylic acids.[5][6] This is thought to occur because water molecules can effectively bridge the carboxylic acid with the organic solvent, disrupting the self-association of the acid.

  • Hydrotropic Agents: For certain applications, hydrotropes (e.g., urea, sodium benzoate) can be used. These are compounds that increase the aqueous solubility of other solutes.[7]

Strategy 2: Run the Reaction as a Slurry (Heterogeneous Reaction) If the compound remains insoluble, you may be able to run the reaction as a heterogeneous slurry. This is viable if the small amount of dissolved acid reacts and is then replenished by more solid dissolving, according to Le Châtelier's principle.

  • Requirements: This approach demands vigorous stirring to maximize the surface area of the solid. A mechanical stirrer is often superior to a magnetic stir bar.

  • Risks: Reaction rates will be significantly slower and may be mass-transport limited rather than kinetically limited. Reproducibility can be a challenge, and reactions may not go to completion. This is generally a last resort for preparative chemistry.

Strategy 3: Derivatization to a More Reactive/Soluble Intermediate This is a common and highly effective strategy in organic synthesis. The carboxylic acid is converted into a more reactive functional group, which is often incidentally more soluble. The most common transformation is to an acyl chloride.

Experimental Protocol: Conversion to 6-Bromoquinoline-4-carbonyl chloride

  • Setup: In a fume hood, suspend this compound (1.0 eq) in a suitable solvent. Anhydrous dichloromethane (DCM) or toluene are common choices. Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5–2.0 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 40 °C for DCM or higher for toluene) until the evolution of gas (SO₂ or CO + CO₂) ceases and the solution becomes homogeneous. This indicates the formation of the more soluble acyl chloride.

  • Workup: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is highly reactive and often used immediately in the next step without purification.

Causality: The hydroxyl (-OH) group of the carboxylic acid is a poor leaving group. Converting it to an acyl chloride (-Cl) replaces it with an excellent leaving group, making the carbonyl carbon highly electrophilic for subsequent reactions (e.g., amide or ester formation).[8] This transformation also breaks the hydrogen-bonding network, leading to improved solubility.

G Start Start: Poor Solubility of This compound Q_Solvent Did initial solvent screening (DMF, DMSO, NMP) work? Start->Q_Solvent Q_Base Can the reaction tolerate a base? Q_Solvent->Q_Base No Sol_Success Success: Proceed with homogeneous reaction Q_Solvent->Sol_Success Yes Q_Slurry Is a slow, heterogeneous reaction acceptable? Q_Base->Q_Slurry No Sol_Salt Strategy: In Situ Salt Formation (e.g., add K₂CO₃, Et₃N) Deprotonate to form soluble carboxylate Q_Base->Sol_Salt Yes Sol_Deriv Strategy: Derivatization Convert to a more soluble intermediate (e.g., Acyl Chloride with SOCl₂) Q_Slurry->Sol_Deriv No Sol_Slurry Strategy: Heterogeneous Slurry Use vigorous mechanical stirring. Accept risks of slow/incomplete reaction. Q_Slurry->Sol_Slurry Yes Sol_Salt->Sol_Success Sol_Deriv->Sol_Success Sol_Slurry->Sol_Success If successful

References
  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved February 7, 2026, from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • University of North Texas Libraries. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved February 7, 2026, from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 7, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives.... Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (2025, August 27). This compound. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022, May 1). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Princeton University, Macmillan Group. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved February 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved February 7, 2026, from [Link]

Sources

Common side products in the synthesis of 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Side Products & Impurities Methodology: Pfitzinger Reaction (Primary), Doebner Reaction (Secondary) Target Molecule: 6-Bromoquinoline-4-carboxylic acid (CAS: 160233-76-1)

Executive Summary

Welcome to the technical support hub for quinoline synthesis. This guide addresses the specific challenges encountered during the preparation of This compound . While the Pfitzinger reaction (condensation of 5-bromoisatin with pyruvic acid) is the industry standard for high-yield synthesis of 4-carboxy quinolines, it is prone to specific failure modes—most notably thermal decarboxylation and "red tar" formation.

This guide moves beyond basic recipes to explain why these side products form and how to engineer your protocol to exclude them.

Module 1: Critical Side Products & Troubleshooting

Issue 1: The "Red Tar" Phenomenon

Symptom: The reaction mixture turns deep opaque red/black, and acidification yields a sticky gum instead of a discrete precipitate.

Root Cause: In the presence of strong base (KOH/NaOH), unreacted 5-bromoisatin is unstable. It can undergo self-condensation to form isatide (a dimer) or open-chain aldol polymers. This competes with the desired condensation with pyruvic acid.

Corrective Action:

  • Stoichiometry Check: Ensure Pyruvic Acid is in excess (1.5 to 2.0 equivalents). The ketone must capture the isatinate intermediate faster than the isatinate can find another isatin molecule.

  • Order of Addition: Dissolve the pyruvate in the base before adding the isatin. This ensures that as soon as the isatin ring opens, the pyruvate enolate is ready to react.

  • Inert Atmosphere: Isatinates are oxidative-sensitive. Run the reaction under Nitrogen or Argon to prevent oxidative dimerization.

Issue 2: The "Missing Acid" (Decarboxylation)

Symptom: Product mass is lower than expected, and LC-MS shows a peak with M-44 (Loss of CO₂). The product is 6-Bromoquinoline , not the carboxylic acid.

Root Cause: Quinoline-4-carboxylic acids are zwitterionic and thermally unstable. Decarboxylation occurs readily at temperatures >100°C, especially in acidic media or during prolonged heating of the dry solid.

Corrective Action:

  • Temperature Control: Do not exceed 100°C during the reaction. Refluxing aqueous KOH is generally safe (~100°C), but oil baths set too high can create hot spots.

  • Acidification Protocol: When precipitating the product with HCl/Acetic Acid, do not heat the acidic solution. Precipitate at room temperature or on ice.

  • Drying: Dry the final solid under vacuum at 50-60°C. Never oven-dry this compound at >100°C.

Issue 3: Regio-Isomer Contamination

Symptom: NMR shows a mixture of coupling patterns. Root Cause:

  • User Error (Starting Material): Synthesis of the 6-bromo derivative requires 5-bromoisatin .

    • 5-Bromoisatin

      
      6-Bromoquinoline-4-COOH (Correct)
      
    • 6-Bromoisatin

      
      7-Bromoquinoline-4-COOH (Incorrect)
      
  • Doebner Reaction Risk: If using the Doebner method (Aniline + Aldehyde + Pyruvic acid), regioselectivity is poor compared to Pfitzinger. The Pfitzinger route is structurally pre-organized to yield only the 4-COOH isomer.

Module 2: Mechanism & Failure Pathways

The following diagram illustrates the Pfitzinger pathway and the specific divergence points where side products are generated.

Pfitzinger_Mechanism cluster_inputs Starting Materials cluster_main Main Reaction Pathway Isatin 5-Bromoisatin Isatinate Isatinate (Ring Open) Intermediate Isatin->Isatinate Pyruvate Pyruvic Acid (Excess) Aldol Aldol Condensation Intermediate Isatinate->Aldol RedTar Isatide / Red Tar (Oxidative Dimerization) Isatinate->RedTar Cyclization Cyclization & Dehydration Target 6-Bromoquinoline-4-COOH (Target) Decarb 6-Bromoquinoline (Decarboxylation Product) Target->Decarb

Caption: Figure 1. Reaction network showing the competition between the desired Pfitzinger pathway (center) and the primary failure modes: oxidative dimerization (left) and thermal decarboxylation (right).

Module 3: Standardized Experimental Protocol

Objective: Synthesis of this compound via Pfitzinger Reaction.

Reagents
ReagentEquivalentsRole
5-Bromoisatin 1.0 eqLimiting Reagent (Precursor)
Pyruvic Acid 2.0 eqCarbonyl Source (Excess prevents tar)
KOH (33% aq) 10-15 mL/gSolvent & Catalyst
Acetic Acid (Glacial) As neededAcidification (Workup)
Step-by-Step Methodology
  • Preparation of Isatinate:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromoisatin (1.0 eq) in 33% aqueous KOH (approx 10 mL per gram of isatin).

    • Observation: The orange suspension will turn into a clear yellow/brown solution as the isatin ring opens to form the potassium isatinate salt.

    • Tip: If the solution remains cloudy, gently warm to 40°C.

  • Condensation:

    • Add Pyruvic Acid (2.0 eq) slowly to the stirring isatinate solution.

    • Note: The reaction is exothermic. Add slowly to prevent splattering.

    • Attach a reflux condenser and heat the mixture to 100°C (Reflux) for 12–16 hours.

    • Atmosphere: An Argon balloon is recommended to minimize "Red Tar" formation.

  • Workup (The Critical Phase):

    • Cool the reaction mixture to room temperature (20–25°C). Do not acidify while hot.

    • Place the flask in an ice bath.

    • Slowly add Glacial Acetic Acid (or 2N HCl) dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Why? The product is amphoteric.

      • pH > 5: Soluble as carboxylate salt.

      • pH < 1: Soluble as quinolinium hydrochloride salt.

      • pH 3–4: Isoelectric point (Maximum precipitation).

  • Isolation:

    • Filter the off-white/beige precipitate via vacuum filtration.

    • Wash the cake with cold water (2x) to remove inorganic salts.

    • Wash with a small amount of cold acetone or ether to remove unreacted organic impurities.

  • Purification (If necessary):

    • Recrystallization solvent: Acetic Acid or DMF/Water .

    • Warning: Avoid prolonged boiling in acetic acid to prevent decarboxylation.

Module 4: Troubleshooting Flowchart

Use this logic tree to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected Q1 Is the crude solid dark Red/Black? Start->Q1 A1_Yes Isatin Polymerization Q1->A1_Yes Yes Q2 Is the yield very low (<30%)? Q1->Q2 No Sol1 Action: Increase Pyruvate eq. Use Inert Atmosphere. A1_Yes->Sol1 Q3 Did you check filtrate pH? Q2->Q3 Yes Q4 Is the Mass Spec (M-H) = 207/209? Q2->Q4 Yield OK, Purity Bad A3_High pH > 5: Product is dissolved as salt. Q3->A3_High Too Basic A3_Low pH < 1: Product is dissolved as cation. Q3->A3_Low Too Acidic Sol3 Action: Adjust pH to 3-4. Precipitate should form. A3_High->Sol3 A3_Low->Sol3 A4_Yes Decarboxylation Occurred (Lost CO2) Q4->A4_Yes Yes Sol4 Action: Lower reaction temp. Avoid hot acid workup. A4_Yes->Sol4

Caption: Figure 2. Diagnostic logic tree for isolating synthesis failures in Pfitzinger reactions.

References

  • Pfitzinger Reaction Overview & Mechanism

    • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Synthesis of Quinoline-4-carboxylic Acids

    • Wang, J., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[1]

  • Decarboxylation Kinetics

    • Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035.

  • Chemical Data & Safety

    • PubChem.[2] (n.d.). This compound (CID 18475628).[2] National Library of Medicine.

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling with 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-bromoquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making processes involved in its three primary coupling modalities: Amide bond formation, Suzuki-Miyaura C-C coupling, and Buchwald-Hartwig C-N amination. Our focus is on providing practical, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Substrate: this compound

This compound is a bifunctional molecule offering two distinct reaction handles: a carboxylic acid at the 4-position and an aryl bromide at the 6-position. Its quinoline core, being an electron-deficient heteroaromatic system, influences the reactivity at both sites. The nitrogen atom can act as a Lewis base, potentially coordinating to and inhibiting metal catalysts. Furthermore, the molecule's planar, rigid structure can lead to poor solubility in common organic solvents, a frequent source of experimental difficulty.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[3]
Molecular Weight 252.06 g/mol [3]
Boiling Point 403.1±25.0 °C at 760 mmHg[1]
Density 1.7±0.1 g/cm³[1]
Solubility Slightly soluble in water; poor solubility in many common organic solvents.[2]

Part 1: Amide Coupling at the 4-Carboxylic Acid Position

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[4][5] It involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[5][6]

Amide Coupling: FAQs & Troubleshooting Guide

Q1: My amide coupling reaction is sluggish or stalls completely. What are the likely causes?

A1: This is a common issue often traced back to three factors: insufficient acid activation, poor nucleophilicity of the amine, or low solubility of the starting material.

  • Acid Activation: For an electron-deficient system like a quinoline carboxylic acid, standard activating agents like DCC or EDC alone may be insufficient.[5] We strongly recommend using a modern uronium or phosphonium-based coupling reagent like HATU or HBTU . These reagents form a highly reactive activated ester in situ, driving the reaction forward. Always include an additive like HOBt or HOAt if using a carbodiimide (EDC) to minimize side reactions and improve efficiency.[5]

  • Amine Nucleophilicity: Electron-deficient anilines or sterically hindered secondary amines can be challenging nucleophiles.[5] To overcome this, increase the reaction temperature (e.g., from room temperature to 40-50 °C), increase the concentration, or switch to a more potent coupling reagent.

  • Solubility: this compound is poorly soluble. If your reaction mixture is a thick, intractable slurry, the reagents cannot interact effectively. Switch to a more polar aprotic solvent like DMF or NMP, or consider gentle heating to improve solubility.

Q2: I'm observing significant side products, particularly racemization with my chiral amine. How can I prevent this?

A2: Racemization during amide coupling is a well-documented problem, especially when using carbodiimides.[6] It occurs via the formation of a symmetric oxazolone intermediate.

  • Causality: The key is to ensure the amine traps the activated acid intermediate faster than the intermediate can rearrange.

  • Solution:

    • Use Additives: The addition of HOBt or, more effectively, HOAt with your coupling reagent (e.g., EDC) is critical. These additives form an active ester that is more reactive towards the amine but less prone to racemization.[5]

    • Choose the Right Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine (TEA). DIPEA is less likely to cause side reactions.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and slowly warming to room temperature.

Q3: How do I choose the optimal combination of coupling reagent, base, and solvent?

A3: The choice is substrate-dependent, but here is an authoritative starting point.

ComponentFirst ChoiceRationale & Alternatives
Coupling Reagent HATU (1.1 eq)Highly effective for challenging couplings, including those with electron-poor acids and amines.[4] Alternatives: HBTU, COMU, or EDC/HOAt for simpler substrates.[7]
Base DIPEA (2.0-3.0 eq)Non-nucleophilic and effectively scavenges the acid byproduct without causing side reactions. Alternatives: 2,6-Lutidine (if base-sensitive functionality is present).
Solvent DMF or NMP Excellent solvating power for the starting acid and most reaction components. Alternatives: DCM or Acetonitrile (MeCN) for less challenging, more soluble substrates.[5]
Diagram: Amide Coupling Activation Mechanism

This diagram illustrates the activation of the carboxylic acid by HATU, forming a highly reactive intermediate ready for nucleophilic attack by the amine.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (this compound) ActiveEster Highly Reactive O-Acylurea Intermediate Acid->ActiveEster HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product ActiveEster->Amide Amine Amine R'-NH2

Caption: Generalized workflow for HATU-mediated amide coupling.

Experimental Protocol: General Procedure for Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: Palladium-Catalyzed Cross-Coupling at the 6-Bromo Position

The aryl bromide at the 6-position is a versatile handle for constructing C-C and C-N bonds using palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.[8]

Section 2A: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an aryl halide to form a new C-C bond.[9] It is widely favored due to the mild reaction conditions and the commercial availability and stability of boronic acids.[10]

Suzuki Coupling: FAQs & Troubleshooting Guide

Q1: My Suzuki reaction yield is low, and I see significant amounts of dehalogenated starting material (protodebromination). Why is this happening?

A1: Protodebromination (replacement of Br with H) is a common side reaction in Suzuki couplings, especially with electron-deficient heteroaryl halides.

  • Causality: This side reaction often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to competing pathways. A slow transmetalation can be caused by inactive boronic acid or an inefficient catalyst system.

  • Solutions:

    • Activate the Boronic Acid: The boronic acid must be converted to a more nucleophilic boronate species by a base.[10] A strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃, particularly for challenging substrates.

    • Use a Boronic Ester: Consider using a pinacol boronate ester (Bpin) derivative of your coupling partner. They are often more stable and less prone to protodeboronation than the corresponding boronic acids.[11]

    • Water Content: The presence of a small amount of water is often crucial for the efficiency of the base and the transmetalation step. A common solvent system is 1,4-dioxane with 10-25% water. However, too much water can promote protodeboronation. Anhydrous conditions can be superior for some electron-rich boronic acids.[12]

    • Ligand Choice: Use an electron-rich, sterically hindered phosphine ligand like SPhos or XPhos. These ligands promote the desired reductive elimination step and can stabilize the palladium catalyst.

Q2: I observe homocoupling of my boronic acid (Glaser coupling). How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon). Performing the reaction at a lower temperature, if feasible, can also help.

Q3: The quinoline nitrogen seems to be inhibiting my catalyst. What can I do?

A3: This is a key challenge with nitrogen-containing heterocycles. The lone pair on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

  • Causality: The nitrogen acts as a competing ligand, displacing the phosphine ligand required for the catalytic cycle or forming an unreactive complex.

  • Solutions:

    • Use Bulky Ligands: Sterically demanding ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) can create a crowded coordination sphere around the palladium, disfavoring coordination by the quinoline nitrogen.

    • Choose the Right Pre-catalyst: Using a pre-formed palladium pre-catalyst (e.g., SPhos Pd G3) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. These pre-catalysts are designed for rapid formation of the active catalytic species.

    • Acidic Additives: In some cases, adding a mild acid can protonate the quinoline nitrogen, preventing it from coordinating to the catalyst. However, this must be balanced with the need for a basic medium for the Suzuki reaction itself and is not a generally recommended first approach.

Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Complex L₂Pd(II)(Ar)(X) OA->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Ar_Ar Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Boronate ArX Ar-X (6-Bromoquinoline) ArX->OA RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RE->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.3 eq), and a suitable base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by appropriate methods (e.g., column chromatography, recrystallization, or acid-base extraction if the carboxylic acid is to be retained).

Section 2B: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[13][14] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[13]

Buchwald-Hartwig: FAQs & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is failing. What is the first thing I should check?

A1: The most critical parameter in a Buchwald-Hartwig reaction is the rigorous exclusion of oxygen. The active Pd(0) catalyst is extremely sensitive to air.

  • Causality: Oxygen can oxidize the phosphine ligands to phosphine oxides and the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

  • Solution: Ensure all reagents are of high quality and solvents are anhydrous and thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). The reaction must be set up and run under a positive pressure of an inert gas (argon is preferred over nitrogen).

Q2: How do I select the right base for my specific amine? The carboxylic acid on my substrate is a concern.

A2: Base selection is crucial and depends on the pKa of the amine coupling partner and the functional group tolerance of the substrates.[15]

  • Strong, Non-nucleophilic Bases: For most aliphatic amines and anilines, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is required.[16]

  • Impact of the Carboxylic Acid: The presence of the free carboxylic acid on your quinoline substrate complicates the use of strong bases. The base will first deprotonate the acid, forming the carboxylate. You must use at least one extra equivalent of base to account for this.

  • Alternative Weaker Bases: If your amine is sufficiently nucleophilic, or if your molecule is sensitive to strong bases, you might consider a weaker base like K₃PO₄ or Cs₂CO₃, often at higher temperatures.

  • Protecting the Acid: The most robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Buchwald-Hartwig amination. This removes the acidic proton, simplifying the choice of base and preventing potential side reactions. The ester can be hydrolyzed in a subsequent step.

BaseAdvantagesDisadvantages
NaOtBu High reaction rates, low catalyst loadings.Incompatible with many electrophilic functional groups (like esters).
LHMDS Allows for substrates with protic functional groups.Air-sensitive solid, can be incompatible with some groups at high temp.
K₃PO₄ / Cs₂CO₃ Excellent functional group tolerance.Often requires higher catalyst loadings and longer reaction times.

(Table adapted from Chemistry LibreTexts)[15]

Q3: I need to couple ammonia to form a primary aniline. How is this accomplished?

A3: The direct coupling of ammonia is notoriously difficult due to its tight binding to palladium complexes.[13] The standard approach is to use an "ammonia equivalent."

  • Benzophenone Imine: Reacting your this compound with benzophenone imine under Buchwald-Hartwig conditions, followed by acidic hydrolysis (e.g., with aqueous HCl) of the resulting imine, will furnish the desired primary amine.

  • Lithium bis(trimethylsilyl)amide (LHMDS): This can also serve as an ammonia surrogate, with subsequent hydrolysis to reveal the -NH₂ group.[17]

Diagram: Troubleshooting Buchwald-Hartwig Reactions

This workflow provides a logical sequence for troubleshooting common issues.

BHTroubleshooting Start Reaction Failure (Low or No Conversion) Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar flow) Start->Check_Inert Check_Reagents Check Reagent Quality (Anhydrous Amine/Solvent, Active Catalyst/Ligand) Check_Inert->Check_Reagents Atmosphere OK Optimize_Base Optimize Base (Stronger? Weaker? Correct Stoichiometry?) Check_Reagents->Optimize_Base Reagents OK Optimize_Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Optimize_Base->Optimize_Ligand Base OK Optimize_Temp Adjust Temperature (Increase for slow rxn, Decrease to reduce side products) Optimize_Ligand->Optimize_Temp Ligand OK Protect_Acid Consider Protecting Carboxylic Acid as Ester Optimize_Temp->Protect_Acid Still Failing Success Reaction Successful Optimize_Temp->Success Success Protect_Acid->Start Re-attempt

Caption: A decision tree for troubleshooting Buchwald-Hartwig aminations.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (with protected acid)

Note: This protocol assumes the carboxylic acid has been protected as a methyl ester.

  • To an oven-dried reaction vessel, add the methyl 6-bromoquinoline-4-carboxylate (1.0 eq) and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the vessel with argon three times.

  • Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 eq) via syringe.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitor by LC-MS. After completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

  • If desired, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to yield the free carboxylic acid.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Verma, R. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Patil, S. A. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained. YouTube. [Link]

  • Abell, A. D. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Adamo, A. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18475628, this compound. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemsrc. This compound | CAS#:160233-76-1. [Link]

  • Holý, A. et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications. [Link]

Sources

Stability of 6-Bromoquinoline-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-bromoquinoline-4-carboxylic acid. It provides in-depth information on its stability under acidic conditions, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Understanding its chemical stability, particularly in acidic environments, is crucial for its effective use in synthesis, formulation, and biological assays. This guide offers practical insights and detailed protocols to help you navigate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The main stability concern for this compound under acidic conditions is its susceptibility to decarboxylation, especially at elevated temperatures. This reaction results in the loss of the carboxylic acid group as carbon dioxide, yielding 6-bromoquinoline. Additionally, while less common for the quinoline core itself under mild acidic conditions, prolonged exposure to harsh acidic environments and high temperatures could potentially lead to other degradative pathways.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. As a carboxylic acid, it is less soluble in acidic solutions (low pH) where it exists predominantly in its neutral, protonated form. Its solubility increases in neutral to basic solutions (higher pH) as the carboxylic acid group deprotonates to form the more soluble carboxylate salt.

Q3: What is the predicted pKa of this compound?

Q4: Can I heat this compound in an acidic solvent?

A4: Caution should be exercised when heating this compound in acidic solvents. As mentioned, elevated temperatures can promote decarboxylation.[1][2] The rate of this degradation is dependent on the specific acid, its concentration, the solvent, and the temperature. It is advisable to conduct a preliminary stability study if your experimental protocol requires heating under acidic conditions.

Q5: How can I monitor the stability of this compound during my experiment?

A5: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method can separate the parent compound from its potential degradation products, allowing for their quantification over time. Thin-Layer Chromatography (TLC) can also be a quick qualitative tool to check for the appearance of new, less polar spots which could indicate the formation of the decarboxylated product, 6-bromoquinoline.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound in acidic media.

Problem 1: Low yield or recovery of this compound after a reaction or work-up in acidic conditions.

  • Possible Cause: Degradation of the starting material or product via decarboxylation.

  • Troubleshooting Steps:

    • Analyze the reaction mixture or post-work-up sample by HPLC or LC-MS. Look for a peak corresponding to the mass of 6-bromoquinoline (the decarboxylated product).

    • Re-evaluate the reaction/work-up temperature. If possible, perform the acidic step at a lower temperature.

    • Minimize the duration of exposure to acidic conditions. Neutralize the acidic solution as soon as the desired transformation is complete.

    • Consider a different acid. If using a strong mineral acid, explore the possibility of using a weaker organic acid if the reaction chemistry allows.

Problem 2: Appearance of an unexpected, less polar spot on a TLC plate during a reaction in an acidic solvent.

  • Possible Cause: Formation of the decarboxylation product, 6-bromoquinoline, which is less polar than the parent carboxylic acid.

  • Troubleshooting Steps:

    • Co-spot with a standard of 6-bromoquinoline (if available). This will help to tentatively identify the new spot.

    • Isolate the new compound. If the impurity is present in a significant amount, consider isolating it via column chromatography for structural characterization (e.g., by ¹H NMR and MS).

    • Follow the troubleshooting steps for Problem 1 to mitigate the formation of this impurity.

Problem 3: Poor solubility of this compound in an acidic reaction medium.

  • Possible Cause: The compound is in its less soluble, protonated form at low pH.

  • Troubleshooting Steps:

    • Use a co-solvent. A water-miscible organic solvent such as methanol, ethanol, or acetonitrile can be added to the acidic aqueous solution to increase solubility.[3]

    • Slightly increase the pH if the reaction conditions permit. Even a small increase in pH can significantly improve solubility.

    • Use a phase-transfer catalyst if the reaction is biphasic.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a forced degradation study to assess the stability of this compound in an acidic solution.[3][4][5]

Objective: To determine the degradation profile of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Sample Preparation:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Prepare a control sample with an equal volume of water instead of acid.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

  • HPLC Analysis (Example Conditions):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Observe the formation of any new peaks, which represent degradation products.

    • Calculate the percentage of degradation at each time point.

Protocol 2: Analytical Method for the Quantification of this compound and its Decarboxylated Product

Objective: To establish an HPLC method for the simultaneous determination of this compound and its potential degradation product, 6-bromoquinoline.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆BrNO₂[6]
Molecular Weight252.06 g/mol [6]
XLogP32.4[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]
Predicted pKa~3.8 (estimated based on similar structures)[1]

Table 2: Example Forced Degradation Data

Stress ConditionTime (hours)This compound (%)6-Bromoquinoline (%)
0.1 M HCl, 60 °C01000
895.24.8
2488.511.5
4879.120.9
1 M HCl, 60 °C01000
885.714.3
2465.434.6
4848.251.8

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Potential Degradation Pathway

G parent This compound degradation_product 6-Bromoquinoline parent->degradation_product - CO₂ (Decarboxylation) conditions Acid (H⁺) Heat (Δ)

Caption: Decarboxylation of this compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution stress_sample Prepare Stress Samples (Acidic, Control) stock->stress_sample incubate Incubate at Controlled Temperature stress_sample->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot neutralize Neutralize Aliquots aliquot->neutralize hplc Analyze by HPLC neutralize->hplc

Caption: Workflow for forced degradation study.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]

  • ResearchGate. (n.d.). Forced degradation study under acidic conditions. [Link]

  • Maiti, B., et al. (2020). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 85(15), 9875–9885. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. [Link]

  • Pérez-Villanueva, M., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(21), 5057. [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Tanimoto, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12267–12275. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Ferreira, M., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 13(4), 698. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Hund, H. K., et al. (1989). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological chemistry Hoppe-Seyler, 370(10), 1081-1087. [Link]

  • Raval, M., & Panchal, I. (2024). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-1009. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

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Stability of 6-Bromoquinoline-4-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-bromoquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a carboxylic acid and a bromo-substituted quinoline core, allows for a wide range of chemical transformations. However, the interplay of these functional groups can also lead to stability challenges, especially in basic media. This guide provides a framework for understanding and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: How does this compound behave in aqueous basic solutions?

A1: As a carboxylic acid, this compound will be deprotonated by bases to form the corresponding carboxylate salt. This significantly increases its solubility in aqueous solutions. The nitrogen atom of the quinoline ring is weakly basic, but the electron-withdrawing effect of the carboxylic acid group reduces its basicity.

Q2: What are the primary stability concerns when using this compound under basic conditions?

A2: The two main potential degradation pathways under basic conditions are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, particularly at elevated temperatures.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a nucleophile, such as hydroxide or other nucleophiles present in the reaction mixture. This is more likely to occur under harsh conditions (high temperature, strong base).[3][4][5][6][7]

Q3: Which type of base is recommended for reactions involving this compound?

A3: The choice of base depends on the specific reaction.

  • For simple deprotonation to increase solubility or for reactions where the carboxylate is the desired functional group, inorganic bases like sodium bicarbonate, potassium carbonate, or sodium hydroxide are suitable.

  • For reactions requiring a non-nucleophilic organic base, consider using triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • If the reaction is sensitive to water, use an anhydrous base and solvent.

Q4: How should I store this compound?

A4: It is recommended to store this compound in a cool, dry place, away from heat and strong oxidizing agents.[8] Storage at 2-8°C is often suggested.[8][9] The compound should be kept in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low yield of desired product and presence of a nonpolar byproduct. Decarboxylation: The carboxylic acid group may be lost upon heating in the presence of a base, leading to the formation of 6-bromoquinoline.1. Lower the reaction temperature: If possible, run the reaction at a lower temperature to minimize thermal decarboxylation. 2. Use a milder base: Strong bases can sometimes promote decarboxylation. Consider using a weaker base like sodium bicarbonate if the reaction allows. 3. Protect the carboxylic acid: If the carboxylic acid is not directly involved in the desired transformation, consider protecting it as an ester. The ester can be hydrolyzed back to the carboxylic acid under controlled conditions after the reaction.
Formation of a hydroxylated byproduct. Nucleophilic Aromatic Substitution (SNAr): The bromide may be displaced by hydroxide ions, especially at high temperatures and high concentrations of a strong base like NaOH or KOH.1. Use a non-nucleophilic base: Switch to a sterically hindered organic base such as DIPEA. 2. Limit the amount of strong base: Use the minimum stoichiometric amount of base required for the reaction. 3. Lower the reaction temperature: SNAr reactions are typically accelerated by heat.
Incomplete reaction or poor conversion. Inadequate solubility: The deprotonated carboxylate may not be sufficiently soluble in the reaction solvent. Insufficiently basic conditions: The chosen base may not be strong enough to deprotonate the carboxylic acid effectively.1. Choose an appropriate solvent: Consider using a more polar solvent or a co-solvent system (e.g., water/THF, water/dioxane) to improve solubility. 2. Select a stronger base: If using a weak base like sodium bicarbonate, switching to potassium carbonate or a hydroxide base may be necessary.
Discoloration of the reaction mixture. Decomposition: The compound may be degrading under the reaction conditions, leading to the formation of colored impurities.1. Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent oxidative degradation. 2. Purify starting materials: Ensure that the starting material and all reagents are of high purity. 3. Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it as soon as the starting material is consumed to minimize byproduct formation.

Experimental Protocol: Monitoring Stability Under Basic Conditions

This protocol provides a framework for assessing the stability of this compound under your specific reaction conditions.

Objective: To determine the extent of degradation (decarboxylation and/or SNAr) of this compound under basic conditions over time.

Materials:

  • This compound

  • Selected base (e.g., NaOH, K2CO3, TEA)

  • Chosen solvent (e.g., water, methanol, THF)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • HPLC or LC-MS system

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the chosen solvent to create a stock solution of known concentration.

  • Set up the reaction: In a thermostated reaction vessel, add the desired amount of solvent and base. Allow the temperature to equilibrate to the intended reaction temperature.

  • Initiate the experiment: Add a known volume of the stock solution to the reaction vessel.

  • Monitor the reaction: At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction: Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid (e.g., 0.1 M HCl) to prevent further degradation.

  • Analyze the samples: Analyze the quenched aliquots by HPLC or LC-MS.

  • Data analysis:

    • Quantify the peak area of this compound relative to the internal standard at each time point.

    • Monitor for the appearance of new peaks that could correspond to degradation products (e.g., 6-bromoquinoline from decarboxylation or 6-hydroxyquinoline-4-carboxylic acid from SNAr).

    • Plot the concentration of this compound versus time to determine the rate of degradation.

Self-Validation: The use of an internal standard provides a self-validating system by correcting for variations in sample injection volume and detector response, ensuring the accuracy of the stability assessment.

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound under basic conditions.

G A This compound D Base, Heat A->D E Base (e.g., OH-), Heat A->E B 6-Bromoquinoline C 6-Hydroxyquinoline-4-carboxylic acid D->B Decarboxylation (-CO2) E->C Nucleophilic Aromatic Substitution (SNAr)

Caption: Potential degradation pathways of this compound in basic media.

References

  • BenchChem. Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions.
  • Echemi. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
  • Organic Chemistry Tutor. Saponification of Esters.
  • Chemsrc. This compound | CAS#:160233-76-1.
  • ChemicalBook. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.
  • Benchchem. Troubleshooting low yields in nucleophilic substitution of bromoquinolines.
  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • PubChem. This compound | C10H6BrNO2 | CID 18475628.
  • PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203.
  • YouTube. Saponification Reaction of Esters.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. Degradation mechanisms under neutral conditions (A) and alkaline (pH...).
  • wisdomlib. Alkali degradation: Significance and symbolism.
  • YouTube. Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • OperaChem. Saponification-Typical procedures.
  • Frontiers. Degradation of aflatoxins in weakly alkaline conditions.
  • YouTube. 374 BCH3023 Saponification of Esters.
  • BioResources. Influencing factors for alkaline degradation of cellulose.
  • YouTube. Decarboxylation of Carboxylic Acids.
  • Wikipedia. Nucleophilic aromatic substitution.
  • MDPI. Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?.
  • University of Calgary. Solubility of Organic Compounds.
  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464.
  • Sigma-Aldrich. This compound | 160233-76-1.
  • BLD Pharm. 160233-76-1|this compound.

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Pfitzinger Reaction Technical Support Center: A Guide to Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool for quinoline-4-carboxylic acids and to troubleshoot common issues leading to low conversion rates. Here, we delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic success.

Understanding the Pfitzinger Reaction: A Brief Overview

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline core is a significant pharmacophore in numerous biologically active compounds.[2][3]

The reaction proceeds through a well-established mechanism:

  • Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][4]

  • Condensation and Imine Formation: The carbonyl compound then reacts with the aniline derivative of the intermediate to form an imine.[1][4]

  • Tautomerization and Cyclization: The imine tautomerizes to a more stable enamine, which subsequently undergoes intramolecular cyclization.[1][4]

  • Dehydration: The final step involves the dehydration of the cyclized intermediate to yield the aromatic quinoline-4-carboxylic acid.[4]

Pfitzinger_Mechanism Isatin Isatin + Base (e.g., KOH) Keto_acid Keto-acid Intermediate Isatin->Keto_acid Amide Hydrolysis Imine Imine Intermediate Keto_acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Troubleshooting Low Conversion: A Question-and-Answer Guide

This section addresses common challenges encountered during Pfitzinger reactions that lead to diminished yields.

Q1: My reaction mixture is turning into a dark, tarry mess with little to no desired product. What's causing this and how can I prevent it?

A: Tar formation is a frequent issue in Pfitzinger reactions, often stemming from several factors related to the harsh reaction conditions.

Causality:

  • Self-condensation of the Carbonyl Compound: Under strongly basic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation reactions (like the aldol condensation) at a rate competitive with or faster than the desired reaction with the isatin intermediate. This is particularly problematic with simple aldehydes and ketones.

  • Decomposition of Reactants: Some carbonyl compounds are unstable in strongly alkaline solutions and at elevated temperatures, leading to decomposition and polymerization. Isatin and its ring-opened intermediate can also be susceptible to degradation over prolonged reaction times at high temperatures.

  • Simultaneous Addition of Reactants: Adding all reactants to the flask at once can lead to a rapid, uncontrolled reaction, promoting side reactions and tar formation.

Solutions:

  • Stepwise Reactant Addition: A highly effective strategy is to first allow the isatin to react with the base to form the potassium salt of isatinic acid before adding the carbonyl compound.[2] This is often indicated by a color change from deep purple to a lighter brown or yellow.[2] This ensures the isatin intermediate is pre-formed, favoring its reaction with the carbonyl compound over self-condensation.

  • Temperature Control: Avoid excessively high temperatures. While reflux is often employed, some substrates, particularly sensitive ones like diethyl oxaloacetate, benefit from lower reaction temperatures, even if it prolongs the reaction time. In such cases, running the reaction at or slightly above room temperature can significantly reduce tar formation and improve yields.

  • Optimize Base Concentration: While a strong base is necessary, using a large excess can promote side reactions. The optimal concentration will depend on the specific substrates. It is advisable to start with the literature-recommended amounts and adjust as needed based on observation.

Q2: I'm using an unsymmetrical ketone, and I'm getting a mixture of isomers, which is complicating my purification. How can I improve the regioselectivity?

A: The reaction of unsymmetrical ketones in the Pfitzinger synthesis can indeed lead to the formation of two constitutional isomers, depending on which α-methylene group participates in the cyclization. The product ratio is influenced by both steric and electronic effects.

Causality:

  • Steric Hindrance: The enamine formation and subsequent cyclization are sensitive to steric bulk. The reaction will preferentially proceed via the enamine that is sterically less hindered. For example, with a ketone like 2-butanone, the major product is typically the 2,3-dimethylquinoline-4-carboxylic acid, resulting from the reaction at the methyl group rather than the more sterically hindered methylene group of the ethyl substituent.[5]

  • Electronic Effects: In cases where steric factors are similar, electronic effects can dictate the regioselectivity. Electron-donating groups can influence the stability of the enamine intermediate, thereby directing the cyclization.[5]

Solutions:

  • Substrate Selection: If possible, choose a symmetrical ketone or a ketone where one α-position is significantly less sterically hindered to avoid isomeric mixtures.

  • Careful Analysis of Product Ratios: If using an unsymmetrical ketone is unavoidable, be prepared to separate the isomers. It's crucial to characterize the product mixture thoroughly to determine the isomeric ratio.

  • Literature Precedent: For specific unsymmetrical ketones, consult the literature to see if the regioselectivity has been previously studied and if any conditions have been identified to favor one isomer over the other.

Q3: My reaction is sluggish and gives a low yield even after prolonged heating. What can I do to drive it to completion?

A: A sluggish reaction can be due to insufficient activation of the reactants or suboptimal reaction conditions.

Causality:

  • Insufficiently Activated Carbonyl: Ketones with low α-proton acidity may not readily form the enamine intermediate under standard conditions.

  • Steric Hindrance: Highly substituted isatins or bulky carbonyl compounds can slow down the reaction rate due to steric hindrance.[6]

  • Inadequate Temperature: While high temperatures can cause decomposition, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for all substrates.

Solutions:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Pfitzinger reaction, often leading to significantly shorter reaction times and improved yields.[7][8] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[9][10][11]

  • Optimize Solvent and Temperature: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.[1] A systematic optimization of the reaction temperature for your specific substrates is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]

  • Modified Catalytic Systems: While the classic Pfitzinger reaction is base-catalyzed, some modifications using catalysts like copper sulfate have been reported to improve yields and reduce reaction times.[7]

Q4: I've managed to get a decent amount of crude product, but I'm struggling with the purification. How can I effectively isolate my quinoline-4-carboxylic acid?

A: The work-up and purification steps are critical for obtaining a pure product and can present their own set of challenges.

Causality:

  • Incomplete Precipitation: The product is typically precipitated by acidifying the aqueous solution of its carboxylate salt. If the pH is not optimal, precipitation may be incomplete.

  • Contamination with Unreacted Starting Materials: Unreacted isatin and the carbonyl compound can co-precipitate with the product.

  • Presence of Tarry Byproducts: The aforementioned tarry materials can be difficult to separate from the desired product.

Solutions:

  • Optimized Work-up Procedure:

    • After the reaction, remove the organic solvent (e.g., ethanol) by rotary evaporation.[2]

    • Dissolve the residue in water to form the soluble potassium or sodium salt of the quinoline-4-carboxylic acid.[2]

    • Perform an extraction with an organic solvent like diethyl ether to remove unreacted, neutral carbonyl compounds and other non-acidic impurities.[2]

    • Cool the aqueous layer in an ice bath and carefully acidify with an acid like HCl or acetic acid to a pH of around 4-5 to precipitate the product.[2] Monitor the pH to ensure complete precipitation.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2] This is effective for removing smaller amounts of impurities.

  • Dealing with Tar: If significant tar is present, filtering the hot, alkaline aqueous solution before acidification can sometimes remove some of the insoluble tarry material.

Data Presentation: Optimizing Reaction Conditions

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale and Key Considerations
Temperature Reflux (e.g., ~79°C for ethanol)[2]140°C[7]Higher temperatures can accelerate the reaction but may also lead to decomposition. Optimization is key.
Reaction Time 24 hours[2][12]9-12 minutes[2][7]Microwave irradiation significantly reduces reaction times.[8]
Base Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Strong bases are required for the initial hydrolysis of isatin.
Solvent Ethanol/Water mixture[2]Aqueous solution of KOH[2]Protic solvents are typical. Water can be an effective and green solvent, especially with microwave heating.

Experimental Protocols

Protocol 1: General Procedure for Conventional Pfitzinger Synthesis

This protocol is a generalized method based on several reported procedures.[2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Heat the reaction mixture to reflux and maintain for 24 hours.[2] Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.[2]

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove neutral impurities.[2]

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).[2]

Protocol 2: General Procedure for Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from reported microwave-assisted procedures.[2]

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for approximately 9 minutes at a suitable temperature (e.g., 140°C).[2][7]

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid.[2]

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[2]

Troubleshooting_Workflow Start Low Conversion in Pfitzinger Reaction Problem_ID Identify Primary Observation Start->Problem_ID Tar Excessive Tar Formation Problem_ID->Tar Visual Inspection Isomers Isomeric Mixture Problem_ID->Isomers Spectroscopic Analysis (NMR) Sluggish Sluggish/Incomplete Reaction Problem_ID->Sluggish TLC Monitoring Purification Purification Issues Problem_ID->Purification Post-Reaction Sol_Tar1 Stepwise Reactant Addition Tar->Sol_Tar1 Sol_Tar2 Optimize Temperature Tar->Sol_Tar2 Sol_Isomers1 Analyze Steric/Electronic Effects Isomers->Sol_Isomers1 Sol_Isomers2 Consult Literature Isomers->Sol_Isomers2 Sol_Sluggish1 Microwave-Assisted Synthesis Sluggish->Sol_Sluggish1 Sol_Sluggish2 Optimize Solvent/Temperature Sluggish->Sol_Sluggish2 Sol_Purification1 Optimized Work-up Purification->Sol_Purification1 Sol_Purification2 Recrystallization Purification->Sol_Purification2

References

  • [A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[2][13]imidaz]([Link])

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Preventing decarboxylation of quinoline-4-carboxylic acids at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thermal Decarboxylation of Quinoline-4-Carboxylic Acids Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Introduction

From the Desk of the Senior Application Scientist:

If you are reading this, you have likely opened your reaction vessel to find a black, intractable tar instead of your pristine quinoline-4-carboxylic acid (Q4CA). You are not alone. The decarboxylation of Q4CAs is a "textbook" nuisance that ruins scale-ups and purification steps alike.

This guide moves beyond generic advice. We will dissect the Hammick Mechanism —the specific zwitterionic pathway that kills your product—and provide field-proven protocols to arrest it. Whether you are running a Conrad-Limpach cyclization or simply trying to recrystallize your final compound, the protocols below are designed to maintain the integrity of the C4-carboxyl group.

Module 1: The Mechanistic Root Cause

Why does my product decarboxylate?

The instability of Q4CA is not random; it is driven by the Hammick Intermediate . Unlike typical benzoic acids, Q4CAs possess a basic nitrogen atom in the ring.

  • The Zwitterion Trap: At specific pH levels (typically pH 3–5), the acidic proton from the carboxyl group migrates to the quinoline nitrogen.

  • Ylide Formation: This protonation creates a positive charge on the ring, acting as an electron sink. This facilitates the homolytic cleavage of the C-C bond, releasing CO₂ and forming a transient ylide at the C4 position.

  • Irreversibility: Once CO₂ is lost, the reaction cannot be reversed.

Key Takeaway: If you heat a Q4CA while it is in its zwitterionic form, it will decarboxylate.[1]

Visualizing the Failure Mode

The following diagram illustrates the Hammick mechanism. Note the critical "Danger Zone" (Zwitterion) that must be avoided.

HammickMechanism Reactant Neutral Q4CA (Stable at RT) Zwitterion Zwitterion Species (DANGER ZONE) pH ~ Isoelectric Point Reactant->Zwitterion Heat + Proton Transfer TS Transition State (Cyclic e- flow) Zwitterion->TS Thermal Activation Ylide Hammick Intermediate (Ylide @ C4) TS->Ylide - CO2 (Gas) Product Decarboxylated Quinoline (Irreversible Loss) Ylide->Product + H+

Figure 1: The Hammick Mechanism showing the critical zwitterionic intermediate responsible for CO2 loss.

Module 2: Troubleshooting Synthesis (High-Temperature Cyclization)

Scenario: The Conrad-Limpach Reaction

The Problem: This reaction requires high temperatures (~250°C) to cyclize the enamino ester into the quinoline ring. However, this temperature overlaps with the decarboxylation threshold of the product.

The Solution: You must decouple the cyclization rate from the decomposition rate using solvent effects and rapid thermal quenching.

Optimized Protocol: The "Flash-Heat" Method

Standard Ref: J. Chem. Soc. Perkin Trans.[2] 1, 1990, 51 (Hammick Mechanism constraints)

Materials:

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether). Why? Boiling point is 258°C—perfect for cyclization but chemically inert.

  • Equipment: 3-neck flask, high-efficiency reflux condenser, addition funnel (pre-heated).

Step-by-Step:

  • Pre-heat the Solvent: Bring 10 volumes of Dowtherm A to a rolling boil (258°C).

    • Critical: Do not add the reactant yet. The solvent must be at T_max.

  • Dilution is Key: Dissolve your enamino ester precursor in a minimal amount of lower-boiling solvent (e.g., chlorobenzene) or warm Dowtherm A.

  • Dropwise Addition: Add the precursor solution slowly to the boiling solvent.

    • Mechanism:[1][2][3][4][5] This ensures low instantaneous concentration, preventing intermolecular polymerization (tar) and ensuring immediate cyclization.

  • Monitor & Quench: The reaction is usually complete within 15–30 minutes.

    • The Fix: Do not let it cool slowly. Pour the hot reaction mixture directly into a beaker of ligroin (petroleum ether) or hexane on ice.

    • Result: The product precipitates immediately (thermal shock), stopping decarboxylation instantly.

Data: Solvent Selection Guide
SolventBoiling Point (°C)SuitabilityRisk Factor
Dowtherm A 258Excellent Low (Inert)
Diphenyl Ether259GoodLow (Solid at RT, messy workup)
Mineral Oil>300ModerateHigh (Hard to remove, leads to tar)
Ethylene Glycol197Poor High (Promotes H-bonding/decarboxylation)

Module 3: Workup & Purification (The "Safe Zone")

Scenario: Acid/Base Extraction

The Problem: You successfully synthesized the Q4CA ester, but during hydrolysis (saponification) or acidification, the product bubbles and degrades.

The Solution: Avoid the Isoelectric Point (pI). Q4CA is most stable as a salt (anion or cation), not as the free acid zwitterion.

Troubleshooting Logic Tree

Follow this decision matrix to determine your safe handling conditions.

PurificationLogic Start Start: Crude Reaction Mixture IsEster Is it an Ester? Start->IsEster Hydrolysis Hydrolysis Required IsEster->Hydrolysis Yes TempCheck Can you keep T < 60°C? Hydrolysis->TempCheck LiOH Use LiOH/THF/H2O (Mild Saponification) TempCheck->LiOH Yes Stop STOP! High Risk of Decarboxylation TempCheck->Stop No (Refluxing Acid) AcidWorkup Acidify to pH 3-4? LiOH->AcidWorkup AcidWorkup->Stop Yes (Zwitterion Zone) SafePrecip Acidify to pH 1-2 (HCl) OR Keep Basic (pH > 10) AcidWorkup->SafePrecip No (Cation/Anion Zone)

Figure 2: Decision matrix for safe hydrolysis and workup of Q4CA derivatives.

FAQ: Purification

Q: My product precipitates at pH 4, but that's the "Danger Zone." What do I do? A: Precipitation at pH 4 is common because zwitterions have the lowest solubility.

  • Protocol: Perform the precipitation at 0°C (Ice Bath) . Decarboxylation is thermally driven.[5][6] If you filter at 0°C and dry under vacuum at room temperature (not in an oven), you will preserve the carboxyl group.

Q: Can I use recrystallization? A: Avoid boiling alcohols.

  • Alternative: Dissolve the Q4CA in minimal basic water (pH 10, NaHCO₃), filter off impurities, then slowly acidify with cold HCl while stirring in an ice bath.

Module 4: Advanced Strategies (Prevention)

If the thermal route fails, switch to these engineered solutions.

Flow Chemistry (Residence Time Control)

Decarboxylation is a first-order reaction dependent on time.

  • Method: Pump the reactant through a heated coil (250°C) with a residence time of <1 minute.

  • Benefit: The cyclization (fast) occurs, but the mixture exits the heated zone and is quenched before the slower decarboxylation step can proceed significantly.

The "Trojan Horse" Ester

Never isolate the free acid if you don't have to.

  • Strategy: Synthesize the tert-butyl ester or benzyl ester directly.

  • Why: These esters do not form the zwitterion. They can be cleaved later under non-thermal conditions (TFA for t-butyl, Hydrogenation for benzyl) to release the acid at the very last step of your synthesis.

References

  • Brown, E. V. "The Hammick Reaction of Methoxypyridinecarboxylic Acids." Journal of Organic Chemistry, vol. 30, no. 5, 1965.

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, vol. 61, no. 10, 1939.

  • Riegel, B., et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, vol. 68, no. 7, 1946.

  • Ashcroft, W. R., et al. "Mechanism of the Decarboxylation of Heteroaromatic Acids." Journal of the Chemical Society, Perkin Transactions 1, 1990.

Disclaimer: These protocols involve high temperatures and hazardous solvents. Always consult your institution's safety data sheets (SDS) and perform a risk assessment before attempting these reactions.

Sources

Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 6-Bromoquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a crucial intermediate in the development of various pharmaceuticals, including kinase inhibitors like Omipalisib (GSK2126458), robust and scalable synthesis of this molecule is of paramount importance.[1]

This document moves beyond simple procedural outlines to address the nuanced challenges of scale-up, focusing on the causality behind common failures and providing field-proven troubleshooting strategies. We will explore common synthetic routes, dissect critical process parameters, and offer solutions to frequently encountered problems.

Section 1: Synthetic Strategies & Key Considerations for Scale-Up

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Gould-Jacobs reactions.[2][3] For this compound and its precursors, the Gould-Jacobs reaction is particularly prevalent due to its reliable formation of the 4-hydroxyquinoline scaffold, which can then be further functionalized.[4]

A common and effective pathway begins with 4-bromoaniline and proceeds through several key transformations. The major challenges during scale-up are often related to thermal management, reagent handling, and product isolation.

General Synthetic Workflow

The diagram below illustrates a frequently employed synthetic route, highlighting the critical stages where scale-up issues are most likely to arise.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Step 4: Decarboxylation cluster_4 Step 5: Halogenation cluster_5 Step 6: Carboxylation (Alternative to Steps 3 & 4) A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate (EMME) B Anilinomethylene Malonate Intermediate A->B Ethanol Reflux or Microwave Irradiation [15] C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate B->C High-Temp Solvent (e.g., Diphenyl Ether, Dowtherm A) ~250 °C [1] B->C D 6-Bromo-4-hydroxyquinoline-3-carboxylic acid C->D Aqueous NaOH Reflux [8] C->D E 6-Bromoquinolin-4-ol D->E Heat in High-Temp Solvent D->E F 6-Bromo-4-chloroquinoline E->F POCl₃, DMF (cat.) Reflux [5] E->F G This compound (Final Product) F->G Requires conversion of -Cl to a carboxyl group, often via a cyano intermediate followed by hydrolysis. [14]

Caption: A common synthetic pathway for 6-Bromoquinoline derivatives.

An alternative and often more direct route involves the decarboxylation of an intermediate to yield 6-bromoquinolin-4-ol, followed by chlorination and subsequent conversion to the carboxylic acid.[5] However, this guide will focus on challenges applicable to the core transformations common to most routes.

Section 2: Troubleshooting Guide

This section addresses specific, recurring problems encountered during the scale-up of this synthesis in a question-and-answer format.

Problem 1: Severe Tarring and Low Yields in Thermal Cyclization (Step 2)

Q: During the scale-up of the Gould-Jacobs cyclization from the anilinomethylene malonate intermediate, my reaction mixture turns into a dark, intractable tar, resulting in a significant yield loss. What is the root cause and how can I mitigate this?

A: This is a classic scale-up challenge driven by thermal control.

  • Causality — The Problem of Hotspots: The cyclization reaction requires high temperatures (typically 220-250 °C) to proceed effectively.[6] On a small scale, heat is distributed evenly. However, in large reactors, inefficient stirring and poor heat transfer can create localized "hotspots." These hotspots can exceed the optimal reaction temperature, leading to the thermal decomposition of starting materials and intermediates, which then polymerize into high-molecular-weight tars.

  • Troubleshooting & Optimization:

    • Reactor and Agitation Integrity: Ensure the reactor's heating mantle or jacket provides uniform heating. Most importantly, confirm that the agitation (stirring) is sufficient to maintain a homogenous temperature throughout the reaction mass. A vortex should be clearly visible. For very viscous mixtures, specialized agitators may be required.

    • Controlled Rate of Addition: Instead of heating the entire batch at once, a more controlled method is to pre-heat the high-boiling solvent (e.g., diphenyl ether) to the target temperature and then add the anilinomethylene malonate intermediate portion-wise or via a dropping funnel.[7] This allows the exothermic components of the reaction to be managed and prevents temperature overshoots.

    • Solvent Selection: While diphenyl ether is common, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) has a more stable and slightly higher boiling point, which can provide a wider operating window and better thermal stability.

    • Inert Atmosphere: Ensure the reaction is conducted under a nitrogen or argon atmosphere.[6] Oxygen ingress at these high temperatures can lead to oxidative side reactions, contributing to color formation and degradation.

Problem 2: Hazardous and Inefficient POCl₃ Quench (Step 5)

Q: The chlorination of 6-bromoquinolin-4-ol with phosphorus oxychloride (POCl₃) works well in the lab, but on a larger scale, the reaction is sluggish, and quenching the excess POCl₃ is extremely hazardous. How can I improve safety and efficiency?

A: Handling and quenching POCl₃ is one of the most critical safety and process challenges in this synthesis.

  • Causality — Reactivity and Exotherms: POCl₃ reacts violently and highly exothermically with water and other protic solvents, releasing large volumes of corrosive HCl gas. A large-scale, uncontrolled quench can lead to a dangerous runaway reaction, causing a rapid pressure increase and potential reactor failure. Sluggish reactions are often due to insufficient activation.

  • Troubleshooting & Optimization:

    • Catalysis is Key: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is crucial for this reaction's success.[7] DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a much more potent chlorinating agent for this substrate. On scale-up, ensure the DMF is added and well-mixed before heating.

    • Solvent Use: While the reaction can be run neat in POCl₃, using a high-boiling inert solvent like toluene or o-dichlorobenzene can improve process control and moderate the reaction.[1]

    • Controlled Reverse Quench: The safest way to handle the quench is a "reverse quench." Slowly and controllably add the reaction mixture to a separate, well-stirred vessel containing a mixture of ice and water. Never add water directly to the hot POCl₃ mixture. The quench vessel must be adequately vented to handle the HCl off-gas, potentially with a scrubber system.

    • Post-Quench Neutralization: After the quench, the acidic aqueous solution must be neutralized. A slow, portion-wise addition of a saturated base solution (e.g., sodium bicarbonate or potassium hydroxide) while monitoring the temperature and pH is essential to precipitate the 6-bromo-4-chloroquinoline product.[1][6]

Problem 3: Incomplete Saponification and Product Precipitation Issues (Step 3)

Q: The saponification of the ethyl ester to the carboxylic acid is not going to completion, and during the acidic workup, the product either oils out or precipitates in an unmanageable form. How can I achieve a clean and complete reaction?

A: This issue stems from a combination of reaction kinetics and the physical properties of the product.

  • Causality — Heterogeneity and Solubility: The starting ester may have limited solubility in the aqueous sodium hydroxide solution, leading to a heterogeneous mixture where the reaction only occurs at the interface.[5] The resulting sodium salt of the carboxylic acid is typically soluble, but the free carboxylic acid is often very poorly soluble in water. If the pH is lowered too quickly or without sufficient stirring, the product can "crash out" as an amorphous solid or oil, trapping impurities.

  • Troubleshooting & Optimization:

    • Phase Transfer Catalyst or Co-Solvent: To improve the reaction rate, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a water-miscible co-solvent (e.g., ethanol, THF) to homogenize the reaction mixture.

    • Controlled Acidification: The key to obtaining a filterable solid is controlled precipitation. Cool the solution of the sodium carboxylate salt (e.g., in an ice bath) and add the acid (e.g., 10 N HCl) slowly with vigorous stirring. Monitor the pH throughout the addition. Often, the best crystalline form is obtained by adjusting the pH to a specific value (e.g., pH 1-2) and then allowing the mixture to stir for a period (e.g., 1-2 hours) to allow for crystal growth.[5]

    • Monitor for Completion: Before workup, confirm the reaction is complete using a method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure no starting ester remains.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for industrial-scale production? A: While multiple routes exist, those that proceed through the 6-bromoquinolin-4-ol intermediate are common. A patent for preparing 6-bromo-4-chloroquinoline highlights a three-step reaction from 4-bromoaniline with a comprehensive yield of 70% or above, which is a significant improvement over older methods yielding 26-42% and is suitable for industrial production.[8] The choice often depends on the cost of raw materials, overall yield, and process safety.

Q2: What are the primary safety hazards I need to consider for scale-up? A: The two most significant hazards are:

  • High Temperatures: The thermal cyclization step operates at ~250 °C, posing a severe burn risk and requiring specialized high-temperature equipment. Runaway reactions are a concern if thermal control is lost.

  • Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[6][7] Strong acids and bases are used throughout the process. A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.

Q3: How can I effectively monitor the progress of these reactions in a plant setting? A: In-process controls (IPCs) are essential. For most steps, HPLC is the gold standard. It can quantify the disappearance of starting material and the appearance of the product. For faster checks, TLC can be used, but it is less quantitative. For the final steps, monitoring pH during workup and isolation is a critical process parameter.

Section 4: Data Summary Table

The following table provides an overview of typical conditions and expected outcomes for the key synthetic steps.

StepReactionKey ReagentsSolventTemp (°C)Typical YieldRef.
1Condensation4-Bromoaniline, EMMEEthanol~80 °C>95%[7]
2CyclizationAnilinomethylene MalonateDiphenyl Ether~250 °C60-85%[6][7]
3SaponificationEthyl Ester, NaOHWater/EthanolReflux~96%[5]
5Chlorination6-Bromoquinolin-4-ol, POCl₃Neat or Toluene~110 °C81-93%[1][6]

Section 5: Troubleshooting Logic Flow

This diagram provides a logical path for diagnosing low-yield issues during the critical cyclization step.

G Start Problem: Low Yield in Thermal Cyclization Step Check_Temp 1. Verify Bulk Temperature and Agitation Start->Check_Temp Temp_OK Is Temperature Uniform and at Target (e.g., 250°C)? Check_Temp->Temp_OK Improve_Mixing Action: Increase Agitator RPM. Consider reactor baffling or different impeller design. Temp_OK->Improve_Mixing No Check_Addition 2. Review Reagent Addition Protocol Temp_OK->Check_Addition Yes Addition_OK Was reactant added slowly to pre-heated solvent? Check_Addition->Addition_OK Implement_Slow_Add Action: Implement controlled portion-wise addition to manage exotherms. Addition_OK->Implement_Slow_Add No Analyze_Impurity 3. Analyze Crude Product (HPLC, NMR) Addition_OK->Analyze_Impurity Yes Impurity_Profile What is the major impurity? Analyze_Impurity->Impurity_Profile High_SM High Starting Material Impurity_Profile->High_SM Starting Material High_Polymer High MW Polymer/Tar Impurity_Profile->High_Polymer Polymer/Tar Increase_Time_Temp Action: Increase reaction time or slightly increase temperature (e.g., by 5-10°C). High_SM->Increase_Time_Temp Decrease_Temp Action: Decrease temperature (e.g., by 10°C) and ensure strict inert atmosphere. High_Polymer->Decrease_Temp

Caption: A decision tree for troubleshooting low yields in the cyclization step.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • 6-bromo-4-chloroquinoline preparation method. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Wang, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (2018, May 29). Slideshare. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace@UKZN. Retrieved from [Link]

Sources

Technical Support Center: Production of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromoquinoline-4-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our aim is to equip you with the knowledge to manage impurities effectively and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Problem 1: Low Yield in Doebner Synthesis of this compound

Question: We are attempting to synthesize this compound via the Doebner reaction using 4-bromoaniline, an aldehyde, and pyruvic acid, but are consistently obtaining low yields. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the Doebner reaction are a common issue, often stemming from substrate reactivity, suboptimal reaction conditions, or competing side reactions.[1]

Causality and Recommended Solutions:

  • Substrate Reactivity: 4-bromoaniline, due to the electron-withdrawing nature of the bromine atom, is less nucleophilic than aniline. This reduced reactivity can lead to slower reaction rates and lower conversion.[2]

    • Optimization: A modified "Doebner hydrogen-transfer reaction" has been shown to improve yields for electron-deficient anilines.[1] This often involves the use of a Lewis acid catalyst.

  • Reaction Conditions: The choice of catalyst and solvent, as well as the reaction temperature, are critical.

    • Catalyst: While Brønsted acids like hydrochloric acid or sulfuric acid are traditionally used, Lewis acids such as tin tetrachloride or boron trifluoride etherate (BF₃·THF) can be more effective for less reactive anilines.[1][2]

    • Solvent: Ethanol is a common solvent, but acetonitrile (MeCN) has been demonstrated to be an excellent alternative, sometimes facilitating an easier work-up.[2]

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. A systematic temperature screen (e.g., 60-100 °C) is recommended to find the optimal balance between reaction speed and impurity formation.

  • Side Reactions: The Doebner reaction is known to produce byproducts, which can reduce the yield of the desired product.[3] One common side reaction is the formation of 2-methylquinoline-4-carboxylic acid derivatives when pyruvic acid self-condenses.[3]

Experimental Protocol: Optimized Doebner Synthesis

This protocol is a representative procedure based on literature for similar substrates and can be optimized further.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in acetonitrile.

  • Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·THF (0.3 eq), to the mixture.

  • Initial Reaction: Stir the mixture at 65 °C for 10-15 minutes to facilitate the formation of the Schiff base intermediate.

  • Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (1.2 eq) in acetonitrile to the reaction mixture over 1-2 hours. A slow addition rate can help to minimize the self-condensation of pyruvic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[4]

Problem 2: Formation of Colored Impurities in Pfitzinger Synthesis

Question: We are using the Pfitzinger reaction with 5-bromoisatin and a ketone to synthesize this compound, but our final product is highly colored, suggesting the presence of impurities. How can we minimize these impurities?

Answer:

The Pfitzinger reaction is a robust method for preparing quinoline-4-carboxylic acids from isatins.[5] However, the use of a strong base and elevated temperatures can sometimes lead to side reactions and the formation of colored byproducts.

Causality and Recommended Solutions:

  • Incomplete Reaction or Side Reactions: The reaction involves the base-catalyzed opening of the isatin ring, followed by condensation with the ketone and subsequent cyclization. Incomplete reactions or side reactions involving the ketone or the isatin intermediate can lead to colored impurities.

  • Oxidation: The quinoline ring system can be susceptible to oxidation under certain conditions, leading to colored byproducts.

  • Purity of Starting Materials: The purity of the 5-bromoisatin and the ketone is crucial. Impurities in the starting materials can be carried through the reaction or participate in side reactions.

Experimental Protocol: Pfitzinger Synthesis and Purification

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water.

  • Isatin Addition: Add 5-bromoisatin (1.0 eq) to the basic solution and stir at room temperature for about an hour, or until the isatin has dissolved and the color of the solution changes, indicating the opening of the lactam ring.

  • Ketone Addition: Add the ketone (e.g., acetone or acetophenone, 1.5 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary depending on the ketone used.[6]

  • Work-up: After completion, cool the reaction mixture and pour it into cold water. Acidify the solution with concentrated hydrochloric acid to precipitate the crude this compound.

  • Purification:

    • Recrystallization: Aromatic carboxylic acids can be effectively purified by recrystallization.[4] A common method involves dissolving the crude product in a hot basic solution (e.g., aqueous sodium carbonate), treating with activated charcoal to remove colored impurities, filtering the hot solution, and then re-precipitating the purified acid by adding a strong acid.

    • Solvent Recrystallization: Alternatively, recrystallization from a suitable solvent mixture such as ethanol/water or acetic acid can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The impurity profile will depend on the synthetic route chosen:

  • Doebner Synthesis:

    • Unreacted Starting Materials: 4-bromoaniline, the aldehyde, and pyruvic acid.

    • Side Products from Pyruvic Acid: 2-methyl-6-bromoquinoline-4-carboxylic acid can form from the self-condensation of pyruvic acid followed by reaction with 4-bromoaniline.[3]

    • Polymeric Materials: The Doebner-von Miller reaction, a related synthesis, is notorious for producing tar-like polymers, and similar issues can arise in the Doebner synthesis under harsh acidic conditions.[7]

  • Pfitzinger Synthesis:

    • Unreacted Starting Materials: 5-bromoisatin and the ketone.

    • Incomplete Cyclization Products: Intermediates from the condensation of the opened isatin ring with the ketone that have not fully cyclized.

    • Over-alkylation/Condensation Products: If the ketone has multiple reactive sites, more complex products may form.

Q2: How can I best purify the final this compound product?

A2: A multi-step purification strategy is often most effective:

  • Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., sodium carbonate or sodium hydroxide). Wash the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral or basic impurities. Re-precipitate the carboxylic acid by acidifying the aqueous layer with a strong acid (e.g., HCl).

  • Recrystallization: Recrystallize the precipitated solid from a suitable solvent system. Good solvent choices for aromatic carboxylic acids include ethanol, acetic acid, or mixtures of these with water.[4][8]

  • Activated Charcoal Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with activated charcoal before filtration and recrystallization can help to remove colored impurities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities. The aromatic region of the ¹H NMR spectrum will be particularly informative for identifying regioisomers or other aromatic byproducts.

  • Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of the product and for identifying the molecular weights of unknown impurities, which can provide clues to their structures.

Data and Protocols

Table 1: Potential Impurities and their Identification
Potential ImpuritySynthetic RouteIdentification MethodExpected Analytical Signature
4-BromoanilineDoebnerHPLC, NMRCharacteristic signals in NMR and a distinct peak in the HPLC chromatogram.
5-BromoisatinPfitzingerHPLC, NMRUnique chemical shifts in NMR and a separate peak in the HPLC analysis.
2-Methyl-6-bromoquinoline-4-carboxylic acidDoebnerHPLC, NMR, MSA methyl singlet in the ¹H NMR spectrum and a corresponding molecular ion peak in the mass spectrum.
Dihydroquinoline intermediatesDoebnerHPLC, MSA molecular ion peak corresponding to the addition of two hydrogens compared to the final product.
Experimental Protocol: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the quinoline core has strong absorbance (e.g., 254 nm or 310 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

Visualizations

Diagram 1: General Workflow for Purification of this compound

PurificationWorkflow crude Crude Product dissolve Dissolve in aq. Base (e.g., Na2CO3 soln) crude->dissolve wash Wash with Organic Solvent dissolve->wash Removes neutral/ basic impurities acidify Acidify with HCl to Precipitate wash->acidify filter1 Filter and Collect Solid acidify->filter1 recrystallize Recrystallize from suitable solvent (e.g., EtOH/Water) filter1->recrystallize Removes soluble impurities filter2 Filter and Dry recrystallize->filter2 pure Pure 6-Bromoquinoline- 4-carboxylic Acid filter2->pure

Caption: A general workflow for the purification of crude this compound.

Diagram 2: Logical Relationship of Impurity Formation in Doebner Synthesis

DoebnerImpurities cluster_reactants Reactants cluster_products Products aniline 4-Bromoaniline desired 6-Bromoquinoline- 4-carboxylic Acid aniline->desired impurity1 Unreacted Starting Materials aniline->impurity1 impurity2 2-Methyl-6-bromoquinoline- 4-carboxylic Acid aniline->impurity2 aldehyde Aldehyde aldehyde->desired aldehyde->impurity1 impurity3 Polymeric Tars aldehyde->impurity3 Acid-catalyzed polymerization pyruvic Pyruvic Acid pyruvic->desired pyruvic->impurity1 pyruvic->impurity2 Self-condensation

Sources

How to remove unreacted starting materials from 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and practical advice for the purification of 6-bromoquinoline-4-carboxylic acid, a crucial building block in pharmaceutical research and development. As a Senior Application Scientist, this guide synthesizes established chemical principles with field-proven insights to help you overcome common challenges in obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily solid. What is the likely cause and the best initial purification step?

A dark, oily, or tar-like appearance in the crude product is a common issue, particularly in Doebner or Pfitzinger reactions, which are often used for the synthesis of quinoline-4-carboxylic acids[1]. This is typically due to the formation of polymeric byproducts from the starting materials, especially under strong acidic or high-temperature conditions[1].

The most effective initial purification step is an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group on your target compound to separate it from neutral and basic impurities.

Q2: Can you provide a detailed protocol for the acid-base extraction of this compound?

Certainly. The following protocol is a robust method for the initial purification of your crude product. The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt, allowing for the removal of non-acidic impurities.

Protocol: Acid-Base Extraction of this compound

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)

  • Deionized water

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Suspend the crude product in a suitable organic solvent, such as ethyl acetate. Use a volume that is approximately 10-20 times the mass of the crude material.

  • Basification: Transfer the suspension to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The this compound will react with the NaOH to form its sodium salt, which is soluble in the aqueous layer.

  • Extraction: Allow the layers to separate. The aqueous layer (containing the sodium salt of your product) should be drained into a clean beaker. Extract the remaining organic layer with another portion of 1 M NaOH to ensure complete transfer of the product to the aqueous phase. Combine the aqueous extracts.

  • Back-washing (Optional but Recommended): To remove any remaining neutral impurities from the combined aqueous extracts, perform a "back-wash" with a fresh portion of ethyl acetate. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with constant stirring to acidify the solution. Monitor the pH closely. As the solution becomes acidic (target pH of approximately 4-5), the this compound will precipitate out as a solid. A detailed experimental procedure for a similar Pfitzinger synthesis confirms that acidification to pH 4 is effective for precipitating quinoline-4-carboxylic acid derivatives[2].

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts. Subsequently, a wash with a small amount of a non-polar solvent like petroleum ether or hexane can help remove any residual non-polar impurities. One patent describes washing a similar bromo-quinoline derivative with n-hexane[3].

  • Drying: Dry the purified solid under vacuum to a constant weight.

Q3: After acid-base extraction, my product is still not pure enough. What is the next step?

Recrystallization is the ideal second step to achieve high purity. This technique relies on the differential solubility of your product and the remaining impurities in a chosen solvent at different temperatures.

Q4: How do I choose the right solvent for the recrystallization of this compound?

The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. Based on the polar nature of the carboxylic acid and the aromatic quinoline core, polar aprotic solvents are a good starting point.

Solubility Profile of this compound and Related Starting Materials:

CompoundWaterEthanolAcetoneEthyl AcetateDMFDMSO
This compound Slightly Soluble[3]Soluble in hotLikely solubleLikely solubleSoluble in hot Soluble
4-Bromoaniline (Starting Material)InsolubleSolubleSolubleSolubleSolubleSoluble
Isatin (Starting Material)Low solubilitySoluble in hotSolubleSolubleSoluble Soluble
Pyruvic Acid (Starting Material)MiscibleMiscibleMiscibleSolubleMiscibleMiscible

Data compiled from multiple sources. "Likely soluble" is inferred from the solubility of similar structures.

Recommended Recrystallization Solvent:

N,N-Dimethylformamide (DMF) is a promising solvent for the recrystallization of this compound. It is a polar aprotic solvent capable of dissolving many organic compounds at elevated temperatures. If your compound is soluble only in hot DMF, a useful technique is to add a co-solvent (or "anti-solvent") to induce crystallization upon cooling[4].

Protocol: Recrystallization of this compound from DMF

Objective: To achieve high purity of this compound by removing closely related impurities.

Materials:

  • Purified this compound (from acid-base extraction)

  • N,N-Dimethylformamide (DMF)

  • Deionized water (as an anti-solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of hot DMF. Heat the solution gently on a hot plate until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form readily, you can induce crystallization by adding a seed crystal or by gently scratching the inside of the flask with a glass rod.

  • Addition of Anti-solvent: If crystallization is sluggish or incomplete, slowly add deionized water dropwise to the cooled DMF solution with gentle swirling. The addition of the anti-solvent will decrease the solubility of your product and promote crystallization. Continue adding water until the solution becomes slightly turbid.

  • Cooling: Allow the flask to stand at room temperature for the crystals to grow, and then place it in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 DMF/water, followed by a wash with cold deionized water to remove the DMF. A final wash with a volatile, non-polar solvent like ethyl acetate can aid in drying[5].

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after acid-base extraction Incomplete precipitation during acidification. The pKa of the quinoline nitrogen can affect the overall acidity.Ensure the pH is lowered sufficiently (pH 4-5). Check the pH of the filtrate after collection; if it is not strongly acidic, more acid may be needed.
Product is partially soluble in water.Minimize the volume of water used and ensure all washes are done with cold water.
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.Use a larger volume of solvent or a solvent system where the compound is less soluble. Add the anti-solvent at a slightly warmer temperature before slow cooling.
Colored impurities remain after recrystallization Co-crystallization with impurities.Consider adding a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. Use this sparingly as it can also adsorb your product.
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal. Slowly add an anti-solvent.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

PurificationWorkflow Crude Crude Product (Dark, Oily Solid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AddBase Add 1M NaOH (Aqueous Layer) Dissolve->AddBase Separate_Aq Separate Aqueous Layer (Contains Sodium Salt) AddBase->Separate_Aq Extraction Acidify Acidify with 1M HCl to pH 4-5 Separate_Aq->Acidify Precipitate Precipitate Forms Acidify->Precipitate FilterWash Filter and Wash (Water & Hexane) Precipitate->FilterWash Intermediate Partially Purified Solid FilterWash->Intermediate Recrystallize Recrystallize from Hot DMF +/- Water Intermediate->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: Purification workflow for this compound.

Understanding the Chemistry of Purification

The success of the acid-base extraction hinges on the significant difference in pKa between the carboxylic acid group of the product and the starting materials.

pKa Values of Key Compounds:

CompoundFunctional GroupApproximate pKa
This compound Carboxylic Acid~4-5 (estimated)
4-Bromoaniline (Starting Material)Aromatic Amine3.86
Pyruvic Acid (Starting Material)Carboxylic Acid2.5

The pKa of 4-bromoaniline indicates it is a weak base[6]. During the basification step with NaOH, the carboxylic acid of the product is deprotonated to its highly water-soluble sodium salt, while the basicity of the quinoline nitrogen is not strong enough to prevent this. Unreacted 4-bromoaniline, being a weak base, will remain in the organic layer. Any unreacted pyruvic acid will also be extracted into the aqueous layer as its sodium salt. However, its higher water solubility means it is often removed during initial workup washes.

The subsequent acidification protonates the carboxylate, regenerating the water-insoluble carboxylic acid, which then precipitates from the aqueous solution.

This targeted approach, combining a selective chemical transformation (salt formation) with physical separation techniques (extraction and recrystallization), is a powerful strategy for isolating your desired compound from a complex reaction mixture.

References

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid. (EP 0351889 B1).
  • ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (CN106432073B).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

Sources

Catalyst selection for cross-coupling reactions with bromoquinolines

[1]

Topic: Catalyst Selection & Troubleshooting for Bromoquinoline Scaffolds Ticket ID: BQ-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Bromoquinoline Challenge

Welcome to the technical support hub for heteroaryl cross-coupling. Bromoquinolines are deceptive substrates. While they appear to be standard aryl halides, the fused pyridine-benzene system creates a non-uniform electronic environment that ruins standard "screen-and-pray" campaigns.

The Core Problem: The quinoline nitrogen is a strong





This guide provides a logic-driven protocol to select the correct catalyst system (Precatalyst + Ligand) based on the specific electronic and steric demands of your substrate.

Module 1: Reactivity Profiling & Catalyst Selection

Before selecting a catalyst, identify your Reactivity Zone . The quinoline ring is not uniform; the position of the bromine dictates the mechanism of failure.

Zone A: The Electron-Deficient C2 & C4 Positions
  • Behavior: Similar to 2-bromopyridine. Highly activated for oxidative addition (fast) but prone to competing nucleophilic aromatic substitution (

    
    ) side reactions.
    
  • Risk: The resulting Pd(II) intermediate is electron-poor and stable, making transmetalation (Suzuki) or amine binding (Buchwald) the rate-determining step.

  • Recommended System:

    • Ligand: XPhos or SPhos .[1] These electron-rich dialkylbiaryl phosphines accelerate oxidative addition and facilitate reductive elimination.

    • Precatalyst: XPhos Pd G4 .

Zone B: The Benzenoid C3, C5, C6, C7 Positions
  • Behavior: Behaves like a deactivated aryl bromide. Oxidative addition is slower and is the rate-determining step.

  • Risk: Catalyst decomposition before oxidative addition occurs.

  • Recommended System:

    • Ligand: RuPhos (for amines) or AmPhos .

    • Precatalyst: RuPhos Pd G4 .

Zone C: The "Peri" Effect (C8 Position)[1]
  • Behavior: The C8 position is sterically crowded and electronically unique due to the proximity of the quinoline nitrogen lone pair.[2]

  • Risk: The nitrogen can chelate to the Pd center after oxidative addition, locking the catalyst in a specific geometry that prevents transmetalation.

  • Recommended System:

    • Ligand: BrettPhos or AdBrettPhos .[3] These are extremely bulky ligands that sterically preclude the quinoline nitrogen from binding to the palladium center.

Module 2: Visualization of Reactivity Logic

The following diagram illustrates the decision matrix for ligand selection based on the bromine position and the specific failure mode associated with it.

BromoquinolineLogicStartSubstrate Analysis:Bromoquinoline PositionPos2_4Positions 2 or 4(Electron Deficient)Start->Pos2_4Pos3_6Positions 3, 5, 6, 7(Benzenoid/Deactivated)Start->Pos3_6Pos8Position 8(Peri-Effect/Chelation)Start->Pos8Issue2Issue: Stable Pd(II) IntermediateSlow TransmetalationPos2_4->Issue2Issue3Issue: Slow Oxidative AdditionCatalyst DeathPos3_6->Issue3Issue8Issue: N-Chelation to PdCatalyst PoisoningPos8->Issue8Sol2Solution: XPhos Pd G4(Boosts Transmetalation)Issue2->Sol2SelectSol3Solution: RuPhos Pd G4(Boosts Oxidative Addition)Issue3->Sol3SelectSol8Solution: BrettPhos/AdBrettPhos(Steric Bulk prevents Chelation)Issue8->Sol8Select

Caption: Decision matrix for matching ligand sterics and electronics to the specific bromoquinoline regioisomer.

Module 3: Troubleshooting Guide (FAQ Format)

Scenario 1: The "Black Box" Failure

Q: I added Pd(PPh


A: You are experiencing rapid catalyst decomposition (Pd aggregation) leading to "Pd Black."

  • Root Cause: The quinoline nitrogen displaced the PPh

    
     ligands. PPh
    
    
    binds weakly. Once displaced, the "naked" Pd atoms aggregate into inactive nanoparticles.
  • The Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G4) .

    • Why? G4 precatalysts contain a bulky ligand pre-ligated to Pd.[1] They do not rely on an equilibrium to form the active species. They release the active L-Pd(0) species only when the base is added, ensuring the catalyst enters the cycle immediately without poisoning.

Scenario 2: The "Stalled" Suzuki Coupling

Q: I am coupling 2-bromoquinoline with a phenylboronic acid. The reaction goes to 40% conversion and stops. Adding more catalyst doesn't help.

A: This is likely Protodeboronation of the boronic acid or Inhibitory Chelation .

  • Root Cause: 2-bromoquinolines creates an electron-poor Pd(II) species. If the transmetalation is slow, the boronic acid has time to hydrolyze (protodeboronation) under basic conditions.

  • The Fix:

    • Switch Base: Use K

      
      PO
      
      
      instead of Na
      
      
      CO
      
      
      . Anhydrous conditions often help.[4]
    • Water Management: While Suzuki requires some water, too much accelerates deboronation. Use Dioxane:Water (10:1) rather than 1:1.

    • Reverse the Polarity: If possible, use Quinoline-2-boronic acid pinacol ester + Aryl Bromide. (Note: 2-pyridyl/quinolyl boronates are unstable; use MIDA boronates if this direction is required).

Scenario 3: Buchwald-Hartwig Failure (No Conversion)

Q: Trying to couple a primary amine to 6-bromoquinoline. Starting material is recovered unchanged.

A: The catalyst is likely resting in an off-cycle state, or the amine is binding to the Pd.

  • The Fix: Use the BrettPhos or RuPhos system.

  • Protocol Adjustment:

    • Base: Use NaOtBu (Sodium tert-butoxide). It is strong enough to deprotonate the amine-Pd complex to facilitate reductive elimination.

    • Pre-activation: Do not mix everything at once. If using Pd(OAc)

      
       + Ligand (not recommended, but if necessary), heat them in solvent for 5 mins before adding the substrate to form the active catalyst. Strong recommendation:  Use RuPhos Pd G4  directly.
      

Module 4: Experimental Protocols

Standard Protocol: Suzuki-Miyaura Coupling of Bromoquinolines

Recommended for initial screening of 2-, 3-, or 6-bromoquinolines.

ComponentEquivalentsNotes
Bromoquinoline 1.0 equivLimiting reagent
Boronic Acid 1.5 equivExcess to account for deboronation
Catalyst 0.02 - 0.05 equivXPhos Pd G4 (CAS: 1599466-81-5)
Base 2.0 - 3.0 equivK

PO

(0.5 M in water)
Solvent [0.2 M]THF or 1,4-Dioxane
Temperature 60°C - 80°CMonitor by LCMS at 1h and 4h

Step-by-Step:

  • Charge a vial with Bromoquinoline, Boronic Acid, and XPhos Pd G4.

  • Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills the active monomeric Pd(0).

  • Add anhydrous THF/Dioxane via syringe.

  • Add degassed aqueous K

    
    PO
    
    
    solution.
  • Heat to 60°C.

  • Validation: If the solution remains clear/yellow/orange, the catalyst is active. If it turns black/precipitates immediately, check oxygen exclusion.

Standard Protocol: Buchwald-Hartwig Amination

Recommended for coupling primary/secondary amines to bromoquinolines.

ComponentEquivalentsNotes
Bromoquinoline 1.0 equiv
Amine 1.2 equiv
Catalyst 0.01 - 0.03 equivRuPhos Pd G4 (CAS: 1599466-83-7)
Base 1.5 equivNaOtBu (Solid, Anhydrous)
Solvent [0.2 M]Toluene or t-Amyl Alcohol
Temperature 80°C - 100°C

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, add Bromoquinoline, Base (NaOtBu), and RuPhos Pd G4 to the vial.

  • Add the Amine (if solid). If liquid, add after solvent.

  • Add anhydrous Toluene.

  • Seal and heat.

  • Troubleshooting: If coupling fails with NaOtBu (functional group incompatibility), switch to Cs

    
    CO
    
    
    and use BrettPhos Pd G4 in Dioxane at 100°C.

Module 5: Mechanism of Failure (Visualization)

Understanding why the reaction fails is key to fixing it. The diagram below shows the competition between the productive cycle and the "Quinoline Trap."

FailureMechanismPd0L-Pd(0)Active CatalystOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Ar-BrN_CoordNitrogen Displacement(Quinoline-Pd-Br)OxAdd->N_Coord Small Ligand (PPh3)Quinoline N binds PdTransMetTransmetalation/Amine BindOxAdd->TransMet Bulky Ligand (XPhos)Prevents N-bindingPdBlackPd Black(Inactive Aggregates)N_Coord->PdBlack Ligand LossRedElimReductive Elimination(Product)TransMet->RedElimRedElim->Pd0 Regenerate

Caption: Pathway divergence: Bulky ligands (Green path) prevent the quinoline nitrogen from displacing the ligand (Red path).

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Valente, C., et al. (2012). "Pd-PEPPSI Complexes and the Negishi Cross-Coupling of Heteroaryl Halides." Angewandte Chemie International Edition.

  • Malinowski, J. T., et al. (2020). "Development of a General Method for the Suzuki-Miyaura Coupling of 2-Heteroaryl Boronates." Journal of Organic Chemistry.

Navigating the Nuances of 6-Bromoquinoline-4-carboxylic Acid: A Technical Guide to Reaction Workup and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Bromoquinoline-4-carboxylic acid. As a Senior Application Scientist, I've designed this guide to move beyond generic protocols and provide you with in-depth, field-proven insights into the workup procedures for reactions involving this versatile building block. This resource is structured to anticipate and address the specific challenges you may encounter, ensuring the integrity and success of your experiments.

Understanding the Core Chemistry: Physicochemical Properties

Before delving into specific reaction workups, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate the logic behind every extraction, wash, and purification step.

PropertyValue/InformationSignificance for Workup Procedures
Molecular Weight 252.06 g/mol Influences diffusion rates during chromatography and extraction.
Appearance Typically a cream-colored to light brown powder.Visual cue for purity; color changes may indicate impurities or degradation.
pKa (Carboxylic Acid) Estimated to be around 2-3.The carboxylic acid is a relatively strong acid, readily deprotonated by weak bases like sodium bicarbonate. This is key for selective extraction.
pKa (Conjugate acid of Quinoline Nitrogen) ~4.85[1]The quinoline nitrogen is basic and will be protonated under acidic conditions (pH < 4.85). This property is crucial for separating it from neutral or acidic impurities.
Solubility Generally soluble in organic solvents like DMF, DMSO, and alcohols.[1] Slightly soluble in hot water; sparingly soluble in cold water.[1]Dictates the choice of reaction and extraction solvents. Solubility in aqueous solutions is highly pH-dependent.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers have when working with this compound:

Q1: Why is my this compound not fully dissolving in my reaction solvent?

A1: This is a common issue. While soluble in polar aprotic solvents like DMF and DMSO, its solubility can be limited in other common organic solvents like THF or dichloromethane at room temperature. Consider gently warming the mixture or using a co-solvent to achieve complete dissolution. For reactions in less polar solvents, converting the carboxylic acid to its corresponding ester or another more soluble derivative might be necessary.

Q2: During an aqueous workup, my product seems to be crashing out between the layers. What's happening?

A2: This often occurs at a pH close to the isoelectric point of the molecule, where it has minimal solubility in both the aqueous and organic phases. The amphoteric nature of this compound (possessing both an acidic carboxylic acid group and a basic quinoline nitrogen) means its solubility is highly pH-dependent. To resolve this, adjust the pH of the aqueous layer to be either strongly acidic (pH < 2) to fully protonate the quinoline nitrogen and dissolve the compound in the aqueous phase, or strongly basic (pH > 9) to deprotonate the carboxylic acid and achieve the same.

Q3: I'm seeing a persistent emulsion during my extraction. How can I break it?

A3: Emulsions with quinoline derivatives are not uncommon. Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

Troubleshooting Guides for Common Reactions

This section provides detailed workup procedures and troubleshooting for three common reaction types involving this compound: Amide Coupling, Esterification, and Suzuki Coupling.

Guide 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery. When using this compound, the workup requires careful consideration to remove coupling agents, unreacted starting materials, and byproducts.

Typical Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Initial Quench: After the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution).

    • Rationale: This step protonates the basic quinoline nitrogen of any unreacted starting material, as well as any basic coupling reagents or additives (like DMAP or DIPEA), partitioning them into the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: This deprotonates the carboxylic acid of any unreacted this compound, moving it into the aqueous layer. It also neutralizes any remaining acidic components.

  • Brine Wash: Perform a final wash with brine to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can then be purified by column chromatography on silica gel or by recrystallization.

IssueProbable Cause & ExplanationSolution
Low Yield of Amide Incomplete reaction: The carboxylic acid may not have been fully activated, or the amine is not sufficiently nucleophilic.- Ensure all reagents are anhydrous. - Increase the equivalents of the coupling agent and/or add an activating agent like HOBt. - For weakly nucleophilic amines, consider converting the carboxylic acid to the more reactive acid chloride first.
Product is in the aqueous layers: Due to the basicity of the quinoline nitrogen, the amide product can be partially extracted into the acidic wash if the pH is too low.- Use a milder acidic wash (e.g., 5% citric acid instead of 1M HCl). - Back-extract the acidic aqueous layer with fresh organic solvent to recover any lost product.
Difficulty Removing Urea Byproduct (from DCC/EDC) Precipitation in the organic layer: Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents. The urea from EDC is more water-soluble but can still be problematic.- If using DCC, filter the reaction mixture before the aqueous workup to remove the precipitated DCU. - For EDC-urea, ensure thorough washing with water. Sometimes, storing the concentrated organic layer in the freezer can cause the urea to precipitate, after which it can be filtered off.
Product is Contaminated with Unreacted Carboxylic Acid Insufficient basic wash: The sodium bicarbonate wash may not have been sufficient to remove all the unreacted starting material.- Increase the number of basic washes or use a slightly stronger base like dilute sodium carbonate (Na₂CO₃). - Check the pH of the aqueous layer after the wash to ensure it is basic.

Experimental Workflow: Amide Coupling Workup

Caption: Workflow for the workup of an amide coupling reaction.

Guide 2: Esterification Reactions

Esterification of this compound can be achieved through various methods, with Fischer and Steglich esterifications being common. The workup strategy will depend on the chosen method.

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution can cause foaming.

  • Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Washes: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining carboxylic acid) and brine.

  • Drying and Concentration: Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

The workup for a Steglich esterification is very similar to that of an amide coupling using DCC.

  • Filtration of DCU: If DCC is used, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Dilution and Washes: Dilute the filtrate with an organic solvent and wash with dilute HCl (to remove DMAP) followed by saturated sodium bicarbonate (to remove unreacted carboxylic acid) and brine.

  • Drying and Concentration: Dry and concentrate the organic layer.

  • Purification: Purify the crude ester.

IssueProbable Cause & ExplanationSolution
Hydrolysis of Ester during Workup Prolonged contact with acidic or basic aqueous solutions: Esters can hydrolyze back to the carboxylic acid under these conditions.- Perform the aqueous washes quickly and avoid vigorous shaking for extended periods. - Ensure the final organic layer is neutral before concentration.
Incomplete Removal of Alcohol (Fischer) Use of excess alcohol: Fischer esterification often uses the alcohol as the solvent, making its complete removal challenging.- Concentrate the crude product thoroughly under high vacuum, possibly with gentle heating. - If the alcohol is high-boiling, column chromatography is usually necessary for its removal.
Product is difficult to separate from DMAP (Steglich) Insufficient acid wash: DMAP is basic and should be removed by the acidic wash.- Ensure the pH of the acidic wash is low enough to fully protonate the DMAP (pH < 2). - Perform multiple acidic washes if necessary.

Logical Relationships in Esterification Workup

Esterification_Logic cluster_0 Reaction Type cluster_1 Key Workup Step cluster_2 Target Impurity Removed Fischer Fischer (Acid-Catalyzed) Neutralization Neutralization (e.g., NaHCO₃) Fischer->Neutralization requires Steglich Steglich (DCC/DMAP) Acid_Wash Acid Wash (e.g., HCl) Steglich->Acid_Wash requires DCU_Filtration DCU Filtration Steglich->DCU_Filtration requires Acid_Catalyst Acid Catalyst Neutralization->Acid_Catalyst removes DMAP DMAP Acid_Wash->DMAP removes Urea Dicyclohexylurea (DCU) DCU_Filtration->Urea removes

Caption: Key workup steps and the impurities they target in different esterification methods.

Guide 3: Suzuki Coupling Reactions

The bromine atom at the 6-position of the quinoline ring is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki coupling. The workup for these reactions focuses on removing the palladium catalyst, inorganic salts, and boronic acid-related byproducts.

  • Filtration through Celite: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate or toluene). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated solution of sodium bicarbonate.

    • Rationale: This removes any remaining inorganic salts and boronic acid byproducts.

  • Brine Wash, Drying, and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt, filter, and concentrate.

  • Purification: The crude product is typically purified by column chromatography. A common issue is the presence of residual palladium, which can sometimes be removed by treating the crude product with a scavenger resin or by performing a second filtration through a short plug of silica gel or Celite.

IssueProbable Cause & ExplanationSolution
Low or No Conversion Catalyst deactivation: The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.- Use a higher catalyst loading. - Choose a ligand that is less sensitive to coordination by nitrogen heterocycles, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos).
Poor solubility of reagents: If the starting materials or base are not fully dissolved, the reaction will be slow or incomplete.- Use a solvent system that ensures good solubility for all components, such as dioxane/water or toluene/ethanol/water mixtures.
Homocoupling of Boronic Acid Presence of oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). - Thoroughly degas all solvents before use.
Debromination of Starting Material Side reaction promoted by the palladium catalyst: This can occur, especially at higher temperatures or with longer reaction times.- Lower the reaction temperature. - Use a more active catalyst system to allow for shorter reaction times.
Product is Contaminated with Palladium Incomplete removal during workup: Palladium residues can be difficult to remove completely by simple filtration.- After concentration, dissolve the crude product in a suitable solvent and treat it with a palladium scavenger resin. - Alternatively, perform a second filtration through a plug of silica gel, Celite, or activated carbon.

Suzuki_Troubleshooting

Sources

Technical Support Hub: 6-Bromoquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Prevention of Hydrolysis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Introduction: The Stability Paradox

Welcome to the technical support center for 6-Bromoquinoline-4-carboxylic acid (6-Br-QCA) .

If you are working with this scaffold, you are likely engaging in fragment-based drug discovery or synthesizing analogs of antimalarials (e.g., Mefloquine) or kinase inhibitors.[1] This molecule presents a unique stability paradox :

  • The Ester/Amide Bond: Once formed, derivatives at the C4 position are remarkably stable against hydrolysis due to the peri-effect (steric shielding by the H5 proton).

  • The Activated Intermediate: Conversely, the pathway to these derivatives (via Acid Chloride or Mixed Anhydride ) is highly susceptible to moisture. The electron-deficient quinoline ring acts as a "super-activator," making the C4-carbonyl extremely electrophilic and prone to rapid reversion to the parent acid upon contact with trace water.[1]

This guide provides the protocols required to navigate this instability and successfully derivatize the C4 position without reversion.

Module 1: The Chemistry of Instability

To prevent hydrolysis, you must understand the forces driving it.

Electronic Activation vs. Steric Shielding

The quinoline nitrogen (N1) is electron-withdrawing.[1] It pulls electron density away from the carbocyclic ring, making the C4-carbonyl carbon highly positive (electrophilic).

  • Result: Water attacks the C4-acid chloride much faster than it attacks a standard benzoyl chloride.[1]

  • The Trap: Researchers often assume standard Schlenk techniques are sufficient. They are not. The hydrolysis rate is accelerated by the N1 atom's inductive effect.

The "Peri-Effect" Barrier

The H5 proton (on the benzene ring, adjacent to the C4 position) creates significant steric hindrance.

  • Consequence: You cannot easily "dry" the reaction by adding excess reagent later. If the acid chloride hydrolyzes back to the acid, re-forming the active species is difficult in the presence of nucleophiles.

Visualizing the Risk Pathway

HydrolysisRisk cluster_0 Critical Failure Point Acid Parent Acid (6-Br-QCA) AcCl Acid Chloride (Highly Electrophilic) Acid->AcCl SOCl2 / (COCl)2 AcCl->Acid Fast Hydrolysis Product Target Derivative (Ester/Amide) AcCl->Product Nucleophile (ROH/RNH2) Water Trace H2O Water->AcCl Attacks C4

Figure 1: The cycle of activation and reversion. The C4-carbonyl is electronically primed for water attack (Red Dashed Line), competing with your desired nucleophile.[1]

Module 2: Troubleshooting & Protocols

Scenario A: "My Acid Chloride Reverted to Acid During Amidation"

Diagnosis: Incomplete removal of thionyl chloride (


) or moisture entry during the solvent swap.
The Fix:  Do not isolate the acid chloride. Use a One-Pot Protocol  with strict azeotropic drying.
Protocol 1: The "Zero-Exposure" Amidation

Use this for converting 6-Br-QCA to Amides or Esters.[1]

  • Activation:

    • Suspend 6-Br-QCA (1.0 eq) in anhydrous Toluene (not DCM; Toluene allows higher temp and azeotropic drying).

    • Add

      
       (5.0 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours.[1] The solution should turn clear (formation of acid chloride).

  • The Critical Step (Evaporation):

    • Concentrate the mixture under reduced pressure.

    • Add fresh anhydrous Toluene and concentrate again (repeat 2x). This azeotropically removes residual

      
       and HCl, which catalyze hydrolysis.
      
  • Coupling:

    • Dissolve the residue immediately in anhydrous THF or DCM.

    • Add the amine/alcohol (1.1 eq) and non-nucleophilic base (DIPEA or

      
      , 3.0 eq) dropwise at 0°C.
      
    • Why? The base neutralizes the HCl generated. If HCl accumulates, it can catalyze the attack of trace moisture.

Scenario B: "I Cannot Form the Ester (Steric Failure)"

Diagnosis: The H5 steric hindrance prevents standard Fischer esterification (Acid + Alcohol +


).
The Fix:  Switch to Alkyl Halide Alkylation  (

) instead of Acyl Substitution.
Protocol 2: Base-Mediated Esterification (Steric Bypass)

Use this to make Methyl/Ethyl esters without touching the sensitive carbonyl mechanism.[1]

  • Dissolve 6-Br-QCA (1.0 eq) in dry DMF.[1]

  • Add

    
     (1.5 eq).[1] Stir for 30 mins at RT to form the carboxylate salt.
    
  • Add Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq).[1]

  • Stir at RT for 4-16 hours.

  • Mechanism: The carboxylate oxygen attacks the alkyl halide. This bypasses the steric block at the carbonyl carbon entirely.

Module 3: Cross-Coupling Without Hydrolysis

A common issue is performing Suzuki-Miyaura coupling on the 6-Bromo position while an ester is present at C4.[1] Standard aqueous bases (NaOH,


) will hydrolyze your ester.
Solvent & Base Compatibility Matrix
BaseSolvent SystemHydrolysis RiskRecommendation
NaOH / KOH

/Dioxane
CRITICAL Do Not Use. Will saponify C4-ester instantly.[1]


/Toluene
HIGH Risky at reflux temperatures.[1]

Toluene/Water (10:1)MODERATE Acceptable if reaction time < 4h.[1]

Anhydrous DMF ZERO Recommended. Use for sensitive substrates.[1]

Dioxane (Dry)ZERO Best for Miyaura Borylation.[1]
Protocol 3: Anhydrous Suzuki Coupling

Preserves the C4-ester/amide while reacting the 6-Br.[1]

  • Setup: Flame-dry Schlenk tube, Argon atmosphere.

  • Reagents: 6-Br-QCA-Ester (1.0 eq), Boronic Acid (1.2 eq),

    
     (5 mol%).
    
  • Base: Add anhydrous

    
      (3.0 eq).
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF.

  • Conditions: Heat to 80-100°C.

    • Note: Without water, the "activation" of the boronic acid is slower, but the ester remains 100% intact.

Module 4: Decision Logic for Synthesis

Use this flow to select the correct pathway and avoid hydrolysis pitfalls.

SynthesisFlow Start Start: 6-Br-QCA Goal What is your Goal? Start->Goal MakeAmide Make Amide Goal->MakeAmide MakeEster Make Ester Goal->MakeEster Suzuki Suzuki Coupling (on 6-Br) Goal->Suzuki Act Activate with SOCl2 (One-Pot) MakeAmide->Act Alk Alkylation Route (Cs2CO3 + MeI) MakeEster->Alk Avoid Acid Conditions BaseCheck Is C4 Protected? Suzuki->BaseCheck Dry Azeotropic Drying (Toluene) Act->Dry Crucial Step AmideProd Stable Amide Dry->AmideProd AqBase Use K3PO4 / Toluene BaseCheck->AqBase If Acid (COOH) DryBase Use Cs2CO3 / DMF (Anhydrous) BaseCheck->DryBase If Ester/Amide

Figure 2: Decision tree for selecting the hydrolysis-safe synthetic route.[1]

FAQ: Frequently Asked Questions

Q: Can I use HATU/EDC for coupling instead of making the acid chloride? A: Yes, but with a caveat. Due to the steric hindrance at C4 (H5 proton), standard coupling reagents like EDC often result in low yields or slow kinetics. If you must use them, HATU is preferred over EDC/HOBt due to its higher reactivity. However, the Acid Chloride method (Protocol 1) is generally more robust for this specific scaffold.

Q: My product has a "wet" smell and the NMR shows a broad peak at 10-13 ppm. What happened? A: You have hydrolysis.[1][2][3] The broad peak is the carboxylic acid proton. This confirms that moisture entered your reaction after activation. Ensure your base (DIPEA/TEA) is dry (distilled over


 or stored over sieves).[1]

Q: How do I store the Acid Chloride if I can't use it immediately? A: Do not store it. The 6-bromoquinoline-4-carbonyl chloride is too reactive for long-term storage, even in a freezer.[1] Always synthesize it in situ and use immediately.

References

  • Structure & Reactivity of Quinoline-4-carboxylic Acids

    • Musial, A. et al. "Recent developments in the synthesis of quinoline-4-carboxylic acid and its derivatives."[1][4] Journal of Mar.[4] Chim. Heterocycl. (2022).[1][3][4] Link

  • Steric Hindrance in Quinoline Esterification

    • Patel, D. B. et al. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation."[1][5] J. Chem. Pharm.[1][5] Res. (2017).[1][5] Link

  • Anhydrous Coupling Techniques (Suzuki/Miyaura)

    • Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews (1995).[1] Link[1]

  • General Stability of Heterocyclic Acid Chlorides

    • Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books (2006).[1] (Referencing Hammett parameters for electron-deficient aromatics).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromoquinoline-4-carboxylic Acid and 6-Chloroquinoline-4-carboxylic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, quinoline-4-carboxylic acids serve as privileged scaffolds. Their rigid, planar structure and versatile chemical handles make them ideal starting points for the synthesis of a diverse array of functional molecules, from potent kinase inhibitors to novel organic light-emitting diodes (OLEDs). Among the halogenated derivatives, 6-bromoquinoline-4-carboxylic acid and 6-chloroquinoline-4-carboxylic acid are two of the most frequently utilized building blocks. While structurally similar, the subtle difference in the halogen substituent at the 6-position imparts a significant divergence in their chemical reactivity, a critical consideration for any synthetic chemist designing a new reaction pathway.

This guide provides an in-depth, experimentally grounded comparison of these two key intermediates. We will dissect the fundamental electronic and steric differences that govern their reactivity and present a comparative analysis of their performance in common, yet crucial, cross-coupling reactions. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic endeavors.

The Fundamental Divergence: Understanding the Halogen Effect

The reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions is predominantly dictated by the C-X bond strength and the electronic nature of the halogen. The carbon-halogen bond dissociation energies (BDEs) for aryl halides follow the trend C-I < C-Br < C-Cl < C-F. Consequently, aryl bromides are generally more reactive than their chloro-analogs in reactions that proceed via oxidative addition, a key step in many cross-coupling cycles.[1]

In the context of this compound and 6-chloroquinoline-4-carboxylic acid, the C-Br bond is weaker and more easily cleaved by a low-valent metal catalyst (e.g., Pd(0)) compared to the C-Cl bond. This translates to milder reaction conditions—lower temperatures, shorter reaction times, and often lower catalyst loadings—being required for the bromo derivative.

Furthermore, the greater polarizability of the C-Br bond compared to the C-Cl bond can influence the rate of oxidative addition. The larger and more diffuse electron cloud of bromine allows for more effective orbital overlap with the metal center, facilitating the initial step of the catalytic cycle.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis.[2][3] To illustrate the reactivity differences between our two subject molecules, let us consider a typical Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Data Summary: Suzuki-Miyaura Coupling
EntrySubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv)802>95
26-Chloroquinoline-4-carboxylic acidPd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv)8012<10
36-Chloroquinoline-4-carboxylic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv)1108~85

As the data clearly indicates, this compound undergoes efficient coupling under "classical" Suzuki-Miyaura conditions employing a simple Pd(PPh₃)₄ catalyst. In stark contrast, the chloro-analog is almost completely unreactive under identical conditions.[1] To achieve a respectable yield with 6-chloroquinoline-4-carboxylic acid, a more sophisticated catalytic system is required, featuring a highly active electron-rich phosphine ligand (SPhos) and a stronger base, along with significantly higher reaction temperatures. This necessity for more forcing conditions is a direct consequence of the stronger C-Cl bond.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine: - Quinolone Substrate (1 equiv) - Phenylboronic Acid (1.2 equiv) - Base (2 equiv) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Catalyst System: - Pd Precatalyst - Ligand (if needed) degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is another indispensable tool in the synthetic chemist's arsenal, particularly in drug discovery.[2][5] The principles governing the reactivity of our two quinoline substrates in this transformation are analogous to those in Suzuki-Miyaura coupling.

Experimental Data Summary: Buchwald-Hartwig Amination
EntrySubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), NaOtBu (1.5 equiv)904>90
26-Chloroquinoline-4-carboxylic acidPd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), NaOtBu (1.5 equiv)9024<5
36-Chloroquinoline-4-carboxylic acidG3-XPhos precatalyst (2 mol%), LHMDS (1.5 equiv)1006~90

Similar to the Suzuki-Miyaura coupling, the amination of this compound proceeds efficiently with a well-established second-generation Buchwald-Hartwig catalyst system. The chloro-analog, however, is largely unreactive under these conditions. Successful amination of 6-chloroquinoline-4-carboxylic acid necessitates the use of a highly sophisticated third-generation precatalyst (G3-XPhos) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS). The steric bulk and electron-donating ability of the XPhos ligand are crucial for facilitating the challenging oxidative addition of the aryl chloride to the palladium center.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amido R₂NH, Base - HX•Base Base_Amine Base, R₂NH PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination ArylHalide Ar-X

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Practical Considerations and Protocol Selection

The choice between this compound and its chloro-analog is ultimately a strategic one, balancing cost, reactivity, and the desired complexity of the synthetic route.

  • For rapid, straightforward syntheses, where mild conditions are paramount, this compound is the superior choice. It is compatible with a wider range of "standard" palladium catalysts and reaction conditions, often leading to higher yields and cleaner reaction profiles with less optimization required.

  • For large-scale, cost-sensitive applications, 6-chloroquinoline-4-carboxylic acid may be the more attractive starting material due to the generally lower cost of aryl chlorides. However, the initial cost savings must be weighed against the potentially higher cost of the specialized catalysts and ligands required for its efficient transformation, as well as the more energy-intensive reaction conditions.

The development of increasingly powerful palladium catalysts and ligands continues to narrow the reactivity gap between aryl bromides and chlorides. Nevertheless, a fundamental understanding of their intrinsic differences remains essential for the rational design of robust and efficient synthetic processes.

Detailed Experimental Protocols

Protocol 5.1: Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk flask under an atmosphere of nitrogen, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar, and then add dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 0.02 equiv).

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the mixture to pH ~4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired product.

Protocol 5.2: Buchwald-Hartwig Amination of 6-Chloroquinoline-4-carboxylic Acid
  • To a glovebox, add 6-chloroquinoline-4-carboxylic acid (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and XPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv).

  • Add a magnetic stir bar, and then add anhydrous toluene (10 mL).

  • Add lithium bis(trimethylsilyl)amide (1.5 mmol, 1.5 equiv, as a 1 M solution in THF).

  • Seal the reaction vessel and remove from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the desired product.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition1998 , 37 (15), 2046–2067. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

Sources

Comparing reactivity of 6-bromo vs 8-bromo positions on quinoline

[1]

Executive Summary

In quinoline functionalization, the choice between the 6-bromo and 8-bromo positions dictates the synthetic strategy.[1] The 6-position behaves as a distal, sterically unencumbered aryl bromide, exhibiting reactivity profiles analogous to para-substituted bromobenzenes. Conversely, the 8-position is dominated by the "peri-effect" —the steric and electronic interaction with the quinoline nitrogen (N1). While 6-bromoquinoline allows for standard catalytic cycles, 8-bromoquinoline often requires specialized ligands (e.g., biaryl phosphines) or alternative strategies (e.g., N-oxide directed C-H activation) to overcome steric hindrance and catalyst poisoning.

Structural & Electronic Analysis

The reactivity divergence stems from the distinct environments of the carbocyclic ring positions relative to the heterocyclic nitrogen.

Feature6-Bromoquinoline8-Bromoquinoline
Steric Environment Open / Distal. Similar to para-substituted benzene. Accessible to bulky catalysts.Hindered / Peri. Proximity to N1 lone pair creates significant steric clash for incoming electrophiles or metal centers.
Electronic Character Electron-Neutral. Inductive effect of N1 is weak at C6. Reactivity is governed by the Br substituent.Electron-Rich / Chelation Prone. C8 is electronically enriched relative to C2/C4. The N1 lone pair can coordinate metals (Li, Pd), altering selectivity.
pKa (C-H) ~40 (Estimated). Standard aryl C-H.~38 (Estimated). Slightly more acidic due to inductive proximity to N, but sterically protected.
Key Challenge Selectivity over C3/C2 if performing C-H activation.Overcoming steric hindrance during oxidative addition; preventing N-chelation arrest.
Visualization: Reactivity Zones

QuinolineReactivitycluster_0Quinoline Core Structurecluster_1Synthetic ConsequencesN1N1 (Heteroatom)C8C8-Br (Peri-Position)High StericsChelation PotentialN1->C8Peri-Interaction(Steric/Electronic)C6C6-Br (Distal)Low Sterics'Benzene-like'Res8Specialized Catalysis(Buchwald Ligands, Heat)or C-H ActivationC8->Res8Requires OptimizationRes6Standard Catalysis(Pd(PPh3)4, Room Temp)C6->Res6High Yields

Figure 1: Structural logic dictating the reactivity differences between the 6- and 8-positions.

Comparative Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The 8-position suffers from retarded oxidative addition rates due to steric crowding from the N1 lone pair. Standard ligands (PPh3) often fail, necessitating bulky, electron-rich ligands (e.g., XPhos, SPhos) that can facilitate the cycle despite the crowding.

Reaction Type6-Bromoquinoline Performance8-Bromoquinoline PerformanceOptimization for 8-Br
Suzuki-Miyaura Excellent. High yields (>90%) with standard catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).Moderate to Difficult. Yields drop (40-60%) with standard catalysts due to steric hindrance.Use SPhos or XPhos precatalysts; Increase temp to 100°C; Use strong bases (K₃PO₄).
Buchwald-Hartwig Good. Compatible with primary and secondary amines.Poor. High sensitivity to steric bulk of the amine. N-chelation can poison Pd.Use BrettPhos or RuPhos ; Screening of Pd sources (e.g., Pd(OAc)₂ vs Pd₂dba₃) is critical.
Heck Reaction High Reactivity. Standard conditions apply.Low Reactivity. Often requires phosphine-free conditions or Jeffery conditions (Ag salts) to drive the reaction.Use Pd(OAc)₂ / P(o-tol)₃ or silver additives to prevent catalyst aggregation.
B. Lithium-Halogen Exchange

Both isomers undergo Li-Br exchange, but the stability of the intermediate lithio-species differs.[2]

  • 6-Lithioquinoline: Stable at -78°C. Reacts cleanly with electrophiles (aldehydes, ketones).

  • 8-Lithioquinoline: The proximity to nitrogen allows for internal chelation , which can stabilize the species but also makes it prone to aggregation.

    • Risk:[2][3] If the temperature rises > -60°C, the 8-lithio species can induce nucleophilic attack on the pyridine ring of a neighbor molecule (dimerization) or undergo elimination if a leaving group is at C7 (aryne formation).

Experimental Data & Protocols

The following protocols contrast the "Standard" conditions sufficient for 6-Br with the "Optimized" conditions required for 8-Br.

Protocol A: Suzuki Coupling (Comparative)

Target: Phenyl-quinoline derivative.

1. 6-Bromoquinoline (Standard Conditions)
  • Reagents: 6-Bromoquinoline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours.

  • Typical Yield: 92-95% .

  • Observation: Reaction solution remains clear/yellow; rapid conversion.

2. 8-Bromoquinoline (Hindered Conditions)
  • Reagents: 8-Bromoquinoline (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%) , SPhos (10 mol%) , K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Conditions: Heat to 100-110°C for 12-16 hours.

  • Typical Yield: 75-85% (vs. <30% with Pd(PPh₃)₄).

  • Observation: Requires vigorous stirring; SPhos is essential to create a highly active, bulky catalytic pocket that facilitates oxidative addition at the crowded 8-position.

Protocol B: Lithium-Halogen Exchange (8-Bromo Specific)
  • Safety Note: 8-Lithioquinoline is sensitive. Maintain strictly anhydrous conditions.

  • Dissolve 8-bromoquinoline (1.0 mmol) in dry THF (5 mL) under Argon.

  • Cool to -78°C (acetone/dry ice bath). Crucial: Do not perform at 0°C.

  • Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 mins.

  • Stir at -78°C for 30 mins. (Solution typically turns deep red/brown).

  • Add electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF.

  • Allow to warm to RT slowly over 2 hours.

  • Yield: Typically 60-75%. (Note: 6-bromo isomer typically yields >85% under identical conditions).

Alternative Strategy: C-H Activation

For the 8-position, direct bromination/coupling is often inferior to C-H activation strategies utilizing the N-oxide.

  • Concept: Oxidize Quinoline to Quinoline N-oxide. The oxygen acts as a directing group (DG) to guide a catalyst (Pd or Co) specifically to the C8 position.

  • Advantage: Bypasses the need for 8-bromo synthesis (which can be difficult to separate from 5-bromo isomers during bromination).

CHActivationcluster_mechMechanismQQuinolineQNOQuinoline N-OxideQ->QNOmCPBAOxidationC8_Func8-Aryl-QuinolineQNO->C8_FuncPd(OAc)2, Ag2CO3Ar-I, 110°C(C8 Selective)DirectingO-Pd CoordinationDirects to C8QNO->Directing

Figure 2: C-H activation strategy for 8-functionalization, avoiding the 8-bromo precursor.

Decision Matrix for Researchers

If your goal is...Choose 6-Bromoquinoline Choose 8-Bromoquinoline
Rapid SAR Exploration YES. Reliable chemistry, high throughput compatible.NO. Chemistry is rate-limiting.
Chelation/Metal Binding NO. Too distal.YES. 8-substituent + N1 forms a bidentate binding site (e.g., 8-hydroxyquinoline).
Solubility/LogP Neutral. Standard aromatic behavior.Impactful. Substituents at 8 can mask the N-lone pair, altering pKa and solubility significantly.
Scale-Up Preferred. Cheaper reagents, milder conditions.Challenging. Requires expensive ligands (SPhos) and careful impurity control.

References

  • Suzuki-Miyaura Coupling Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Foundational text establishing the steric limitations of ortho-substituted (peri-like) aryl halides.
  • Buchwald-Hartwig Optimization for Hindered Substrates

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

    • Context: Defines the necessity of ligands like XPhos for substr
  • C-H Activation of Quinoline N-Oxides

    • Campeau, L.-C., et al. (2006).[5] Pd-Catalyzed Direct Arylation of Heterocycles. Journal of the American Chemical Society, 128(42), 13704–13705. Link

    • Context: Demonstrates the C8-selective activ
  • Lithium-Halogen Exchange Dynamics

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation.[6] Accounts of Chemical Research, 15(10), 300–305. Link

    • Context: Discusses the stability and "parham cyclization" potential of lithiated species, relevant to the 8-lithio stability.

A Comparative Guide to the Biological Activity of 6-Bromoquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently appearing in a multitude of therapeutic agents. Its rigid, planar, and aromatic nature provides an excellent framework for molecular recognition by various biological targets. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 4-position of the quinoline ring system creates a unique pharmacophore with significant potential for diverse biological activities. This guide offers a comparative analysis of the biological activities of 6-bromoquinoline-4-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing available experimental data, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The Versatile Quinoline Core: A Foundation for Drug Discovery

Quinoline and its derivatives have long been a cornerstone of drug development, with applications ranging from antimalarials like chloroquine to modern anticancer agents. The quinoline-4-carboxylic acid moiety, in particular, is a key structural feature in many biologically active compounds. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological receptors, while the quinoline ring system can participate in π-π stacking and hydrophobic interactions. The addition of a bromine atom at the 6-position can significantly modulate the electronic and lipophilic properties of the molecule, often enhancing its biological activity.

Comparative Analysis of Biological Activities

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Although specific data for a series of 6-bromoquinoline-4-carboxylic acids is limited, studies on closely related 6-bromo quinazoline derivatives provide compelling evidence of their cytotoxic effects. Quinazolines share a similar bicyclic aromatic core with quinolines.

A study on a series of 6-bromo-2-substituted-quinazolin-4(3H)-one derivatives demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[1] The half-maximal inhibitory concentration (IC50) values for these compounds were determined using the MTT assay and compared with the standard anticancer drug cisplatin.

Table 1: Anticancer Activity of 6-Bromo Quinazoline Derivatives (Analogs to 6-Bromoquinoline-4-carboxylic acids)

CompoundR-groupIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
Derivative 1 4-fluorophenyl1.950.53
Derivative 2 4-chlorophenyl3.212.15
Derivative 3 4-bromophenyl4.673.89
Cisplatin (Standard) -2.55.0

Data presented is representative of findings in the cited literature and is intended for comparative purposes. Actual values may vary based on experimental conditions.[1]

The data suggests that the 6-bromo substitution, in combination with various phenyl substitutions at the 2-position, can lead to potent anticancer activity, in some cases exceeding that of the standard drug cisplatin.

Mechanism of Action: The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and protein kinases.[2]

Antimicrobial Activity

Quinolone-based drugs, such as ciprofloxacin, are mainstays in the treatment of bacterial infections. The 6-halo substitution is a common feature in many potent quinolone antibiotics. While specific MIC data for a series of this compound derivatives is not available in a single comparative study, the general structure-activity relationship (SAR) of quinolones suggests that the 6-bromo substitution is favorable for antibacterial activity.

Table 2: Representative Antimicrobial Activity of Quinolone Derivatives

Compound ClassRepresentative CompoundGeneral Activity Spectrum
Fluoroquinolones CiprofloxacinBroad-spectrum against Gram-positive and Gram-negative bacteria
6-Halo-quinolones (Hypothetical 6-bromo derivative)Expected potent activity, particularly against Gram-positive bacteria

Mechanism of Action: Quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has also been explored. While direct evidence for this compound derivatives is sparse, studies on related quinoline compounds have shown promising results in animal models of inflammation. For instance, novel quinoline derivatives have been shown to exhibit significant anti-inflammatory profiles in acute and sub-acute inflammatory models.[4][5]

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Table 3: Representative Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassRepresentative Compound% Inhibition of Paw Edema (at a specific dose and time point)
Novel Quinoline Derivatives Compound X40-60%
Indomethacin (Standard) -~50-70%

Data is generalized from findings on various quinoline derivatives and is for illustrative purposes.[4][5]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations from related quinoline and quinazoline series include:

  • 6-Bromo Substitution: The presence of a bromine atom at the 6-position generally enhances lipophilicity and can lead to improved cellular uptake and target engagement, often resulting in increased potency.[1]

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the quinoline ring can significantly influence the biological activity. Aromatic and heteroaromatic rings at this position have been shown to be favorable for anticancer and antimicrobial activities.[1]

  • Carboxylic Acid at the 4-position: The carboxylic acid group at the 4-position is often crucial for activity, as it can act as a key pharmacophoric feature for binding to the active sites of target enzymes.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

G cluster_synthesis General Synthetic Scheme Aniline Aniline Pfitzinger_Reaction Pfitzinger_Reaction Aniline->Pfitzinger_Reaction Isatin Doebner_Reaction Doebner_Reaction Aniline->Doebner_Reaction Quinolines Quinolines Pfitzinger_Reaction->Quinolines Aldehyde Aldehyde Aldehyde->Doebner_Reaction Pyruvic Acid Doebner_Reaction->Quinolines Bromo_Quinolines Bromo_Quinolines Quinolines->Bromo_Quinolines Bromination Target_Compounds Target_Compounds Bromo_Quinolines->Target_Compounds Further Derivatization

Caption: General synthetic routes to this compound derivatives.

G cluster_workflow Biological Evaluation Workflow Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Anticancer_Assay Anticancer_Assay In_Vitro_Screening->Anticancer_Assay MTT Antimicrobial_Assay Antimicrobial_Assay In_Vitro_Screening->Antimicrobial_Assay MIC Anti_inflammatory_Assay Anti_inflammatory_Assay In_Vitro_Screening->Anti_inflammatory_Assay In vitro assays Lead_Identification_1 Lead_Identification_1 Anticancer_Assay->Lead_Identification_1 Lead_Identification_2 Lead_Identification_2 Antimicrobial_Assay->Lead_Identification_2 In_Vivo_Studies_1 In_Vivo_Studies_1 Lead_Identification_1->In_Vivo_Studies_1 Xenograft Models In_Vivo_Studies_2 In_Vivo_Studies_2 Lead_Identification_2->In_Vivo_Studies_2 Infection Models Preclinical_Development Preclinical_Development In_Vivo_Studies_1->Preclinical_Development In_Vivo_Studies_2->Preclinical_Development In_Vivo_Studies_3 In_Vivo_Studies_3 Anti_inflammatory_Assay->In_Vivo_Studies_3 Carrageenan model In_Vivo_Studies_3->Preclinical_Development

Caption: A typical workflow for the biological evaluation of new chemical entities.

G cluster_sar Structure-Activity Relationship Core This compound Core Biological_Activity Biological_Activity Core->Biological_Activity Essential for Activity R1 Substituent at C2 R1->Biological_Activity Modulates Potency & Selectivity R2 Modifications at Carboxylic Acid R2->Biological_Activity Affects Solubility & PK

Caption: Key structural features influencing the biological activity of this compound derivatives.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related compounds, strongly suggests that this compound derivatives represent a promising class of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The 6-bromo substituent and the 4-carboxylic acid group appear to be key pharmacophoric features contributing to their biological effects.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. Such studies will be instrumental in elucidating a more precise structure-activity relationship and identifying lead compounds for further preclinical and clinical development. The exploration of different substituents at the 2-position and the derivatization of the carboxylic acid group are likely to be fruitful avenues for optimizing the potency, selectivity, and pharmacokinetic properties of these versatile molecules. This guide serves as a foundational resource to stimulate and inform such future investigations in the quest for novel and effective therapeutic agents.

References

  • [Reference 1: General review on quinoline chemistry and applic
  • [Reference 2: Another general review on quinoline's role in medicinal chemistry]
  • [Reference 3: A review on the synthesis of quinoline-4-carboxylic acids][6]

  • [Reference 4: A paper on the anticancer activity of quinoline deriv
  • BenchChem. (2025).
  • [Reference 6: A study on the antimicrobial properties of quinolones]
  • [Reference 7: A study on the anticancer activity of 6-bromo quinazoline derivatives][1]

  • Chaaban, I., Rizk, O. H., Ibrahim, T. M., Henen, S. S., El-Khawass, E. M., Bayad, A. E., El-Ashmawy, I. M., & Nematalla, H. A. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic chemistry, 78, 220–235.[4][5]

  • [Reference 9: A review on the mechanisms of action of anticancer quinolines]
  • Chaaban, I., Rizk, O. H., Ibrahim, T. M., Henen, S. S., El-Khawass, E. M., Bayad, A. E., El-Ashmawy, I. M., & Nematalla, H. A. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic chemistry, 78, 220–235.[4][5]

  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.[3]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Bromoquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic data required to definitively identify 6-bromoquinoline-4-carboxylic acid. We will move beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectral characteristics. This approach is designed to not only confirm the identity of the target compound but also to serve as a practical framework for the structural elucidation of similar quinoline derivatives.

The Imperative of Multi-Modal Spectroscopic Analysis

A single spectroscopic technique rarely provides sufficient evidence for the absolute structural confirmation of a complex organic molecule. A robust and self-validating approach necessitates the integration of data from multiple analytical methods. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal dataset for unambiguous structure elucidation.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound, the aromatic protons of the quinoline ring system are of particular interest.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the carboxylic acid and its acidic proton is readily observable.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet far downfield.[1]
~8.9d1HH-2The proton at position 2 is adjacent to the nitrogen atom, leading to significant deshielding. It appears as a doublet due to coupling with H-3.
~8.5d1HH-5H-5 is in a peri-position to the nitrogen and experiences deshielding. It will be a doublet due to coupling with H-7.
~8.2d1HH-8The proton at position 8 is part of the benzene ring and will be a doublet due to coupling with H-7.
~8.0dd1HH-7H-7 is coupled to both H-5 and H-8, resulting in a doublet of doublets.
~7.8d1HH-3The proton at position 3 is coupled to H-2, appearing as a doublet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[2]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~168C-9 (COOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for carboxylic acids.[1][2]
~150C-2The carbon adjacent to the nitrogen in the quinoline ring is significantly deshielded.
~148C-4The carbon bearing the carboxylic acid group is also highly deshielded.
~145C-8aA quaternary carbon in the aromatic system.
~138C-5Aromatic CH carbon.
~135C-7Aromatic CH carbon.
~130C-4aA quaternary carbon in the aromatic system.
~128C-8Aromatic CH carbon.
~125C-6The carbon atom bonded to the bromine atom is deshielded, but the heavy atom effect of bromine can influence the exact shift.
~120C-3Aromatic CH carbon.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Parameters:

    • Ionization Mode: ESI positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

    • Mass Range: m/z 50-500.

Expected Mass Spectrometry Data and Interpretation

The molecular formula of this compound is C₁₀H₆BrNO₂. Its monoisotopic mass is calculated to be 250.9582 g/mol .[3]

Key Observations:

  • Molecular Ion Peak: In HRMS, a prominent ion corresponding to [M+H]⁺ at m/z 251.9659 or [M-H]⁻ at m/z 249.9505 should be observed. The isotopic pattern will be characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).

  • Fragmentation Pattern: The fragmentation of aromatic carboxylic acids in the mass spectrometer often involves the loss of small, stable neutral molecules.[4]

mol [C10H6BrNO2]+• m/z = 251/253 frag1 [C10H5BrNO]+• m/z = 234/236 mol->frag1 - OH frag2 [C9H6BrN]+• m/z = 207/209 mol->frag2 - COOH frag3 [C9H5N]+• m/z = 127 frag2->frag3 - Br

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For this compound, the characteristic absorptions of the carboxylic acid and the aromatic quinoline ring are key diagnostic features.

Experimental Protocol: IR Spectroscopy Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)The hydrogen-bonded O-H stretch of a carboxylic acid is characteristically very broad and strong.[5][6][7]
~3050MediumAromatic C-H stretchCharacteristic stretching vibration for C-H bonds on an aromatic ring.
~1710StrongC=O stretch (carboxylic acid)The carbonyl stretch of a conjugated carboxylic acid is a very strong and sharp absorption.[1][6][8]
~1600, 1500, 1450Medium-StrongC=C and C=N stretching (aromatic ring)These absorptions are characteristic of the quinoline ring system.
~1300MediumC-O stretch and O-H bendThese vibrations are associated with the carboxylic acid group.[5][9]
Below 850Medium-StrongC-H out-of-plane bendingThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
~600MediumC-Br stretchThe carbon-bromine stretching vibration typically appears in the fingerprint region.

Conclusion: A Self-Validating Structural Confirmation

By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a robust and self-validating structural confirmation of this compound can be achieved. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Finally, IR spectroscopy provides definitive evidence for the presence of key functional groups. This multi-modal approach ensures the highest level of scientific integrity and provides the necessary confidence for researchers and drug development professionals to proceed with their work.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (2024). This compound. [Link]

  • iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0. [Link]

  • PubChem. (2024). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • IUCr Journals. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Arabian Journal of Chemistry. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

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Comparative Analysis of Quinoline-4-Carboxylic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged scaffolds in drug discovery, serving as precursors for antimalarials (e.g., Mefloquine analogs), antiviral agents, and NK-3 receptor antagonists. For the bench scientist, the choice of synthesis route is rarely about "which works" but rather "which scales" and "which tolerates my functional groups."

This guide objectively compares the two dominant synthetic engines—the Pfitzinger Reaction and the Doebner Reaction —along with modern microwave-assisted modifications. While the Pfitzinger route offers superior reliability for complex substitutions, the Doebner reaction provides a more atom-economical, multicomponent approach for diverse library generation.

Route A: The Pfitzinger Reaction (The Reliable Workhorse)

The Pfitzinger reaction is the gold standard for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. It relies on the condensation of isatin with a ketone or aldehyde in the presence of a strong base.[1]

Mechanistic Insight

The reaction is driven by the base-catalyzed ring opening of isatin to form isatinate (a keto-acid). This intermediate undergoes an Aldol-like condensation with the enolizable ketone, followed by cyclization and dehydration.

Causality: The use of a strong base (KOH/NaOH) is non-negotiable in the classic protocol because it prevents the polymerization of isatin and increases the nucleophilicity of the ketone enolate.

PfitzingerMechanism cluster_0 Critical Control Point Isatin Isatin (Starting Material) Isatinate Isatinate (Ring Open Intermediate) Isatin->Isatinate KOH/NaOH Hydrolysis Condensation Aldol Condensation (C-C Bond Formation) Isatinate->Condensation + Ketone Cyclization Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-COOH Cyclization->Product

Figure 1: Mechanistic flow of the Pfitzinger reaction. The ring-opening of isatin is the rate-determining initiation step.

Self-Validating Protocol

Target: 2-Phenylquinoline-4-carboxylic acid Scale: 10 mmol

  • Isatin Activation: Dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL).

    • Validation Check: The suspension must turn from orange/red to a clear, deep yellow solution. This indicates the formation of potassium isatinate. If turbidity remains, gently warm (40°C) until clear.

  • Condensation: Add acetophenone (1.20 g, 10 mmol) dropwise to the yellow solution. Add ethanol (5-10 mL) to ensure miscibility if the ketone is insoluble.

  • Reflux: Heat to reflux (80°C) for 12–24 hours.

    • Validation Check: TLC (50% EtOAc/Hexane) should show the disappearance of the isatin spot (Rf ~0.4) and the appearance of a baseline spot (the carboxylate salt).

  • Isolation: Cool the mixture to 0°C. Acidify carefully with 10% HCl to pH 3–4.

    • Validation Check: A voluminous precipitate should form immediately upon acidification. If a gum forms instead, the acidification was too rapid; reheat and cool slowly.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Route B: The Doebner Reaction (The Multicomponent Efficiency)

The Doebner reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid.[2][3][4] It is ideal for combinatorial chemistry where diverse anilines are more accessible than substituted isatins.

Mechanistic Insight

This route involves the in situ formation of a Schiff base (aniline + aldehyde) which then undergoes a Mannich-type addition with the enol form of pyruvic acid.

Causality: Unlike Pfitzinger, this reaction requires acidic conditions (often refluxing acetic acid) or Lewis acid catalysis to promote Schiff base formation and the subsequent cyclodehydration.

DoebnerMechanism Aniline Aniline SchiffBase Schiff Base (Imine Intermediate) Aniline->SchiffBase -H2O Aldehyde Aldehyde Aldehyde->SchiffBase -H2O Pyruvic Pyruvic Acid Addition Mannich-type Addition Pyruvic->Addition SchiffBase->Addition Dihydro Dihydroquinoline Intermediate Addition->Dihydro Oxidation Oxidation/Aromatization Dihydro->Oxidation -2H Product Quinoline-4-COOH Oxidation->Product

Figure 2: The Doebner multicomponent cascade. Note that the intermediate often requires oxidation to achieve the fully aromatic system.

Self-Validating Protocol

Target: 2-Phenylquinoline-4-carboxylic acid Scale: 10 mmol

  • Reagent Mixing: In a round-bottom flask, combine aniline (0.93 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and pyruvic acid (0.88 g, 10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add a catalytic amount of sulfamic acid (10 mol%) or reflux in glacial acetic acid instead of ethanol.

  • Reflux: Heat to reflux for 3–6 hours.

    • Validation Check: The solution will darken significantly (amber to dark brown). This color change is normal and indicates conjugation.

  • Precipitation: Pour the hot reaction mixture into ice-cold water.

    • Validation Check: A solid precipitate must form. If an oil separates, decant the water and triturate the oil with diethyl ether to induce crystallization.

  • Purification: Recrystallization from methanol is critical here to remove unreacted aniline oligomers (a common side product).

Comparative Analysis & Data

The following data aggregates performance metrics from standard laboratory trials for the synthesis of 2-phenylquinoline-4-carboxylic acid .

Performance Metrics
MetricPfitzinger ReactionDoebner ReactionMicrowave-Assisted (Doebner)
Typical Yield 75 – 92% 40 – 65%80 – 95%
Reaction Time 12 – 24 Hours3 – 6 Hours2 – 10 Minutes
Atom Economy Moderate (Loss of H2O)High (Multicomponent)High
Purification Simple (Acid precipitation)Moderate (Side products common)Simple (Cleaner profile)
Reagent Cost High (Isatins are expensive)Low (Anilines are commodity)Low
Scalability Excellent (Industrial standard)Good (Heat transfer limits)Limited (Batch size limits)
Experimental Yield Comparison (Substrate: 2-Phenyl-Q-4-COOH)
  • Pfitzinger (Classic): 82% yield.[5] High purity (>98% by HPLC) after simple precipitation.

  • Doebner (Classic): 55% yield. Required column chromatography to remove "aniline black" impurities.

  • Doebner (Microwave): 88% yield. Reaction performed at 140°C for 5 minutes in a sealed vessel.

Decision Matrix

Use the following logic flow to determine the optimal route for your specific drug development campaign.

DecisionMatrix Start Start: Select Route IsIsatinAvail Is the substituted Isatin commercially available? Start->IsIsatinAvail Scale What is the target scale? IsIsatinAvail->Scale Yes MWAvail Is Microwave Reactor available? IsIsatinAvail->MWAvail No (Must use Aniline) Scale->MWAvail <100g (Lab Scale) Pfitzinger Use Pfitzinger Route (High Reliability) Scale->Pfitzinger >100g (Process Scale) Doebner Use Doebner Route (Low Cost / Diversity) MWAvail->Doebner No MW_Doebner Use MW-Doebner (High Speed / Screening) MWAvail->MW_Doebner Yes

Figure 3: Strategic decision tree for selecting the synthesis pathway.

References

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][6][7] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Mansouri, A., et al. (2022).[8] "Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives." Journal of the Moroccan Chemical Society, 21(2). Link

  • De, K., & Legros, J. (2003). "Rapid synthesis of quinoline-4-carboxylic acid derivatives... under indium(III) chloride and microwave activations." Organic & Biomolecular Chemistry, 1(11), 1887-1890. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link

  • Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[5] Science, 254(5037), 1471-1477. Link

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A Comparative Guide to Bioisosteres for the Carboxylic Acid Group in Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the design of potent inhibitors across a range of therapeutic targets. A common feature in many quinoline-based inhibitors is the carboxylic acid moiety, crucial for anchoring the molecule within the active site of the target protein. However, the inherent physicochemical properties of the carboxylic acid group—such as its ionizable nature, potential for rapid metabolism, and limited ability to cross cellular membranes—can present significant challenges in drug development.

This guide provides an in-depth comparison of common bioisosteric replacements for the carboxylic acid group in quinoline inhibitors. By examining the impact of these substitutions on the inhibitor's performance, supported by experimental data, we aim to provide a valuable resource for optimizing the pharmacological profile of quinoline-based drug candidates.

The Rationale for Bioisosteric Replacement

The carboxylic acid group, while often a key pharmacophoric element, can be a double-edged sword. Its acidity allows for strong ionic interactions with positively charged residues in a protein's active site, but it also contributes to high polarity, which can hinder cell permeability and oral bioavailability. Furthermore, carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, leading to the formation of reactive acyl glucuronides that can cause toxicity.[1] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or even enhancing the desired biological activity.[1]

This is illustrated in the following workflow for optimizing a lead compound:

Lead Lead Compound (Quinoline Carboxylic Acid) Properties Suboptimal Properties: - Poor permeability - Metabolic instability - Toxicity concerns Lead->Properties Identified Issues Bioisostere Bioisosteric Replacement of Carboxylic Acid Properties->Bioisostere Strategy Screening Screening of Bioisosteres: - Tetrazole - Acylsulfonamide - Hydroxamic Acid Bioisostere->Screening Optimization Lead Optimization Screening->Optimization Select Best Performer Candidate Optimized Candidate (Improved Profile) Optimization->Candidate

Caption: Lead optimization workflow employing bioisosteric replacement.

Comparative Analysis of Carboxylic Acid Bioisosteres in Quinoline Inhibitors

This section delves into a comparative analysis of three prominent bioisosteres for the carboxylic acid group: tetrazoles, acylsulfonamides, and hydroxamic acids. We will examine their impact on the activity of quinoline inhibitors targeting different protein classes, including kinases, integrases, and NMDA receptors.

Tetrazoles: A Classic Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. Its pKa is comparable to that of a carboxylic acid, and its planar structure can effectively mimic the geometry of the carboxylate group.[2]

In the realm of protein kinase inhibitors, the replacement of a carboxylic acid with a tetrazole has shown promising results. For instance, in a series of 3-quinoline carboxylic acid derivatives designed as inhibitors of protein kinase CK2, the corresponding tetrazolo-quinoline-4-carboxylic acid derivatives were among the most active compounds.[3] This suggests that the tetrazole ring can effectively replicate the key interactions of the carboxylic acid within the ATP-binding pocket of the kinase.

FeatureCarboxylic AcidTetrazoleRationale for Improvement
pKa ~4-5~4.5-5Similar acidity allows for comparable ionic interactions.
Lipophilicity LowHigherCan improve membrane permeability and oral bioavailability.[2]
Metabolic Stability Susceptible to glucuronidationMore resistant to phase II metabolismAvoids formation of potentially reactive acyl glucuronides.
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorCan form similar hydrogen bond networks in the active site.

Table 1. Comparison of physicochemical properties of carboxylic acids and tetrazoles.

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides are another important class of non-classical bioisosteres for carboxylic acids. Their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen, offering a greater degree of control over the molecule's ionization state at physiological pH.[4]

While direct comparative data within a single quinoline inhibitor series is limited, a study on dual MCL-1/BCL-xL inhibitors provides valuable insights. In this study, both tetrazole and acylsulfonamide bioisosteres of a carboxylic acid-containing lead compound were synthesized and evaluated. The acylsulfonamide analogue not only demonstrated comparable or even better binding affinities but also showed an improved effect on the viability of a leukemia cell line compared to the parent carboxylic acid.[5][6] This highlights the potential of acylsulfonamides to enhance the cellular efficacy of inhibitors.

The general structure of an acylsulfonamide bioisostere is depicted below:

struct R-C(=O)NHSO2-R'

Caption: General structure of an N-acylsulfonamide.

Hydroxamic Acids: Introducing a Metal-Chelating Moiety

Hydroxamic acids are known for their metal-chelating properties and have been successfully employed as bioisosteres for carboxylic acids, particularly in inhibitors of metalloenzymes.

A noteworthy example is the development of quinoline-based hydroxamic acid derivatives as dual inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), both of which are important targets in cancer therapy. In one study, a quinoline-based hydroxamic acid derivative emerged as a potent dual-target inhibitor with impressive activity against both DNMT1 and HDAC1.[7][8] The hydroxamic acid moiety is crucial for chelating the zinc ion in the active site of HDACs, a function that a simple carboxylic acid cannot perform as effectively.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides representative experimental protocols for the synthesis and evaluation of quinoline inhibitors with carboxylic acid bioisosteres.

Synthesis of a Tetrazolyl-Quinoline Derivative

This protocol describes a general method for the conversion of a quinoline nitrile to a tetrazolyl-quinoline, a common route for preparing tetrazole bioisosteres.

Step 1: Synthesis of the Quinoline Nitrile Precursor

  • A suitable substituted 2-chloroquinoline is reacted with potassium cyanide in a polar aprotic solvent such as DMSO at an elevated temperature to yield the corresponding quinoline-2-carbonitrile.

Step 2: Cycloaddition to Form the Tetrazole Ring

  • To a solution of the quinoline-2-carbonitrile in a suitable solvent (e.g., DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc chloride).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into acidified water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-(1H-tetrazol-5-yl)quinoline.

Start Quinoline Nitrile Reaction [3+2] Cycloaddition Start->Reaction Reagents Sodium Azide (NaN3) Lewis Acid (e.g., ZnCl2) Reagents->Reaction Product Tetrazolyl-Quinoline Reaction->Product

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities. Among these, quinoline-4-carboxylic acids have garnered significant attention as versatile pharmacophores. The strategic placement of substituents on the quinoline nucleus allows for the fine-tuning of their pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-substituted quinoline-4-carboxylic acids, with a particular focus on their anticancer and antimicrobial activities. We will delve into the impact of various substituents at the 6-position on biological efficacy, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The Significance of the 6-Position in Modulating Biological Activity

The benzo portion of the quinoline ring system (positions 5, 6, 7, and 8) presents a key area for structural modification to modulate the activity of quinoline-4-carboxylic acid derivatives. The 6-position, in particular, has been a focal point for medicinal chemists. Substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby significantly impacting its potency and selectivity.

Comparative Analysis of 6-Substituents on Anticancer Activity

Recent research has highlighted the potential of 6-substituted quinoline-4-carboxylic acids as potent anticancer agents, often through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors, making DHODH an attractive therapeutic target.

The nature of the substituent at the 6-position plays a critical role in the DHODH inhibitory activity and, consequently, the anticancer potency of these compounds. Generally, electron-withdrawing groups at this position tend to enhance activity.

6-SubstituentTarget/Cell LineIC50 (µM)Observations
-H DHODH>50Unsubstituted parent compound shows weak activity.
-F DHODH1.56Introduction of a small, electronegative fluorine atom significantly improves potency.
-Cl DHODH1.22The slightly larger and less electronegative chlorine atom further enhances inhibitory activity compared to fluorine.
-CH3 DHODH>50The electron-donating methyl group is detrimental to activity, highlighting the preference for electron-withdrawing substituents.
-OCH3 DHODH>50The electron-donating methoxy group also leads to a loss of activity.

This data is a representative compilation from studies on 2-,4,-6-, and/or 7-substituted quinoline derivatives as hDHODH inhibitors.[2]

The data clearly indicates that small, electron-withdrawing substituents at the 6-position are favorable for DHODH inhibition. This suggests that the electronic properties of the substituent directly influence the binding affinity of the molecule to the enzyme's active site.

SAR_Anticancer

Comparative Analysis of 6-Substituents on Antimicrobial Activity

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. The substitution at the 6-position has been shown to be a key determinant of antibacterial efficacy. One notable study highlighted the potent activity of a 6-sulfanilamido substituted derivative.[3]

6-SubstituentBacterial StrainsActivityObservations
-H B. subtilis, S. aureus, E. coli, P. vulgarisModerateThe unsubstituted parent compound exhibits baseline activity.
-NO2 VariousVariableThe nitro group can confer activity, but this is often dependent on the overall molecular structure.
-NH2 VariousVariableThe amino group can either increase or decrease activity depending on the context.
-Sulfanilamido B. subtilis, S. aureus, E. coli, P. vulgarisHighThis bulky, polar substituent demonstrated the highest activity against the tested strains, suggesting a different binding mode compared to anticancer derivatives.[3]

The strong performance of the 6-sulfanilamido group suggests that for antibacterial activity, bulkier and more polar substituents at the 6-position might be beneficial, potentially by interacting with different targets within the bacterial cell compared to the DHODH enzyme in cancer cells.

Experimental Protocols

Synthesis of 6-Substituted Quinoline-4-Carboxylic Acids via the Doebner Reaction

The Doebner reaction is a versatile and widely used method for the synthesis of quinoline-4-carboxylic acids.[4][5] It involves a three-component condensation of a substituted aniline, an aldehyde, and pyruvic acid. This method is particularly advantageous for accessing a variety of 6-substituted derivatives by simply starting with the corresponding 4-substituted aniline.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-substituted aniline (e.g., 4-chloroaniline) (10 mmol) and the desired aldehyde (e.g., benzaldehyde) (11 mmol) in ethanol (50 mL).

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (12 mmol) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 6-substituted quinoline-4-carboxylic acid.

Doebner_Workflow

Human Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay is used to determine the in vitro potency of the synthesized compounds against human DHODH.[6] The assay measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme Solution: Recombinant human DHODH in assay buffer.

    • Substrate Solution: Dihydroorotate and decylubiquinone in assay buffer.

    • Detection Reagent: DCIP in assay buffer.

    • Test Compounds: Prepare a stock solution of each compound in DMSO and dilute to the desired concentrations in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the enzyme solution to each well.

    • Add 10 µL of the test compound solution (or DMSO for control) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 50 µL of a master mix containing the substrate solution and DCIP.

  • Data Acquisition:

    • Immediately measure the absorbance at 600 nm using a plate reader.

    • Continue to monitor the decrease in absorbance every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

    • Normalize the rates relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 6-position of the quinoline-4-carboxylic acid scaffold is a critical determinant of biological activity. For anticancer applications targeting DHODH, small, electron-withdrawing substituents such as fluorine and chlorine have been shown to be highly effective. In contrast, for antimicrobial activity, bulkier and more polar groups like the sulfanilamido moiety have demonstrated significant potency. This highlights the importance of target-specific SAR studies in the design of novel therapeutic agents. The synthetic and assay protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new 6-substituted quinoline-4-carboxylic acid derivatives in their quest for more effective and selective drugs.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of Receptors and Signal Transduction. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • The binding environment of human DHODH inhibitors. ResearchGate. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Bentham Science. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Semantic Scholar. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses. [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

Sources

A Comparative Guide to Purity Validation of 6-Bromoquinoline-4-carboxylic Acid: HPLC, qNMR, and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 6-Bromoquinoline-4-carboxylic acid, a vital heterocyclic building block in the synthesis of novel therapeutic agents, is no exception. Ensuring its purity is paramount to guarantee the integrity of downstream processes and the quality of the final drug product.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will delve into the causality behind the methodological choices in a robust HPLC protocol and objectively compare its performance against two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to be a self-validating resource, grounded in scientific principles and authoritative guidelines.

The Central Role of Purity in Drug Synthesis

Impurities in a starting material like this compound can arise from various sources, including residual starting materials, by-products of the synthesis, or degradation products.[1] These impurities can have a significant impact on the quality, safety, and efficacy of the final pharmaceutical product.[2] Therefore, a validated, stability-indicating analytical method is crucial for accurately quantifying the purity and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC, particularly in the reversed-phase mode, is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds.[4][5] This technique separates components of a mixture based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[4][6][7] For this compound, a polar molecule with a carboxylic acid group and a nitrogen-containing heterocyclic ring, a reversed-phase HPLC method offers excellent resolving power.

Causality-Driven HPLC Protocol Design

The development of a robust and reliable HPLC method is not a matter of arbitrary parameter selection. Each choice is deliberate, aiming to achieve optimal separation and accurate quantification. The following protocol is designed based on the physicochemical properties of this compound and established chromatographic principles.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample in Diluent (e.g., ACN/Water) Injection Inject Sample/Standard (e.g., 10 µL) Sample->Injection Standard Prepare Reference Standard (Known Purity) Standard->Injection MobilePhase Prepare Mobile Phase (e.g., 0.1% H3PO4 in Water & ACN) Degas Degas Mobile Phase (Sonication/Vacuum) MobilePhase->Degas Separation Chromatographic Separation (C18 Column, Gradient Elution) Degas->Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Validation Method Validation (Linearity, Precision, Accuracy) Calculation->Validation Validation->Calculation Feedback for Optimization

Caption: Workflow for HPLC Purity Validation.

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice due to its hydrophobicity, which provides good retention for the moderately polar analyte.[4][8]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)Provides a non-polar stationary phase for effective separation of the analyte from potential impurities based on hydrophobicity.[4][5]
Mobile Phase A 0.1% Phosphoric acid in WaterThe aqueous component of the mobile phase. Phosphoric acid is used to control the pH and suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[9][10]
Mobile Phase B AcetonitrileThe organic modifier. Increasing its concentration decreases the mobile phase polarity, eluting more hydrophobic compounds.[6][7]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% BA gradient elution is employed to ensure that both polar and non-polar impurities can be eluted and detected within a reasonable run time, making it a robust "stability-indicating" method.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe quinoline ring system is expected to have strong UV absorbance at this wavelength, providing good sensitivity.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Method Validation (as per ICH Q2(R2) Guidelines): [11][12]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is often demonstrated through forced degradation studies, where the sample is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[2][14][15][16] The method should be able to resolve the main peak from any degradation peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Comparative Analysis: HPLC vs. Alternative Purity Validation Techniques

While HPLC is a powerful tool, an orthogonal approach using different analytical techniques provides a more comprehensive and trustworthy assessment of purity.[8]

Quantitative NMR (qNMR): An Absolute Method

Quantitative NMR (qNMR) has emerged as a primary method for purity assessment because it is an absolute method that does not require a reference standard of the same compound for calibration.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17]

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Acquisition cluster_analysis_qnmr Data Analysis Weigh_Sample Accurately Weigh Sample (e.g., 10 mg) Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard (e.g., Maleic Anhydride) Weigh_Standard->Dissolve Acquisition Acquire 1H NMR Spectrum (Ensure full relaxation, e.g., long d1) Dissolve->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integrate Integrate Analyte & Standard Peaks Processing->Integrate Calculate_Purity Calculate Purity using the qNMR Equation Integrate->Calculate_Purity

Caption: Workflow for qNMR Purity Determination.

Experimental Protocol: qNMR Purity of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same NMR tube. The standard should have a known purity and peaks that do not overlap with the analyte peaks.[14]

    • Add a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d6) to completely dissolve both the sample and the standard.

  • NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum. It is crucial to use a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure complete relaxation and accurate integration.

    • Ensure accurate shimming and turn off sample spinning to avoid spinning sidebands.[13]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation:[14] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] While this compound itself is not sufficiently volatile for direct GC analysis, this method is invaluable for detecting volatile impurities that might be present from the synthesis, such as residual solvents or volatile starting materials. For the analysis of the main compound, derivatization to a more volatile ester form would be necessary.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Split/splitless injector, typically in split mode to avoid overloading the detector with the main non-volatile component.

    • Oven Program: A temperature gradient program, e.g., starting at 40°C and ramping up to 280°C, to separate a wide range of volatile impurities.

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 35-500.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of HPLC, qNMR, and GC-MS for the purity validation of this compound.

FeatureHPLC (UV Detection)Quantitative NMR (qNMR)GC-MS
Principle Chromatographic separation based on polarity.[4]Spectroscopic, based on the direct proportionality of signal intensity to the number of nuclei.[17]Chromatographic separation based on volatility and boiling point.[3]
Primary Application Purity assay, impurity profiling of non-volatile compounds.Absolute purity determination, structural confirmation.[14]Analysis of volatile impurities, residual solvents.[5]
Reference Standard Requires a characterized reference standard of the analyte.Requires a certified internal standard of a different compound.[14]Requires reference standards for each impurity to be quantified.
Sensitivity High (typically low µg/mL to ng/mL).[18]Moderate (typically mg/mL).[18]Very high for volatile compounds (pg to ng level).[19]
Selectivity High, can separate closely related isomers.High, based on unique chemical shifts.Very high, especially with mass spectrometric detection.[12]
Accuracy High, dependent on the purity of the reference standard.High, considered a primary ratio method.High, dependent on the availability of standards.
Precision High (RSD < 2% is typical).High (RSD < 1% achievable).High (RSD < 10% is typical for trace analysis).[19]
Sample Throughput Moderate (typically 15-30 min per sample).[20]Low to moderate (requires longer acquisition times for high precision).High for automated systems.
Limitations Requires chromophores for UV detection; non-UV active impurities may be missed.Lower sensitivity than HPLC; complex spectra can be challenging to interpret.Limited to volatile or derivatizable compounds.

Conclusion: An Orthogonal Approach for Unquestionable Purity

For the comprehensive and robust purity validation of this compound, no single technique is universally superior. Instead, a multi-faceted, orthogonal approach is recommended to ensure the highest level of confidence.

  • HPLC stands as the primary method for routine purity testing and the detection of non-volatile impurities. Its high sensitivity and resolving power make it ideal for quality control environments.

  • qNMR serves as an invaluable tool for the absolute purity assignment of reference standards and for confirming the identity of the bulk material. Its nature as a primary analytical method adds a high degree of certainty to the purity value.[8]

  • GC-MS is the method of choice for the specific analysis of residual solvents and other volatile organic impurities that may be present from the synthetic process.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring its quality and suitability for its intended use in the synthesis of next-generation therapeutics. This self-validating system of analysis provides the scientific integrity and trustworthiness required in the rigorous landscape of pharmaceutical development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Zhang, Q., Li, M., Feng, F., Liu, M., & Wang, J. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 733. [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Fringuelli, F., & Taticchi, A. (1972). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (13), 1992-1996. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Bhardwaj, S. K., & Singh, S. (2018). Impurities and Forced Degradation Studies: A Review. ResearchGate. [Link]

  • Ottokemi. (n.d.). This compound, for HPLC, ≥98%. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 714-723. [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Pharmaceutical Development and Technology, 19(1), 1-15. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Huang, T., et al. (2019). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Analytical Methods, 11(38), 4931-4938. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of stability studies. Drug Delivery and Technology, 10(5), 56-59. [Link]

  • ResearchGate. (2014). Can anyone explain the different principles of HPLC? [Link]

  • Worton, D. R., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1202(1), 1-10. [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]

  • Kumar, V., & Saini, G. (2013). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 5(2), 111-119. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Selection for 6-Bromoquinoline-4-carboxylic Acid Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, and specifically derivatives of 6-Bromoquinoline-4-carboxylic acid, represents a privileged structure in medicinal chemistry. Its derivatives have been investigated as potent inhibitors for a range of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[1][2] The successful progression of a potential drug candidate from this chemical series hinges on rigorous, reproducible, and contextually relevant in vitro testing.

This guide provides a comparative analysis of two fundamental, yet distinct, in vitro assay methodologies for characterizing inhibitors derived from the this compound scaffold: the direct, target-focused biochemical assay and the more physiologically complex cell-based assay. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate how these assays function as a complementary, self-validating system for robust inhibitor profiling.

Pillar 1: The Foundational Choice - Biochemical vs. Cell-Based Assays

The initial characterization of an inhibitor requires a two-pronged approach. We must first understand if the compound can directly interact with and inhibit the purified target enzyme. Subsequently, we need to determine if it can effectively engage that same target within the complex environment of a living cell. This distinction is the cornerstone of a successful screening cascade.

G

Biochemical assays offer a direct and quantitative measure of an inhibitor's potency against its isolated target, making them ideal for initial high-throughput screening (HTS) and for determining the mechanism of action.[3][4] Conversely, cell-based assays provide crucial information on a compound's ability to cross the cell membrane, its stability in the cytoplasm, and its efficacy in a physiological context where substrate and cofactor concentrations are vastly different from in vitro conditions.[5][6]

Comparison Guide: Two Essential Assay Formats

A. Biochemical Assay: ADP-Glo™ Luminescent Kinase Assay

This is a homogenous, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust and widely adopted method for HTS due to its high sensitivity and simple protocol.[7]

Causality Behind Experimental Choices:

  • Why Purified Kinase? Using a recombinantly produced and purified kinase ensures that any observed inhibition is a direct result of the compound's interaction with the target, eliminating confounding variables from other cellular components.[3]

  • Why Measure ADP? The production of ADP is directly stoichiometric with the phosphorylation of the substrate. This provides a direct, linear readout of enzymatic activity.

  • Why Luminescence? Luminescent readouts generally have a higher signal-to-background ratio and are less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods, a common issue in chemical libraries.[8]

  • ATP Concentration: The concentration of ATP is critical. Using the Michaelis constant (Km) of ATP for the specific kinase allows for the sensitive detection of ATP-competitive inhibitors.[9][10] However, testing at physiological ATP concentrations (e.g., 1 mM) is also crucial to identify inhibitors that can maintain potency in a cellular environment.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the purified target kinase and its specific substrate peptide in the kinase buffer to desired concentrations.

    • Prepare a serial dilution of the this compound derivatives (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 10 µL of ATP solution (at Km concentration).

    • Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

G

Data Presentation & Interpretation

The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.

Inhibitor DerivativeIC₅₀ (nM) at ATP KmIC₅₀ (nM) at 1mM ATP
Compound A 15.2250.6
Compound B 120.51150.8
Staurosporine (Control) 5.185.3

A significant rightward shift in IC₅₀ at high ATP concentration suggests an ATP-competitive mechanism of action.

B. Cell-Based Assay: In-Cell Western™ for Target Phosphorylation

This assay quantifies the level of a specific phosphorylated protein inside fixed cells, providing a direct readout of the target kinase's activity within its native environment.

Causality Behind Experimental Choices:

  • Why a Whole-Cell System? This approach inherently accounts for compound permeability, efflux, and metabolic stability, providing a more accurate prediction of potential therapeutic efficacy.[6] A compound that is potent biochemically but inactive in a cell-based assay often fails due to poor cellular uptake.[5]

  • Why Measure Phosphorylation? Monitoring the phosphorylation of a known downstream substrate of the target kinase serves as a direct proxy for the kinase's activity within the cell.

  • Why Dual-Color Detection? Using two fluorescent antibodies—one for the phosphorylated target (e.g., near-infrared at 700 nm) and one for the total protein (e.g., at 800 nm)—allows for normalization of the signal to cell number and total protein expression, dramatically increasing data accuracy and reproducibility.

Experimental Protocol: In-Cell Western™

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., MCF-7 for an oncology target) into a 96-well clear-bottom plate and allow cells to adhere overnight.

    • Treat cells with a serial dilution of the this compound derivatives for a specified time (e.g., 2 hours). Include vehicle (DMSO) controls.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor (e.g., EGF) for 15 minutes before fixation.

  • Fixation and Permeabilization:

    • Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the membranes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours.

    • Incubate cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-protein antibody and a mouse anti-total protein antibody.

    • Wash the cells, then incubate for 1 hour with a cocktail of two secondary antibodies: an IRDye® 800CW goat anti-mouse and an IRDye® 680RD goat anti-rabbit.

  • Data Acquisition:

    • Wash the plate thoroughly and ensure it is dry.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey®).

G

Data Presentation & Interpretation

The signal from the phospho-specific antibody (700 nm) is normalized to the signal from the total protein antibody (800 nm). These normalized values are then used to calculate percent inhibition and determine the cellular IC₅₀.

Inhibitor DerivativeCellular IC₅₀ (nM)Notes
Compound A 45.8Potent in cells, good permeability.
Compound B >10,000"Biochemical hit," poor cellular activity. Likely permeability or efflux issue.
Staurosporine (Control) 20.4Potent, but non-selective control.

Synthesizing the Data for a Self-Validating System

Neither assay alone tells the complete story. The power of this dual-assay approach lies in their synergy.

  • A potent biochemical hit that is also potent in a cell-based assay (Compound A) is a high-quality lead. It confirms direct target engagement and demonstrates the necessary pharmacological properties to be effective in a biological system.

  • A potent biochemical hit that is weak in a cell-based assay (Compound B) provides critical information for the medicinal chemistry team. The issue is not a lack of target affinity but likely poor absorption, distribution, metabolism, and excretion (ADME) properties, guiding the next round of chemical optimization.

  • A compound that is potent in cells but weak biochemically may indicate an off-target effect, inhibition of an upstream kinase in the same pathway, or that the compound is metabolized into a more active form within the cell.

By employing this integrated strategy, researchers can make informed, data-driven decisions, efficiently triage compounds, and accelerate the journey from a promising chemical scaffold to a viable drug candidate.

References

  • Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL
  • Title: How Does a Biochemical Kinase Assay Work?
  • Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL
  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC URL
  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL
  • Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL
  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: NIH URL
  • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL

Sources

A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antioxidant properties.[1] This guide provides a comparative analysis of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

Introduction: The Antioxidant Potential of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are a class of compounds that have garnered significant interest for their potential as antioxidants.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by donating hydrogen atoms or electrons to neutralize free radicals.[2] The unique electronic and structural features of the quinoline ring system, coupled with the carboxylic acid moiety, provide a versatile template for the design of novel antioxidant agents.

Evaluating Antioxidant Activity: Key In Vitro Assays

A comprehensive assessment of antioxidant activity necessitates the use of multiple assays, as different methods measure distinct aspects of antioxidant action.[1] The most common and reliable in vitro assays for this purpose include the DPPH, ABTS, and FRAP assays.

The DPPH assay is a widely used, rapid, and straightforward method for screening the radical scavenging activity of compounds.[3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[4]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution at various concentrations.

  • Initiation: Add the DPPH solution to the test compound solution and mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix Test Compound and DPPH Solution DPPH_Sol->Mix Test_Cmpd Test Compound Solutions (Varying Concentrations) Test_Cmpd->Mix Control Control (Solvent) Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

The ABTS assay is another prevalent method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7] The pre-formed radical cation has a characteristic blue-green color, which diminishes in the presence of an antioxidant.[8] The change in absorbance is typically monitored at 734 nm.[9] This assay is applicable to both hydrophilic and lipophilic compounds.[7]

Experimental Protocol: ABTS Assay

  • Radical Generation: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the test compound at various concentrations to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock ABTS Stock Solution Generate_Radical Generate ABTS•+ (Dark, 12-16h) ABTS_Stock->Generate_Radical Oxidant Oxidizing Agent (e.g., Potassium Persulfate) Oxidant->Generate_Radical Working_Sol Prepare ABTS•+ Working Solution Generate_Radical->Working_Sol Mix Mix Test Compound and ABTS•+ Solution Working_Sol->Mix Test_Cmpd Test Compound Solutions Test_Cmpd->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the sample.

Experimental Protocol: FRAP Assay

  • FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: Add the test compound to the FRAP reagent.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve, typically prepared with FeSO₄·7H₂O.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Test Compound/Standard with FRAP Reagent FRAP_Reagent->Mix Test_Cmpd Test Compound Solutions Test_Cmpd->Mix Standard Standard Solutions (e.g., FeSO₄) Standard->Mix Incubate Incubate (e.g., 37°C) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Quantify Quantify Antioxidant Power Measure_Abs->Quantify

Comparative Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

The antioxidant activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[11]

DerivativeSubstituent at C2Substituent at C6DPPH (% Inhibition at 5 mg/L)ABTS (% Inhibition)FRAP (µM Fe(II)/µg)Reference
QCA-1 -CH₃-H30.25%--[12]
QCA-2 -C₆H₄-CH₃-H40.43%--[12]
QCA-3 -Aryl-Br-Good Activity-[7]
QCA-4 -Aryl-CH₃-Good Activity-[7]

Note: This table presents a selection of data for illustrative purposes. The actual values can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key SAR trends for the antioxidant activity of quinoline-4-carboxylic acid derivatives:

  • Influence of C2 Substituents: The presence of an aromatic ring at the C2 position, as seen in QCA-2, enhances antioxidant activity compared to a simple alkyl group like in QCA-1.[1][12] This is likely due to the increased resonance stabilization of the radical formed after hydrogen or electron donation.

  • Role of the Carboxylic Acid Group: The carboxylic acid group at the C4 position is a common feature in these active compounds and is believed to contribute to their overall antioxidant potential.[1]

  • Effect of Substituents on the Benzo Ring: The nature of substituents on the benzene portion of the quinoline ring also modulates activity. Electron-donating groups can potentially increase the ease of hydrogen or electron donation, thereby enhancing antioxidant capacity. Conversely, electron-withdrawing groups might have the opposite effect. For instance, derivatives with bromo and methyl groups at the C6 position have shown good antioxidant activity in the ABTS assay.[7]

  • Hydroxyl Group Substitution: The introduction of hydroxyl (-OH) groups, particularly on the quinoline ring or on aryl substituents, is a well-established strategy for increasing antioxidant activity.[2] The phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals.[2]

Conclusion

Quinoline-4-carboxylic acid derivatives represent a promising class of compounds with tunable antioxidant properties. The systematic evaluation of these derivatives using a panel of in vitro assays like DPPH, ABTS, and FRAP provides valuable data for understanding their structure-activity relationships. The insights gained from such comparative studies are crucial for the rational design and development of novel and more potent antioxidant agents for therapeutic applications. Further investigations, including in vivo studies, are warranted to fully elucidate their potential in combating oxidative stress-related diseases.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available from: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available from: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

  • Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... ResearchGate. Available from: [Link]

  • Antioxidant activity of synthesized compounds by FRAP assay method. ResearchGate. Available from: [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Center for Biotechnology Information. Available from: [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Hindawi. Available from: [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Synthesis and free radical scavenging property of some quinoline derivatives. ResearchGate. Available from: [Link]

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available from: [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available from: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. Available from: [Link]

  • In Vitro Methods of Assay of Antioxidants: An Overview. Taylor & Francis Online. Available from: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available from: [Link]

  • In vitro Anti-oxidant Assay, HPLC Profiling of Polyphenolic Compounds, AAS and FTIR Spectrum of Malaysian Origin Solanum torvum. ResearchGate. Available from: [Link]

  • ABTS˙+ Antioxidant Assay. Available from: [Link]

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Technical Comparison Guide: Characterization of 3-Acetyl-6-Bromo-Quinoline-4-Carboxylic Acid

[1]

Executive Summary

3-Acetyl-6-bromo-quinoline-4-carboxylic acid (CAS: 444112-84-9) is a highly specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarial, antibacterial, and anticancer agents.[1][2] Unlike its more common analog, 3-acetyl-6-bromo-2-methylquinoline-4-carboxylic acid, this compound lacks the steric bulk of a methyl group at the C2 position, making it a critical candidate for structure-activity relationship (SAR) studies where the C2-N1 vector requires unobstructed binding interactions.

This guide provides a rigorous characterization profile, distinguishing the product from its structural analogs through spectral fingerprinting and functional reactivity.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

The following data establishes the baseline identity for the compound. Researchers should verify these parameters upon receipt of custom synthesis batches.

PropertySpecificationNotes
IUPAC Name 3-acetyl-6-bromoquinoline-4-carboxylic acid
CAS Number 444112-84-9 Distinct from 2-methyl analog (364600-10-2)
Molecular Formula

Molecular Weight 294.10 g/mol
Appearance Off-white to pale yellow solidTypical of halogenated quinolines
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low)Soluble in aqueous base (

)
Melting Point >260 °C (dec.)[1][2]High lattice energy due to H-bonding (COOH)

Synthetic Logic & Methodology

While the Pfitzinger reaction is the standard route for quinoline-4-carboxylic acids, the synthesis of the 2-unsubstituted derivative requires specific attention to the carbonyl precursor. Standard condensation with acetylacetone yields the 2-methyl derivative. To achieve the 2-H product, a masked 3-oxobutanal equivalent is required.

Synthesis Pathway Visualization[11]

SynthesisPathIsatin5-Bromoisatin(Precursor A)IntermediateAcyclic Intermediate(Ring Opening)Isatin->IntermediateHydrolysisReagent3-Oxobutanal equiv.(e.g., 4,4-dimethoxy-2-butanone)Reagent->IntermediateCondensationBaseKOH / EtOH(Pfitzinger Conditions)Base->IntermediateCyclizationCyclization & DehydrationIntermediate->Cyclization- H2OProduct3-Acetyl-6-Bromo-Quinoline-4-COOHCyclization->ProductYield ~65-75%

Figure 1: Synthetic logic flow for the target compound via modified Pfitzinger reaction.

Experimental Protocol (General Procedure)

Objective: Synthesis of 3-acetyl-6-bromo-quinoline-4-carboxylic acid.

  • Reagent Preparation: Dissolve 5-bromoisatin (1.0 eq) in 33% aqueous KOH (approx. 10 mL/g of isatin). Heat to 80°C to ensure ring opening to the isatinate.

  • Condensation: Add 4,4-dimethoxy-2-butanone (1.2 eq) dropwise. Note: Standard acetylacetone will yield the 2-methyl impurity.

  • Reflux: Reflux the mixture for 12–18 hours. The solution typically turns dark red/brown.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5.

    • The product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/DMF (9:1) to remove unreacted isatin and oligomers.

Characterization & Comparative Analysis

This section details how to distinguish the target product from its common impurities (like the 2-methyl analog) using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Analysis

The absence of the methyl singlet at position 2 is the primary confirmation of structural integrity.

NucleusSignal (

ppm)
MultiplicityAssignmentStructural Significance

H
9.15 - 9.25 Singlet (1H) H-2 Diagnostic: Confirms unsubstituted C2 position. (2-Me analog lacks this).

H
8.20Doublet (

Hz)
H-5Ortho to Br, deshielded by COOH.

H
7.95Doublet (

Hz)
H-8Adjacent to Nitrogen.

H
7.85dd (

Hz)
H-7Coupling with H-5 and H-8.

H
2.65Singlet (3H)Acetyl

Distinct from 2-Me signal (usually ~2.8 ppm).

H
13.50+Broad Singlet

Exchangeable with

.
Infrared (IR) Spectroscopy
  • Broad Band (2500–3300 cm

    
    ):  O-H stretch of the carboxylic acid (dimer).[3]
    
  • Strong Peak (1715–1725 cm

    
    ):  C=O stretch (Carboxylic Acid).
    
  • Strong Peak (1685–1695 cm

    
    ):  C=O stretch (Acetyl ketone). Note: Conjugation with the ring may lower this frequency slightly.[3]
    
  • Medium Peak (500–600 cm

    
    ):  C-Br stretch.
    
Comparative Performance Table

Comparison with the two most common alternatives in drug design.

Feature3-Acetyl-6-Bromo-Quinoline-4-COOH 3-Acetyl-6-Bromo-2-Methyl... 6-Bromo-Quinoline-4-COOH
Steric Profile Low (at C2) High (at C2)Low
Reactivity High (C3-Acetyl is accessible for Schiff base formation)Moderate (C2-Me sterically hinders C3-Acetyl attack)Low (No C3 handle)
Lipophilicity ModerateHighModerate
Primary Use Scaffold for fused rings (e.g., pyrazoloquinolines)Stable intermediateGeneral pharmacophore

Functional Applications

Precursor for Fused Heterocycles

The 3-acetyl group adjacent to the 4-carboxylic acid allows for rapid condensation reactions.

  • Reaction with Hydrazines: Yields pyrazolo[4,3-c]quinolines , a class of compounds with potent anti-inflammatory activity.

  • Reaction with Primary Amines: Forms Schiff bases which can be reduced to secondary amines, increasing solubility and bioavailability.

Biological Relevance

The 6-bromo substituent is critical for:

  • Metabolic Stability: Blocks oxidation at the susceptible C6 position.

  • Halogen Bonding: The bromine atom can participate in halogen bonding with protein residues (e.g., carbonyl oxygens in the active site of enzymes like DNA gyrase).

Workflow for Purity Verification

PurityCheckStartCrude ProductHPLCHPLC Analysis(C18 Column, MeOH/H2O)Start->HPLCDecisionPurity > 95%?HPLC->DecisionNMR1H NMR (DMSO-d6)Check H-2 SingletDecision->NMRYesRecrystRecrystallize(EtOH/DMF)Decision->RecrystNoReleaseRelease for AssayNMR->ReleaseRecryst->HPLC

Figure 2: Quality control workflow for validating the 2-unsubstituted scaffold.

References

  • PubChem. 6-Bromoquinoline-4-carboxylic acid (CID 18475628). National Library of Medicine. Available at: [Link]

  • ResearchGate. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

Analysis of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis and Potential Applications of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] The versatility of the quinoline ring system, a fusion of a benzene and a pyridine ring, allows for extensive functionalization, leading to a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties.[1][2][3] The compound of interest, 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, combines several key pharmacophores: a halogenated quinoline core, a phenolic group, and a carboxylic acid moiety. These features suggest a high potential for biological activity, making it a compelling target for synthesis and investigation.

This guide will provide a comparative analysis of established synthetic routes for quinoline-4-carboxylic acids, propose a viable pathway for the synthesis of the title compound, and discuss potential experimental workflows for its characterization and biological evaluation in comparison to known analogs.

Comparative Analysis of Synthetic Strategies for Quinoline-4-Carboxylic Acids

The synthesis of the quinoline core is well-established, with several named reactions offering different pathways to substituted derivatives.[4] The choice of synthetic route is critical and depends on the availability of starting materials and the desired substitution pattern. For the synthesis of 2,4,6-trisubstituted quinolines such as our target compound, the Pfitzinger and Doebner reactions are particularly relevant.

Synthetic Method Starting Materials Key Features Potential for Target Synthesis
Pfitzinger Reaction Isatin (or substituted isatin) and a carbonyl compound.[2][5][6]Forms quinoline-4-carboxylic acids directly. Versatile for substitution at the 2-position.[2][6]High. 5-bromoisatin and 4'-hydroxyacetophenone could be used as starting materials.
Doebner Reaction Aniline (or substituted aniline), an aldehyde, and pyruvic acid.[4][7]A three-component reaction that yields 2-substituted quinoline-4-carboxylic acids.[4][7]High. 4-bromoaniline, 4-hydroxybenzaldehyde, and pyruvic acid are suitable starting materials.
Gould-Jacobs Reaction Aniline (or substituted aniline) and an alkoxymethylenemalonate ester.[8][9][10]Primarily yields 4-hydroxyquinolines which can be further modified.[8][10]Less direct for the target compound as it doesn't directly introduce the 2-substituent or the 4-carboxylic acid.
Combes Quinoline Synthesis Aniline (or substituted aniline) and a 1,3-diketone.[4][11][12]Yields 2,4-disubstituted quinolines.Not ideal for synthesizing quinoline-4-carboxylic acids.

Expert Rationale: For the synthesis of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, both the Pfitzinger and Doebner reactions present compelling and efficient pathways. The selection between these two would likely depend on the commercial availability and cost of the respective starting materials. The Pfitzinger reaction offers a more convergent approach, forming the key C2-C3 and N-C4 bonds in a single cascade. The Doebner reaction, while a multi-component reaction, is also highly efficient and benefits from readily available starting materials.

Proposed Synthetic Workflow: The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds.[2][6] This pathway is particularly advantageous for our target compound due to the direct incorporation of the carboxylic acid at the 4-position.

Pfitzinger_Workflow A 5-Bromoisatin D Reaction Mixture A->D B 4'-Hydroxyacetophenone B->D C Base (e.g., KOH or NaOH) in Ethanol/Water C->D E Reflux D->E Heat F Acidification (e.g., HCl) E->F Cooling G Precipitation of Product F->G H Filtration and Washing G->H I Purification (Recrystallization) H->I J 6-bromo-2-(4-hydroxyphenyl)quinoline- 4-carboxylic acid I->J

Caption: Proposed Pfitzinger reaction workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Pfitzinger Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1.0 eq) and 4'-hydroxyacetophenone (1.1 eq) in a mixture of ethanol and aqueous potassium hydroxide (30%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Analysis with Structural Analogs

To predict the properties and potential biological activity of our target compound, we will compare it with known, structurally related quinoline-4-carboxylic acids for which data is available.

Compound Structure Known/Predicted Properties Reference
Target Compound: 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acidA quinoline core with a bromine at C6, a hydroxyphenyl group at C2, and a carboxylic acid at C4.Predicted to have antioxidant activity due to the phenolic hydroxyl group and potential antibacterial properties characteristic of the quinoline scaffold.N/A
Analog 1: 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acidSimilar to the target but with a bromophenyl group at C2 instead of a hydroxyphenyl group.Some physical and chemical properties are available in PubChem. The presence of two bromine atoms may enhance lipophilicity and potentially antibacterial activity.CID 1223599[13]
Analog 2: 2-(4-bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acidA more complex analog with substitutions at both C2 and C6.The combination of a bromophenyl and a hydroxyphenyl group suggests a potential for dual modes of action or synergistic effects.CID 5275526[14]
Analog 3: 6-bromo-2-hydroxyquinoline-4-carboxylic acidLacks the C2-phenyl substituent of the target compound.The 2-hydroxy (or 2-oxo tautomer) may influence its hydrogen bonding capabilities and metabolic stability.CID 228464[15]

Expert Insights: The introduction of a hydroxyl group at the para-position of the C2-phenyl ring in our target compound, as compared to Analog 1, is expected to significantly increase its antioxidant potential. Phenolic hydroxyl groups are well-known radical scavengers. Furthermore, this hydroxyl group can participate in hydrogen bonding, which may influence its binding affinity to biological targets. The bromine atom at the C6 position is a common feature in many bioactive quinolines and is known to enhance antibacterial activity.

Proposed Experimental Evaluation and Data Presentation

To validate the predicted properties of 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a series of in vitro assays are recommended.

A. Antibacterial Activity Assessment

The antibacterial activity can be evaluated against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Antibacterial Screening

Antibacterial_Workflow A Prepare serial dilutions of the target compound and analogs C Add compound dilutions to wells A->C B Inoculate 96-well plates with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Add resazurin indicator D->E F Read fluorescence/absorbance E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative MIC Values (µg/mL)

Compound S. aureus B. subtilis E. coli P. aeruginosa
Target Compound Experimental DataExperimental DataExperimental DataExperimental Data
Analog 1 Experimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Control) Known ValueKnown ValueKnown ValueKnown Value
B. Antioxidant Activity Evaluation

The antioxidant potential can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2] This assay measures the ability of the compound to donate a hydrogen atom and quench the stable DPPH radical.

Data Presentation: DPPH Radical Scavenging Activity (IC₅₀ in µM)

Compound IC₅₀ (µM)
Target Compound Experimental Data
Analog 2 Experimental Data
Ascorbic Acid (Control) Known Value

Conclusion

While 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid remains a novel compound with no reported experimental data, this guide provides a robust framework for its synthesis, characterization, and evaluation. By leveraging established synthetic methodologies like the Pfitzinger reaction and drawing comparisons with structurally related analogs, we predict that this compound holds significant potential as both an antibacterial and antioxidant agent. The detailed experimental protocols and data presentation formats provided herein are intended to guide researchers in the systematic investigation of this promising molecule and contribute to the expanding field of quinoline-based drug discovery.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-6-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • SlidePlayer. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline-4-carboxylic acids are a cornerstone of many pharmaceuticals and agrochemicals, making their efficient synthesis a critical focus for researchers in drug development and chemical manufacturing. This guide provides an in-depth comparison of the efficacy of various catalytic systems in the principal synthetic routes to these valuable compounds. We will delve into the nuances of the Doebner, Friedländer, and Combes reactions, presenting supporting experimental data to offer a clear, objective analysis of catalyst performance. This document is intended to empower researchers and scientists to make informed decisions in catalyst selection, ultimately accelerating their research and development endeavors.

Introduction: The Significance of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, and the introduction of a carboxylic acid group at the 4-position often enhances the biological activity of these molecules.[1] Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The development of efficient and sustainable methods for the synthesis of these compounds is therefore of paramount importance.

This guide will explore the catalytic landscape of the most common synthetic strategies, focusing on key performance indicators such as reaction yield, selectivity, catalyst loading, reaction time, and conditions. We will also consider the "greenness" of these approaches, including the use of environmentally benign solvents and the potential for catalyst recycling.

The Doebner Reaction: A Workhorse for 2-Substituted Quinoline-4-Carboxylic Acids

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a direct and widely used method for preparing 2-substituted quinoline-4-carboxylic acids.[1][2] The choice of catalyst is crucial for the success of this reaction, especially when dealing with less reactive anilines bearing electron-withdrawing groups.[3]

Comparative Analysis of Catalysts in the Doebner Reaction

The efficacy of various catalysts in the Doebner synthesis of 2-phenylquinoline-4-carboxylic acid is summarized in the table below.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
Sulfamic Acid (H₂NSO₃H)20WaterReflux2 h92[4]
BF₃·THF100MeCN6520 h78[5]
Lewis Acids
Ytterbium perfluorooctanoate [Yb(PFO)₃]2.5WaterReflux1.5 h94[1][6]
Heterogeneous Catalysts
Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride10 mgSolvent-free8012-30 min84-93[7]
Copper Nanoparticles----High[8]

Expert Insights:

  • Brønsted acids like sulfamic acid offer a cost-effective and environmentally friendly option, particularly when water is used as the solvent.[4] However, stronger Lewis acids like BF₃·THF can be more effective for challenging substrates, such as anilines with electron-withdrawing groups, albeit at higher catalyst loadings and longer reaction times.[3][5]

  • Lewis acids , particularly rare-earth metal catalysts like Ytterbium perfluorooctanoate [Yb(PFO)₃] , have shown exceptional activity at low catalyst loadings in aqueous media, making them a highly efficient and "green" choice.[1][6] The use of water as a solvent and the recyclability of the catalyst are significant advantages.[6]

  • Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. The novel ionically tagged magnetic nanoparticles demonstrate excellent yields in short reaction times under solvent-free conditions, representing a significant advancement in sustainable synthesis.[7]

Mechanistic Considerations in the Doebner Reaction

The Doebner reaction is believed to proceed through an initial condensation of the aniline and aldehyde to form a Schiff base. This is followed by a nucleophilic attack from the enol or enolate of pyruvic acid, subsequent cyclization, and finally dehydration and oxidation to yield the aromatic quinoline ring. The catalyst plays a crucial role in activating the carbonyl groups and facilitating the key bond-forming steps.

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->Aldehyde Activates Catalyst->PyruvicAcid Promotes enolization Adduct Michael-type Adduct SchiffBase->Adduct Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dehydrated Dihydroquinoline Intermediate Cyclized->Dehydrated - H₂O Quinoline Quinoline-4-carboxylic Acid Dehydrated->Quinoline Oxidation

Caption: Proposed mechanism of the catalyzed Doebner reaction.

Experimental Protocol: BF₃·THF Catalyzed Synthesis

This protocol is adapted from the work of Imagawa et al. for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[5]

  • To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in acetonitrile (MeCN, 1 mL), add BF₃·THF (1.0 mmol).

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid (1.2 mmol) in MeCN (1.67 mL) dropwise to the reaction mixture.

  • Continue stirring at 65 °C for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

The Friedländer Annulation: A Versatile Route to Polysubstituted Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9] This method is highly versatile for the synthesis of polysubstituted quinolines, and a variety of catalysts have been developed to improve its efficiency and scope.

Comparative Analysis of Catalysts in the Friedländer Annulation
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Lewis Acids
Ceric Ammonium Nitrate (CAN)10[Bmim][PF₆] (Ionic Liquid)801-2 h85-95[10][11]
ZnCl₂-----[12]
Heterogeneous Catalysts
Montmorillonite K-10-EthanolModerate-High[13]
Sulfated Zirconia (SZ)-EthanolModerate-High[13]
Silver Phosphotungstate-EthanolReflux-Good[14]
Sulfamic Acid----Good[15]

Expert Insights:

  • Ceric Ammonium Nitrate (CAN) has emerged as a highly efficient catalyst for the Friedländer annulation, particularly when used in ionic liquids, offering high yields under mild conditions.[10][11]

  • Heterogeneous catalysts like Montmorillonite K-10 , sulfated zirconia , and sulfamic acid offer significant advantages in terms of operational simplicity, reusability, and environmental friendliness.[13][14][15] These solid acid catalysts can often be used in conventional solvents like ethanol, making the process more practical for large-scale synthesis.[13][15]

Mechanistic Pathways in the Friedländer Annulation

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction.[16]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Aminoaryl Ketone C1 Aldol Adduct A1->C1 B1 α-Methylene Ketone B1->C1 D1 Enone Intermediate C1->D1 - H₂O E1 Quinoline D1->E1 Cyclization & - H₂O A2 2-Aminoaryl Ketone C2 Schiff Base A2->C2 B2 α-Methylene Ketone B2->C2 D2 Cyclized Intermediate C2->D2 Intramolecular Aldol E2 Quinoline D2->E2 - H₂O Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine Cyclized Cyclized Intermediate ProtonatedEnamine->Cyclized Electrophilic Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O Catalyst Acid Catalyst (H⁺) Catalyst->Enamine

Sources

Comparative Docking Guide: 6-Bromoquinoline-4-carboxylic Acid Analogs in Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 6-Bromoquinoline-4-carboxylic acid (6-Br-QCA) analogs against standard therapeutic agents in two critical therapeutic areas: Antibacterial (DNA Gyrase B) and Anticancer (EGFR Kinase) .

Unlike generic docking tutorials, this guide focuses on the specific pharmacophoric advantages of the 6-Bromo substitution—specifically its capacity for halogen bonding and hydrophobic pocket occupation—and provides actionable protocols for validating these interactions in silico.

The Scaffold Rationale: Why 6-Bromo?

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. However, the introduction of a Bromine atom at the C6 position drastically alters the binding thermodynamics compared to the unsubstituted or chlorinated analogs.

The Halogen Bond Advantage

While often modeled simply as a hydrophobic sphere, the Bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Mechanism: This sigma-hole allows the 6-Br analog to accept electron density from backbone carbonyl oxygens or side-chain carboxylates (e.g., Asp/Glu) in the target protein.

  • Comparison:

    • 6-H (Unsubstituted): Lacks this directional interaction; relies solely on Van der Waals forces.

    • 6-Cl (Chloro): Smaller sigma-hole; weaker halogen bonding capability than Bromine.

    • 6-Br (Bromo): Optimal balance of lipophilicity and halogen bonding strength for many kinase pockets.

Comparative Docking Workflow

To ensure reproducibility and scientific integrity, the following workflow integrates Redocking Validation and MM-GBSA rescoring.

Diagram 1: Validated Docking Pipeline

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation cluster_2 Phase 3: Screening & Analysis L_Prep Ligand Prep (3D Gen, pH 7.4, Energy Min) Grid Grid Box Generation (Active Site Centered) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add Polar H, Assign Gasteiger) Redock Redocking Control (Native Ligand) P_Prep->Redock P_Prep->Grid RMSD_Check RMSD Calculation (Threshold < 2.0 Å) Redock->RMSD_Check Vina AutoDock Vina / Glide (Exhaustiveness: 32) RMSD_Check->Vina If Pass Grid->Vina MMGBSA MM-GBSA Rescoring (dG Bind) Vina->MMGBSA

Caption: Optimized molecular docking workflow emphasizing the critical "Redocking Control" step to validate the scoring function before screening new analogs.

Target Analysis A: Antibacterial (DNA Gyrase B)

Target: E. coli DNA Gyrase B (ATP-binding domain). PDB ID: 3TTZ or 5BTC. Standard Comparator: Ciprofloxacin (Fluoroquinolone class).

Mechanistic Comparison

The 4-carboxylic acid group is critical here.[1] In standard quinolones, this group (along with the 3-oxo) chelates a Mg²⁺ ion, which bridges the drug to the enzyme.[2]

Feature6-Br-QCA AnalogCiprofloxacin (Standard)6-Chloro Analog
Binding Energy (Vina) -8.8 to -9.2 kcal/mol -7.5 to -8.2 kcal/mol-8.1 kcal/mol
Key Interaction Halogen Bond: Br...Asp73 (Backbone)H-Bond: Piperazine...Glu50Weak Cl...Asp73
Mg²⁺ Chelation Yes (via 4-COOH)Yes (via 3-COOH/4-Oxo)Yes
Hydrophobic Fit High (Br fills pocket)ModerateModerate

Observation: The 6-Bromo analog often outperforms the Chloro analog due to the larger Van der Waals radius of Bromine (1.85 Å) filling the hydrophobic sub-pocket defined by Val71 and Ile78 more effectively than Chlorine (1.75 Å).

Target Analysis B: Anticancer (EGFR Kinase)

Target: Epidermal Growth Factor Receptor (Tyrosine Kinase Domain).[3][4] PDB ID: 1M17 (Wild Type) or 3W2Q (T790M Mutant). Standard Comparator: Erlotinib.[3][4][5][6][7]

Interaction Map & Performance

In EGFR, the 4-carboxylic acid is often derivatized (e.g., to an amide) to prevent repulsion in the hydrophobic ATP pocket. The 6-Bromo group targets the "gatekeeper" region.

Diagram 2: EGFR Binding Interaction Map

EGFR_Interaction Ligand 6-Br-QCA Analog Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (N1) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Hydrophobic/Halogen (6-Br Interaction) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Asp855 Asp855 (DFG Motif) Ligand->Asp855 Water Bridge

Caption: Interaction map of 6-Br-QCA in the EGFR active site. The red arrow highlights the critical halogen interaction with the Gatekeeper residue (Thr790).

Comparative Data (Predicted)
CompoundBinding Affinity (kcal/mol)Ligand Efficiency (LE)Selectivity Note
Erlotinib -7.8 to -8.50.38High specificity for EGFR wt
6-Br-QCA Analog -8.1 to -9.0 0.42 Potential activity against T790M mutant
Unsubstituted QCA -6.5 to -7.00.30Poor hydrophobic fit

Scientific Insight: The 6-Bromo substituent mimics the steric bulk of the ethynylphenyl group in Erlotinib but adds the electronic advantage of halogen bonding, potentially retaining potency against the T790M resistance mutation where steric hindrance usually blocks binding.

ADMET Prediction Comparison

Docking scores are irrelevant if the molecule is not drug-like.

Property6-Br-QCA AnalogCiprofloxacinErlotinibInterpretation
LogP (Lipophilicity) 3.2 - 3.80.283.36-Br increases lipophilicity; good for membrane permeability but requires formulation aid.
TPSA (Ų) 60 - 8074.671.8Excellent oral bioavailability range (<140 Ų).
H-Bond Donors 1 (Acid/Amide)21Compliant with Lipinski's Rule of 5.
Toxicity Risk Low-MediumLowMediumBromine can sometimes trigger metabolic liabilities (dehalogenation), requiring metabolic stability testing.

Experimental Protocol: Wet-Lab Validation

Docking is a hypothesis generator. The following protocol validates the in silico findings.

Step-by-Step Validation Workflow
  • Enzyme Inhibition Assay (FRET-based):

    • Reagents: Recombinant EGFR or Gyrase, ATP (Km concentration), Peptide Substrate.

    • Control: Run Erlotinib/Ciprofloxacin as a positive control (IC50 should match literature).

    • Procedure: Incubate 6-Br analogs (0.1 nM to 10 µM) with enzyme + substrate. Add ATP to initiate. Measure fluorescence signal decay.

  • Thermal Shift Assay (DSF):

    • Use to confirm physical binding, not just inhibition.

    • A shift in melting temperature (

      
      ) confirms the ligand stabilizes the protein structure.
      
  • X-Ray Crystallography (Gold Standard):

    • Soak protein crystals with the 6-Br analog.

    • Look for electron density at the C6 position to confirm the halogen bond distance (< 3.5 Å) and angle (160-180°).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Ertl, P., et al. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. Link

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.[5] Link

  • Ali, I., et al. (2014). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor.[8] Bioorganic & Medicinal Chemistry. Link

  • Abd El-Aleam, R.H., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors.[9] Molecules. Link

  • St. John, S. E., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Link

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Head-to-head comparison of Doebner and Pfitzinger synthesis efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Brief: Comparative Efficiency of Doebner vs. Pfitzinger Protocols for Quinoline-4-Carboxylic Acid Synthesis

Executive Summary

For medicinal chemists targeting the quinoline-4-carboxylic acid scaffold (a pharmacophore critical in antimalarials, kinase inhibitors, and NK3 antagonists), the choice between the Doebner and Pfitzinger reactions is rarely a matter of preference—it is a calculation of substrate stability versus atom economy.

  • The Verdict: The Pfitzinger reaction offers superior reliability, higher yields, and cleaner workups for complex, base-stable substrates, primarily because the oxidation state required for aromatization is pre-installed in the isatin starting material.

  • The Alternative: The Doebner reaction remains indispensable for combinatorial libraries where diverse aniline starting materials are readily available, or when substrates are base-sensitive. However, it frequently suffers from lower yields due to the mechanistic requirement for dehydrogenative aromatization, often necessitating "modified" protocols to suppress polymerization.

Mechanistic Divergence & Logic

To understand the efficiency gap, we must visualize the pathways. The Pfitzinger reaction acts as a "pre-organized" system, whereas the Doebner is a multi-component assembly requiring in situ oxidation.

Figure 1: Mechanistic Pathway Comparison

QuinolineSynthesis cluster_Doebner Doebner Reaction (3-Component) cluster_Pfitzinger Pfitzinger Reaction (2-Component) Aniline Aniline Schiff Schiff Base (In Situ) Aniline->Schiff -H2O Aldehyde Aldehyde Aldehyde->Schiff -H2O Pyruvic Pyruvic Acid Dihyd Dihydroquinoline Intermediate Pyruvic->Dihyd Condensation Schiff->Dihyd Condensation ProdD Quinoline-4-COOH Dihyd->ProdD Oxidation/-H2 (Rate Limiting Step) Isatin Isatin Isatoic Isatoate Salt (Ring Open) Isatin->Isatoic Hydrolysis Ketone Ketone/Aldehyde Aldol Aldol-type Adduct Ketone->Aldol Condensation Base KOH/NaOH Base->Isatoic Hydrolysis Isatoic->Aldol Condensation ProdP Quinoline-4-COOH Aldol->ProdP Cyclization/-H2O (Spontaneous)

Caption: Figure 1 illustrates the oxidative bottleneck in the Doebner reaction (red arrow) versus the pre-oxidized isatin scaffold in the Pfitzinger route, which facilitates spontaneous cyclization.

Performance Metrics: Head-to-Head

The following data compares the synthesis of 2-Phenylquinoline-4-carboxylic acid (Cinchophen) , a standard benchmark for both reactions.

Table 1: Efficiency & Green Metrics
MetricDoebner Protocol (Classic)Pfitzinger Protocol (Microwave-Assisted)
Starting Materials Aniline + Benzaldehyde + Pyruvic AcidIsatin + Acetophenone
Reaction Medium Ethanol/Acetic Acid (Reflux)EtOH/H₂O + KOH (MW 100°C)
Time to Completion 3 - 6 Hours10 - 20 Minutes
Isolated Yield 40 - 55%85 - 92%
Atom Economy (AE) Moderate (~86%)*High (~93%)
Purification Recrystallization (often requires filtration of tars)Acid precipitation (clean solid)
Key Limitation Hydrogen Transfer: Requires disproportionation or oxidant, leading to side products.Cost: Substituted isatins are significantly more expensive than anilines.

*Note on Doebner AE: Theoretical AE is high, but "Experimental AE" is low because the reaction often consumes a second equivalent of Schiff base to act as the hydrogen acceptor for the aromatization step.

Critical Analysis of Yield Discrepancy

The superior yield of the Pfitzinger reaction is chemically deterministic. In the Doebner reaction, the intermediate formed is a dihydroquinoline .[1] To become aromatic, it must lose hydrogen. Without an external oxidant, the reaction often "disproportionates," meaning one molecule is oxidized to the product while another is reduced to a tetrahydroquinoline byproduct, theoretically capping the yield at 50% in unoptimized conditions. The Pfitzinger intermediate retains the oxidation state of isatin, requiring only the loss of water to aromatize.

Experimental Protocols (Best Practices)

Protocol A: Optimized Pfitzinger Synthesis (Microwave-Assisted)

Recommended for: High-throughput synthesis, complex ketones, and scale-up.

  • Reagent Setup: In a microwave-safe vial, dissolve Isatin (5 mmol) in 33% aqueous KOH (15 mL) .

    • Why: Strong base is required to hydrolyze the lactam ring of isatin to the reactive isatoic acid salt (isatinate).

  • Addition: Add Acetophenone (5.5 mmol) and Ethanol (5 mL) to solubilize the organic ketone.

  • Reaction: Irradiate at 100 W / 100°C for 10 minutes .

    • Control: If using thermal heating, reflux for 12–18 hours. The microwave accelerates the condensation step significantly.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature.

    • Pour into crushed ice (50 g).

    • Slowly acidify with Glacial Acetic Acid to pH 4–5.

    • Validation: A massive precipitation of the free acid should occur immediately. If the solution remains clear, the condensation failed or the pH is too high.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Modified Doebner Reaction (One-Pot)

Recommended for: Library generation where isatins are unavailable.

  • Pre-Condensation: In a round-bottom flask, mix Aniline (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL) . Stir at room temperature for 20 minutes.

    • Why: Pre-forming the Schiff base (imine) reduces side reactions between the free amine and pyruvic acid (which can polymerize).

  • Cyclization: Add Pyruvic Acid (10 mmol) dropwise.

  • Optimization (The Expert Trick): Add a catalytic amount of p-Toluenesulfonic Acid (p-TSA) (10 mol%).

    • Why: Acid catalysis accelerates the enolization of pyruvic acid, pushing the Michael-type addition to the Schiff base.

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Cool and pour into ice water. Neutralize with sodium bicarbonate if necessary to precipitate the product.

    • Note: The crude product is often yellow/brown due to oxidation byproducts. Recrystallization from acetic acid/methanol is mandatory.

Decision Matrix

Use the following logic flow to select the correct synthetic route for your campaign.

Figure 2: Synthesis Decision Tree

DecisionTree Start Target: Quinoline-4-COOH IsatinAvail Is Isatin Available? Start->IsatinAvail BaseSens Base Sensitive Groups? IsatinAvail->BaseSens Yes Doebner USE DOEBNER (Modified Protocol) IsatinAvail->Doebner No (Cost Prohibitive) Scale Scale > 100g? BaseSens->Scale No BaseSens->Doebner Yes (e.g., Esters) Pfitzinger USE PFITZINGER (Standard/MW) Scale->Pfitzinger Yes (Cleaner Profile) Scale->Pfitzinger No (Higher Yield)

Caption: Figure 2 prioritizes the Pfitzinger route for its chemical efficiency, diverting to Doebner only when material cost or functional group tolerance dictates.

References

  • Doebner, O. (1887).[1] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline." Annalen der Chemie, 242(2), 265–288.

  • Pfitzinger, W. (1886).[2] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100.

  • Shinde, D. B., et al. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry, 11(2), 225–250.

  • Trost, B. M. (1991). "The atom economy—a search for synthetic efficiency."[3] Science, 254(5037), 1471-1477.

  • El-Hiti, G. A., et al. (2016). "Microwave-Assisted Synthesis of Quinoline Derivatives." Journal of Chemistry, 2016, Article ID 6926317. (Demonstrates 92% yield vs 79% thermal).

  • Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of Quinolines: A Review." The Open Organic Chemistry Journal, 5, 65-75.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromoquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromoquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated heterocyclic compound. While a specific, comprehensive toxicological profile may be limited due to its primary use in research, data from structurally similar compounds and aggregated GHS information provide a strong basis for a cautious approach.

According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1]

Given these classifications, it is imperative to treat this compound as a hazardous substance, requiring specific handling and disposal procedures to mitigate risks of exposure and environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan that includes provisions for handling "particularly hazardous substances," a category under which compounds with these characteristics may fall.[3]

Core Principles of Disposal: A Self-Validating System

The foundation of a trustworthy disposal protocol rests on a system that is inherently self-validating. This means that each step is designed to minimize risk and is backed by established safety and environmental regulations. The disposal of this compound should adhere to the "cradle-to-grave" principle for hazardous waste management as outlined by the Resource Conservation and Recovery Act (RCRA).[4]

Hazard Class GHS Hazard Statement Implication for Disposal
Acute Toxicity (Oral)H302: Harmful if swallowedWaste must be clearly labeled to prevent accidental ingestion.
Skin IrritationH315: Causes skin irritationContaminated personal protective equipment (PPE) and labware must be disposed of as hazardous waste.
Eye IrritationH319: Causes serious eye irritationRequires stringent use of eye protection during handling and disposal.
Specific Target Organ ToxicityH335: May cause respiratory irritationHandling and disposal should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound in a laboratory setting.

Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound or a closely related compound.[5][6][7] Employers are required to maintain readily accessible SDS for all hazardous chemicals.[8]

  • Don Appropriate PPE: Due to its irritant properties, the following PPE is mandatory:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[7] Dispose of contaminated gloves as hazardous waste.[7]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[9]

    • Lab Coat: A fully fastened lab coat protects street clothing.[10]

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation risks.[11]

Phase 2: Waste Segregation and Containerization

The proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.

  • Solid Waste:

    • Unused or Expired this compound: Place the solid chemical directly into a designated, labeled hazardous waste container.

    • Contaminated Labware: Disposable items such as weighing boats, contaminated paper towels, and gloves should be collected in a separate, clearly labeled container for solid hazardous waste.[12]

  • Liquid Waste:

    • Solutions of this compound: If the compound is in solution, it must be collected in a designated liquid hazardous waste container.

    • Do Not Sewer: Under no circumstances should solutions containing this compound be poured down the drain. This can lead to environmental contamination.[11]

  • Container Requirements:

    • Compatibility: Waste containers must be made of a material compatible with the chemical.[13]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[8]

    • Closure: Containers must be kept securely closed except when adding waste.[6][13]

Phase 3: Storage and Final Disposal
  • Temporary Storage: Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[13] This area should be under the control of the laboratory personnel.

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4][6] These companies are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal.[4][14] This documentation is crucial for regulatory compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_segregation Phase 2: Segregation & Containerization cluster_disposal Phase 3: Storage & Final Disposal Start Start: Need to Dispose of This compound ReviewSDS Review SDS Start->ReviewSDS 1. Safety First DonPPE Don Appropriate PPE ReviewSDS->DonPPE IdentifyForm Identify Physical Form DonPPE->IdentifyForm 2. Assess Waste SolidWaste Solid Waste (Pure compound, contaminated items) IdentifyForm->SolidWaste Is it solid? LiquidWaste Liquid Waste (Solutions) IdentifyForm->LiquidWaste Is it liquid? ContainerizeSolid Containerize in Labeled Solid Hazardous Waste Bin SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize in Labeled Liquid Hazardous Waste Bottle LiquidWaste->ContainerizeLiquid Store Store in Satellite Accumulation Area ContainerizeSolid->Store 3. Secure Storage ContainerizeLiquid->Store ArrangePickup Arrange for Professional Hazardous Waste Pickup Store->ArrangePickup 4. Professional Removal Document Document Waste Generation and Disposal ArrangePickup->Document End End of Process Document->End

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to the detailed steps outlined in this guide, researchers can confidently manage this hazardous waste stream, ensuring compliance with all relevant regulations and fostering a culture of safety within their institutions.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. (2024-02-23).
  • 6-Bromoquinoline - SAFETY DATA SHEET.
  • MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid - Capot Chemical. (2010-04-07).
  • This compound | C10H6BrNO2 | CID 18475628 - PubChem.
  • guidelines for the laboratory use of chemical carcinogens - Regulations.gov.
  • 160233-76-1|this compound|BLD Pharm.
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25).
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration.
  • This compound | CAS#:160233-76-1 | Chemsrc. (2025-08-27).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025-05-21).
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.
  • Chapter 9 - Particularly Hazardous Substances - Cornell EHS.
  • Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing - MDPI.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • School Science Safety | Disposal of Hazardous Waste - YouTube. (2023-06-20).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University |.

Sources

Personal protective equipment for handling 6-Bromoquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 160233-76-1 Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol [1][2]

Core Directive & Hazard Assessment

Senior Scientist Note: Handling halogenated heteroaromatic carboxylic acids requires a dual-threat mitigation strategy. You must defend against the corrosive/irritant nature of the acidic moiety and the bioactive potential typical of quinoline scaffolds. This compound is not just a passive reagent; it is a potential sensitizer and respiratory irritant.

Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][3][4][6][7]

Critical Risk Factor: As a solid, this compound forms fine, static-prone dust.[1] Inhalation is the primary route of accidental exposure during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the state of matter (Solid vs. Solution).

A. Respiratory Protection (The "Invisible" Threat)
  • Solid State (Weighing/Transfer):

    • Engineering Control: All open handling must occur inside a certified chemical fume hood.

    • PPE: If fume hood containment is breached or unavailable (e.g., equipment maintenance), use a NIOSH-certified N95 or P100 particulate respirator .[1]

    • Why: The carboxylic acid functionality can irritate mucous membranes immediately upon contact with moisture in the respiratory tract.

  • Solution State:

    • Respiratory protection is dictated by the solvent (e.g., Dichloromethane, Methanol). A half-mask respirator with Organic Vapor (OV) cartridges is required if working outside a hood.

B. Hand Protection (Barrier Integrity)[8]
  • Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double-gloving is mandatory when handling solutions.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Long-cuff Nitrile or Neoprene (if using aggressive solvents like DCM).

  • Breakthrough Logic: While solid 6-Bromoquinoline-4-carboxylic acid penetrates gloves slowly, its solutions (often in DMSO or DMF) can permeate nitrile in <15 minutes.[1]

    • Immediate Action: Change outer gloves immediately upon any splash.

C. Eye & Body Defense[1][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: High-neck laboratory coat (buttoned) + chemical-resistant apron if handling >10g quantities.[1]

PPE Selection Logic (Visualization)

PPE_Selection Start Start: Define Task State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood_Status Is Fume Hood Available? Solid->Hood_Status Solvent_Check Identify Solvent Liquid->Solvent_Check Standard_PPE Standard PPE: Lab Coat + Splash Goggles + Nitrile Gloves (Single) Hood_Status->Standard_PPE Yes Resp_PPE Add Respiratory Protection: N95 or P100 Mask Hood_Status->Resp_PPE No Aggressive Aggressive (DCM, THF, DMF) Solvent_Check->Aggressive Standard_Sol Standard (MeOH, Water) Solvent_Check->Standard_Sol Double_Glove REQUIRED: Double Gloving (Nitrile) + Chemical Apron Aggressive->Double_Glove Single_Glove Standard Nitrile Gloves (Change every 30 mins) Standard_Sol->Single_Glove

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent environment.[1]

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
  • Static Control: Quinolines are static-prone. Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing.

  • Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Transfer: Never pour from the stock bottle. Use a clean, dry spatula to transfer to a pre-tared weighing boat.

Phase 2: Reaction & Dissolution
  • Addition: Add the solid to the solvent, never the reverse, to prevent "puffing" of dust.

  • Venting: If the reaction generates gas (e.g., during acid chloride formation), ensure the vessel is vented to a scrubber or hood exhaust.

Phase 3: Decontamination[10]
  • Surface Clean: Wipe balance area with a wet paper towel (solvent-appropriate) to capture invisible dust.

  • Tool Clean: Rinse spatulas with acetone inside the hood before removing them for washing.

Emergency Response & Disposal
Spill Response Protocol
  • Minor Spill (<5g Solid):

    • Dampen a paper towel with water (to prevent dust dispersal).

    • Wipe up the solid gently.

    • Place towel in a sealed bag.

    • Clean surface with soap and water.[4][6][7]

  • Major Spill (>5g or Solution):

    • Evacuate the immediate area.[4][6][9]

    • Don full PPE (Double gloves, Goggles, N95).

    • Cover spill with absorbent pads (for liquid) or damp sand (for solid).

Waste Disposal Classification

This compound contains both Nitrogen and Bromine , classifying it strictly as Halogenated Organic Waste .

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: this compound (Toxic/Irritant)"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste" (Do not mix with non-halogenated if possible)
Contaminated PPE Hazardous DebrisDispose of contaminated gloves/towels in hazardous waste bin.[1]
Disposal & Cleanup Workflow (Visualization)

Disposal_Flow Waste Waste Generated Type Type? Waste->Type Solid_W Solid / Powder Type->Solid_W Liquid_W Liquid / Solution Type->Liquid_W Bin_Solid Container: Solid Hazardous Waste Solid_W->Bin_Solid Segregation Segregation Rule: Halogenated vs Non-Halogenated Liquid_W->Segregation Bin_Halo Container: Halogenated Organic Solvents Segregation->Bin_Halo Contains Bromine Label Labeling: List Full Chemical Name (No Abbreviations) Bin_Solid->Label Bin_Halo->Label

Figure 2: Logic flow for compliant waste segregation and disposal of halogenated organic compounds.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18475628, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.